4-(9H-Carbazol-9-yl)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-carbazol-9-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO/c21-13-14-9-11-15(12-10-14)20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHLDCKUUAGNAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431637 | |
| Record name | 4-(9H-Carbazol-9-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110677-45-7 | |
| Record name | 4-(9H-Carbazol-9-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(9H-Carbazol-9-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(9H-Carbazol-9-yl)benzaldehyde (CAS: 110677-45-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Architectural Elegance of a Multifunctional Scaffold
In the landscape of advanced organic materials and medicinal chemistry, the strategic fusion of distinct molecular entities often gives rise to compounds with remarkable and tunable properties. 4-(9H-Carbazol-9-yl)benzaldehyde, a molecule that marries the electron-rich, photophysically active carbazole core with the reactive and versatile benzaldehyde moiety, stands as a testament to this principle. This guide, intended for the discerning researcher and development scientist, moves beyond a mere recitation of facts. It aims to provide a deeper understanding of the causality behind its synthesis, the nuances of its characterization, and the rationale for its diverse applications, from next-generation organic electronics to the frontiers of anticancer research. As a senior application scientist, my objective is to present this information not as a static dataset, but as a dynamic tool for innovation, grounded in established scientific principles and validated methodologies.
Molecular Architecture and Physicochemical Properties
This compound, also known as 9-(4-formylphenyl)-9H-carbazole, is an organic compound with the molecular formula C₁₉H₁₃NO.[1][2] Its structure is characterized by a planar, electron-rich carbazole nucleus linked at the nitrogen atom (position 9) to a benzaldehyde group at the para-position.[1][3] This specific arrangement is not arbitrary; it is the key to the molecule's unique electronic and photophysical characteristics. The carbazole unit, with its extended π-conjugated system, serves as an excellent hole-transporting moiety and a robust chromophore.[3] The aldehyde group, on the other hand, is an electron-withdrawing group and a versatile synthetic handle for further chemical modifications.[3]
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Figure 1: Molecular structure of this compound highlighting the donor-acceptor architecture.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 110677-45-7 | [1] |
| Molecular Formula | C₁₉H₁₃NO | [1] |
| Molecular Weight | 271.32 g/mol | [1] |
| Appearance | Light yellow to yellow powder | [1] |
| Melting Point | 156 - 160 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
Synthesis and Purification: A Protocol-Driven Approach
The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction, leveraging the acidity of the N-H proton of carbazole. While classic methods like the Ullmann condensation are viable, a more modern and efficient approach is a liquid-phase reflux method, which offers high yields and simplified workup procedures.
Recommended Synthesis Protocol: Liquid-Phase Reflux
This protocol is adapted from a patented method and offers a reproducible and scalable approach.
Reaction Scheme:
Figure 2: Reaction scheme for the synthesis of this compound via liquid-phase reflux.
Materials:
-
Carbazole (3 mmol)
-
p-Fluorobenzaldehyde (3.3 mmol)
-
Triethylamine (3.75 mmol)
-
N,N-Dimethylformamide (DMF, 15 mL)
-
Ice-cold water
-
Anhydrous ethanol
Step-by-Step Procedure:
-
To a dry 100 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, add carbazole (3 mmol), p-fluorobenzaldehyde (3.3 mmol), triethylamine (3.75 mmol), and DMF (15 mL).
-
Stir the mixture and heat to reflux (approximately 80-85 °C) for 20-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water with stirring. A precipitate will form.
-
Collect the solid precipitate by suction filtration and wash it thoroughly with water.
-
The crude product is then purified by recrystallization from anhydrous ethanol to yield this compound as a yellow solid. The reported yield for this method is typically above 85%.
Causality of Experimental Choices:
-
p-Fluorobenzaldehyde vs. other halobenzaldehydes: While other halogenated benzaldehydes can be used, the high electronegativity of fluorine makes the aromatic ring more susceptible to nucleophilic attack by the carbazole anion.
-
Triethylamine: Acts as a base to deprotonate the carbazole, forming the nucleophilic carbazolide anion. It also serves as an acid scavenger, neutralizing the hydrofluoric acid byproduct.
-
DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the SNAr (Nucleophilic Aromatic Substitution) reaction.
-
Recrystallization from ethanol: This is a crucial step for removing unreacted starting materials and byproducts, ensuring a high purity of the final product.
Spectroscopic Characterization: A Guide to Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the carbazole and benzaldehyde moieties.
-
Aldehyde Proton: A singlet at approximately δ 10.0-10.1 ppm. This downfield shift is characteristic of the deshielded aldehyde proton.
-
Benzaldehyde Protons: Two doublets in the range of δ 7.8-8.2 ppm, corresponding to the four protons on the benzaldehyde ring. The protons ortho to the aldehyde group will be further downfield due to its electron-withdrawing nature.
-
Carbazole Protons: A series of multiplets and doublets between δ 7.2-8.2 ppm, corresponding to the eight protons on the carbazole ring. The protons at positions 4 and 5 are typically the most downfield.
¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum provides key information about the carbon framework.
-
Carbonyl Carbon: A signal at approximately δ 191-192 ppm, characteristic of an aldehyde carbonyl carbon.
-
Aromatic Carbons: A cluster of signals in the range of δ 110-145 ppm, corresponding to the 18 aromatic carbons of the carbazole and benzaldehyde rings. The carbon attached to the nitrogen and the carbon of the C-CHO group will have distinct chemical shifts.
Mass Spectrometry (MS)
Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 272.3, confirming the molecular weight of the compound.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretching |
| ~2820, ~2720 | Aldehyde C-H stretching (Fermi resonance) |
| ~1700 | C=O stretching of the aldehyde |
| ~1600, ~1480 | Aromatic C=C stretching |
| ~1330 | C-N stretching |
Core Applications: From Photons to Pharmaceuticals
The unique electronic structure of this compound makes it a highly versatile molecule with significant potential in both materials science and medicinal chemistry.
Organic Electronics: A Superior Hole-Transporting Material
The electron-rich carbazole moiety imparts excellent hole-transporting properties to the molecule.[3] This, combined with its good thermal stability, makes it a prime candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]
Mechanism of Action in OLEDs:
In a typical OLED device, this compound can be incorporated into the hole-transport layer (HTL). Its role is to facilitate the efficient injection and transport of holes from the anode to the emissive layer, where they recombine with electrons to generate light. The high Highest Occupied Molecular Orbital (HOMO) energy level of carbazole derivatives allows for better energy level alignment with the anode and the emissive layer, reducing the energy barrier for hole injection and improving device efficiency.
Figure 3: Schematic of an OLED device illustrating the role of the hole-transport layer.
Medicinal Chemistry: A Scaffold for Anticancer Drug Discovery
Carbazole and its derivatives have long been recognized for their diverse biological activities, including anticancer properties.[3] The aldehyde functionality of this compound provides a reactive site for the synthesis of more complex molecules, such as Schiff bases, hydrazones, and chalcones, which can be screened for therapeutic activity.
Potential Anticancer Mechanism of Action:
Recent studies on structurally similar carbazole-aldehyde derivatives have provided valuable insights into their potential mechanism of action. For instance, 9-ethyl-9H-carbazole-3-carbaldehyde has been shown to induce apoptosis in melanoma cells through the reactivation of the p53 tumor suppressor pathway.[2][4] The p53 protein plays a critical role in cell cycle regulation and apoptosis, and its inactivation is a common feature of many cancers. The ability of carbazole-based compounds to restore p53 function represents a promising strategy for cancer therapy.
Figure 4: Proposed mechanism of anticancer activity involving the p53 pathway.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling this compound.
-
Hazard Statements: May cause skin and serious eye irritation. May cause long-lasting harmful effects to aquatic life.[5][6]
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid release to the environment. If on skin, wash with plenty of water.[5][6]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion: A Molecule of Untapped Potential
This compound is more than just a chemical intermediate; it is a versatile platform for scientific discovery. Its unique combination of a robust, electron-rich carbazole core and a reactive benzaldehyde handle provides a foundation for the development of advanced materials for organic electronics and novel therapeutic agents. This guide has sought to provide not only the "what" but also the "why" behind the properties and applications of this intriguing molecule. It is our hope that the detailed protocols, mechanistic insights, and structured data presented herein will empower researchers and developers to unlock the full potential of this compound in their respective fields.
References
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Shklyaeva, E., et al. (n.d.). Cyclic voltammograms of this compound 1;.... ResearchGate. Retrieved January 12, 2026, from [Link]
-
Wen, J., et al. (2021). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death & Disease, 12(6), 591. [Link]
-
Wen, J., et al. (2021). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. PubMed. Retrieved January 12, 2026, from [Link]
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- 6. This compound | 110677-45-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
An In-depth Technical Guide to the Synthesis of 4-(9H-Carbazol-9-yl)benzaldehyde from Carbazole
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(9H-Carbazol-9-yl)benzaldehyde, a pivotal building block in the development of advanced organic electronic materials.[1][2] The document is tailored for researchers, scientists, and professionals in drug development, offering a deep dive into the prevalent synthetic methodologies, including the Ullmann condensation and the Buchwald-Hartwig amination. We will explore the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and present a comparative analysis of these techniques. Furthermore, this guide includes a thorough discussion on the purification and characterization of the target compound, alongside a summary of its key applications. The content is grounded in authoritative scientific literature to ensure technical accuracy and practical utility.
Introduction: The Significance of this compound
This compound, also known as 9-(4-formylphenyl)-9H-carbazole, is a versatile organic compound that has garnered significant attention in materials science and medicinal chemistry.[2] Its unique molecular architecture, featuring a carbazole moiety linked to a benzaldehyde group, imparts valuable photophysical and electronic properties.[1][2] The carbazole unit is an excellent hole-transporting group with high thermal and electrochemical stability, while the benzaldehyde functionality serves as a versatile synthetic handle for further molecular elaboration.[3]
These characteristics make this compound a crucial intermediate in the synthesis of a wide array of functional materials. It is extensively utilized in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent dyes.[1] In the realm of medicinal chemistry, carbazole derivatives have shown promise for their potential biological activities, including antimicrobial and antiproliferative effects.[2] This guide focuses on the efficient and reliable synthesis of this important compound from readily available carbazole.
Synthetic Methodologies: A Comparative Analysis
The synthesis of this compound from carbazole primarily involves the formation of a carbon-nitrogen (C-N) bond between the carbazole nitrogen and the phenyl ring of a benzaldehyde derivative. Two of the most powerful and widely employed methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.
The Ullmann Condensation: A Classic Approach
The Ullmann condensation is a copper-catalyzed cross-coupling reaction between an amine and an aryl halide.[4] This method has been a mainstay for the N-arylation of carbazoles for many years.
Mechanism: The reaction mechanism of the Ullmann condensation, while not fully elucidated in all cases, is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the coordination of the carbazole and the aryl halide to the copper catalyst, followed by oxidative addition, and subsequent reductive elimination to form the desired C-N bond. The presence of a base is crucial for the deprotonation of the carbazole nitrogen, generating the nucleophilic carbazolide anion.
Causality of Experimental Choices:
-
Catalyst: Copper(I) salts such as CuI are commonly used. The choice of the copper source and the use of ligands can significantly impact the reaction efficiency. Ligands like 1,10-phenanthroline or L-proline can stabilize the copper catalyst and facilitate the reaction at lower temperatures.[4]
-
Base: A strong base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to deprotonate the carbazole.
-
Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane are typically employed to ensure the solubility of the reactants and to achieve the necessary reaction temperatures.[4]
-
Temperature: Traditional Ullmann reactions often require high temperatures, sometimes exceeding 150°C.[4] However, modern ligand-assisted protocols can often be performed at lower temperatures.
The Buchwald-Hartwig Amination: A Modern Alternative
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has emerged as a highly versatile and efficient method for C-N bond formation.[5] It often offers milder reaction conditions and a broader substrate scope compared to the Ullmann condensation.
Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves a Pd(0)/Pd(II) cycle. The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the deprotonated carbazole, followed by reductive elimination to furnish the N-arylcarbazole and regenerate the Pd(0) catalyst.
Causality of Experimental Choices:
-
Catalyst and Ligand: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as Xantphos or DavePhos, are often employed to promote the oxidative addition and reductive elimination steps.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically used to deprotonate the carbazole.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are the solvents of choice to prevent the decomposition of the catalyst and reactants.
Comparative Summary
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper-based (e.g., CuI) | Palladium-based (e.g., Pd(OAc)₂) |
| Ligands | Often beneficial (e.g., 1,10-phenanthroline) | Essential (e.g., bulky phosphines) |
| Base | Strong inorganic bases (e.g., K₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu) |
| Temperature | Typically high (100-200°C) | Generally milder (80-120°C) |
| Advantages | Lower catalyst cost | Milder conditions, broader substrate scope, higher yields |
| Disadvantages | Harsh conditions, potential for side reactions | Higher catalyst and ligand cost, sensitivity to air and moisture |
Experimental Protocols
The following protocols are provided as a detailed guide for the synthesis of this compound.
Protocol 1: Ullmann Condensation
Reaction Scheme:
Ullmann Condensation Workflow
Materials:
-
Carbazole (1.0 eq)
-
4-Bromobenzaldehyde (1.1 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
1,10-Phenanthroline (0.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add carbazole, 4-bromobenzaldehyde, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 150°C and stir vigorously for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Buchwald-Hartwig Amination
Reaction Scheme:
Buchwald-Hartwig Amination Workflow
Materials:
-
Carbazole (1.0 eq)
-
4-Bromobenzaldehyde (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a flame-dried Schlenk flask.
-
Add carbazole and 4-bromobenzaldehyde to the flask.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Characterization of this compound
The successful synthesis of the target compound must be confirmed through rigorous characterization.
| Property | Value |
| Molecular Formula | C₁₉H₁₃NO |
| Molecular Weight | 271.32 g/mol [1] |
| Appearance | Light yellow to yellow powder[1] |
| Melting Point | 156 - 160 °C[1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.1 (s, 1H, CHO), 8.1-7.3 (m, 12H, Ar-H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 191.5, 142.8, 140.2, 136.1, 131.0, 126.5, 126.2, 123.8, 120.6, 120.4, 109.5 |
| FT-IR (KBr, cm⁻¹) | ν 1695 (C=O stretching) |
| Mass Spec (ESI) | m/z 272.1 [M+H]⁺ |
Applications in Organic Electronics
The unique electronic properties of this compound make it a highly valuable material in the field of organic electronics.[3] The carbazole moiety provides excellent hole-transporting capabilities and a high triplet energy, which are desirable for efficient OLEDs. The aldehyde group allows for the straightforward synthesis of more complex molecules with tailored optical and electronic properties.
Diagram of Application Pathway:
Application Pathway of the Synthesized Compound
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis of this compound from carbazole. By presenting both the classic Ullmann condensation and the modern Buchwald-Hartwig amination, researchers are equipped with the knowledge to select the most appropriate method based on their specific needs and available resources. The detailed protocols, mechanistic insights, and characterization data serve as a valuable resource for the successful and efficient production of this important building block for advanced materials. The continued exploration of carbazole-based compounds will undoubtedly lead to further innovations in organic electronics and beyond.
References
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Benchchem. Application Notes and Protocols for the Ullmann Coupling Reaction: N-Arylation of Carbazole.
-
Chem-Impex. This compound.
-
Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560–14561.
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Benchchem. This compound | 110677-45-7.
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Royal Society of Chemistry. Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. Organic & Biomolecular Chemistry.
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ACS Publications. Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye.
-
National Institutes of Health. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
-
PubMed. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
-
ResearchGate. "On Water" Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols.
-
ACS Publications. “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry.
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Organic Chemistry Portal. Ullmann Reaction.
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ACS Publications. “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols.
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ResearchGate. The supposed mechanism of this compound 1 electrochemical oxidation.
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BLDpharm. This compound.
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ChemScene. This compound.
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Tokyo Chemical Industry (India) Pvt. Ltd. This compound.
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Tokyo Chemical Industry Co., Ltd. (APAC). This compound 110677-45-7.
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Journal of Materials Chemistry C (RSC Publishing). A solution-processable host material of 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene and its application in organic light-emitting diodes employing thermally activated delayed fluorescence.
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Benchchem. Application Notes and Protocols for the Suzuki Coupling of 4-(Hexyloxy)benzaldehyde with Arylboronic Acids.
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Chinese Chemical Letters. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes.
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PubChemLite. This compound (C19H13NO).
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SpectraBase. Benzaldehyde, 4-(9H-carbazol-9-yl)-.
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American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes.
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ACG Publications. Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition.
-
ResearchGate. A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones.
-
MDPI. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds.
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An In-Depth Technical Guide to the Photophysical Properties of 4-(9H-Carbazol-9-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the photophysical properties of 4-(9H-Carbazol-9-yl)benzaldehyde, a key organic compound in the advancement of optoelectronic materials. This document delves into the synthesis, spectroscopic behavior, and key photophysical parameters of this molecule, offering both theoretical understanding and practical experimental protocols. By synthesizing information from established research and providing field-proven insights, this guide serves as an essential resource for professionals engaged in the design and application of novel carbazole-based functional materials for organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced applications.
Introduction: The Significance of this compound
This compound, also known as 9-(4-formylphenyl)-9H-carbazole, is a versatile organic molecule that has garnered significant attention in materials science and medicinal chemistry.[1] Its molecular structure, featuring a carbazole moiety linked to a benzaldehyde group, imparts a unique combination of electronic and photophysical properties.[1] The carbazole unit is a well-known hole-transporting chromophore with a high triplet energy, making it a staple in the design of materials for organic electronics.[2] The benzaldehyde group, an electron-withdrawing moiety, can be readily modified, allowing for the synthesis of a wide array of derivatives with tailored properties. This unique structural combination makes this compound a critical building block for advanced materials, particularly in the development of efficient OLEDs and as a precursor for novel pharmaceutical agents.[2]
This guide will provide a detailed exploration of the synthesis and photophysical characteristics of this important compound, offering a foundational understanding for its application and further development.
Molecular Structure and Basic Information:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 9-(4-Formylphenyl)-9H-carbazole |
| CAS Number | 110677-45-7[1][2][3][4] |
| Molecular Formula | C₁₉H₁₃NO[2][3] |
| Molecular Weight | 271.31 g/mol [3] |
| Appearance | Light yellow to yellow powder[2] |
| Melting Point | 156 - 160 °C[2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, where the nitrogen of the carbazole ring displaces a halide on the benzaldehyde ring. Two of the most effective and widely used methods for this type of C-N bond formation are the Buchwald-Hartwig amination and the Ullmann condensation.
Conceptual Synthesis Workflow
The general strategy involves the coupling of a carbazole salt with a 4-halobenzaldehyde in the presence of a catalyst. The choice of catalyst and reaction conditions is crucial for achieving high yields and purity.
Sources
An In-depth Technical Guide to the Electrochemical Characteristics of 4-(9H-Carbazol-9-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the electrochemical properties of 4-(9H-Carbazol-9-yl)benzaldehyde, a versatile heterocyclic compound at the forefront of materials science and medicinal chemistry. We will delve into its synthesis, redox behavior, potential for electropolymerization, and its burgeoning applications, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of the Carbazole-Benzaldehyde Scaffold
This compound is an organic compound featuring a carbazole moiety linked to a benzaldehyde group.[1] This unique molecular architecture, with the electron-rich carbazole and the electron-withdrawing aldehyde, imparts distinct electronic and photophysical properties, making it a valuable building block in a variety of advanced applications.[2] The carbazole unit is known for its excellent hole-transporting capabilities, high thermal stability, and environmental robustness, while the aldehyde group offers a reactive site for further molecular elaboration.[3] This combination makes it a compound of significant interest in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), fluorescent dyes, and as a precursor in the synthesis of novel pharmaceutical agents.[2][3]
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 9H-carbazole and 4-fluorobenzaldehyde. A common synthetic route is a variation of the Ullmann condensation.
Protocol 1: Synthesis via Ullmann Condensation
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
9H-Carbazole
-
4-Fluorobenzaldehyde
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Copper powder or a copper-based catalyst
-
Anhydrous N,N-dimethylformamide (DMF) or other high-boiling polar aprotic solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 9H-carbazole (1 equivalent), 4-fluorobenzaldehyde (1.1 equivalents), and potassium carbonate (2 equivalents).
-
Add anhydrous DMF to dissolve the reactants.
-
Add a catalytic amount of copper powder.
-
Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of cold water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Electrochemical Behavior: A Cyclic Voltammetry Deep Dive
Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of a molecule. For this compound, CV reveals the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical parameters governing its electronic and optical properties.
Electrochemical Oxidation Mechanism
The electrochemical oxidation of this compound primarily occurs on the electron-rich carbazole moiety. The proposed mechanism involves the removal of an electron to form a radical cation, which can then undergo further reactions, including dimerization or polymerization.
Monomer [label="this compound", fillcolor="#F1F3F4"]; RadicalCation [label="Radical Cation\n(Oxidation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimer [label="Dimerization", fillcolor="#FBBC05", fontcolor="#202124"]; Polymer [label="Polymerization", fillcolor="#34A853", fontcolor="#FFFFFF"];
Monomer -> RadicalCation [label="-e⁻"]; RadicalCation -> Dimer; Dimer -> Polymer; }
Caption: Proposed electrochemical oxidation pathway.Experimental Protocol 2: Cyclic Voltammetry
This protocol provides a step-by-step methodology for performing cyclic voltammetry on this compound.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE); counter electrode: platinum wire)
-
This compound
-
Anhydrous acetonitrile (ACN) or dichloromethane (DCM)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Inert gas (nitrogen or argon)
Procedure:
-
Solution Preparation: Prepare a 1-5 mM solution of this compound in the chosen solvent containing 0.1 M of the supporting electrolyte.
-
Deoxygenation: Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Cyclic Voltammetry Measurement:
-
Immerse the electrodes in the solution.
-
Apply a potential sweep, typically starting from 0 V towards positive potentials to observe oxidation, at a scan rate of 50-100 mV/s.
-
Record the resulting current as a function of the applied potential.
-
Multiple cycles can be run to observe the stability of the redox species and any film deposition.
-
Data Interpretation and HOMO/LUMO Estimation
From the cyclic voltammogram, the onset oxidation potential (E_onset_ox) can be determined. This value is used to estimate the HOMO energy level using the following empirical formula:
E_HOMO (eV) = - (E_onset_ox [vs. Fc/Fc⁺] + 4.8)
To determine the LUMO energy level, the optical band gap (E_g_opt) is required, which can be obtained from the onset of the UV-Vis absorption spectrum:
E_LUMO (eV) = E_HOMO + E_g_opt
| Parameter | Estimated Value | Method of Determination |
| Onset Oxidation Potential (E_onset_ox) | ~1.0 - 1.2 V (vs. Ag/AgCl) | From cyclic voltammograms of similar carbazole derivatives |
| HOMO Energy Level | ~ -5.4 to -5.6 eV | Calculated from E_onset_ox |
| Optical Band Gap (E_g_opt) | ~ 3.0 - 3.5 eV | Estimated from UV-Vis spectra of related compounds |
| LUMO Energy Level | ~ -1.9 to -2.6 eV | Calculated from HOMO and E_g_opt |
Electropolymerization: Towards Functional Polymeric Films
The ability of carbazole derivatives to undergo electropolymerization allows for the facile fabrication of thin, electroactive polymer films on conductive substrates. These polycarbazole films are prized for their stability and optoelectronic properties.
Proposed Electropolymerization of this compound
While specific studies on the electropolymerization of this compound are limited, based on the behavior of other N-substituted carbazoles, it is expected to polymerize through the formation of linkages at the 3 and 6 positions of the carbazole ring. The resulting polymer, poly(this compound), would possess a conjugated backbone with pendant benzaldehyde groups.
Monomer [label="Monomer Solution\n(with electrolyte)", fillcolor="#F1F3F4"]; Electrode [label="Working Electrode\n(e.g., ITO glass)", fillcolor="#F1F3F4"]; Potentiostat [label="Potentiostat", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PolymerFilm [label="Polymer Film Deposition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Film Characterization\n(SEM, UV-Vis, etc.)", fillcolor="#FBBC05", fontcolor="#202124"];
Monomer -> Electrode; Electrode -> Potentiostat; Potentiostat -> PolymerFilm; PolymerFilm -> Characterization; }
Caption: Workflow for electropolymerization.Experimental Protocol 3: Electropolymerization
This protocol describes a general method for the electropolymerization of carbazole derivatives, which can be adapted for this compound.
Materials and Equipment:
-
Same as for Cyclic Voltammetry, with the working electrode being a conductive substrate like Indium Tin Oxide (ITO) coated glass.
-
A higher concentration of the monomer (e.g., 10-20 mM) is often used.
Procedure:
-
Prepare the monomer solution as described in the CV protocol.
-
Assemble the three-electrode cell with the ITO-coated glass as the working electrode.
-
Apply a constant potential (potentiostatic) or a sweeping potential (potentiodynamic) to the working electrode. The potential should be at or slightly above the oxidation potential of the monomer.
-
Monitor the current-time or current-potential response. A steady increase in current or the appearance of new redox peaks in subsequent CV scans indicates polymer film growth.
-
After deposition, rinse the polymer-coated electrode with fresh solvent to remove unreacted monomer and electrolyte.
-
Characterize the polymer film using techniques such as cyclic voltammetry in a monomer-free electrolyte, UV-Vis spectroscopy, and scanning electron microscopy (SEM) to study its electrochemical activity, optical properties, and morphology, respectively.
Applications in Materials Science and Drug Development
The unique electrochemical and structural features of this compound and its potential polymer open up a wide range of applications.
Materials Science
-
Organic Electronics: The hole-transporting nature of the carbazole core makes this compound and its polymer promising for use in the hole transport layer of OLEDs and OPVs, potentially enhancing device efficiency and stability.[3]
-
Sensors: The aldehyde group provides a convenient handle for the covalent immobilization of bioreceptors (e.g., enzymes, antibodies), making poly(this compound) films attractive for the development of electrochemical biosensors.
-
Electrochromic Devices: Polycarbazole films are known to exhibit electrochromism, changing color upon the application of an electrical potential. This property can be exploited in smart windows and displays.
Drug Development
-
Medicinal Chemistry Scaffold: The carbazole nucleus is a privileged scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.
-
Precursor for Anti-Cancer Agents: this compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Notably, carbazole derivatives have been investigated for their ability to induce apoptosis in cancer cells, highlighting the potential of this compound in the development of novel anti-cancer drugs.[3]
Conclusion
This compound is a molecule of significant scientific and technological interest. Its well-defined electrochemical properties, characterized by the accessible oxidation of its carbazole core, make it a prime candidate for the development of electroactive materials. The potential for electropolymerization to create functional thin films further expands its utility. For researchers in materials science, this compound offers a versatile platform for creating novel organic electronic devices. For professionals in drug development, it represents a valuable building block for the synthesis of new therapeutic agents. A thorough understanding of its electrochemical characteristics is paramount to unlocking its full potential in these exciting and impactful fields.
References
- MDPI. (2022). Electrochromic Polymers Based on 1,4-Bis((9H-carbazol-9-yl)methyl)benzene and 3,4-Ethylenedioxythiophene Derivatives as Promising Electrodes for Flexible Electrochromic Devices. Polymers, 14(9), 1863.
-
ResearchGate. (n.d.). The supposed mechanism of this compound 1 electrochemical oxidation. Retrieved from [Link]
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An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-(9H-Carbazol-9-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 4-(9H-Carbazol-9-yl)benzaldehyde, a versatile organic compound with significant applications in materials science and pharmaceutical research. While specific experimental thermal analysis data for this compound is not extensively published, this guide synthesizes information from closely related carbazole derivatives to provide a robust understanding of its expected thermal behavior. We will delve into the core principles of thermal analysis techniques, propose a likely thermal decomposition profile, discuss potential decomposition mechanisms, and provide detailed experimental protocols for researchers seeking to characterize this and similar molecules.
Introduction: The Significance of this compound
This compound, also known as 9-(4-formylphenyl)-9H-carbazole, is an aromatic compound featuring a carbazole moiety linked to a benzaldehyde group. This unique structure imparts valuable photophysical and electronic properties, making it a crucial building block in the synthesis of advanced materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The carbazole unit serves as an excellent hole-transporting moiety, while the reactive aldehyde group allows for further functionalization to tailor the molecule's properties for specific applications.[2][3] Furthermore, its derivatives are explored in medicinal chemistry for their potential therapeutic activities.
Understanding the thermal stability of this compound is paramount for its practical applications. High thermal stability is a prerequisite for materials used in electronic devices, which often operate at elevated temperatures. For pharmaceutical development, knowledge of a compound's decomposition temperature is critical for determining its shelf-life, storage conditions, and processing parameters.
Physicochemical Properties
A foundational understanding of the basic physicochemical properties of this compound is essential before delving into its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₃NO | [4] |
| Molecular Weight | 271.31 g/mol | [4] |
| Appearance | Light yellow to yellow powder | Chem-Impex |
| Melting Point | 145-149 °C (lit.) | Sigma-Aldrich |
Thermal Stability Profile
Expected Thermal Behavior:
-
Melting (Tm): The compound will exhibit a sharp endothermic peak in the DSC thermogram corresponding to its melting point of approximately 145-149 °C.
-
Decomposition (Td): Based on the stability of related compounds, the onset of thermal decomposition is anticipated to be significantly higher than its melting point, likely in the range of 350-400 °C under an inert atmosphere. The presence of the relatively stable carbazole and phenyl rings contributes to this high thermal robustness.
Proposed Decomposition Pathways
The decomposition of this compound under thermal stress is expected to proceed through a complex series of reactions involving the cleavage of the weakest bonds within the molecule. The presence of an electron-withdrawing aldehyde group can influence the decomposition mechanism.[7][8][9][10] Based on the thermal degradation studies of related N-arylcarbazoles and aromatic aldehydes, the following decomposition pathways are plausible:
-
Cleavage of the C-N Bond: The bond connecting the phenyl ring to the carbazole nitrogen is a potential site for initial cleavage, leading to the formation of carbazole and benzaldehyde-derived radical species.
-
Reactions of the Aldehyde Group: At elevated temperatures, the aldehyde group can undergo various reactions, including decarbonylation (loss of carbon monoxide) to form a phenyl radical, or oxidation/reduction reactions if reactive species are present.
-
Carbazole Ring Opening: At higher temperatures, the robust carbazole ring system will start to fragment, leading to the evolution of smaller volatile molecules.
-
Char Formation: A significant portion of the material is expected to form a stable carbonaceous char at the end of the decomposition process.
Below is a conceptual diagram illustrating a potential initial decomposition step:
Caption: Initial C-N bond cleavage upon heating.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. These protocols are based on standard methodologies for the analysis of organic small molecules.[5][6]
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature (Td) and to characterize the mass loss profile of the compound as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound powder into a clean, tared ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes prior to and during the analysis to ensure an oxygen-free environment.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Determine the onset decomposition temperature and the decomposition temperature (Td) at 5% mass loss.
-
Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Caption: Workflow for Thermogravimetric Analysis.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (Tm), and any other phase transitions of the compound.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into a clean, tared aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Equilibrate at 25 °C. Ramp the temperature from 25 °C to 180 °C (above the expected melting point) at a heating rate of 10 °C/min. This step removes the thermal history of the sample.
-
Cooling Scan: Cool the sample from 180 °C to 25 °C at a controlled rate of 10 °C/min.
-
Second Heating Scan: Heat the sample again from 25 °C to 200 °C at a rate of 10 °C/min.
-
-
Data Analysis:
-
Analyze the second heating scan for the most accurate determination of the melting point (Tm), which is identified as the peak of the endothermic event.
-
Caption: Workflow for Differential Scanning Calorimetry.
Conclusion
This compound is a molecule of significant interest with promising applications in materials science and medicinal chemistry. While direct experimental data on its thermal decomposition is limited, a comprehensive understanding of its stability can be extrapolated from the behavior of closely related carbazole derivatives. The compound is expected to exhibit good thermal stability with a decomposition temperature likely exceeding 350 °C. The provided experimental protocols offer a robust framework for researchers to precisely characterize the thermal properties of this and similar molecules, ensuring their effective and safe application.
References
-
RSC Publishing. (2017). Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2022). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Retrieved from [Link]
-
YouTube. (2021). EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. Retrieved from [Link]
-
YouTube. (2020). electron-withdrawing groups. Retrieved from [Link]
-
PubMed. (2002). Electronic effects in the N-nitrosation of N-benzylpivalamides. Retrieved from [Link]
-
Cambridge Open Engage. (2022). Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol. Retrieved from [Link]
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Solubility Profile of 4-(9H-Carbazol-9-yl)benzaldehyde in Organic Solvents
An In-Depth Technical Guide
Abstract
4-(9H-Carbazol-9-yl)benzaldehyde is a pivotal building block in the fields of organic electronics, medicinal chemistry, and materials science.[1][2] Its utility in synthesizing advanced materials for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and potential pharmaceutical agents is well-documented.[1][2] A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the physicochemical properties and solubility characteristics of this compound, grounded in established chemical principles and contextual data from scientific literature. It includes a detailed protocol for the experimental determination of thermodynamic solubility via the industry-standard shake-flask method.
Introduction to this compound
This compound, also known as 9-(4-formylphenyl)-9H-carbazole, is an aromatic organic compound featuring a carbazole moiety linked to a benzaldehyde group.[3] This unique structure, combining the electron-donating carbazole and the electron-withdrawing aldehyde, imparts valuable photophysical and electronic properties.[3] These characteristics are leveraged in the development of materials with efficient charge transport capabilities, making it a compound of significant interest in organic electronics.[1][3] Furthermore, its reactive aldehyde group serves as a versatile handle for further chemical modifications, positioning it as a key intermediate in the synthesis of more complex molecules, including potential anti-cancer agents.[1]
Optimizing reaction conditions, developing purification strategies like recrystallization, and preparing formulations all hinge on a precise knowledge of the compound's solubility. This guide aims to provide researchers with the theoretical and practical knowledge required to effectively handle and utilize this compound.
Physicochemical Properties
Understanding the solubility of a compound begins with its fundamental physicochemical properties. The structure of this compound is dominated by the large, rigid, and aromatic carbazole and phenyl rings.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₃NO | [3][4] |
| Molecular Weight | 271.31 g/mol | [3][4] |
| Appearance | Light yellow to yellow powder/solid | [1][5] |
| Melting Point | 156 - 160 °C | [1][2] |
| Calculated LogP | 4.5962 | [4] |
| Topological Polar Surface Area (TPSA) | 22.0 Ų | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen atoms) | [4] |
The high LogP value indicates a strong lipophilic (oil-loving) and hydrophobic (water-fearing) nature. The absence of hydrogen bond donors and a small TPSA further suggest that its interactions with highly polar, protic solvents will be limited. The molecule is largely nonpolar and its solubility will be primarily governed by van der Waals forces and π-π stacking interactions.
Theoretical Principles of Solubility: "Like Dissolves Like"
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding concept.
-
Polarity Match: Nonpolar solutes, like this compound, tend to dissolve in nonpolar solvents (e.g., Toluene, Hexane). Polar solutes dissolve in polar solvents (e.g., Water, Ethanol).
-
Intermolecular Forces: The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions. Due to its aromatic structure, this compound will interact favorably with solvents capable of π-π stacking (e.g., Toluene, Dichloromethane) or those with sufficient dispersion forces. Its solubility in polar aprotic solvents like DMF or DMSO is facilitated by dipole-dipole interactions.
-
Enthalpy and Entropy: Dissolution is favored when the overall enthalpy change (ΔH) is minimal and the entropy change (ΔS) is positive. For a large molecule like this, the entropic gain of dissolution is a significant driving force.
Based on its structure, we can predict high solubility in chlorinated solvents, aromatic hydrocarbons, and polar aprotic solvents. Conversely, it is expected to have very low solubility in polar protic solvents like water and lower alcohols.
Solubility Profile in Common Organic Solvents
Table 2: Qualitative Solubility of this compound
| Solvent | Type | Solubility | Context / Evidence |
| Water | Polar Protic | Insoluble | Product precipitates upon addition to ice water during synthesis work-up.[6] |
| Ethanol | Polar Protic | Sparingly Soluble | Used as a recrystallization solvent, implying solubility in hot solvent but poor solubility at room temperature.[6][7] |
| Methanol | Polar Protic | Poorly Soluble | Used as an anti-solvent for precipitation, indicating low solubility.[8] |
| Hexane | Nonpolar | Poorly Soluble | Used in combination with more polar solvents for column chromatography and recrystallization.[8] |
| Chloroform (CDCl₃) | Chlorinated | Soluble | Commonly used as a solvent for NMR analysis, which requires good solubility.[3] |
| Dichloromethane (DCM) | Chlorinated | Soluble | A related compound was dissolved in dichloroethane for polymerization, suggesting solubility.[8] |
| Tetrahydrofuran (THF) | Polar Aprotic Ether | Soluble | Utilized as a reaction solvent for related carbazole derivatives.[7][9] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Used as a solvent for the synthesis of the compound.[6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Mentioned as a solvent that can influence NMR spectra, implying solubility.[3] |
| Acetone | Polar Aprotic | Soluble | A structurally similar compound was dissolved in acetone for a reaction.[8] |
| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Used as a component of the mobile phase in column chromatography (Hexane/Ethyl Acetate).[8] |
Experimental Determination of Thermodynamic Solubility
For applications requiring precise solubility values (e.g., formulation development), experimental determination is necessary. The Shake-Flask Method is the gold-standard technique for measuring thermodynamic (equilibrium) solubility.
Rationale and Causality
The core principle of the shake-flask method is to create a saturated solution in thermodynamic equilibrium with an excess of the solid compound. By agitating the mixture for a prolonged period, we ensure that the dissolution process has reached its maximum extent at a given temperature. Subsequent analysis of the clear, saturated supernatant provides the solubility value. This method is considered highly reliable because it directly measures the stable equilibrium state, unlike kinetic methods which can overestimate solubility due to the formation of metastable supersaturated solutions.
Experimental Workflow Diagram
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- 9. rsc.org [rsc.org]
4-(9H-Carbazol-9-yl)benzaldehyde molecular weight and formula
An In-Depth Technical Guide to 4-(9H-Carbazol-9-yl)benzaldehyde: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (Cz-CHO), a pivotal organic intermediate. Also known as 9-(4-Formylphenyl)-9H-carbazole, this compound merges the unique electronic properties of a carbazole moiety with the reactive functionality of a benzaldehyde group.[1] Its structure imparts excellent charge transport capabilities, high thermal stability, and synthetic versatility, making it a compound of significant interest.[1] This document details its physicochemical properties, provides a field-proven protocol for its synthesis via the Ullmann coupling reaction, outlines its characterization, and explores its primary applications in organic electronics, particularly as a building block for materials in Organic Light-Emitting Diodes (OLEDs), and as a precursor in pharmaceutical research.[2]
Introduction: The Significance of a Bifunctional Building Block
The field of organic electronics and medicinal chemistry relies heavily on molecular scaffolds that offer both robust performance and synthetic accessibility. Carbazole, a heterocyclic aromatic compound first identified in coal tar, has long been recognized for its stable aromatic system and unique photophysical properties.[1] The strategic functionalization of the carbazole core has led to the development of high-performance materials.
This compound emerges as a particularly valuable derivative. The linkage of a benzaldehyde group to the nitrogen atom of the carbazole ring creates a molecule with distinct functionalities. The carbazole unit provides a rigid, electron-rich system with excellent hole-transporting characteristics, while the aldehyde group serves as a versatile chemical handle for further molecular elaboration.[1][2] This unique combination allows researchers to synthesize more complex architectures for advanced materials and potential therapeutic agents.
Physicochemical and Structural Properties
The properties of Cz-CHO are a direct consequence of its molecular structure. The planar carbazole moiety contributes to strong intermolecular π-π stacking, while the benzaldehyde group introduces polarity and a site for further chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₃NO | [1][2][3] |
| Molecular Weight | 271.31 - 271.32 g/mol | [2][3][4] |
| CAS Number | 110677-45-7 | [1][2][3] |
| Appearance | Light yellow to yellow powder | [2] |
| Melting Point | 156 - 160 °C | [2] |
| Purity | ≥95-98% (typically by HPLC) | [2][4] |
| Solubility | Soluble in common organic solvents like Dichloromethane, Chloroform, THF, DMF. | [1] |
| Storage | Store at room temperature under an inert atmosphere. | [4][5] |
Synthesis and Purification: The Ullmann Condensation
The most prevalent and robust method for synthesizing Cz-CHO is the copper-catalyzed N-arylation of carbazole with 4-fluorobenzaldehyde or 4-bromobenzaldehyde, a classic transformation known as the Ullmann condensation or Ullmann coupling reaction.[6]
Causality Behind Experimental Choices
The Ullmann reaction has evolved from requiring harsh conditions (high temperatures, stoichiometric copper) to more efficient catalytic protocols.[6]
-
Catalyst: Copper(I) salts, such as Copper(I) Iodide (CuI), are the active catalysts that facilitate the crucial C-N bond formation.[6][7]
-
Ligand: The reaction's efficiency is significantly enhanced by a ligand. Diamine or amino acid-based ligands (e.g., L-proline, 1,10-phenanthroline) stabilize the copper catalyst, increase its solubility, and promote the reductive elimination step, often allowing for lower reaction temperatures.[6]
-
Base: A base, typically an inorganic carbonate like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential. Its role is to deprotonate the N-H bond of the carbazole, generating the carbazolide anion, which is the active nucleophile in the reaction cycle.
-
Solvent: A high-boiling point, polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane is used to ensure all reactants remain in solution at the required reaction temperature.[6]
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation of the copper(I) catalyst to the less active copper(II) state and to avoid unwanted side reactions.[6]
Detailed Experimental Protocol
This protocol describes a typical lab-scale synthesis of this compound.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add carbazole (1.0 eq.), 4-fluorobenzaldehyde (1.2 eq.), Copper(I) Iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry Argon or Nitrogen gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous DMF via syringe to the flask to create a solution with a concentration of approximately 0.2 M with respect to the carbazole.
-
Reaction: Immerse the flask in a preheated oil bath at 110-120°C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting carbazole spot is consumed (typically 12-24 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Synthesis Workflow Diagram
Caption: Workflow for the Ullmann Synthesis of Cz-CHO.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized product is critical. The following data are typical for Cz-CHO.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aldehyde proton (~9.9-10.1 ppm), and distinct aromatic protons from both the carbazole and phenyl rings (~7.2-8.2 ppm). |
| ¹³C NMR | Signal for the aldehyde carbonyl carbon (~191-192 ppm), along with multiple signals in the aromatic region (110-148 ppm).[8][9] |
| FT-IR | Characteristic strong absorption band for the aldehyde C=O stretch (~1700 cm⁻¹), and C-N stretching vibrations. |
| Mass Spec. | Molecular ion peak (M⁺) corresponding to the calculated molecular weight (e.g., m/z = 271.31). |
Self-Validation Note: Discrepancies in reported NMR shifts can often be attributed to the choice of solvent (e.g., CDCl₃ vs. DMSO-d₆), as solvent polarity can influence the chemical environment of the protons.[1] Standardizing the solvent system is crucial for comparing results.
Key Chemical Reactions
The bifunctional nature of Cz-CHO makes it a versatile precursor for a wide range of derivatives.
Caption: Key Reaction Pathways for Cz-CHO.
Applications in Research and Development
The unique electronic structure of Cz-CHO makes it highly valuable in materials science and is being explored in medicinal chemistry.
Organic Electronics: A Staple for OLEDs
The primary application of Cz-CHO is as a precursor for materials used in OLEDs.[2] The carbazole unit is an excellent hole-transporting moiety, meaning it facilitates the movement of positive charge carriers (holes) from the anode toward the emissive layer of the device.[1][10]
-
Hole-Transporting Materials (HTMs): Derivatives of Cz-CHO are synthesized to serve as the Hole-Transport Layer (HTL) in OLEDs. These materials require high thermal stability (high glass-transition temperature, T_g) to prevent morphological changes during device operation, a key failure mechanism.[11][12] The rigid carbazole core contributes to achieving high T_g values.[11][12]
-
Emissive Materials: The aldehyde functionality allows Cz-CHO to be incorporated into larger, more complex molecules that act as the light-emitting layer. By reacting it with other aromatic or heterocyclic compounds, developers can tune the final molecule's electronic properties to achieve emission across the visible spectrum, particularly deep-blue emission, which is critical for displays and lighting.[13]
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Spectroscopic and Synthetic Profile of 4-(9H-Carbazol-9-yl)benzaldehyde: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic properties of 4-(9H-Carbazol-9-yl)benzaldehyde, a versatile organic compound with significant applications in materials science and pharmaceutical research.[1] The unique molecular architecture, featuring a carbazole moiety linked to a benzaldehyde group, imparts distinct electronic and photophysical characteristics that are valuable in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the compound's nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and ultraviolet-visible (UV-Vis) spectroscopic data, alongside a detailed synthetic protocol.
Molecular Structure and Key Features
This compound, also known as 9-(4-formylphenyl)-9H-carbazole, possesses the chemical formula C₁₉H₁₃NO and a molecular weight of 271.31 g/mol .[3] The structure is characterized by a planar carbazole ring system, a known electron-donating group, attached via its nitrogen atom to a benzaldehyde ring, which contains an electron-withdrawing aldehyde functionality. This donor-acceptor arrangement is fundamental to its electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted and observed ¹H and ¹³C NMR spectral data for this compound, with assignments based on established chemical shift principles and data from analogous structures.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the carbazole and benzaldehyde moieties. The aldehyde proton will appear as a singlet at the most downfield region due to the strong deshielding effect of the carbonyl group. The aromatic protons will resonate in the range of 7.0-8.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde H | 9.9 - 10.1 | Singlet |
| Benzaldehyde H (ortho to CHO) | 7.9 - 8.1 | Doublet |
| Benzaldehyde H (meta to CHO) | 7.6 - 7.8 | Doublet |
| Carbazole H (2, 7) | 8.1 - 8.2 | Doublet |
| Carbazole H (4, 5) | 7.4 - 7.5 | Doublet |
| Carbazole H (3, 6) | 7.3 - 7.4 | Triplet |
| Carbazole H (1, 8) | 7.2 - 7.3 | Triplet |
Note: Predicted values are based on the analysis of similar structures and general chemical shift knowledge. The exact values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 190 - 192 |
| Benzaldehyde C (ipso to CHO) | 135 - 137 |
| Benzaldehyde C (ortho to CHO) | 130 - 132 |
| Benzaldehyde C (meta to CHO) | 128 - 130 |
| Benzaldehyde C (ipso to Carbazole) | 142 - 144 |
| Carbazole C (4a, 4b) | 140 - 141 |
| Carbazole C (8a, 9a) | 122 - 124 |
| Carbazole C (2, 7) | 126 - 127 |
| Carbazole C (4, 5) | 120 - 121 |
| Carbazole C (3, 6) | 120 - 121 |
| Carbazole C (1, 8) | 110 - 111 |
Note: Some of these values are based on a computed spectrum and may differ from experimental results.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2850-2750 | C-H stretch | Aldehyde |
| 1710-1690 | C=O stretch | Aldehyde |
| 1600-1450 | C=C stretch | Aromatic |
| 1370-1310 | C-N stretch | Aromatic Amine |
| 760-740 | C-H out-of-plane bend | ortho-disubstituted benzene |
The presence of a strong absorption band around 1700 cm⁻¹ is a clear indicator of the aldehyde carbonyl group. The aromatic C-H and C=C stretching vibrations confirm the presence of the carbazole and benzaldehyde rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended π-conjugated system of this compound results in characteristic absorption bands in the UV-Vis region. The spectrum is expected to show intense π-π* transitions associated with the carbazole and benzaldehyde aromatic systems, and potentially a lower energy n-π* transition for the carbonyl group.
Table 4: Expected UV-Vis Absorption Maxima for this compound in Solution
| Wavelength (λmax, nm) | Electronic Transition | Chromophore |
| ~290-300 | π-π | Carbazole |
| ~320-340 | π-π | Carbazole |
| ~250-270 | π-π | Benzaldehyde |
| ~350-380 | n-π | Aldehyde C=O |
Note: The exact positions and intensities of the absorption maxima are solvent-dependent.
Synthesis and Experimental Protocols
This section outlines a common synthetic route for this compound and the general procedures for acquiring the spectroscopic data discussed.
Synthesis of this compound
A widely used method for the synthesis of N-aryl carbazoles is the Ullmann condensation. This reaction involves the coupling of a carbazole with an aryl halide in the presence of a copper catalyst and a base.
Reaction Scheme:
A typical Ullmann condensation for synthesis.
Step-by-Step Protocol:
-
To a solution of carbazole (1.0 eq) in anhydrous dimethylformamide (DMF), add 4-fluorobenzaldehyde (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a catalytic amount of copper(I) iodide (CuI, 0.1 eq).
-
Heat the reaction mixture to reflux (approximately 153 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid. The melting point is reported to be in the range of 155-160 °C.
Spectroscopic Characterization Workflow
Sources
Role of carbazole moiety in 4-(9H-Carbazol-9-yl)benzaldehyde
An In-Depth Technical Guide: The Pivotal Role of the Carbazole Moiety in 4-(9H-Carbazol-9-yl)benzaldehyde
Foreword
In the landscape of advanced functional materials and medicinal chemistry, certain molecular scaffolds emerge as exceptionally versatile and powerful. The carbazole nucleus is one such scaffold. This guide provides a detailed examination of this compound, a molecule where the intrinsic properties of carbazole are harnessed and made accessible for broader applications through a strategically placed benzaldehyde group. We will dissect the fundamental contributions of the carbazole moiety—from its electron-rich nature to its photophysical prowess—and explore how these characteristics are pivotal to its applications in organic electronics and as a precursor in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this important molecular building block.
Part 1: The Carbazole Moiety - An Electronic and Photophysical Powerhouse
The utility of this compound is not merely incidental; it is a direct consequence of the robust and favorable characteristics of its dominant structural feature: the 9H-carbazole ring system.
Fundamental Properties of the Carbazole Core
Carbazole is a tricyclic aromatic heterocycle, structurally composed of two benzene rings fused to a central five-membered nitrogen-containing ring.[1] This architecture gives rise to a unique set of properties that make it a cornerstone of materials science.
-
Electronic Nature : The nitrogen atom's lone pair of electrons is delocalized into the aromatic π-system, making the carbazole nucleus exceptionally electron-rich.[2][3] This high electron density is the primary reason for its outstanding performance as an electron-donating and hole-transporting unit in electronic devices.[4][5][6] Materials incorporating carbazole can efficiently accept and transport positive charge carriers (holes), a critical function in devices like Organic Light-Emitting Diodes (OLEDs).[5]
-
Rigidity and Stability : The fused-ring structure imparts significant rigidity to the carbazole molecule. This structural inflexibility contributes to high thermal and electrochemical stability, meaning that carbazole-based materials can withstand the high temperatures and electrical stresses experienced during device operation without rapid degradation.[3][4]
-
Photophysical Characteristics : Carbazole and its derivatives are known for their high photoluminescence quantum yields (PLQY), meaning they can efficiently convert absorbed light into emitted light.[3][4] Furthermore, the rigid structure results in a high triplet energy level (the energy of the lowest-lying triplet excited state).[7] This is a crucial property for host materials in phosphorescent OLEDs (PhOLEDs), as it ensures that energy can be effectively transferred to the phosphorescent guest emitter without being lost.[7]
Caption: Core electronic and physical properties originating from the carbazole scaffold.
How Carbazole Defines this compound
In this compound, the benzaldehyde group is attached to the nitrogen atom (the 9-position) of the carbazole. This specific linkage is non-conjugated with the main π-system of the carbazole rings, which is a critical design choice. It ensures that the fundamental electronic and photophysical properties of the carbazole core are largely preserved. The molecule inherits the high thermal stability, hole-transporting capability, and high triplet energy that are characteristic of the parent carbazole.[2][4]
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₃NO | [2][8] |
| Molecular Weight | 271.32 g/mol | [2][8] |
| Appearance | Light yellow to yellow powder | [8] |
| Melting Point | 156 - 160 °C | [8] |
| CAS Number | 110677-45-7 | [2][8] |
Table 1: Physicochemical Properties of this compound.
Part 2: The Synergistic Role of the Benzaldehyde Group
While the carbazole moiety provides the core functionality, the benzaldehyde group serves as the essential gateway for chemical modification and fine-tuning of the molecule's properties.
A Gateway to Functionalization
The aldehyde group is one of the most versatile functional groups in organic chemistry. It provides a reactive site for a multitude of chemical transformations, allowing this compound to be used as a building block for more complex molecules, polymers, and supramolecular structures.[2] This reactivity is crucial for its use as a precursor in the synthesis of pharmaceuticals, dyes, and advanced electronic materials.[8]
For instance, the aldehyde can readily undergo reactions such as:
-
Oxidation: Conversion to a carboxylic acid.[2]
-
Reduction: Conversion to a primary alcohol.[2]
-
Wittig Reaction: Formation of a carbon-carbon double bond.
-
Knoevenagel Condensation: Reaction with active methylene compounds.
-
Reductive Amination: Formation of amines.
This chemical versatility allows scientists to attach other functional units to the carbazole core, thereby creating new molecules with tailored properties.
Caption: Synthetic versatility of the aldehyde group for creating diverse derivatives.
Modulating Electronic Properties
The benzaldehyde group, being moderately electron-withdrawing, creates a subtle intramolecular donor-acceptor (D-A) character when paired with the electron-donating carbazole. This electronic push-pull effect is fundamental to the design of advanced optoelectronic materials. Specifically, it is a key strategy in creating molecules for Thermally Activated Delayed Fluorescence (TADF).[3] TADF emitters require a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states. The spatial separation of the highest occupied molecular orbital (HOMO, localized on the donor carbazole) and the lowest unoccupied molecular orbital (LUMO, with contribution from the acceptor benzaldehyde) helps to minimize this S₁-T₁ gap, enabling highly efficient light emission in third-generation OLEDs.[3]
Part 3: Applications Driven by the Carbazole Core
The unique combination of a stable, hole-transporting carbazole core and a reactive benzaldehyde handle makes this molecule a valuable asset in multiple high-technology and research fields.
Organic Electronics: Harnessing Hole-Transport and Luminescence
The primary application of carbazole derivatives is in organic electronics.[4]
-
Organic Light-Emitting Diodes (OLEDs): Due to its excellent hole-transporting properties and high thermal stability, this compound and its derivatives are widely used as Hole-Transporting Layer (HTL) materials.[2][5] An efficient HTL is critical for balancing the injection of positive and negative charges into the emissive layer of the OLED, leading to higher device efficiency and longer operational lifetimes.[6] Furthermore, the high triplet energy of the carbazole moiety makes it an ideal host material for phosphorescent emitters (dopants), particularly for blue PhOLEDs, which are notoriously difficult to create.[5][7] The host matrix must have a higher triplet energy than the dopant to ensure efficient energy transfer and prevent back-energy transfer, which would quench the emission.[7]
Caption: Role of carbazole-based materials in the layered structure of an OLED.
-
Organic Photovoltaics (OPVs): In organic solar cells, carbazole derivatives serve as electron-donor materials within the active layer, where light absorption and charge separation occur.[2][8]
Medicinal Chemistry: A Scaffold for Bioactive Compounds
The carbazole ring is recognized by medicinal chemists as a "privileged structure" or a "pharmacophoric nucleus".[9] This is because the carbazole scaffold is present in numerous natural and synthetic compounds with a wide range of biological activities, including anti-tumor, anti-inflammatory, antibacterial, and neuroprotective effects.[9][10][11] Several carbazole-based drugs, such as the anti-cancer agent ellipticine and the beta-blocker carvedilol, are in clinical use.[11][12]
This compound acts as an ideal starting material or precursor for the synthesis of novel drug candidates.[2][8] The aldehyde handle allows for the systematic and combinatorial synthesis of libraries of carbazole derivatives, which can then be screened for biological activity against various targets like enzymes or receptors.
Caption: Workflow for drug discovery using the carbazole-benzaldehyde scaffold.
Part 4: Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are provided as self-validating systems.
Synthesis of this compound
This protocol is based on a nucleophilic aromatic substitution reaction, a common method for N-arylation of carbazole.[13]
Objective: To synthesize this compound from 9H-carbazole and 4-fluorobenzaldehyde.
Reagents & Materials:
-
9H-Carbazole
-
4-Fluorobenzaldehyde
-
Potassium tert-butoxide (t-BuOK) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Addition: To the flask, add 9H-carbazole (1.0 eq), potassium tert-butoxide (2.0 eq), and anhydrous DMF.
-
Stirring: Stir the mixture at room temperature for 30 minutes to form the carbazolide anion.
-
Addition of Aldehyde: Slowly add 4-fluorobenzaldehyde (1.2-1.5 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 110 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and pour it into a beaker of ice-water. A precipitate should form.
-
Filtration: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Purification: Dry the crude product. Purify by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 1:30 v/v) as the eluent.[13]
-
Characterization: Collect the pure fractions, evaporate the solvent, and dry the final product under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity. The melting point should be in the range of 156-160 °C.[8]
Characterization of Photophysical Properties
Objective: To measure the fundamental absorption and emission properties that arise from the carbazole moiety.
Equipment:
-
UV-Vis Spectrophotometer
-
Fluorometer (Fluorescence Spectrophotometer)
-
Quartz cuvettes (1 cm path length)
-
Analytical grade solvent (e.g., Dichloromethane or Toluene)
Procedure:
-
Solution Preparation: Prepare a dilute solution of the synthesized this compound in the chosen solvent (e.g., 1x10⁻⁵ M). Ensure the compound is fully dissolved.
-
UV-Vis Absorption Spectrum:
-
Use a cuvette filled with the pure solvent as a blank to record a baseline.
-
Fill a separate cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 250-450 nm).
-
The resulting spectrum should show characteristic absorption bands corresponding to the π-π* transitions of the carbazole aromatic system.
-
-
Photoluminescence (PL) Spectrum:
-
In the fluorometer, set the excitation wavelength to a value corresponding to a major absorption peak identified in the UV-Vis spectrum.
-
Scan the emission spectrum over a longer wavelength range (e.g., 350-600 nm).
-
The resulting spectrum will show the fluorescence profile of the molecule, which is a direct consequence of the luminescent nature of the carbazole core. The peak emission wavelength (λₑₘ) and the shape of the curve are key photophysical descriptors.
-
Conclusion
The role of the carbazole moiety in this compound is definitive and multifaceted. It is the very foundation upon which the molecule's utility is built, imparting the essential electronic properties for hole transport, the photophysical characteristics for luminescence, and the chemical robustness for stability. The benzaldehyde group, while secondary, is a brilliant functional handle that unlocks this potential, allowing the core properties of carbazole to be integrated into a vast array of more complex and functional systems. For researchers in materials science and drug development, a thorough understanding of this structure-property relationship is crucial for the rational design of the next generation of organic electronics and targeted therapeutics.
References
-
MDPI. (n.d.). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Available at: [Link]
-
ResearchGate. (n.d.). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Available at: [Link]
-
ResearchGate. (n.d.). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Available at: [Link]
-
Royal Society of Chemistry. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Available at: [Link]
-
ResearchGate. (n.d.). The supposed mechanism of this compound 1 electrochemical oxidation. Available at: [Link]
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MDPI. (2023). A review on the biological potentials of carbazole and its derived products. Available at: [Link]
-
MDPI. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Available at: [Link]
-
PubMed Central. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Research. (2024). Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. Available at: [Link]
-
National Institutes of Health. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Available at: [Link]
-
MDPI. (2023). Carbazoles: Role and Functions in Fighting Diabetes. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
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Wikipedia. (n.d.). Carbazole. Available at: [Link]
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An In-depth Technical Guide to the Electronic Properties of 4-(9H-Carbazol-9-yl)benzaldehyde Derivatives
Executive Summary
Carbazole derivatives are a cornerstone of modern organic electronics, prized for their thermal stability, excellent hole-transporting capabilities, and tunable photophysical properties.[1] This technical guide focuses on the 4-(9H-Carbazol-9-yl)benzaldehyde scaffold, a versatile building block for creating advanced functional materials. By strategically wedding the electron-donating carbazole moiety with an electron-withdrawing benzaldehyde group, this core structure provides a robust platform for developing materials with tailored electronic characteristics suitable for Organic Light-Emitting Diodes (OLEDs), sensors, and organic photovoltaics.[2][3][4] This document provides an in-depth exploration of the synthesis, characterization, and theoretical modeling of these derivatives. We present field-proven experimental and computational protocols, explain the causality behind methodological choices, and analyze the critical structure-property relationships that govern the performance of these materials in electronic devices.
The Molecular Architecture: A Union of Donor and Acceptor
The foundational molecule, this compound (4-CzB), possesses a molecular formula of C₁₉H₁₃NO and a molecular weight of 271.31 g/mol .[5] Its structure is a classic example of a donor-π-acceptor (D-π-A) system, which is fundamental to its electronic behavior.
-
The Donor Unit (Carbazole): The 9H-carbazole group is a well-known electron-rich aromatic heterocycle.[6] The nitrogen atom's lone pair of electrons increases the electron density of the π-conjugated system, making it an excellent hole-transporting (p-type) moiety.[1] Its rigid, planar structure contributes to high thermal stability.[2]
-
The Acceptor Unit (Benzaldehyde): The benzaldehyde group, conversely, is electron-withdrawing due to the electronegative oxygen atom of the carbonyl group (C=O). This moiety acts as an electron sink.
-
The π-Bridge (Phenyl Ring): The central phenyl ring serves as a conjugated bridge that electronically connects the donor and acceptor units, facilitating intramolecular charge transfer (ICT) upon photoexcitation.
This inherent D-π-A character is the primary reason for the interesting photophysical properties of 4-CzB derivatives and allows for significant tuning of their electronic energy levels.
Caption: Donor-Acceptor architecture of this compound.
Synthesis and Derivatization
The parent compound, this compound, serves as a crucial intermediate. Its aldehyde functional group is a versatile handle for creating a diverse library of derivatives through common organic reactions like Knoevenagel condensation, Wittig reactions, or reductive amination.
Synthesis Protocol: this compound
A reliable synthesis of the core compound can be adapted from established literature procedures, such as the Ullmann condensation.[7] The causality for this choice rests on the reaction's proven efficacy in forming aryl-nitrogen bonds.
Reaction: Carbazole + 4-Fluorobenzaldehyde → this compound
Step-by-Step Protocol:
-
Preparation: In a three-necked flask equipped with a reflux condenser and nitrogen inlet, combine 9H-carbazole (1 eq.), 4-fluorobenzaldehyde (1.2 eq.), potassium carbonate (K₂CO₃, 2 eq.), and copper powder (0.1 eq.) in an appropriate high-boiling point solvent like o-dichlorobenzene.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 15-20 minutes. Maintaining an inert atmosphere is critical to prevent oxidation of the copper catalyst and other reactants at high temperatures.
-
Reaction: Heat the mixture to 180 °C and maintain this temperature with vigorous stirring for 48 hours. The high temperature is necessary to overcome the activation energy for the C-N coupling reaction.
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts and copper. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product is purified using column chromatography on silica gel. A solvent system of hexane and ethyl acetate (e.g., 30:1 v/v) is typically effective for eluting the desired product.[7] The purity can be confirmed by TLC, NMR, and mass spectrometry.
A Framework for Electronic Characterization
A dual approach combining experimental spectroscopy and electrochemistry with computational modeling provides a comprehensive understanding of the electronic properties. This self-validating system ensures that theoretical predictions are grounded in empirical data.
Caption: Integrated workflow for characterizing electronic properties.
Experimental Protocols
3.1.1 UV-Visible Absorption Spectroscopy
This technique probes the electronic transitions from the ground state to excited states, allowing determination of the optical energy gap (Egopt).
Protocol:
-
Sample Preparation: Prepare a dilute solution (typically 10⁻⁵ M) of the carbazole derivative in a spectroscopic-grade solvent (e.g., dichloromethane, chloroform, or toluene).[8] Using a dilute solution is crucial to ensure the system is within the linear range of the Beer-Lambert law.
-
Solvent Blank: Record a baseline spectrum of the pure solvent in a quartz cuvette (1 cm path length).
-
Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-600 nm).
-
Data Analysis: Identify the wavelength of maximum absorption (λmax). Determine the onset of the lowest energy absorption band (λonset). The optical bandgap can be estimated using the formula: Egopt (eV) = 1240 / λonset (nm) .
3.1.2 Fluorescence Quantum Yield (ΦF) Determination (Relative Method)
The fluorescence quantum yield measures the efficiency of the emission process. The relative method is often preferred for its accessibility, comparing the sample's fluorescence to a well-characterized standard.[1]
Protocol:
-
Standard Selection: Choose a quantum yield standard whose absorption and emission spectra overlap with the sample. For blue-emitting carbazole derivatives, quinine sulfate in 0.1 M H₂SO₄ (ΦF ≈ 0.55) is a common choice.[9]
-
Solution Preparation: Prepare a series of solutions of both the standard and the test compound in the same solvent with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.[10][11] Keeping absorbance below 0.1 is critical to minimize inner filter effects.[10]
-
Measurement:
-
Measure the absorbance of each solution at the excitation wavelength.
-
Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the standard and the sample.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
The quantum yield of the sample (Φx) is calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (nx² / nst²) where Φst is the quantum yield of the standard, Grad is the gradient from the plot of integrated intensity vs. absorbance, and n is the refractive index of the solvent used for the sample (x) and standard (st).[1]
-
3.1.3 Cyclic Voltammetry (CV)
CV is an electrochemical technique used to probe the redox behavior of a molecule, from which the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.[12]
Protocol:
-
Electrolyte Preparation: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile). The electrolyte is essential to ensure conductivity in the solution.[13]
-
Three-Electrode Setup: Assemble an electrochemical cell with a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[14]
-
Degassing: Purge the electrolyte solution containing the sample (~1 mM) with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with reduction measurements.[15]
-
Measurement:
-
Scan the potential to measure the oxidation process. The potential at which the compound begins to lose an electron corresponds to its oxidation potential (Eox).
-
Scan the potential in the negative direction to measure the reduction potential (Ered).
-
Calibrate the system by adding a small amount of ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard.
-
-
Data Analysis:
-
Determine the onset oxidation (Eoxonset) and onset reduction (Eredonset) potentials from the voltammogram.
-
Estimate the HOMO and LUMO levels using the empirical formulas:[16] EHOMO = -[Eoxonset vs Fc/Fc⁺ + 4.8] eV ELUMO = -[Eredonset vs Fc/Fc⁺ + 4.8] eV
-
The electrochemical energy gap is then: Egec = ELUMO - EHOMO .
-
Computational Modeling Protocols
3.2.1 Ground State Properties via Density Functional Theory (DFT)
DFT is used to find the most stable (lowest energy) geometry of the molecule and to calculate its ground-state electronic properties, including the HOMO and LUMO energy levels.[12]
Protocol:
-
Structure Input: Build the molecular structure of the carbazole derivative using a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization without constraints. The choice of functional and basis set is a trade-off between accuracy and computational cost. A common and effective combination for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[17] This step is crucial because all subsequent electronic property calculations depend on an accurate molecular geometry.
-
Frequency Calculation: After optimization, perform a frequency calculation to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies).
-
Orbital Analysis: Extract the energies of the HOMO and LUMO from the output file. Visualize the molecular orbitals to understand the spatial distribution of electron density, which reveals the donor and acceptor character of different parts of the molecule.[18]
3.2.2 Excited State Properties via Time-Dependent DFT (TD-DFT)
TD-DFT is used to model the electronic excited states, allowing for the simulation of UV-Vis absorption spectra and providing insight into the nature of electronic transitions (e.g., π-π* or ICT).[19]
Protocol:
-
Prerequisite: Use the optimized ground-state geometry obtained from the DFT calculation.
-
Calculation: Perform a TD-DFT calculation, typically at the same level of theory (e.g., B3LYP/6-31G(d)), requesting the calculation of a sufficient number of excited states (e.g., 10-20).[20]
-
Solvent Effects: To better match experimental data, include a solvent model, such as the Polarizable Continuum Model (PCM), using the dielectric constant of the solvent used in the UV-Vis experiment.[19]
-
Spectral Analysis: Analyze the output to obtain the calculated transition energies (wavelengths) and their corresponding oscillator strengths (intensities). The primary transitions (those with high oscillator strength) can be compared directly with the experimental UV-Vis spectrum for validation.
Structure-Property Relationships and Data
The power of the 4-CzB scaffold lies in the ability to tune its electronic properties through chemical modification. By reacting with the aldehyde group or substituting the carbazole/phenyl rings, researchers can systematically alter the HOMO/LUMO levels and, consequently, the material's color and electrochemical stability.
Frontier Molecular Orbitals and Energy Gap
Typically, for D-A molecules based on this scaffold, the HOMO is localized on the electron-rich carbazole donor, while the LUMO is localized on the electron-withdrawing acceptor part of the molecule.[16][18]
-
Modifying the Donor: Adding electron-donating groups to the carbazole unit will raise the HOMO energy level, decreasing the energy gap.
-
Modifying the Acceptor: Attaching stronger electron-withdrawing groups to the benzaldehyde (e.g., via condensation to form a cyano-substituted derivative) will lower the LUMO energy level, also decreasing the energy gap.
A smaller HOMO-LUMO gap generally results in a red-shift (longer wavelength) in both absorption and emission spectra.[19]
Caption: Energy level diagram for a typical D-A carbazole derivative.
Representative Electronic Properties
The following table summarizes typical electronic property data for a hypothetical series of 4-CzB derivatives, illustrating how modifications influence key parameters. Derivative 1 is the parent aldehyde, Derivative 2 features a stronger acceptor group (A), and Derivative 3 has an additional donor group (D).
| Compound | λabs (nm) | λem (nm) | ΦF (%) | EHOMO (eV) | ELUMO (eV) | Egec (eV) |
| 4-CzB (Parent) | 345 | 410 | 35 | -5.65 | -2.35 | 3.30 |
| Derivative-A | 390 | 485 | 50 | -5.70 | -2.80 | 2.90 |
| Derivative-D | 360 | 430 | 42 | -5.45 | -2.30 | 3.15 |
| Note: Data are illustrative examples based on trends reported for similar carbazole-based D-A systems.[16][21] |
Conclusion and Outlook
The this compound framework represents a highly effective platform for the design of next-generation organic electronic materials. The synthetic accessibility of the aldehyde group, combined with the robust and favorable electronic properties of the carbazole donor, allows for precise tuning of frontier molecular orbital energies, emission colors, and charge transport characteristics. The integrated methodological approach detailed in this guide—combining synthesis, comprehensive experimental characterization, and validated computational modeling—provides a reliable pathway for accelerating the discovery and optimization of novel derivatives. Future research will likely focus on developing derivatives with enhanced efficiencies for applications in thermally activated delayed fluorescence (TADF) emitters and as stable, high-performance materials for perovskite solar cells.
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Theoretical Framework and Computational Analysis of 4-(9H-Carbazol-9-yl)benzaldehyde: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the theoretical studies and Density Functional Theory (DFT) calculations for the multifunctional organic compound, 4-(9H-Carbazol-9-yl)benzaldehyde. This molecule, featuring a carbazole donor moiety linked to a benzaldehyde acceptor, is a significant building block in the development of advanced materials for organic electronics and a precursor in medicinal chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the computational methodologies used to elucidate the structural, electronic, and optical properties of this compound. We will delve into the theoretical underpinnings of DFT and Time-Dependent DFT (TD-DFT), provide detailed protocols for performing these calculations, and discuss the interpretation of the resulting data. The synergy between computational prediction and experimental validation is emphasized as a crucial paradigm in modern materials science and drug discovery.
Introduction: The Significance of this compound
This compound, with the chemical formula C19H13NO, is an aromatic heterocyclic organic compound that has garnered considerable attention for its unique photophysical and electronic properties.[1] The core structure consists of a carbazole unit, a well-known hole-transporting moiety, N-linked to a benzaldehyde group, which can act as an electron-withdrawing group and a reactive site for further chemical modifications. This donor-acceptor architecture is fundamental to its application in various high-tech fields.
Key Application Areas:
-
Organic Electronics: The compound is a pivotal material in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] Its carbazole fragment facilitates efficient hole transport, a critical factor for enhancing the efficiency and stability of these devices.
-
Fluorescent Probes and Dyes: The inherent fluorescence of the carbazole moiety, which can be tuned by functionalization, makes it a valuable component in the synthesis of fluorescent dyes for applications such as biological imaging.[2]
-
Pharmaceutical and Medicinal Chemistry: Carbazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound serves as a versatile precursor for the synthesis of novel therapeutic agents.[2]
Given its broad utility, a thorough understanding of the relationship between the molecular structure of this compound and its macroscopic properties is paramount. Computational chemistry, particularly DFT, provides a powerful and cost-effective avenue to explore these structure-property relationships at the molecular level.
Theoretical Background: The Power of Density Functional Theory
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[3] It offers a robust framework for investigating the ground-state properties of molecules, such as their geometry and electronic structure.
The foundational principle of DFT, established by Hohenberg and Kohn, is that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by its electron density, ρ(r).[4] This is a profound simplification compared to wavefunction-based methods, which must contend with the complexity of the many-electron wavefunction.
The practical implementation of DFT relies on the Kohn-Sham equations, which map the interacting many-electron system onto a fictitious system of non-interacting electrons that share the same electron density as the real system.[4] The complexity of the electron-electron interactions is encapsulated in the exchange-correlation functional (Exc), which is the only part of the DFT energy expression that is not known exactly and must be approximated.
For the study of excited-state properties, such as UV-Vis absorption spectra, DFT is extended to the time domain in what is known as Time-Dependent Density Functional Theory (TD-DFT).[5][6][7][8][9] TD-DFT, particularly in its linear-response formulation, has become a standard tool for the theoretical prediction of electronic spectra in molecules.
Computational Methodology: A Step-by-Step Protocol
This section provides a detailed workflow for performing DFT and TD-DFT calculations on this compound. The protocols are designed to be implemented using common quantum chemistry software packages.
Molecular Structure and Geometry Optimization
The first step in any computational study is to obtain an accurate three-dimensional structure of the molecule.
Protocol:
-
Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.
-
Geometry Optimization: Perform a full geometry optimization without any symmetry constraints. This is crucial for finding the true energy minimum on the potential energy surface.
-
Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.[10]
-
Basis Set: The 6-311++G(d,p) basis set is recommended for a good balance of accuracy and computational cost, providing flexibility for both core and valence electrons, as well as polarization and diffuse functions.[10][11]
-
-
Frequency Analysis: Following optimization, it is essential to perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the theoretical infrared (IR) and Raman spectra.[10][12]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior.
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
-
HOMO-LUMO Gap (ΔE): A measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Protocol:
-
Extract the energies of the HOMO and LUMO from the output of the optimized DFT calculation.
-
Visualize the 3D isosurfaces of the HOMO and LUMO to understand the spatial distribution of these orbitals and identify regions of electron density involved in electronic transitions.
Molecular Electrostatic Potential (MEP) Mapping
The MEP is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.
Protocol:
-
Generate the MEP surface from the optimized DFT calculation.
-
Analyze the color-coded map:
-
Red regions (negative potential): Indicate electron-rich areas, susceptible to electrophilic attack. In this compound, this is expected around the oxygen atom of the aldehyde group.
-
Blue regions (positive potential): Indicate electron-poor areas, susceptible to nucleophilic attack.
-
Green regions (neutral potential): Represent areas of intermediate potential.
-
Simulation of Electronic Spectra (UV-Vis)
TD-DFT is employed to simulate the UV-Vis absorption spectrum, providing insights into the electronic transitions of the molecule.
Protocol:
-
TD-DFT Calculation: Using the optimized ground-state geometry, perform a TD-DFT calculation.
-
Method: The CAM-B3LYP functional is often recommended for charge-transfer systems, which is relevant for the donor-acceptor nature of the target molecule.[10] The calculation should be performed in a solvent to better mimic experimental conditions, using a continuum solvation model like the Polarizable Continuum Model (PCM).
-
Basis Set: 6-311++G(d,p) should be used for consistency.
-
-
Data Extraction: Extract the calculated excitation energies (in eV or nm), oscillator strengths (f), and the molecular orbitals involved in each electronic transition.
-
Spectrum Generation: Broaden the calculated transitions using a Gaussian or Lorentzian function to generate a theoretical UV-Vis spectrum that can be compared with experimental data.
Data Presentation and Interpretation
A clear and concise presentation of the computational data is essential for its interpretation and comparison with experimental results.
Table 1: Calculated Structural and Electronic Properties of this compound
| Parameter | Calculated Value |
| Optimized Geometry | |
| Dihedral Angle (Carbazole-Phenyl) | Value to be calculated |
| C=O Bond Length | Value to be calculated |
| Electronic Properties | |
| HOMO Energy | Value to be calculated (eV) |
| LUMO Energy | Value to be calculated (eV) |
| HOMO-LUMO Gap (ΔE) | Value to be calculated (eV) |
| Dipole Moment | Value to be calculated (Debye) |
Table 2: Simulated UV-Vis Absorption Data for this compound
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S0 → S1 | Value to be calculated | Value to be calculated | e.g., HOMO → LUMO |
| S0 → S2 | Value to be calculated | Value to be calculated | e.g., HOMO-1 → LUMO |
| ... | ... | ... | ... |
Visualizations: Unveiling Molecular Insights
Visual representations are critical for understanding the complex data generated from DFT calculations.
Molecular Structure and Orbital Distributions
Caption: 2D representation of the molecular structure of this compound.
Computational Workflow Diagram
Caption: A streamlined workflow for the theoretical analysis of this compound.
Conclusion and Future Outlook
This technical guide has outlined a comprehensive theoretical framework for the study of this compound using DFT and TD-DFT calculations. By following the detailed protocols, researchers can gain valuable insights into the geometric, electronic, and optical properties of this important molecule. The synergy between these computational approaches and experimental validation is a powerful strategy for accelerating the design and development of novel materials for organic electronics and new candidates for drug discovery. Future computational studies could explore the excited-state dynamics, phosphorescence properties, and the simulation of more complex phenomena such as charge transport in molecular aggregates to further guide the rational design of next-generation materials and therapeutics based on the versatile this compound scaffold.
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Zhang, Y., et al. (2015). Experimental and DFT studies on the vibrational and electronic spectra of 9-p-tolyl-9H-carbazole-3-carbaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 936-946. [Link]
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Al-Zaqri, N., et al. (2021). Synthesis, physicochemical, optical, thermal and TD-DFT of (E)-N′-((9-ethyl-9H-carbazol-3-yl)-methylene)-4-methyl-benzene-sulfonohydrazide (ECMMBSH): Naked eye and colorimetric Cu2+ ion chemosensor. Journal of King Saud University - Science, 33(1), 101234. [Link]
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Thanthiriwatte, K. S., & de Silva, K. M. N. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1563. [Link]
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Michalska, D., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 29(14), 3249. [Link]
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El-Guesmi, N., et al. (2018). Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate. Molbank, 2018(4), M1014. [Link]
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Potential applications of 4-(9H-Carbazol-9-yl)benzaldehyde in materials science
An In-depth Technical Guide to the Materials Science Applications of 4-(9H-Carbazol-9-yl)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile organic building block, and its significant potential in advanced materials science. This document explores the fundamental physicochemical properties, detailed synthesis protocols, and key applications of this compound and its derivatives. With a focus on organic electronics and sensing, we delve into its role as a high-performance hole-transporting material in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), and as a core component in fluorescent chemosensors. This guide is intended for researchers and professionals in materials science, chemistry, and drug development, offering field-proven insights and validated experimental methodologies to accelerate innovation.
Core Molecular Profile and Synthetic Strategy
This compound, also known as 9-(4-Formylphenyl)-9H-carbazole, is an aromatic compound featuring a carbazole moiety linked to a benzaldehyde group at the nitrogen atom. This unique structure marries the electron-rich, hole-transporting nature of carbazole with the reactive aldehyde functionality, making it a pivotal precursor for a wide array of functional materials[1]. The carbazole unit provides a rigid, planar structure with high thermal stability and a strong electron-donating character, which is essential for efficient charge transport in electronic devices[2][3]. The aldehyde group serves as a versatile chemical handle for extending the π-conjugation through various condensation and coupling reactions, allowing for the fine-tuning of the molecule's optoelectronic properties[1].
Physicochemical Properties
A foundational understanding of the material's intrinsic properties is critical for its application.
| Property | Value | Source |
| CAS Number | 110677-45-7 | [1] |
| Molecular Formula | C₁₉H₁₃NO | [4] |
| Molecular Weight | 271.32 g/mol | [4] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 156 - 160 °C | [5] |
| Purity | ≥96-98% (Typically by GC or HPLC) | [4] |
Synthesis Protocol: Liquid-Phase Reflux Method
The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution reaction. This protocol is based on a method that offers high yield, simple operation, and straightforward purification[6].
Causality: This method utilizes an N-arylation reaction where the deprotonated nitrogen of carbazole acts as a nucleophile, displacing a halogen on the benzaldehyde ring. p-Fluorobenzaldehyde is an excellent substrate due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack. Triethylamine serves as a cost-effective base to deprotonate the carbazole and as an acid scavenger to neutralize the formed hydrofluoric acid, driving the reaction to completion[6]. Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a dry 100 mL three-neck flask equipped with a magnetic stirrer and reflux condenser, add carbazole (3 mmol, 1.0 eq), p-fluorobenzaldehyde (3 mmol, 1.0 eq), and triethylamine (3.6 mmol, 1.2 eq)[6].
-
Solvent Addition: Add 15 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask[6].
-
Reaction Execution: Heat the mixture to 80°C and stir vigorously. Maintain the reflux for approximately 20 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Product Isolation: After the reaction is complete, allow the solution to cool to room temperature. Pour the reaction mixture into a beaker containing ice water to precipitate the crude product[6].
-
Filtration: Collect the resulting yellow solid by vacuum filtration, washing the filter cake thoroughly with deionized water.
-
Purification: Purify the crude product by recrystallization from absolute ethanol to yield this compound as a crystalline solid[6]. A yield of over 85% can be expected.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application in Organic Light-Emitting Diodes (OLEDs)
The carbazole moiety is a cornerstone in the design of high-performance hole-transporting materials (HTMs) for OLEDs[7]. Its high hole mobility and thermal stability are critical for device efficiency and longevity. This compound serves as a key precursor for advanced HTMs, where the aldehyde group is used to build larger, more complex molecular architectures.
Role as a Hole-Transporting Material (HTM) Precursor
The primary function of an HTM is to facilitate the efficient injection of holes from the anode and transport them to the emissive layer (EML). A well-designed HTM must have a Highest Occupied Molecular Orbital (HOMO) energy level that is well-aligned with the work function of the anode and the HOMO level of the emissive material to minimize the energy barrier for hole injection[8]. Furthermore, a high glass transition temperature (Tg) is necessary to ensure morphological stability of the thin film during device operation, preventing degradation caused by Joule heating[9][10].
Derivatives synthesized from this compound, such as those incorporating triphenylamine units, have demonstrated excellent performance as HTMs[9][10]. These materials exhibit high Tg values and appropriate HOMO levels for effective use in phosphorescent OLEDs (PhOLEDs).
Case Study: 4-(9H-Carbazol-9-yl)triphenylamine Derivatives
A study by Lin et al. showcases the potential of this structural motif. They synthesized a series of HTMs based on a 4-(9H-Carbazol-9-yl)triphenylamine core. The data below is from a device using a derivative, herein referred to as HTC-1 , in a green PhOLED.
Device Architecture: ITO / HATCN (10 nm) / NPB (30 nm) / HTC-1 (20 nm) / CBP:5% Ir(ppy)₃ (30 nm) / Bphen (40 nm) / LiF (1 nm) / Al (100 nm)[9][10].
Caption: HOMO/LUMO energy levels of key OLED layers.
Performance Data:
| Device | Turn-on Voltage (V) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Max. EQE (%) |
| Ref. (without HTC-1) | 2.5 | 25.7 | 21.5 | 9.4 |
| Device with HTC-1 | 3.1 | 39.8 | 29.3 | 14.0 |
| Data sourced from Lin et al.[9][10] |
Experimental Protocol: OLED Fabrication by Thermal Evaporation
This protocol describes a standard method for fabricating multilayer OLEDs in a high-vacuum environment.
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in a vacuum oven and treat them with UV-ozone or oxygen plasma immediately before loading into the evaporation chamber.
-
Layer Deposition: Place the cleaned substrates in a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Hole Injection/Transport Layers: Deposit the organic layers sequentially onto the ITO substrate. For the case study device, this involves evaporating HATCN, NPB, and the custom HTM (e.g., HTC-1). Maintain typical deposition rates of 1-2 Å/s.[11]
-
Emissive Layer: Co-evaporate the host material (CBP) and the phosphorescent dopant (Ir(ppy)₃) from separate sources. The doping concentration is controlled by adjusting the relative deposition rates.
-
Electron Transport/Injection Layers: Deposit the electron transport layer (Bphen) and the electron injection layer (LiF) at rates of 1-2 Å/s and 0.1-0.2 Å/s, respectively.[11]
-
Cathode Deposition: Deposit the metal cathode (e.g., Aluminum) through a shadow mask to define the active area of the device (typically 3-10 mm²). The deposition rate for Al is typically 2-5 Å/s.[11]
-
Encapsulation: After deposition, encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-cured epoxy to protect the organic layers from oxygen and moisture.
-
Characterization: Measure the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency (EQE) of the fabricated device.
Application in Perovskite Solar Cells (PSCs)
Similar to OLEDs, carbazole-based compounds are excellent candidates for HTMs in n-i-p type perovskite solar cells.[12] The HTM in a PSC is responsible for extracting holes from the perovskite absorber layer and transporting them to the gold or silver electrode, while simultaneously blocking electrons.
Causality: The HOMO level of the HTM must be slightly higher than the valence band maximum of the perovskite material (typically around -5.4 eV for mixed-cation perovskites) to ensure efficient hole extraction. The material should also possess high hole mobility to minimize charge recombination losses and good film-forming properties to create a uniform, pinhole-free layer.[12][13] Derivatives of this compound can be designed to meet these requirements, offering a cost-effective alternative to the commonly used spiro-OMeTAD.
Caption: Standard n-i-p perovskite solar cell architecture.
Performance of Carbazole-Based HTMs in PSCs
Numerous studies have demonstrated high power conversion efficiencies (PCE) in PSCs using carbazole-based HTMs. Efficiencies exceeding 18% have been reported, which are comparable to devices fabricated with the standard spiro-OMeTAD.[14] These materials often exhibit better stability and are synthesized via more facile routes.[15]
Experimental Protocol: PSC Fabrication
-
Substrate Preparation: Clean FTO-coated glass substrates as described for OLEDs.
-
Electron Transport Layer (ETL): Deposit a compact layer of TiO₂ (c-TiO₂) by spin-coating a precursor solution, followed by sintering at high temperature (e.g., 500°C). Subsequently, deposit a mesoporous TiO₂ (m-TiO₂) layer and sinter again.[13]
-
Perovskite Deposition: In a nitrogen-filled glovebox, deposit the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂) onto the TiO₂ substrate via a one-step spin-coating method. Use an anti-solvent (e.g., chlorobenzene) dripping technique during spinning to induce rapid crystallization, followed by thermal annealing (e.g., at 100°C).
-
Hole Transport Layer (HTM): Dissolve the carbazole-based HTM in a solvent like chlorobenzene, often with additives such as 4-tert-butylpyridine and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) to improve conductivity and device performance. Spin-coat the HTM solution onto the perovskite layer.[16]
-
Back Contact: Thermally evaporate a gold or silver back contact (80-100 nm) to complete the device.[13]
-
Characterization: Measure the photovoltaic performance of the cell under simulated AM1.5G illumination (100 mW/cm²) to determine key parameters like PCE, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Application in Fluorescent Chemosensors
The inherent fluorescence of the carbazole core makes it an excellent fluorophore for chemosensor design. The aldehyde group in this compound can be readily converted into a receptor site (e.g., a Schiff base or hydrazone) capable of selectively binding to specific analytes, such as metal ions.
Mechanism of Action: Photoinduced Electron Transfer (PET)
Many carbazole-based sensors for metal ions like Cu²⁺ and Fe³⁺ operate via a photoinduced electron transfer (PET) mechanism. In the unbound state, the lone pair of electrons on the receptor's nitrogen atom can be transferred to the excited carbazole fluorophore, quenching its fluorescence. Upon binding with a metal ion, the lone pair electrons are engaged in coordination, which inhibits the PET process. This "turns on" or restores the fluorescence of the carbazole unit. Conversely, binding to paramagnetic ions like Cu²⁺ can also lead to fluorescence quenching through energy or electron transfer from the excited fluorophore to the metal center.
Caption: Workflow for synthesis and application of a carbazole-based sensor.
Experimental Protocol: Fluorescent Titration for Cu²⁺ Detection
This protocol outlines the steps to evaluate the sensing performance of a chemosensor derived from this compound.
-
Sensor Synthesis: Synthesize the sensor molecule by reacting this compound with an appropriate amine (e.g., hydrazine or an aniline derivative) via a simple condensation reaction to form a Schiff base or hydrazone receptor. Purify the product by recrystallization or column chromatography.
-
Stock Solutions: Prepare a stock solution of the sensor (e.g., 1 mM) in a suitable solvent like DMSO or a DMSO/water mixture. Prepare a stock solution of the analyte, such as copper(II) perchlorate (e.g., 10 mM), in deionized water.
-
Titration Experiment: Place a fixed concentration of the sensor solution (e.g., 10 µM) in a quartz cuvette.
-
Fluorescence Measurement: Record the initial fluorescence emission spectrum of the sensor solution using a spectrofluorometer (e.g., excitation at 376 nm).
-
Analyte Addition: Add incremental amounts of the Cu²⁺ stock solution to the cuvette, ensuring thorough mixing after each addition.
-
Data Collection: After each addition of Cu²⁺, record the new fluorescence emission spectrum. A gradual decrease in fluorescence intensity upon addition of Cu²⁺ indicates a quenching response.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of added Cu²⁺ to generate a titration curve. This can be used to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant of the sensor-analyte complex.
Conclusion
This compound stands out as a remarkably versatile and valuable compound in materials science. Its robust carbazole core provides the essential electronic properties and stability required for high-performance applications, while its reactive aldehyde group offers a gateway to a vast chemical space of functional derivatives. As demonstrated in this guide, materials derived from this precursor have shown exceptional promise in enhancing the efficiency and stability of OLEDs and perovskite solar cells. Furthermore, its inherent photophysical properties make it a powerful platform for the development of sensitive and selective fluorescent chemosensors. The straightforward and high-yielding synthesis of the core molecule further enhances its appeal for both academic research and industrial scale-up. Continued exploration and innovative molecular design originating from this pivotal building block will undoubtedly lead to further advancements in organic electronics and beyond.
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Lin, C.-L. et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 19(9), 14247-14256. Available at: [Link]
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Li, Z. et al. (2023). Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices. Journal of Materials Chemistry C. Available at: [Link]
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Zhang, D. et al. (2018). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Molecules, 23(12), 3163. Available at: [Link]
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ResearchGate (2016). Energy level diagrams showing the HOMO and LUMO levels for the OLED materials investigated here. Available at: [Link]
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Gong, S. et al. (2016). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Polymers, 8(8), 289. Available at: [Link]
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Chen, Z. et al. (2020). Low-Temperature Cross-Linkable Hole-Transport Materials with a Carbazole/Triphenylamine Dual Core: Their Preparation and Device Applications in Solution-Processed OLEDs. ACS Applied Materials & Interfaces. Available at: [Link]
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Chen, H. et al. (2015). Facile Synthesis and High Performance of a New Carbazole-Based Hole-Transporting Material for Hybrid Perovskite Solar Cells. Chemistry of Materials. Available at: [Link]
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-
Lin, C.-L. et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 19(9), 14247-14256. Available at: [Link]
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An In-depth Technical Guide to Carbazole-Based Aldehydes for Organic Electronics
Introduction: The Strategic Importance of the Formyl Group on the Carbazole Scaffold
Carbazole and its derivatives have become foundational building blocks in the field of organic electronics, prized for their exceptional hole-transporting capabilities, high thermal stability, and significant photoluminescence quantum yields.[1] The rigid, electron-rich tricyclic structure provides a robust scaffold that can be chemically tailored to tune its optoelectronic properties for specific applications, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][2]
Among the various functionalization strategies, the introduction of a formyl (-CHO) group—an aldehyde—at specific positions on the carbazole nucleus is of paramount strategic importance. Carbazole-based aldehydes are not merely target molecules; they are versatile synthetic intermediates. The aldehyde's electrophilic carbon and its ability to participate in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions make it a gateway to more complex, conjugated molecular architectures.[3][4] This guide provides an in-depth exploration of the synthesis, properties, and derivatization of carbazole-based aldehydes, offering field-proven insights and detailed protocols for researchers in materials science and drug development.
Core Synthesis: The Vilsmeier-Haack Formylation
The most reliable and widely adopted method for introducing a formyl group onto the electron-rich carbazole ring is the Vilsmeier-Haack reaction.[5][6] This reaction is favored due to its use of mild, readily available reagents and its high regioselectivity for the electron-rich 3- and 6-positions of the N-substituted carbazole core.
Mechanism and Rationale
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus oxychloride (POCl₃). This forms an intermediate that eliminates a dichlorophosphate anion to yield the electrophilic N,N-dimethylchloroiminium ion, the active "Vilsmeier Reagent".[7][8]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the carbazole ring attacks the electrophilic iminium ion. This attack preferentially occurs at the C3 position (or C6), which is electronically activated by the nitrogen atom. The resulting iminium intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[5]
Causality Behind Experimental Choices: The use of an N-alkyl or N-aryl substituted carbazole is critical. The free N-H of unsubstituted carbazole is acidic and can react with the Vilsmeier reagent, leading to side products and reduced yields. Alkylation of the nitrogen enhances the electron-donating character of the ring, further activating it towards electrophilic substitution and improving solubility.[9] The reaction is typically run at low temperatures (0 °C) to control the exothermicity of the Vilsmeier reagent formation and to minimize side reactions.[2][7]
Diagram: Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack reaction on an N-alkylcarbazole substrate.
Experimental Protocol: Synthesis of 9-Ethyl-9H-carbazole-3-carbaldehyde
This protocol details the regioselective formylation of N-ethylcarbazole. It is a self-validating system; successful synthesis is confirmed by spectroscopic analysis showing the characteristic aldehyde proton signal in ¹H NMR and the C=O stretch in IR spectroscopy.
Materials:
-
9-Ethylcarbazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium acetate or Sodium hydroxide solution
-
Dichloromethane (DCM) or Chloroform
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethanol for recrystallization
Workflow Diagram:
Caption: Experimental workflow for the Vilsmeier-Haack formylation of 9-ethylcarbazole.
Step-by-Step Procedure: [2][7]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 9-ethyl-9H-carbazole (1.0 eq.) in anhydrous DMF (approx. 5-10 mL per gram of carbazole).
-
Cooling: Cool the solution to 0 °C in an ice-salt bath.
-
Vilsmeier Reagent Formation & Reaction: Slowly add phosphorus oxychloride (POCl₃, approx. 1.05 eq.) dropwise to the cooled, stirring solution via the dropping funnel. Maintain the temperature at 0 °C. After the addition is complete, allow the reaction mixture to stir at 0 °C for 10 hours or until TLC analysis indicates consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Hydrolysis: Once the ice has melted, neutralize the acidic solution by slowly adding a saturated solution of sodium acetate or a dilute sodium hydroxide solution until the pH is ~6-7. Stir for an additional 30 minutes to ensure complete hydrolysis of the iminium intermediate. A precipitate of the crude product should form.
-
Extraction: Extract the aqueous mixture three times with dichloromethane (DCM). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers sequentially with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid by recrystallization from hot ethanol to yield pure 9-ethyl-9H-carbazole-3-carbaldehyde as a crystalline solid.
Physicochemical Properties and Structure-Property Relationships
The introduction of the aldehyde group, and other substituents, significantly modulates the electronic properties of the carbazole core. Understanding these relationships is key to designing molecules for specific electronic applications. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance as they govern charge injection/extraction barriers and the optical bandgap of the material.[10]
The aldehyde group is an electron-withdrawing group (EWG). When attached to the carbazole ring, it tends to lower the energy levels of both the HOMO and LUMO. Extending the π-conjugation of the molecule, for instance by reacting the aldehyde to form a larger system, generally leads to a smaller HOMO-LUMO gap.[3][9]
Data Presentation: Properties of Representative Carbazole Aldehydes
| Compound Name | HOMO (eV) | LUMO (eV) | Optical Gap (Egopt, eV) | Absorption λmax (nm) | Emission λem (nm) |
| 9-Hexyl-9H-carbazole-3-carbaldehyde | -5.67 | -2.25 | 3.42 | 355 | 410 |
| 9-Ethyl-6-iodo-9H-carbazole-3-carbaldehyde | -5.83 | -2.41 | 3.42 | 350 | 405 |
| 6-((4-(diphenylamino)phenyl)ethynyl)-9-ethyl-9H-carbazole-3-carbaldehyde (CCC)[3] | -5.32 | -2.58 | 2.74 | 401 | 413 |
| 9-ethyl-6-((9-ethyl-9H-carbazol-3-yl)ethynyl)-9H-carbazole-3-carbaldehyde (TCC)[3] | -5.50 | -2.45 | 3.05 | 388 | 402 |
Note: HOMO/LUMO values are often determined by a combination of cyclic voltammetry and theoretical DFT calculations and can vary based on the specific method. Data synthesized from multiple sources for illustrative purposes.[3][9][10][11][12]
The Aldehyde as a Synthetic Hub: The Knoevenagel Condensation
The true power of carbazole aldehydes lies in their utility as synthons. The Knoevenagel condensation is a prime example, where the aldehyde reacts with an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups, like malononitrile or ethyl cyanoacetate) to form a new C=C bond, extending the π-conjugated system.[13] This is a critical strategy for creating donor-π-acceptor (D-π-A) dyes for dye-sensitized solar cells (DSSCs) or emissive materials for OLEDs.[11]
Rationale and Mechanism
The reaction is typically catalyzed by a weak base (e.g., piperidine, pyrrolidine) which deprotonates the active methylene compound to form a nucleophilic carbanion.[13] This carbanion then attacks the electrophilic carbonyl carbon of the carbazole aldehyde. The resulting alkoxide intermediate is protonated and subsequently undergoes dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated product.[14]
Experimental Protocol: Knoevenagel Condensation of 9-Ethyl-9H-carbazole-3-carbaldehyde with Malononitrile
This protocol provides a reliable method for extending the conjugation of a carbazole aldehyde, a key step in tuning optical properties.
Materials:
-
9-Ethyl-9H-carbazole-3-carbaldehyde
-
Malononitrile
-
Ethanol
-
Piperidine
-
Distilled water
Workflow Diagram:
Caption: Experimental workflow for a typical Knoevenagel condensation reaction.
Step-by-Step Procedure: [13]
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 9-ethyl-9H-carbazole-3-carbaldehyde (1.0 eq.) and malononitrile (1.2 eq.) in absolute ethanol (approx. 20 mL per gram of aldehyde).
-
Catalysis: Add a catalytic amount of piperidine (approx. 0.1 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction using Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde spot. The reaction is typically complete within 2-4 hours.
-
Isolation: Upon completion, cool the mixture to room temperature. The product will likely precipitate out of the solution.
-
Washing: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with a small amount of cold ethanol, followed by distilled water to remove any remaining catalyst and unreacted malononitrile.
-
Purification: Recrystallize the solid from a suitable solvent, such as an ethanol/water mixture, to obtain the purified, brightly colored product. Dry the product under vacuum.
Conclusion and Future Outlook
Carbazole-based aldehydes are more than just a class of compounds; they are a versatile platform for innovation in organic electronics. The synthetic accessibility via the robust Vilsmeier-Haack reaction, combined with the aldehyde's rich subsequent chemistry, provides a clear and effective pathway to complex, high-performance materials. By understanding the fundamental principles of their synthesis and the structure-property relationships that govern their behavior, researchers can rationally design and construct novel molecules with tailored HOMO/LUMO levels, absorption profiles, and charge transport characteristics. The continued exploration of new substitution patterns and the development of novel condensation partners for the aldehyde functional group will undoubtedly push the efficiency and stability boundaries of next-generation organic electronic devices.
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BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 9-ethyl-9H-carbazole-2-carbaldehyde from 9-ethylcarbazole.
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Al-Amiery, A. A. (2012). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science.
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Kumari, G., et al. (2025). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. ResearchGate.
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Soroceanu, A., et al. (2025). The calculated HOMO and LUMO energy levels for various carbazole-based molecules. ResearchGate. [URL: https://www.researchgate.net/figure/The-calculated-HOMO-and-LUMO-energy-levels-for-various-carbazole-based-molecules_fig10_381861730]([Link] HOMO-and-LUMO-energy-levels-for-various-carbazole-based-molecules_fig10_381861730)
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BenchChem. (2025). A Technical Guide to the Theoretical and Experimental Determination of HOMO-LUMO Levels for Carbazole Derivatives.
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Agarwal, N., & Balasubramanian, S. (2010). Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. ResearchGate.
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- 14. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
Methodological & Application
Synthesis protocol for 4-(9H-Carbazol-9-yl)benzaldehyde via Ullmann condensation
Application Note & Protocol
Synthesis of 4-(9H-Carbazol-9-yl)benzaldehyde via a Ligand-Accelerated Ullmann Condensation
Abstract
This application note provides a detailed and robust protocol for the synthesis of this compound, a key intermediate in the development of advanced materials and pharmaceuticals. The synthesis is achieved through a modern iteration of the Ullmann condensation, a copper-catalyzed cross-coupling reaction. By employing a ligand-accelerated approach, this protocol circumvents the harsh conditions of traditional Ullmann reactions, offering high yields under milder temperatures. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and discuss the critical parameters that ensure a successful and reproducible synthesis. This guide is intended for researchers and professionals in organic synthesis, materials science, and drug development.
Introduction: The Significance of N-Arylcarbazoles
The N-arylation of carbazoles is a cornerstone transformation in modern organic synthesis, yielding a class of compounds with immense importance in diverse scientific fields.[1] The carbazole moiety, with its rigid, planar structure and rich electron density, imparts unique photophysical and electronic properties to the molecules in which it is incorporated. When functionalized with an aryl group at the 9-position, the resulting N-arylcarbazoles are pivotal building blocks for:
-
Organic Electronics: They serve as host materials for phosphorescent organic light-emitting diodes (OLEDs), hole-transporting materials in perovskite solar cells, and components of organic thin-film transistors.
-
Pharmaceuticals: The carbazole scaffold is present in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of therapeutic activities.[2]
-
Fluorescent Probes: Their inherent fluorescence makes them ideal candidates for the development of chemical sensors and bio-imaging agents.
The target molecule, this compound, is particularly valuable due to the presence of the reactive aldehyde group, which allows for further chemical modifications, making it a versatile precursor for more complex molecular architectures.
The Ullmann Condensation: A Historical and Mechanistic Perspective
The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, is a copper-promoted reaction for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.[3][4] Historically, these reactions were plagued by severe limitations, including the need for high reaction temperatures (often exceeding 200 °C), the use of stoichiometric amounts of copper, and a limited substrate scope.[1][3]
Significant advancements in recent decades have revitalized the Ullmann condensation. The introduction of soluble copper(I) catalysts in conjunction with accelerating ligands has led to the development of milder, more efficient, and highly versatile protocols.[3][5] These modern Ullmann-type reactions, often referred to as ligand-accelerated Ullmann condensations, are now a mainstay in the synthetic chemist's toolbox, providing a powerful alternative to palladium-catalyzed C-N cross-coupling reactions like the Buchwald-Hartwig amination.[3]
The Catalytic Cycle
The currently accepted mechanism for the ligand-accelerated Ullmann C-N coupling proceeds through a Cu(I)/Cu(III) catalytic cycle.[6][7] The key steps are as follows:
-
Ligand Association and Amine Coordination: The active Cu(I) catalyst, stabilized by a ligand, coordinates with the N-H bond of carbazole.
-
Oxidative Addition: The aryl halide (4-iodobenzaldehyde) undergoes oxidative addition to the copper(I)-carbazole complex, forming a transient but key copper(III) intermediate.
-
Reductive Elimination: This high-energy intermediate rapidly undergoes reductive elimination, forming the desired C-N bond of the product, this compound, and regenerating the active Cu(I) catalyst.
The role of the ligand is crucial; it stabilizes the copper catalyst, increases its solubility, and facilitates the oxidative addition and reductive elimination steps, thereby lowering the activation energy of the reaction and allowing for lower reaction temperatures.[8]
Experimental Protocol: Synthesis of this compound
This protocol is designed to be a reliable and reproducible method for the synthesis of the target compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Carbazole | 98% | Sigma-Aldrich | |
| 4-Iodobenzaldehyde | 98% | Alfa Aesar | Aryl iodides are generally more reactive than bromides.[3] |
| Copper(I) Iodide (CuI) | 99.99% | Strem Chemicals | Should be stored under an inert atmosphere. |
| 1,10-Phenanthroline | ≥99% | Acros Organics | A highly effective ligand for this transformation.[9] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Should be finely powdered and dried before use. |
| 1,4-Dioxane | Anhydrous | EMD Millipore | Should be freshly distilled or obtained from a solvent purification system. |
| Ethyl Acetate | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Brine (sat. NaCl aq.) | Lab Prepared | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying the organic phase. | ||
| Silica Gel | 230-400 mesh | For column chromatography. |
Equipment
-
Schlenk flask or a round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with a temperature controller
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
Reaction Setup and Procedure
Reaction Scheme:
Step-by-Step Protocol:
-
Preparation of the Reaction Vessel: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add carbazole (1.67 g, 10.0 mmol, 1.0 equiv), 4-iodobenzaldehyde (2.55 g, 11.0 mmol, 1.1 equiv), copper(I) iodide (95 mg, 0.5 mmol, 5 mol%), 1,10-phenanthroline (180 mg, 1.0 mmol, 10 mol%), and finely powdered anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv).
-
Establishing an Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed from the reaction vessel.[1]
-
Solvent Addition: Through the septum, add 40 mL of anhydrous 1,4-dioxane via a syringe.
-
Reaction: Lower the flask into a preheated oil bath set to 110 °C. Stir the reaction mixture vigorously for 24 hours. The mixture will typically turn a dark brown color.
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC. Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. Elute with a mixture of hexanes and ethyl acetate (e.g., 8:2 v/v). The disappearance of the starting materials (carbazole and 4-iodobenzaldehyde) and the appearance of a new, less polar spot indicates the progress of the reaction.
-
Work-up: After 24 hours (or upon completion as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quenching and Extraction: Dilute the reaction mixture with 100 mL of ethyl acetate and 100 mL of water. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
-
Separation and Washing: Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate. Combine all the organic layers.
-
Drying and Concentration: Wash the combined organic layers with 100 mL of brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
Purification
The crude product can be purified by column chromatography on silica gel.
-
Column Preparation: Prepare a silica gel column using a slurry of silica in hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Collect the fractions containing the desired product, as identified by TLC.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: To assess purity.
Key Reaction Parameters and Troubleshooting
| Parameter | Recommended Condition | Rationale and Troubleshooting |
| Aryl Halide | 4-Iodobenzaldehyde | Aryl iodides are more reactive than bromides or chlorides. If using an aryl bromide, higher catalyst loading or longer reaction times may be necessary.[3] |
| Copper Source | CuI (5 mol%) | CuI is an effective and commercially available catalyst. Ensure it is of high purity. |
| Ligand | 1,10-Phenanthroline (10 mol%) | This diamine ligand is highly effective in accelerating the reaction. Other ligands like L-proline can also be used, potentially at lower temperatures.[10][11] |
| Base | K₂CO₃ (2.0 equiv) | Anhydrous K₂CO₃ is a cost-effective and efficient base. Cs₂CO₃ can sometimes give higher yields but is more expensive. The base must be anhydrous. |
| Solvent | Anhydrous 1,4-Dioxane | A high-boiling ethereal solvent that is suitable for this reaction. Anhydrous conditions are crucial to prevent side reactions. Other solvents like DMF or DMSO can also be used.[3][6] |
| Temperature | 110 °C | This temperature provides a good balance between reaction rate and stability of the reactants and products. If the reaction is slow, the temperature can be increased to the reflux temperature of dioxane. |
| Atmosphere | Inert (Ar or N₂) | Essential to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) species. |
Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: A flowchart illustrating the key stages of the synthesis protocol.
Ullmann Condensation Catalytic Cycle
Caption: A simplified diagram of the Cu(I)/Cu(III) catalytic cycle for the Ullmann condensation.
Conclusion
The protocol detailed in this application note presents a reliable and efficient method for the synthesis of this compound. By leveraging a modern, ligand-accelerated Ullmann condensation, this procedure offers high yields under significantly milder conditions than traditional methods. The insights into the reaction mechanism and the troubleshooting guide provided herein are intended to empower researchers to successfully implement and adapt this valuable synthetic transformation for their specific research needs in materials science and medicinal chemistry.
References
-
Ullmann condensation - Wikipedia. [Link]
-
The reaction mechanism proposed for the Ullmann-type N-arylation. - ResearchGate. [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. [Link]
-
Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry. [Link]
-
Cu2o-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazole and Aryl Chlorides - ResearchGate. [Link]
-
Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation - Journal of the Chemical Society C: Organic (RSC Publishing). [Link]
-
Scope of N-arylation of carbazole with different iodobenzenes. Reaction... - ResearchGate. [Link]
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l-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Semantic Scholar. [Link]
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L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF - ResearchGate. [Link]
-
“On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols | The Journal of Organic Chemistry - ACS Publications. [Link]
-
On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols - ResearchGate. [Link]
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Ullmann Reaction - Organic Chemistry Portal. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. [Link]
-
Buchwald-Hartwig or Ullmann-type coupling methods for C-3 amination. a... - ResearchGate. [Link]
-
Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate - PubMed Central. [Link]
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A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles - Organic Chemistry Portal. [Link]
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Application Note: A Researcher's Guide to the Synthesis of 4-(9H-Carbazol-9-yl)benzaldehyde via Buchwald-Hartwig Amination
Abstract: This document provides a comprehensive guide for the synthesis of 4-(9H-Carbazol-9-yl)benzaldehyde, a critical building block in organic electronics and pharmaceutical research.[1][2] We delve into the palladium-catalyzed Buchwald-Hartwig amination, offering not just a step-by-step protocol but also the underlying mechanistic rationale for experimental choices. This guide is designed for researchers, scientists, and drug development professionals, aiming to equip them with the knowledge to perform this synthesis efficiently, troubleshoot potential issues, and adapt the methodology for related transformations.
Introduction: The Significance of Carbazole-Benzaldehyde Scaffolds
This compound is a versatile organic compound featuring a carbazole moiety, which imparts significant photophysical and electronic properties.[2] This structure makes it a highly sought-after intermediate in the development of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it often serves to enhance charge transport and device stability.[1][2] Beyond materials science, its unique architecture is leveraged in medicinal chemistry for the synthesis of complex, biologically active molecules.[2]
The formation of the C-N bond between the carbazole nitrogen and the benzaldehyde ring is a synthetic challenge. Traditional methods often require harsh conditions and have limited substrate scope. The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of arylamines by providing a mild, general, and highly efficient route to form C(sp²)–N bonds.[3][4] This application note provides an in-depth protocol grounded in the mechanistic principles of this powerful transformation.
Mechanistic Rationale: The "Why" Behind the Protocol
A successful Buchwald-Hartwig amination hinges on the interplay of the palladium catalyst, a specialized ligand, a base, and the reaction solvent. Understanding the role of each component is crucial for optimization and troubleshooting. The reaction proceeds through a catalytic cycle, as illustrated below.
The Catalytic Cycle
The generally accepted mechanism involves three primary stages: oxidative addition, formation of the palladium-amido complex, and reductive elimination.[3][5]
Caption: General experimental workflow for the synthesis.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromobenzaldehyde | ≥98% | Commercial | - |
| Carbazole | ≥98% | Commercial | - |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercial | Air-stable but handle quickly. |
| RuPhos | Ligand Grade | Commercial | Air-stable ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercial | Highly hygroscopic; handle in a glovebox. |
| Toluene | Anhydrous | Commercial | Degas with argon for 30 min before use. |
| Ethyl Acetate | ACS Grade | Commercial | For chromatography. |
| Hexane | ACS Grade | Commercial | For chromatography. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
| Schlenk flask / oven-dried glassware | - | - | Essential for maintaining an inert atmosphere. |
| Magnetic stirrer with hotplate | - | - | - |
| Argon or Nitrogen gas supply | High Purity | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add sodium tert-butoxide (0.67 g, 7.0 mmol, 1.4 equiv.).
-
Add carbazole (0.84 g, 5.0 mmol, 1.0 equiv.), palladium(II) acetate (22.4 mg, 0.1 mmol, 2 mol%), and RuPhos (93.3 mg, 0.2 mmol, 4 mol%).
-
Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
-
Reagent Addition:
-
Add 4-bromobenzaldehyde (0.93 g, 5.0 mmol, 1.0 equiv.) to the flask under a positive pressure of argon. Note: Adding the solid aryl halide last can prevent premature reaction before the solvent is added.
-
Using a syringe, add 25 mL of anhydrous, degassed toluene.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The mixture will typically turn dark brown or black.
-
-
Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent. The product should have a distinct Rf value compared to the starting materials. The disappearance of the 4-bromobenzaldehyde spot is a good indicator of completion.
-
-
Work-up:
-
After the reaction is complete (as judged by TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.
-
Separate the layers. Wash the organic layer with brine (2 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel. [6][7] * Use a gradient eluent system, starting with 100% hexane and gradually increasing the polarity to a 9:1 mixture of Hexane:Ethyl Acetate.
-
Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield this compound as a light yellow to yellow powder. [2]
-
Expected Results & Characterization
| Parameter | Value |
| Typical Yield | 75-90% |
| Appearance | Light yellow to yellow powder [2] |
| Molecular Formula | C₁₉H₁₃NO [8] |
| Molecular Weight | 271.31 g/mol [8] |
| Melting Point | 156 - 160 °C [2] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.1 (s, 1H), 8.15 (d, 2H), 8.10 (d, 2H), 7.85 (d, 2H), 7.65 (d, 2H), 7.45 (t, 2H), 7.30 (t, 2H) |
| TLC (9:1 Hexane:EtOAc) | Rf ≈ 0.3 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded Pd source or ligand).2. Insufficiently inert atmosphere (O₂ present).3. Poor quality base (hygroscopic NaOtBu exposed to air).4. Solvent not anhydrous or degassed. | 1. Use a fresh bottle of catalyst/ligand or a pre-formed palladacycle catalyst.2. Ensure all glassware is oven-dried. Improve vacuum/argon cycling technique.3. Use a fresh bottle of base or handle it exclusively within a glovebox.4. Use a freshly opened bottle of anhydrous solvent and degas thoroughly with argon. |
| Formation of Side Products (e.g., Dehalogenation) | 1. Reaction temperature is too high.2. Presence of water in the reaction mixture.3. Unsuitable ligand choice. | 1. Lower the reaction temperature to 80-90 °C and increase the reaction time.2. Ensure all reagents and solvents are strictly anhydrous.3. Screen alternative ligands, such as XPhos or an N-heterocyclic carbene (NHC) based system. [9] |
| Product is a Dark, Intractable Tar | 1. Aldehyde degradation under strongly basic conditions at high temperature.2. Catalyst decomposition. | 1. Consider a milder base such as K₃PO₄ or Cs₂CO₃.2. Ensure the ligand-to-palladium ratio is appropriate (typically 2:1 for monodentate ligands). Lower the catalyst loading if possible. |
| Difficult Purification | 1. Product co-elutes with starting material or byproducts. | 1. Adjust the solvent system for chromatography (e.g., try a Toluene/Ethyl Acetate or Dichloromethane/Hexane system).2. Recrystallization from a suitable solvent (e.g., Ethanol/Hexane) may be an effective alternative. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium tert-butoxide: This is a corrosive and highly reactive strong base. It is also hygroscopic. Handle with extreme care in an inert atmosphere (glovebox is preferred) and avoid contact with skin and eyes.
-
Solvents: Toluene, ethyl acetate, and hexane are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Inert Atmosphere: Schlenk line and syringe techniques require proper training to avoid pressurizing glassware.
Conclusion
The Buchwald-Hartwig amination provides a robust and high-yielding pathway to this compound. Success is predicated on a clear understanding of the reaction mechanism and meticulous attention to experimental detail, particularly the maintenance of an inert atmosphere and the use of high-purity, anhydrous reagents. By following the rationale and protocol outlined in this guide, researchers can reliably access this valuable compound for applications in advanced materials and drug discovery.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
-
Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11, 285-294. [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11, 285-294. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101-1104. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium‐catalyzed amination of aryl halides. Request PDF. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Ahles, S., & Riemer, O. (2018). Palladium‐Catalysed Amination of Hindered Aryl Halides with 9 H ‐Carbazole. European Journal of Organic Chemistry. [Link]
-
Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
-
Pérez-Garcı́a, P. M., et al. (2013). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis, 3(11), 2671-2681. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]
-
Chen, Y., et al. (2019). Facile Assembly of Carbazolyl-Derived Phosphine Ligands and Their Applications in Palladium-Catalyzed Sterically Hindered Arylation Processes. Organic Process Research & Development, 23(8), 1664-1674. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Viciosa, C., et al. (2013). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Request PDF. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]
-
Çapan, A., et al. (2021). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. ACG Publications. [Link]
-
ResearchGate. (n.d.). The supposed mechanism of this compound 1 electrochemical oxidation. ResearchGate. [Link]
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Application Notes and Protocols for 4-(9H-Carbazol-9-yl)benzaldehyde as a Hole Transport Layer
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of 4-(9H-Carbazol-9-yl)benzaldehyde in Organic Electronics
In the landscape of organic electronics, the performance and stability of devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs) are critically dependent on the seamless interplay of various material layers. Among these, the hole transport layer (HTL) plays a pivotal role in ensuring efficient device operation. The HTL facilitates the selective extraction and transport of positive charge carriers (holes) from the active layer to the anode while simultaneously blocking electrons, thereby minimizing recombination losses and enhancing overall device efficiency.[1][2]
This compound, a carbazole derivative, has emerged as a promising candidate for HTL applications.[3][4] Its molecular architecture, featuring a carbazole moiety, imparts excellent hole-transporting capabilities and high thermal stability.[2][5] The benzaldehyde group offers a site for further functionalization, allowing for the fine-tuning of its electronic properties. This document provides a comprehensive guide for researchers and materials scientists on the application of this compound as an effective HTL, detailing its physicochemical properties and providing step-by-step protocols for thin-film fabrication and characterization.
Physicochemical Properties of this compound
A thorough understanding of the material's properties is paramount for predicting its behavior in a device and for optimizing fabrication processes. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₃NO | [3] |
| Molecular Weight | 271.31 g/mol | |
| Appearance | Light yellow to yellow powder | [6] |
| Melting Point | 155-160 °C | |
| Highest Occupied Molecular Orbital (HOMO) | ~ -5.7 eV (estimated) | [5][7] |
| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -2.3 eV (estimated) | [5][7] |
| Solubility | Good solubility in common organic solvents such as chloroform, dichloromethane, and toluene. | [7] |
Note: HOMO and LUMO values are estimated based on data for structurally similar carbazole derivatives. Experimental determination via techniques like cyclic voltammetry is recommended for precise values.
Mechanism of Hole Transport
The efficacy of this compound as an HTL is rooted in its electronic structure. The carbazole unit is electron-rich, which facilitates the stable accommodation and transport of holes. The energy level alignment between the active layer, the HTL, and the anode is crucial for efficient charge transfer. The HOMO level of the HTL should be well-matched with the HOMO level of the active layer (e.g., the perovskite in a PSC or the emissive layer in an OLED) to ensure efficient hole extraction.
Caption: Energy level diagram illustrating the hole transport process.
Experimental Protocols
Substrate Preparation: Cleaning of Indium Tin Oxide (ITO) Coated Glass
A pristine substrate surface is critical for the deposition of a uniform, defect-free HTL. The following protocol is a widely accepted method for cleaning ITO-coated glass substrates.
Materials:
-
ITO-coated glass substrates
-
Detergent (e.g., Hellmanex™)
-
Deionized (DI) water
-
Acetone (semiconductor grade)
-
Isopropanol (IPA, semiconductor grade)
-
Nitrogen (N₂) gas source
-
Ultrasonic bath
-
UV-Ozone cleaner or plasma cleaner
Protocol:
-
Place the ITO substrates in a substrate holder.
-
Sequentially sonicate the substrates in the following solutions for 15 minutes each:
-
DI water with a few drops of detergent.
-
DI water.
-
Acetone.
-
Isopropanol.[2]
-
-
After the final sonication in isopropanol, thoroughly rinse the substrates with DI water.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Immediately before depositing the HTL, treat the substrates with UV-ozone for 15-20 minutes to remove any remaining organic residues and to increase the work function of the ITO, which improves hole injection.[2]
Caption: Workflow for cleaning ITO-coated glass substrates.
Preparation of this compound Solution
The quality of the deposited thin film is highly dependent on the precursor solution.
Materials:
-
This compound powder
-
Chlorobenzene or Toluene (anhydrous, semiconductor grade)
-
Magnetic stirrer and stir bar
-
Vial
Protocol:
-
Prepare a solution of this compound in chlorobenzene or toluene at a concentration of 5-10 mg/mL. The optimal concentration may vary depending on the desired film thickness and the specific application.
-
Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
Deposition of the Hole Transport Layer via Spin-Coating
Spin-coating is a common technique for depositing uniform thin films from solution.[8]
Equipment:
-
Spin-coater
-
Micropipette
Protocol:
-
Place the cleaned ITO substrate onto the chuck of the spin-coater and ensure it is centered.
-
Dispense an adequate amount of the filtered this compound solution onto the center of the substrate to cover the surface.
-
Spin-coat the substrate using a two-step program. A typical program would be:
-
Step 1: 1000 rpm for 10 seconds (for initial spreading).
-
Step 2: 3000-5000 rpm for 30-60 seconds (to achieve the desired thickness).[9]
-
-
The exact spin speeds and times should be optimized to achieve the desired film thickness and uniformity.
Thermal Annealing of the HTL
A post-deposition annealing step is often necessary to remove residual solvent and improve the morphology and electrical properties of the thin film.
Equipment:
-
Hotplate or vacuum oven
Protocol:
-
Transfer the spin-coated substrate to a hotplate or into a vacuum oven.
-
Anneal the film at a temperature of 100-120 °C for 10-15 minutes. The optimal annealing temperature and time should be determined experimentally.
Characterization of the this compound HTL
After fabrication, it is essential to characterize the properties of the HTL to ensure it meets the requirements for device integration.
| Characterization Technique | Property Measured | Typical Expected Results |
| Profilometry or Ellipsometry | Film Thickness | 20-50 nm, depending on spin-coating parameters. |
| Atomic Force Microscopy (AFM) | Surface Morphology and Roughness | A smooth and uniform film with low root-mean-square (RMS) roughness is desirable for good interfacial contact with subsequent layers. |
| UV-Vis Spectroscopy | Optical Transmittance | High transparency in the visible region is crucial for applications in solar cells and the bottom-emitting OLEDs. |
| Cyclic Voltammetry (CV) | HOMO/LUMO Energy Levels | To confirm the energy level alignment with other layers in the device. |
| Time-of-Flight (TOF) or Space-Charge-Limited Current (SCLC) Measurements | Hole Mobility | A high hole mobility is indicative of efficient charge transport. |
Conclusion and Outlook
This compound presents a compelling option as a hole transport material due to its favorable electronic properties and thermal stability. The protocols outlined in this application note provide a robust starting point for the successful integration of this material into high-performance organic electronic devices. Further optimization of the solution concentration, spin-coating parameters, and annealing conditions may be necessary to achieve optimal device performance for specific applications. The versatility of the benzaldehyde functional group also opens avenues for future molecular design and the development of next-generation HTL materials with tailored properties.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2026). 4-(9H-Carbazol-9-yl)aniline: A Key OLED Intermediate - Manufacturer, Supplier, and Applications. Retrieved from [Link]
- Chou, H., & Cheng, C. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 19(9), 14247-14256.
-
Chou, H., & Cheng, C. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Semantic Scholar. Retrieved from [Link]
-
Chou, H., & Cheng, C. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. ResearchGate. Retrieved from [Link]
- Im, J. H., Lee, C. R., Lee, J. W., Park, S. W., Park, N. G., & Lee, W. I. (2014). 14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials.
- Li, Z., et al. (2023). In situ coordinated HTL strategy for high-performance and scalable perovskite solar cells.
- Hernández-Méndez, J. D., et al. (2023). Study of spin coating variables for deposition of hole transport nanolayer used in hybrid perovskite solar cells. Journal of Experimental Systems, 1(1).
- Pitaro, M., et al. (2023). Tuning the Surface Energy of Hole Transport Layers Based on Carbazole Self-Assembled Monolayers for Highly Efficient Sn/Pb Perovskite Solar Cells.
- Pitaro, M., et al. (2023). A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. Journal of Materials Chemistry A, 11(21), 11255-11264.
- Tong, X., et al. (2015). High Performance Perovskite Solar Cells.
- Yuan, Y., et al. (2024). Surface n-Doped Metal Halide Perovskite for Efficient and Stable Solar Cells through Organic Chelation. ACS Energy Letters, 9(5), 1888-1896.
- Huang, H., et al. (2023). Novel Bipolar Hosts for Solution-processable Green Phosphorescent OLEDs Based on Tetrasubstituted Carbazole Derivatives. Chinese Journal of Luminescence, 44(1), 1-8.
- Gupta, A., et al. (2023).
- Specialty Coating Systems Inc. (2022). Spin Coating Immobilisation of C-N-TiO 2 Co-Doped Nano Catalyst on Glass and Application for Photocatalysis or as Electron Transporting Layer for Perovskite Solar Cells. MDPI.
-
J&K Scientific. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2015). Optimization of Coating Parameters for Enabling Homogeneous Perovskite Thin Films via Upscalable Hybrid Evaporation-Slot-Die Coating Deposition Route. Retrieved from [Link]
- Kulbak, M., et al. (2021). Role of solution concentration in formation kinetics of bromide perovskite thin films during spin-coating monitored by optical in situ measurements.
Sources
- 1. cjl.lightpublishing.cn [cjl.lightpublishing.cn]
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- 5. researchgate.net [researchgate.net]
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- 7. [PDF] Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs | Semantic Scholar [semanticscholar.org]
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- 9. researchgate.net [researchgate.net]
The Strategic Utility of 4-(9H-Carbazol-9-yl)benzaldehyde as a Versatile Precursor for Advanced Thermally Activated Delayed Fluorescence (TADF) Emitters
Introduction: The Imperative for High-Efficiency Emitters and the Role of TADF
In the realm of organic light-emitting diodes (OLEDs), the quest for high-efficiency emitters is paramount for the development of next-generation displays and solid-state lighting.[1][2][3] Thermally Activated Delayed Fluorescence (TADF) has emerged as a leading mechanism to achieve internal quantum efficiencies approaching 100% by harvesting both singlet and triplet excitons.[1][3] This process relies on the efficient reverse intersystem crossing (RISC) of non-emissive triplet excitons to the emissive singlet state, a phenomenon made possible by a small singlet-triplet energy gap (ΔEST). The design of molecules with tailored donor-acceptor (D-A) architectures is crucial for minimizing this energy gap and facilitating efficient TADF.
This application note provides a comprehensive guide for researchers and scientists on the utilization of 4-(9H-Carbazol-9-yl)benzaldehyde (CzBA) as a strategic precursor for the synthesis of high-performance TADF emitters. We will delve into the molecular design principles, provide detailed synthetic protocols, and discuss the structure-property relationships that govern the photophysical characteristics of these promising materials.
Molecular Design Principles: Leveraging the Carbazole Donor and Benzaldehyde Anchor
The efficacy of a TADF emitter is intrinsically linked to its molecular architecture. The carbazole moiety is a well-established and robust electron donor in organic electronics, prized for its excellent hole-transporting properties and high thermal stability.[4] In CzBA, the carbazole unit serves as the foundational donor block. The benzaldehyde functionality, on the other hand, provides a versatile reactive site for the introduction of various electron-accepting units, enabling the construction of diverse D-A, D-A-D, or A-D-A type TADF emitters.
The key to designing efficient TADF emitters from CzBA lies in the judicious selection of the acceptor moiety to be coupled with the carbazole donor. The acceptor's electron-withdrawing strength and steric profile directly influence the spatial overlap between the highest occupied molecular orbital (HOMO), predominantly localized on the carbazole donor, and the lowest unoccupied molecular orbital (LUMO), centered on the acceptor. A significant spatial separation of the HOMO and LUMO is essential to minimize the exchange energy and, consequently, the ΔEST.
Furthermore, introducing steric hindrance between the donor and acceptor fragments can enforce a twisted intramolecular charge transfer (TICT) geometry. This twisted conformation further reduces the HOMO-LUMO overlap, leading to a smaller ΔEST and promoting efficient RISC.
Synthetic Pathways: From Precursor to Emitter
The aldehyde group of CzBA is amenable to a variety of carbon-carbon bond-forming reactions, providing accessible routes to a wide range of TADF emitters. The Knoevenagel condensation is a particularly effective strategy for introducing dicyanovinylidene-based acceptor groups, which are known to be potent electron acceptors.
General Workflow for TADF Emitter Synthesis from CzBA
Caption: General experimental workflow for the synthesis of TADF emitters from CzBA.
Detailed Experimental Protocol: Synthesis of a Representative D-A TADF Emitter via Knoevenagel Condensation
This protocol details the synthesis of a model TADF emitter, 2-(4-(9H-carbazol-9-yl)benzylidene)malononitrile, through the Knoevenagel condensation of CzBA with malononitrile.
Materials:
-
This compound (CzBA) (1.0 eq)
-
Malononitrile (1.2 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Anhydrous Toluene or Ethanol
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Silica gel for column chromatography
-
Hexane and Dichloromethane for chromatography
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 3.68 mmol, 1.0 eq) and malononitrile (0.29 g, 4.42 mmol, 1.2 eq).
-
Solvent and Catalyst Addition: Add 40 mL of anhydrous toluene (or ethanol) to the flask, followed by the addition of piperidine (37 µL, 0.37 mmol, 0.1 eq) as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene or 80 °C for ethanol) and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (CzBA) is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol or hexane to remove residual reactants and catalyst.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent, gradually increasing the polarity. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) can be employed to obtain the pure product.
-
Characterization: Dry the purified product under vacuum. The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Choice of Catalyst: Piperidine is a mild organic base that is effective in catalyzing the Knoevenagel condensation by deprotonating the active methylene compound (malononitrile), making it nucleophilic.
-
Solvent Selection: Toluene or ethanol are common solvents for this reaction. Toluene allows for a higher reaction temperature, which can accelerate the reaction rate. Ethanol is a more polar and protic solvent which can also facilitate the reaction.
-
Purification Method: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from any unreacted starting materials or byproducts. Recrystallization is an alternative for obtaining highly pure crystalline solids.
Photophysical Properties and Structure-Property Relationships
The photophysical properties of TADF emitters derived from CzBA are highly dependent on the nature of the acceptor unit. The introduction of strong electron-withdrawing groups, such as dicyanovinylidene, leads to a significant intramolecular charge transfer (ICT) from the carbazole donor to the acceptor upon photoexcitation. This ICT character is crucial for achieving a small ΔEST.
Table 1: Representative Photophysical Data for Carbazole-Based TADF Emitters
| Compound ID | Acceptor Moiety | Emission Max (nm) | PLQY (%) | ΔEST (eV) | Reference |
| Cz-CN | Cyanophenyl | 475 | 85 | 0.12 | [4] |
| Cz-tBu | tert-Butylphenyl | 460 | 78 | 0.18 | [4] |
| Cz-Ph | Phenyl | 465 | 82 | 0.15 | [4] |
| DCBPy | Dicarbazolylbenzoylpyridine | Blue Emission | >90 (film) | < 0.05 | |
| DTCBPy | Di-tert-butyl-dicarbazolylbenzoylpyridine | Green Emission | >90 (film) | < 0.05 |
Note: Data for Cz-CN, Cz-tBu, and Cz-Ph are for 9-(4-fluorophenyl)-9H-carbazole derivatives and are presented for comparative purposes to illustrate the effect of substituents.[4] Data for DCBPy and DTCBPy are for benzoylpyridine-carbazole derivatives.
The data in Table 1 illustrates that the electronic nature of the acceptor significantly influences the emission wavelength and the ΔEST. Stronger electron-withdrawing groups generally lead to a red-shift in the emission and a smaller ΔEST. The high photoluminescence quantum yields (PLQY) observed in the solid state for some of these emitters highlight their potential for efficient OLED applications.
Visualization of the TADF Mechanism
The process of thermally activated delayed fluorescence can be visualized through a Jablonski diagram, which illustrates the electronic state transitions.
Sources
Application Notes and Protocols for the Functionalization of the Aldehyde Group in 4-(9H-Carbazol-9-yl)benzaldehyde
Abstract
This comprehensive guide provides detailed application notes and protocols for the chemical modification of the aldehyde functional group in 4-(9H-Carbazol-9-yl)benzaldehyde. This versatile building block is of significant interest in materials science, organic electronics, and medicinal chemistry.[1][2] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven methodologies. We will explore key transformations including Schiff base formation, reductive amination, Wittig olefination, and Knoevenagel condensation, complete with mechanistic insights, step-by-step instructions, and data interpretation guidelines.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional organic molecule featuring a carbazole moiety and a benzaldehyde group.[2] The carbazole unit is renowned for its excellent hole-transporting properties, high thermal stability, and unique photophysical characteristics, making it a privileged scaffold in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] The aldehyde group, on the other hand, serves as a versatile chemical handle for a wide array of synthetic transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.[2]
The strategic functionalization of this aldehyde is a cornerstone in the development of novel materials with tailored optoelectronic properties, as well as in the synthesis of potential therapeutic agents.[1][2] For instance, derivatives of this compound have been investigated for their applications as fluorescent dyes, advanced materials for sensors, and as precursors for anti-cancer agents.[1][2] This guide will provide the foundational chemistry necessary to unlock the synthetic potential of this valuable compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 110677-45-7 | [2][3] |
| Molecular Formula | C₁₉H₁₃NO | [2][3] |
| Molecular Weight | 271.31 g/mol | [2][3] |
| Appearance | White to off-white powder | Commercially available |
| Purity | ≥98% | [3] |
| Storage | 4°C, stored under nitrogen | [3] |
Core Synthetic Transformations of the Aldehyde Group
The aldehyde group in this compound is a prochiral center and a potent electrophile, making it susceptible to nucleophilic attack. This reactivity is the basis for a multitude of functionalization strategies. We will focus on four of the most robust and widely applicable reactions.
Schiff Base Formation: A Gateway to Imines and Metallosupramolecular Architectures
The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental reaction in organic synthesis.[4][5] These products are not only stable compounds in their own right but also serve as crucial intermediates for further transformations, such as reduction to secondary amines. Schiff bases derived from carbazole-containing aldehydes are also of interest in coordination chemistry and materials science.[6]
Mechanism Insight: The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration, which is often acid-catalyzed to facilitate the removal of the hydroxyl group as water.[5]
Experimental Protocol: Synthesis of a Schiff Base Derivative
-
Materials:
-
This compound (1.0 eq.)
-
Aniline (or other primary amine) (1.05 eq.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the primary amine to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified Schiff base.
-
Data Interpretation:
-
FT-IR: Look for the appearance of a C=N stretching band around 1620-1650 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹).
-
¹H NMR: Observe the appearance of a new singlet for the imine proton (-CH=N-) typically in the range of 8.0-9.0 ppm.
Reductive Amination: A Robust Method for Amine Synthesis
Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines.[7][8] It involves the in-situ formation of a Schiff base or an iminium ion, which is then reduced to the corresponding amine. This one-pot procedure is highly efficient and avoids the issue of over-alkylation often encountered in direct alkylation of amines.[7]
Mechanism Insight: The reaction begins with the formation of a hemiaminal, which then dehydrates to an imine (or iminium ion). A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is used to selectively reduce the C=N double bond in the presence of the starting aldehyde.[7]
Experimental Protocol: Synthesis of a Secondary Amine
-
Materials:
-
This compound (1.0 eq.)
-
Primary amine (e.g., benzylamine) (1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, as a catalyst)
-
-
Procedure:
-
To a stirred solution of this compound and the primary amine in DCE, add NaBH(OAc)₃ in one portion at room temperature.
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Interpretation:
-
¹H NMR: The imine proton signal will be absent. Look for the appearance of a new signal for the N-H proton and a characteristic signal for the newly formed C-H bond adjacent to the nitrogen.
-
Mass Spectrometry: Confirm the molecular weight of the desired secondary amine.
Wittig Reaction: A Classic Approach to Alkenes
The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (phosphorane).[9][10] A key advantage of this reaction is the unambiguous placement of the double bond.[10] The stereochemical outcome (E/Z selectivity) can often be controlled by the nature of the ylide and the reaction conditions.[11]
Mechanism Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl group to form a four-membered ring intermediate called an oxaphosphetane.[10][11] This intermediate then collapses to form the alkene and a highly stable triphenylphosphine oxide, which is the thermodynamic driving force for the reaction.[9][12]
Experimental Protocol: Synthesis of a Stilbene-type Derivative
-
Materials:
-
This compound (1.0 eq.)
-
Benzyltriphenylphosphonium chloride (or another suitable phosphonium salt) (1.1 eq.)
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add the strong base to generate the ylide (a color change, often to deep red or orange, indicates ylide formation).
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
-
Data Interpretation:
-
¹H NMR: Look for the appearance of new signals in the vinylic region (typically 6.0-8.0 ppm) corresponding to the protons of the newly formed double bond.
-
¹³C NMR: Confirm the presence of the two new sp² hybridized carbons of the alkene.
Knoevenagel Condensation: Forming α,β-Unsaturated Systems
The Knoevenagel condensation is a variation of the aldol condensation where an aldehyde or ketone reacts with a compound containing an active methylene group (e.g., malonic esters, cyanoacetates) in the presence of a weak base catalyst, such as an amine.[13] The reaction typically proceeds to a dehydrated, α,β-unsaturated product.
Mechanism Insight: The amine catalyst can act as a base to deprotonate the active methylene compound, forming a nucleophilic enolate.[14] Alternatively, it can form an iminium ion with the aldehyde, which is more electrophilic and readily attacked by the enolate.[14] The initial adduct then undergoes dehydration to yield the final conjugated product.
Experimental Protocol: Synthesis of a Cyanoacrylate Derivative
-
Materials:
-
This compound (1.0 eq.)
-
Ethyl cyanoacetate (or malononitrile) (1.2 eq.)
-
Piperidine or Pyrrolidine (catalytic amount)[15]
-
Toluene or Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus (if using toluene) and a reflux condenser, combine this compound, the active methylene compound, and the solvent.
-
Add a catalytic amount of piperidine or pyrrolidine.
-
Heat the mixture to reflux. If using toluene, water will be collected in the Dean-Stark trap, driving the reaction to completion. If using ethanol, reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Data Interpretation:
-
¹H NMR: The aldehyde proton signal will disappear, and a new singlet for the vinylic proton will appear, typically downfield (7.5-8.5 ppm) due to conjugation.
-
FT-IR: Look for a strong C≡N stretch (if cyanoacetate or malononitrile is used) around 2220 cm⁻¹ and a C=O stretch of the ester (if applicable) around 1720-1740 cm⁻¹.
Visualization of Synthetic Pathways
The following diagrams illustrate the workflows for the functionalization of this compound.
Caption: Workflow for Schiff Base Formation.
Caption: Workflow for Reductive Amination.
Caption: Workflow for the Wittig Reaction.
Caption: Workflow for Knoevenagel Condensation.
Safety and Handling
This compound and its derivatives should be handled in a well-ventilated fume hood.[16] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed hazard information and handling procedures.[16] The reagents used in these protocols, particularly strong bases like n-butyllithium and reducing agents like sodium triacetoxyborohydride, are hazardous and require careful handling.
Conclusion
The aldehyde group of this compound provides a versatile platform for a wide range of chemical transformations. The protocols detailed in this guide for Schiff base formation, reductive amination, the Wittig reaction, and Knoevenagel condensation represent robust and reliable methods for the synthesis of novel carbazole derivatives. By understanding the underlying mechanisms and adhering to the experimental procedures, researchers can effectively leverage this key building block to develop new materials and molecules for a variety of applications in science and technology.
References
-
University of Wisconsin-Madison. A Solvent Free Wittig Reaction. [Link]
-
American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]
-
ResearchGate. The supposed mechanism of this compound 1 electrochemical oxidation. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Organic Reactions. The Knoevenagel Condensation. [Link]
-
Journal of the Chemical Society of Nigeria. SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. [Link]
-
Chemistry LibreTexts. The Wittig Reaction. [Link]
-
University of California, Irvine. The WITTIG REACTION With CHEMILUMINESCENCE! [Link]
-
Master Organic Chemistry. The Wittig Reaction - Examples and Mechanism. [Link]
-
Royal Society of Chemistry. Recent developments in c−h functionalization of carbazoles. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
MDPI. Design, Synthesis, and Structural Study of a Shiff Base Ligand Precursor of Metallosupramolecular Architectures. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
PubMed Central. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. [Link]
-
YouTube. Knoevenagel condensation. [Link]
-
ResearchGate. (PDF) Synthesis of new 9H-Carbazole derivatives. [Link]
-
ACG Publications. Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. [Link]
-
Scientific Research Publishing. Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. [Link]
-
ResearchGate. (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]
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- 5. Design, Synthesis, and Structural Study of a Shiff Base Ligand Precursor of Metallosupramolecular Architectures [mdpi.com]
- 6. Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines [file.scirp.org]
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- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 16. This compound | 110677-45-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Note: High-Purity Isolation of 4-(9H-Carbazol-9-yl)benzaldehyde via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 4-(9H-Carbazol-9-yl)benzaldehyde, a critical building block in organic electronics and pharmaceutical research.[1][2] The methodology centers on automated flash column chromatography, a technique offering superior resolution and reproducibility over manual methods. We will detail the rationale behind parameter selection, from stationary phase and mobile phase optimization to sample loading and fraction collection, ensuring researchers can achieve >98% purity. This guide is intended for chemists and material scientists in both academic and industrial settings who require high-purity materials for demanding applications like organic light-emitting diodes (OLEDs) and advanced pharmaceutical intermediates.[1]
Introduction: The Need for Purity
This compound (MW: 271.32 g/mol ) is a bifunctional organic compound featuring a hole-transporting carbazole moiety and a reactive aldehyde group.[2] This unique structure makes it an invaluable precursor for a wide array of functional materials and complex molecules.[1] The electronic properties of the final products, such as the efficiency and stability of an OLED, are directly contingent on the purity of this starting material. Common impurities stemming from its synthesis—typically an Ullmann-type N-arylation—include unreacted carbazole and residual aryl halide precursors.[3] These contaminants can act as charge traps or quenching sites, severely degrading device performance. Therefore, a robust and efficient purification strategy is not just recommended; it is imperative.
Column chromatography is the method of choice for removing these closely-related impurities. The principle lies in the differential partitioning of the crude mixture's components between a solid stationary phase (typically silica gel) and a liquid mobile phase. Due to differences in polarity, the components travel through the column at different rates, allowing for their effective separation.
Foundational Principles: Separation Strategy
The success of the chromatographic purification hinges on exploiting the polarity differences between the target compound and its likely impurities.
-
Target Compound: this compound possesses moderate polarity due to the presence of the aldehyde group's carbonyl function (C=O).
-
Impurity Profile:
-
Carbazole: A common starting material, carbazole is significantly less polar than the product. Its secondary amine (N-H) provides some polarity, but the large, nonpolar aromatic system dominates.
-
4-Fluorobenzaldehyde/4-Bromobenzaldehyde: These are typical aryl halide reactants. They are more polar than carbazole but generally less polar than the final product.
-
Oxidized Byproduct: The aldehyde group can be susceptible to oxidation, forming the corresponding carboxylic acid.[2] This would be a highly polar impurity that adheres strongly to silica gel.
-
This polarity differential dictates that a nonpolar mobile phase will elute the less polar impurities first, followed by the desired product as the mobile phase polarity is increased.
Experimental Protocol: A Validated Methodology
This protocol is optimized for an automated flash chromatography system, which provides superior control over flow rate and gradient elution compared to manual setups.
Materials and Equipment
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) | High surface area provides excellent separation efficiency for small organic molecules. |
| Mobile Phase A | n-Hexane (or Heptane) | Low polarity solvent to elute nonpolar impurities. |
| Mobile Phase B | Ethyl Acetate | More polar solvent to elute the target compound. |
| Crude Material | ~1.0 g of crude this compound | |
| Equipment | Automated Flash Chromatography System | Ensures reproducible gradients and consistent flow rates. |
| TLC Plates (Silica gel 60 F₂₅₄) | For initial method development and fraction analysis. | |
| UV-Vis Detector (integrated) | For real-time monitoring of elution. |
Thin-Layer Chromatography (TLC) for Method Development
Before committing to the column, it is crucial to determine the optimal solvent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.35 for the target compound, which generally translates well to column separation.[4]
Procedure:
-
Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small sample of the crude reaction mixture in dichloromethane.
-
Spot the solution onto the baseline of the TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the separated spots under a UV lamp (254 nm).
Expected Results: A solvent system of 85:15 Hexane:Ethyl Acetate is typically found to provide good separation, with the product Rf in the desired range. The less polar carbazole will have a higher Rf value.
| Compound | Expected Rf (85:15 Hexane:EtOAc) |
| Carbazole (Impurity) | ~0.5 - 0.6 |
| This compound | ~0.3 |
| 4-Fluorobenzaldehyde (Impurity) | ~0.4 - 0.5 |
| Carboxylic Acid (Impurity) | ~0.0 (at baseline) |
Column Chromatography Protocol
Workflow Visualization:
Caption: Automated Flash Chromatography Workflow.
Step-by-Step Procedure:
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound (~1.0 g) in a minimal amount of dichloromethane.
-
Add 2-3 g of silica gel to this solution and concentrate to a dry, free-flowing powder using a rotary evaporator. This dry-loading technique prevents solvent-related band broadening and improves resolution.[5]
-
-
Column Packing and Equilibration:
-
Select an appropriately sized silica gel cartridge based on the sample mass (e.g., a 40 g cartridge for 1 g of crude material).
-
Equilibrate the column with 100% Mobile Phase A (Hexane) for at least 3-5 column volumes.
-
-
Loading and Elution:
-
Load the prepared dry sample onto the column.
-
Begin the elution with an isocratic hold of 5% Ethyl Acetate in Hexane for 2-3 column volumes. This step ensures that highly nonpolar impurities are washed off the column first.
-
Initiate a linear gradient from 5% to 30% Ethyl Acetate over 10-15 column volumes. A shallow gradient is key to achieving baseline separation between the product and closely eluting impurities.[6]
-
Monitor the elution profile using the integrated UV detector, looking for the peak corresponding to the product. A similar compound, 4-(3,6-di-tert-butylcarbazol-9-yl)benzaldehyde, has been successfully purified using a hexane/ethyl acetate system, supporting this choice.[6]
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the run based on the UV chromatogram.
-
Analyze the collected fractions by TLC using the optimized 85:15 Hexane:Ethyl Acetate system to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure compound.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting light yellow solid under high vacuum to remove any residual solvent.[1]
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Poor Separation | Mobile phase polarity is too high/low; Gradient is too steep. | Re-optimize the mobile phase with TLC. Employ a shallower gradient over more column volumes. |
| Band Tailing | Sample is too concentrated; Compound interacting with acidic silica. | Ensure the sample is fully dissolved and properly adsorbed for dry loading. Consider adding 0.1% triethylamine to the mobile phase to neutralize acidic sites on the silica. |
| Product Co-elutes with Impurity | Impurity has very similar polarity. | If separation is still poor with an optimized gradient, consider an alternative stationary phase (e.g., alumina) or a different solvent system (e.g., Dichloromethane/Methanol). |
Conclusion
The protocol described provides a robust and reproducible method for obtaining high-purity this compound using automated flash column chromatography. By carefully developing the method with TLC and employing a shallow gradient elution, it is possible to effectively remove common synthesis-related impurities. The resulting high-purity material is suitable for the most demanding applications in materials science and drug discovery, ensuring the integrity and performance of the final products.
References
- Organic Syntheses. (n.d.). Procedure for flash chromatography.
- The Royal Society of Chemistry. (n.d.).
- Google Patents. (2015). CN105085375A - Preparing method of 4-carbazole-9-group-benzaldehyde.
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link].
- BenchChem. (n.d.).
- ACS Publications. (2016). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry.
- University of Arizona. (n.d.). Thin Layer Chromatography.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Hole-Transporting Materials from 9-Ethyl-9H-carbazole-2-carbaldehyde.
- Organic Syntheses. (2019).
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). The supposed mechanism of 4-(9H-carbazol-9-yl)
- MDPI. (2021).
- ResearchGate. (2016).
- ResearchGate. (2018).
- National Institutes of Health. (n.d.). 9-[3-(9H-Carbazol-9-yl)-5-iodophenyl]-9H-carbazole.
Sources
Application Note: A Validated Recrystallization Protocol for High-Purity 4-(9H-Carbazol-9-yl)benzaldehyde
Introduction: The Critical Need for Purity
4-(9H-Carbazol-9-yl)benzaldehyde is a cornerstone molecule in materials science and pharmaceutical development. Its unique structure, featuring a planar, electron-rich carbazole moiety linked to a benzaldehyde group, imparts valuable photophysical and electronic properties.[1][2] These characteristics are harnessed in the fabrication of high-efficiency organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and novel fluorescent probes.[1][3] Furthermore, its role as a synthetic intermediate is crucial in the development of complex pharmaceuticals.[1][3]
The performance of this compound in any application is directly correlated to its purity. Even minor impurities can act as charge traps in electronic devices, quench fluorescence, or introduce unforeseen side reactions in multi-step syntheses. Commercially available this compound often has a purity of 95-98%, which may contain residual starting materials, solvents, or by-products from its synthesis.[4] This application note provides a robust, validated protocol for the recrystallization of this compound to achieve a purity level suitable for the most demanding research and development applications.
Physicochemical Properties & Purification Rationale
Understanding the compound's properties is fundamental to designing an effective purification strategy. Recrystallization is a powerful technique that exploits differences in solubility between the target compound and its impurities in a chosen solvent at varying temperatures.
| Property | Value | Source(s) |
| Synonyms | 9-(4-Formylphenyl)-9H-carbazole | [2][4] |
| CAS Number | 110677-45-7 | [1][2][4] |
| Molecular Formula | C₁₉H₁₃NO | [1][4] |
| Molecular Weight | 271.31 g/mol | [4] |
| Appearance | Light yellow to yellow crystalline powder | [1] |
| Melting Point (Lit.) | 156 - 160 °C | [1] |
Causality of Impurities: The synthesis of N-aryl carbazoles, including this compound, often involves transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.[5][6] Common impurities, therefore, include unreacted starting materials (e.g., carbazole and a substituted benzaldehyde) and side-products from homo-coupling or incomplete reactions. These impurities typically have different polarity and solubility profiles, making them ideal candidates for removal via recrystallization.
Solvent System Selection: A Mechanistic Approach
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should:
-
Dissolve the target compound sparingly or not at all at room temperature.
-
Dissolve the target compound completely at an elevated temperature (near the solvent's boiling point).
-
Dissolve impurities well at all temperatures or not at all.
-
Be chemically inert with the target compound.
-
Be easily removable from the purified crystals.
The this compound molecule possesses a large, nonpolar aromatic system (the carbazole and phenyl rings) and a moderately polar aldehyde group. This amphiphilic character suggests that a moderately polar solvent or a mixed-solvent system would be effective. For compounds with extensive aromatic rings, alcohols like ethanol are often an excellent choice.[7] Ethanol effectively dissolves the compound when heated due to favorable dipole-dipole interactions with the aldehyde and London dispersion forces with the aromatic rings, but its dissolving power decreases significantly upon cooling, allowing for high crystal recovery.
Selected Solvent: Absolute Ethanol (200 Proof).
Process Visualization: Recrystallization Workflow
The following diagram outlines the logical flow of the purification protocol, from the initial impure solid to the final, high-purity crystalline product.
Caption: Workflow for the purification of this compound.
Detailed Recrystallization Protocol
This protocol is designed for purifying approximately 5 grams of starting material. Adjust solvent volumes accordingly for different scales.
Materials & Equipment:
-
Crude this compound
-
Absolute Ethanol
-
Erlenmeyer flasks (250 mL and 125 mL)
-
Hot plate with stirring capability
-
Watch glass
-
Stemless funnel and fluted filter paper (for hot filtration)
-
Büchner funnel and filter flask
-
Vacuum source
-
Spatula and glass stir rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 80-100 mL of absolute ethanol.
-
Heat the mixture on a hot plate with gentle stirring. Bring the solvent to a gentle boil.
-
Expert Insight: Add more ethanol in small portions (5-10 mL) only if the solid has not fully dissolved at the boiling point. The goal is to create a saturated solution using the minimum amount of hot solvent to ensure maximum recovery upon cooling.
-
-
Hot Gravity Filtration (Recommended):
-
If any insoluble impurities are visible in the hot solution, perform a hot filtration.
-
Place a stemless funnel with fluted filter paper into the neck of a clean 125 mL Erlenmeyer flask. Heat this receiving flask with a small amount of boiling ethanol on the hot plate to keep it warm and prevent premature crystallization in the funnel.
-
Carefully and quickly pour the hot, saturated solution through the filter paper.
-
Expert Insight: This step must be done quickly to prevent the solution from cooling and crystallizing in the funnel. Pre-heating all glassware is essential for success.
-
-
Crystallization:
-
Remove the flask containing the clear, hot filtrate from the heat. Cover it with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Expert Insight: Slow cooling is paramount. It allows for the selective formation of a pure crystal lattice, excluding impurity molecules. Rapid cooling (crashing) will trap impurities within the crystals, defeating the purpose of recrystallization.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 20-30 minutes to maximize the yield of precipitated product.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.
-
Turn on the vacuum source and pour the cold crystal slurry into the center of the Büchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing:
-
With the vacuum still applied, wash the collected crystals with two small portions (10-15 mL each) of ice-cold ethanol.
-
Expert Insight: Using cold solvent for washing is critical. It rinses away any residual soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the purified product.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Transfer the crystalline powder to a pre-weighed watch glass. Break up any large clumps gently.
-
Dry the product to a constant weight, preferably in a vacuum oven at 40-50°C.
-
Validation and Purity Assessment
A successful recrystallization must be validated to confirm an increase in purity.
-
Melting Point Analysis: The purified product should exhibit a sharp melting point. A narrow range (e.g., 1-2°C) near the upper end of the literature value (159-160°C) is indicative of high purity.
-
Thin-Layer Chromatography (TLC): Spot the crude starting material and the recrystallized product side-by-side on a TLC plate (e.g., silica gel). Elute with an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate). The purified sample should show a single, well-defined spot with no visible impurities that were present in the crude material.
-
Visual Inspection: The recrystallized product should be a pale, bright yellow crystalline solid, often lighter in color than the starting material.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| "Oiling Out" | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add a small amount more solvent to the hot mixture. If the problem persists, switch to a lower-boiling point solvent or use a mixed-solvent system. |
| No Crystals Form | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. |
| Low Yield | Too much solvent was used; cooling was not sufficient; crystals were washed with warm solvent. | Ensure a minimal amount of hot solvent is used. Cool the flask in an ice bath for an adequate time. Always wash crystals with ice-cold solvent. |
| Premature Crystallization | The solution cooled too quickly during hot filtration. | Ensure all glassware (funnel, receiving flask) is pre-heated before starting the hot filtration step. Work quickly. |
Conclusion
This protocol provides a detailed and scientifically grounded method for the purification of this compound using ethanol recrystallization. By carefully controlling parameters such as solvent volume and cooling rate, researchers can reliably obtain high-purity material, which is essential for achieving optimal performance in advanced electronic applications and ensuring reproducibility in synthetic chemistry. The validation and troubleshooting steps included ensure that this protocol is a self-validating and robust system for any laboratory setting.
References
- Purification of aromatic polycarboxylic acids by recrystallization.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
This compound | 110677-45-7. J&K Scientific. [Link]
-
Common Solvents for Crystallization. (PDF). [Link]
-
Solvent screening for the extraction of aromatic aldehydes. Graz University of Technology. [Link]
-
Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. PubMed. [Link]
-
Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry. [Link]
-
Direct Arylation-Based Synthesis of Carbazoles Using an Efficient Palladium Nanocatalyst under Microwave Irradiation. MDPI. [Link]
-
Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. The Royal Society of Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemscene.com [chemscene.com]
- 5. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 6. Transition-metal free synthesis of N-aryl carbazoles and their extended analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
Characterization of 4-(9H-Carbazol-9-yl)benzaldehyde using cyclic voltammetry
An Application Note and Protocol for the Electrochemical Characterization of 4-(9H-Carbazol-9-yl)benzaldehyde using Cyclic Voltammetry
Introduction
This compound (CBA) is a versatile organic compound that has garnered significant attention in the fields of materials science and drug development. Its molecular structure, which features a carbazole moiety linked to a benzaldehyde group, imparts unique electronic and photophysical properties. The carbazole unit is a well-known hole-transporting material, making CBA and its derivatives promising candidates for applications in organic light-emitting diodes (OLEDs), photovoltaics, and other electronic devices. Furthermore, the benzaldehyde functional group serves as a convenient handle for further synthetic modifications, allowing for the creation of a wide array of complex molecules, including potential pharmaceutical agents.
The electrochemical behavior of CBA is intrinsically linked to its performance in these applications. Understanding its redox properties—specifically, its oxidation and reduction potentials—is crucial for designing new materials with tailored electronic characteristics and for elucidating the mechanisms of action in biological systems. Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for probing the redox characteristics of molecules. It provides valuable information about the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the stability of the oxidized and reduced species. This application note provides a detailed protocol for the characterization of CBA using cyclic voltammetry, along with insights into the interpretation of the resulting data.
Principles of Cyclic Voltammetry of Carbazole Derivatives
Cyclic voltammetry involves applying a linearly varying potential to a working electrode immersed in a solution containing the analyte and an electrolyte, and measuring the resulting current. The potential is swept in one direction and then reversed, giving rise to a characteristic cyclic voltammogram (current vs. potential plot).
For this compound, the cyclic voltammogram is expected to exhibit distinct features corresponding to the redox processes of its two key functional groups:
-
Oxidation of the Carbazole Moiety: The nitrogen atom in the carbazole ring is electron-rich and can be readily oxidized. This process involves the removal of an electron to form a radical cation. The potential at which this oxidation occurs is a good indicator of the HOMO energy level of the molecule. For many carbazole derivatives, this oxidation is a reversible or quasi-reversible process.
-
Reduction of the Benzaldehyde Moiety: The aldehyde group is an electron-withdrawing group and can be reduced by the addition of an electron to form a radical anion. The potential at which this reduction takes place is related to the LUMO energy level. The reversibility of this process can be influenced by the solvent and the presence of proton sources.
The overall electrochemical behavior of CBA is a convolution of these two processes, and the precise potentials are modulated by the electronic communication between the carbazole and benzaldehyde units.
Experimental Protocol
This section provides a step-by-step guide for performing cyclic voltammetry on this compound.
Materials and Reagents
-
This compound (CBA)
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) or a similar supporting electrolyte
-
Anhydrous dichloromethane (DCM) or acetonitrile (ACN) of electrochemical grade
-
A three-electrode electrochemical cell
-
Working electrode: Glassy carbon electrode (GCE) or platinum button electrode
-
Reference electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE)
-
Counter electrode: Platinum wire or graphite rod
-
Potentiostat
-
Inert gas (argon or nitrogen) for deaeration
Solution Preparation
-
Electrolyte Solution (0.1 M TBAPF₆ in DCM): Accurately weigh the required amount of TBAPF₆ and dissolve it in the appropriate volume of anhydrous DCM to achieve a final concentration of 0.1 M.
-
Analyte Solution (1 mM CBA): Prepare a stock solution of CBA in DCM. Then, dilute the stock solution with the electrolyte solution to obtain a final analyte concentration of approximately 1 mM.
Electrochemical Cell Setup and Measurement
-
Electrode Polishing: Polish the working electrode (e.g., GCE) with alumina slurry on a polishing pad to ensure a clean and reproducible surface. Rinse thoroughly with deionized water and then with the solvent to be used (DCM).
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Deaeration: Fill the cell with the analyte solution and bubble with an inert gas (argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Scan: Connect the electrodes to the potentiostat and perform the cyclic voltammetry scan. Typical parameters are:
-
Scan rate: 100 mV/s (can be varied to study kinetics)
-
Potential window: A wide enough window to observe both the oxidation and reduction peaks. For CBA, a range from -2.0 V to +1.5 V (vs. Ag/AgCl) is a good starting point.
-
Number of cycles: 2-3 cycles to check for stability.
-
Data Analysis and Interpretation
A representative cyclic voltammogram of CBA will display an oxidation peak in the positive potential region and a reduction peak in the negative potential region.
Determination of Key Electrochemical Parameters
From the cyclic voltammogram, several key parameters can be extracted:
-
Anodic Peak Potential (Epa): The potential at which the oxidation peak occurs.
-
Cathodic Peak Potential (Epc): The potential at which the reduction peak occurs.
-
Formal Potential (E°'): For a reversible process, this is the average of Epa and Epc.
-
Peak Separation (ΔEp): The difference between Epa and Epc. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.
Estimation of HOMO and LUMO Energy Levels
The HOMO and LUMO energy levels of CBA can be estimated from the onset potentials of the oxidation (E_onset,ox) and reduction (E_onset,red) peaks, respectively, using the following empirical equations:
-
E_HOMO = -[E_onset,ox - E_ferrocene + 4.8] eV
-
E_LUMO = -[E_onset,red - E_ferrocene + 4.8] eV
Where E_ferrocene is the formal potential of the ferrocene/ferrocenium (Fc/Fc+) redox couple measured under the same experimental conditions, which serves as an internal standard. The value of 4.8 eV is the energy level of ferrocene below the vacuum level.
Table of Electrochemical Data
The following table summarizes typical electrochemical data for this compound.
| Parameter | Value |
| Oxidation Potential (Epa) | ~ +1.2 V vs. Ag/AgCl |
| Reduction Potential (Epc) | ~ -1.8 V vs. Ag/AgCl |
| HOMO Energy Level | ~ -5.6 eV |
| LUMO Energy Level | ~ -2.8 eV |
| Electrochemical Band Gap | ~ 2.8 eV |
Note: These are approximate values and can vary depending on the experimental conditions (solvent, electrolyte, reference electrode).
Troubleshooting and Best Practices
-
Irreproducible results: Ensure the working electrode is properly polished and the solution is adequately deaerated.
-
High background current: Use high-purity solvents and electrolytes. Ensure the electrochemical cell is clean.
-
Distorted peak shapes: This could be due to uncompensated solution resistance. Move the reference electrode closer to the working electrode or use iR compensation if available on the potentiostat.
Conclusion
Cyclic voltammetry is an indispensable tool for the electrochemical characterization of this compound. This application note has provided a comprehensive protocol for performing CV measurements and interpreting the resulting data. The information obtained from these experiments, such as the HOMO and LUMO energy levels, is critical for understanding the electronic properties of CBA and for guiding the design of new materials for a variety of applications in organic electronics and medicinal chemistry.
References
-
Cardona, C. M., Li, W., Kaifer, A. E., Stockdale, D., & Bazan, G. C. (2011). Electrochemical Considerations for Determining Absolute Frontier Orbital Energy Levels of Conjugated Polymers for Solar Cell Applications. Advanced Materials, 23(20), 2367–2371. [Link]
Application Notes and Protocols for 4-(9H-Carbazol-9-yl)benzaldehyde in Organic Photovoltaics
Introduction: The Strategic Importance of Carbazole Scaffolds in Organic Photovoltaics
The pursuit of highly efficient and stable organic photovoltaics (OPVs) is a cornerstone of next-generation renewable energy research. Central to this endeavor is the molecular design of organic semiconductor materials that govern the fundamental processes of light absorption, exciton generation, and charge extraction. Among the plethora of molecular architectures, carbazole-based derivatives have emerged as a particularly promising class of materials.[1][2] Their inherent properties, such as high thermal stability, excellent hole-transport capability, and electron-rich nature, make them ideal candidates for hole-transporting materials (HTMs) and as donor components in bulk heterojunction (BHJ) active layers.[3]
4-(9H-Carbazol-9-yl)benzaldehyde is a versatile and strategically important building block in the synthesis of these advanced materials.[4] Its unique structure, featuring a carbazole moiety for hole transport and an aldehyde group for versatile chemical modification, allows for the creation of a diverse range of functional organic semiconductors.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the design and fabrication of high-performance OPV devices. We will delve into the synthetic protocols for creating advanced derivatives, detail the fabrication of OPV devices, and discuss the expected performance metrics, all grounded in established scientific principles.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of the starting material is critical for its successful application. The key physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 110677-45-7 | [6][7] |
| Molecular Formula | C₁₉H₁₃NO | [7] |
| Molecular Weight | 271.31 g/mol | [7] |
| Appearance | White to light yellow powder | |
| Purity | ≥98% (HPLC) | |
| Melting Point | 156-160 °C | |
| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform, Toluene) | |
| Storage | Store at room temperature, under an inert atmosphere | [7] |
Molecular Design and Synthesis of a Representative Hole-Transporting Material
The aldehyde functionality of this compound serves as a versatile handle for extending the π-conjugation and tuning the optoelectronic properties of the final material. Common synthetic strategies include the Knoevenagel condensation and Suzuki coupling reactions.[8][9] Here, we detail a protocol for the synthesis of a model hole-transporting material via a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds.[8][10]
Conceptual Molecular Design
The design of a high-performance HTM involves the strategic coupling of electron-donating and electron-accepting moieties to achieve favorable energy level alignment with the photoactive layer and the anode. In this example, we propose the synthesis of a D-A-D type molecule where the carbazole serves as the donor and a suitable acceptor core is introduced.
Protocol 1: Synthesis of a Carbazole-Based Hole-Transporting Material
This protocol describes a two-step synthesis of a model D-A-D type hole-transporting material.
Step 1: Bromination of this compound
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.71 g (10 mmol) of this compound in 50 mL of chloroform.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 3.56 g (20 mmol) of N-bromosuccinimide (NBS) in 20 mL of chloroform dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL) and then with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the brominated intermediate.
Step 2: Suzuki Coupling with an Acceptor Diboronic Acid
-
Reaction Setup: To a 100 mL Schlenk flask, add the brominated intermediate (2 equivalents), an appropriate acceptor diboronic acid (1 equivalent), palladium(II) acetate (5 mol%), and SPhos (10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Base Addition: Add 40 mL of degassed toluene and 10 mL of a degassed 2M aqueous solution of potassium carbonate.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with toluene (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to obtain the final hole-transporting material.
Fabrication of High-Efficiency Organic Photovoltaic Devices
The performance of an OPV device is critically dependent on its architecture and the processing conditions of each layer.[11] Here, we provide a protocol for the fabrication of an inverted OPV device utilizing a carbazole-based self-assembled monolayer (SAM) as the hole-transporting layer, a structure that has demonstrated power conversion efficiencies (PCE) up to 18.9%.[12]
Protocol 2: OPV Device Fabrication
-
Substrate Preparation:
-
Clean patterned indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone or oxygen plasma for 10 minutes to enhance the work function and improve the wettability of the surface.
-
-
Hole-Transporting Layer (HTL) Deposition:
-
Prepare a solution of a carbazole-based phosphonic acid SAM, such as [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz), in isopropanol at a concentration of 0.5 mg/mL.
-
Spin-coat the SAM solution onto the ITO substrate at 3000 rpm for 30 seconds.
-
Anneal the substrate at 100 °C for 10 minutes.
-
-
Active Layer Deposition:
-
Prepare a solution of the donor polymer (e.g., PM6) and a non-fullerene acceptor (e.g., Y6) in a suitable solvent like chloroform with a specific weight ratio (e.g., 1:1.2).
-
Spin-coat the active layer solution onto the HTL in a nitrogen-filled glovebox. The spin speed and time should be optimized to achieve the desired thickness (typically 90-110 nm).
-
Anneal the film at a temperature optimized for the specific donor-acceptor blend (e.g., 110 °C for 10 minutes) to enhance the morphology.
-
-
Electron-Transporting Layer (ETL) and Cathode Deposition:
-
Deposit a thin layer (5-10 nm) of an electron-transporting material, such as PNDIT-F3N, by spin-coating.
-
Thermally evaporate a silver (Ag) cathode (approximately 100 nm) on top of the ETL through a shadow mask at a pressure below 10⁻⁶ Torr.
-
Device Performance and Characterization
The performance of the fabricated OPV devices should be characterized under standard testing conditions (AM 1.5G illumination, 100 mW/cm²). The key performance metrics are the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).[13][14]
Expected Performance Metrics
The following table summarizes the reported performance of high-efficiency OPV devices utilizing carbazole-based SAMs as the HTL.
| Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| ITO/Cl-2PACz/PM6:PM7-Si:BTP-eC9/PDIN/Ag | 0.86 | 26.6 | 80.8 | 18.5 | [12] |
| ITO/Cl-2PACz/PM6:PM7-Si:BTP-eC9 (n-doped)/PDIN/Ag | 0.85 | 27.2 | 81.8 | 18.9 | [12] |
| ITO/2-PACz/PM6:L8-BO/PNDIT-F3N/Ag | 0.885 | - | 82.15 | 18.78 | [15] |
Essential Characterization Techniques
-
Current Density-Voltage (J-V) Characteristics: Measured using a solar simulator to determine Voc, Jsc, FF, and PCE.
-
External Quantum Efficiency (EQE): Measures the ratio of collected charge carriers to incident photons at each wavelength, providing insights into the spectral response of the device.
-
Atomic Force Microscopy (AFM): Used to characterize the surface morphology of the active layer, which is crucial for efficient charge separation and transport.
-
UV-Vis Spectroscopy: To determine the absorption spectra of the individual materials and the blend, ensuring good coverage of the solar spectrum.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the synthesized materials for assessing energy level alignment.[5]
Conclusion and Future Outlook
This compound is a cornerstone molecule for the development of advanced organic semiconductors for OPV applications. Its versatile chemistry allows for the synthesis of a wide array of hole-transporting materials and donor molecules with tailored optoelectronic properties. The protocols outlined in this application note provide a robust framework for the synthesis of novel carbazole derivatives and their integration into high-performance OPV devices. The exceptional efficiencies achieved with carbazole-based SAMs underscore the potential of this material class. Future research will likely focus on further functionalization of the carbazole core to enhance stability and tune energy levels, pushing the boundaries of OPV performance and bringing this technology closer to commercial viability.
References
- Al-Ashouri, A., et al. (2021). 18.9% Efficient Organic Solar Cells Based on n‐Doped Bulk‐Heterojunction and Halogen‐Substituted Self‐Assembled Monolayers as Hole Extracting Interlayers.
- Brovko, O., et al. (2020). The supposed mechanism of this compound 1 electrochemical oxidation. Journal of the Serbian Chemical Society, 85(1), 1-12.
- Kulkarni, A. P., et al. (2004). Carbazole-based emitting compounds: Synthesis, photophysical properties and formation of nanoparticles.
- Grimsdale, A. C., & Müllen, K. (2010). Carbazole-based polymers for organic photovoltaic devices. Chemical Society Reviews, 39(7), 2399-2410.
-
ResearchGate. (n.d.). Performance parameters PCE, FF, JSC, and VOC as a function of operating temperature. Retrieved from [Link]
- Lee, S. H., et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 19(9), 14247-14256.
-
MDPI. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Retrieved from [Link]
-
FCAD Group. (2025). Precision Chemistry in Organic Photovoltaics (OPV) – Unlocking Next-Generation Flexible Power with High Purity and Structural Fidelity. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Carbazole-Based Polymers for Organic Photovoltaic Devices. Retrieved from [Link]
-
MDPI. (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. Retrieved from [Link]
- Google Patents. (n.d.). CN113185449A - Synthesis of carbazole-based organic small-molecule hole transport material and application of carbazole-based organic small-molecule hole transport material in perovskite solar cell.
-
ResearchGate. (2025). (PDF) ORGANIC LIGHT-EMITTING DEVICES WITH QUANTUM WELL STRUCTURES USING CARBAZOLE DERIVATIVE 4CZTPN-PH AS AN EMITTING MATERIAL. Retrieved from [Link]
-
1-Material. (n.d.). Non-fullerene acceptor organic photovoltaics with intrinsic operational lifetimes over 30 years. Retrieved from [Link]
-
MDPI. (2021). 4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1][5][12]thiadiazolo[3,4-d]pyridazine. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Design and chemical engineering of carbazole-based donor small molecules for organic solar cell applications. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Carbazole-based polymers for organic photovoltaic devices. Retrieved from [Link]
-
PubMed Central. (2023). Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States. Retrieved from [Link]
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- 15. fcad.com [fcad.com]
Application Notes and Protocols for the Synthesis of High-Performance Fluorescent Dyes from 4-(9H-Carbazol-9-yl)benzaldehyde
Introduction: The Versatility of a Carbazole-Based Building Block
Carbazole and its derivatives represent a cornerstone in the architecture of modern functional organic materials.[1] Renowned for their rigid, electron-rich structure, high thermal stability, and efficient hole-transporting capabilities, carbazoles are pivotal in the development of materials for organic light-emitting diodes (OLEDs), photovoltaics, and advanced sensor technologies.[1][2][3] Among the vast family of carbazole derivatives, 4-(9H-Carbazol-9-yl)benzaldehyde stands out as an exceptionally versatile precursor.[3][4] Its unique structure, featuring a carbazole donor moiety linked to a reactive benzaldehyde group, provides a strategic starting point for synthesizing a diverse library of fluorescent dyes.[4][5]
The aldehyde functional group serves as a reactive handle for extending the π-conjugated system through well-established chemical transformations. This modulation of the electronic structure is the key to tuning the photophysical properties of the resulting molecules, enabling the rational design of dyes with specific absorption and emission characteristics. This guide provides a detailed exploration of the synthesis of novel fluorescent dyes from this key intermediate, focusing on the robust and widely applicable Knoevenagel condensation reaction. We will delve into the causality behind the experimental design, provide detailed, step-by-step protocols, and discuss the application of these synthesized dyes in fields ranging from biological imaging to drug development.[5][6]
Core Synthetic Strategy: Extending π-Conjugation via Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis. The reaction involves the nucleophilic addition of an active methylene compound to an aldehyde or ketone, typically catalyzed by a weak organic base, followed by a dehydration step to yield a new, more extended α,β-unsaturated system. This straightforward and high-yielding reaction is particularly effective for transforming this compound into a fluorescent dye, as the newly formed double bond extends the electronic conjugation between the carbazole donor and an electron-accepting group, creating a classic donor-π-acceptor (D-π-A) architecture. This molecular design is highly effective for inducing strong intramolecular charge transfer (ICT) characteristics, which often results in bright fluorescence and environmentally sensitive (solvatochromic) behavior.[7]
Experimental Protocol 1: Synthesis of a D-π-A Dye via Knoevenagel Condensation
This protocol details the synthesis of 2-((4-(9H-carbazol-9-yl)benzylidene))malononitrile, a representative fluorescent dye with a D-π-A structure.
Pillar of Trust: Why This Protocol Works
-
Reactant Choice: Malononitrile is an excellent active methylene compound; its two cyano groups are strongly electron-withdrawing, which acidifies the methylene protons and promotes the reaction.[8] This creates a potent acceptor end of the D-π-A system.
-
Catalyst Selection: Piperidine is a mild secondary amine base. It is basic enough to deprotonate malononitrile to initiate the reaction but not so strong as to cause unwanted side reactions, such as self-condensation of the aldehyde.[9]
-
Solvent & Temperature: Ethanol is a suitable solvent that dissolves the reactants and facilitates the reaction. Heating to reflux provides the necessary activation energy to drive the condensation and subsequent dehydration to completion.[10]
-
Purification: The product often has limited solubility in the reaction solvent upon cooling, leading to precipitation.[10] This provides a simple initial purification step. Subsequent recrystallization from a suitable solvent system like ethanol/chloroform is crucial for obtaining a highly pure product, which is essential for reliable photophysical measurements and device applications.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Eq. |
| This compound | C₁₉H₁₃NO | 271.32 | 1.0 g | 1.0 |
| Malononitrile | CH₂(CN)₂ | 66.06 | 268 mg | 1.1 |
| Piperidine | C₅H₁₁N | 85.15 | ~5 drops | Cat. |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 30 mL | - |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 3.68 mmol).
-
Reagent Addition: Add absolute ethanol (30 mL) to the flask and stir until the aldehyde is fully dissolved. To this solution, add malononitrile (268 mg, 4.05 mmol, 1.1 eq.).
-
Catalyst Addition: Add a catalytic amount of piperidine (approximately 5 drops) to the reaction mixture using a Pasteur pipette.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) with continuous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 2-4 hours).
-
Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate, usually yellow or orange, will form.
-
Work-up: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol (2 x 5 mL).
-
Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from a suitable solvent system (e.g., an ethanol/chloroform mixture) to obtain the pure dye as a brightly colored crystalline solid.
Product Characterization
The identity and purity of the synthesized dye should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure and the formation of the new vinylic bond.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
FT-IR Spectroscopy: To confirm the disappearance of the aldehyde C-H stretch and the appearance of the nitrile (C≡N) and alkene (C=C) stretches.
-
UV-Vis and Fluorescence Spectroscopy: To determine the absorption and emission maxima, Stokes shift, and quantum yield, which define the dye's optical properties.
Advanced Modifications: Tuning Properties with Cross-Coupling Reactions
While Knoevenagel condensation provides a robust entry point, the true power of this system lies in its potential for further diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable tools for this purpose.[11][12] By starting with a halogenated carbazole benzaldehyde or introducing a halogen onto the synthesized dye, one can append additional aryl or heteroaryl groups. This strategy allows for fine-tuning of the dye's electronic properties, solubility, and even its biological targeting capabilities.[13]
This approach enables the creation of dyes with red-shifted emission for deep-tissue imaging, enhanced two-photon absorption cross-sections, or specific binding moieties for targeted cellular labeling.[6] The Suzuki reaction, for example, is highly tolerant of various functional groups, making it an ideal choice for the late-stage functionalization of complex dye molecules.[14][15][16]
Photophysical Properties and Data Summary
The primary outcome of the Knoevenagel condensation is a significant change in the molecule's photophysical properties. The extension of the π-conjugated system typically results in a bathochromic (red) shift in both the absorption and emission spectra compared to the starting aldehyde.
| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Emission Color |
| This compound | ~330-350 | ~380-420 | ~50-70 | Low | Blue |
| Hypothetical Knoevenagel Product | ~400-450 | ~500-580 | ~100-130 | Moderate-High | Green-Orange |
Note: The values for the product are representative and will vary based on the specific active methylene compound used and the solvent environment.
Applications in Research and Development
The fluorescent dyes synthesized from this compound are not merely chemical curiosities; they are enabling tools for scientists and researchers.
-
Biological Imaging: Their bright fluorescence and potential for functionalization make them excellent candidates for fluorescent probes.[5] By incorporating specific targeting groups, these dyes can be designed to selectively stain organelles, such as lipid droplets, or to report on the local microenvironment (e.g., polarity, viscosity).[6]
-
Drug Development & Therapeutics: These molecules can serve as fluorescent tags to track the distribution of a drug molecule within a cell or organism. Furthermore, the carbazole scaffold itself is found in many bioactive compounds.[4][5] Dyes with high two-photon absorption cross-sections and the ability to generate reactive oxygen species can be explored as agents for photodynamic therapy (PDT), offering a light-activated approach to cancer treatment.[6]
-
Materials Science: In the field of organic electronics, these D-π-A dyes are investigated as emitters in OLEDs. By carefully tuning the donor and acceptor strengths, the emission color can be precisely controlled across the visible spectrum.[2][17]
References
-
Title: Synthesis and Photophysical Properties of Carbazole-Based Blue Light-Emitting Dendrimers Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Synthesis, Photophysical and Electrochemical Properties of Two Novel Carbazole-Based Dye Molecules Source: PubMed URL: [Link]
-
Title: Syntheses and photophysical properties of new carbazole-based conjugated multi-branched molecules Source: ResearchGate URL: [Link]
-
Title: Synthesis, photophysical and electrochemical properties of two novel carbazole-based dye molecules Source: ResearchGate URL: [Link]
-
Title: this compound | 110677-45-7 Source: J&K Scientific URL: [Link]
-
Title: Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands Source: MDPI URL: [Link]
-
Title: Carbazole Substituted BODIPYs Source: Frontiers URL: [Link]
-
Title: Halogen-modified carbazole derivatives for lipid droplet-specific bioimaging and two-photon photodynamic therapy Source: RSC Publishing URL: [Link]
-
Title: The Knoevenagel Condensation Source: Organic Reactions URL: [Link]
-
Title: The Knoevenagel condensation is a special case of the aldol conde... Source: Pearson+ Study Prep URL: [Link]
-
Title: Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives Source: NIH National Library of Medicine URL: [Link]
-
Title: Carbazole-modified benzothiazolium dye composites for holographic application Source: ResearchGate URL: [Link]
-
Title: Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides Source: RSC Publishing URL: [Link]
-
Title: Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction Source: ResearchGate URL: [Link]
-
Title: Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance Source: PMC - NIH National Library of Medicine URL: [Link]
-
Title: An appraisal of the Suzuki cross-coupling reaction for the synthesis of novel fluorescent coumarin derivatives Source: ResearchGate URL: [Link]
-
Title: Denitrogenative Suzuki and Carbonylative Suzuki Coupling Reactions of Benzotriazoles with Boronic Acids Source: ResearchGate URL: [Link]
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- 8. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+ [pearson.com]
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Protocol for spin coating 4-(9H-Carbazol-9-yl)benzaldehyde thin films
An Application Note and Protocol for the Fabrication of 4-(9H-Carbazol-9-yl)benzaldehyde Thin Films via Spin Coating
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers and materials scientists on the deposition of high-quality thin films of this compound using the spin coating technique. This compound, a carbazole derivative with the molecular formula C₁₉H₁₃NO, is a versatile organic semiconductor widely employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent charge transport properties and thermal stability.[1][2][3] This protocol details a self-validating system, from meticulous substrate preparation and optimized solution formulation to precise spin coating parameters and post-deposition thermal annealing, explaining the scientific rationale behind each critical step to ensure reproducibility and high-performance film fabrication.
Introduction: The Significance of Carbazole-Based Thin Films
The carbazole moiety is a cornerstone in the field of organic electronics, prized for its electron-rich nature and ability to facilitate efficient hole transport.[1] this compound (also known as 9-(4-Formylphenyl)-9H-carbazole) integrates this high-performance carbazole unit with a benzaldehyde group, creating a molecular building block ideal for advanced electronic materials.[1][2]
The performance of devices such as OLEDs is critically dependent on the quality of the constituent organic thin films. The spin coating method is a widely adopted laboratory-scale technique renowned for its simplicity and ability to produce highly uniform films with controllable thickness.[4][5] This application note provides a field-proven protocol designed to master the fabrication of this compound films, enabling researchers to achieve consistent and high-quality layers for device integration and fundamental studies.
Essential Materials and Equipment
| Category | Item | Specifications & Rationale |
| Core Material | This compound | Purity: ≥97% (HPLC grade). High purity is essential to avoid quenching sites or charge traps in the final film.[2] |
| Solvents | Toluene, Dichloromethane (DCM), Chlorobenzene, Dimethylformamide (DMF) | High-purity, anhydrous grade. Solvent choice impacts solubility and evaporation rate, which are critical for film morphology. Carbazole derivatives show good solubility in these common organic solvents.[6] |
| Substrates | Glass Slides, Silicon Wafers, Indium Tin Oxide (ITO) Coated Glass | Choice depends on the final application and characterization method. ITO is used for optoelectronic devices requiring a transparent conductive electrode.[7][8] |
| Cleaning Agents | Acetone, Ethanol, Isopropanol, Deionized (DI) Water | ACS grade or higher. Used sequentially to remove organic and inorganic contaminants from the substrate surface. |
| Process Gas | High-Purity Nitrogen (N₂) or Argon (Ar) | For drying substrates and providing an inert environment during annealing to prevent oxidative degradation. |
| Equipment | Spin Coater | Capable of precise speed (±10 rpm) and acceleration control. |
| Hot Plate with Temperature Control | For solution preparation and post-deposition annealing. | |
| Ultrasonic Bath | For substrate cleaning. | |
| Analytical Balance | 4-decimal place accuracy for precise solution concentration. | |
| Syringe Filters | 0.2 µm pore size, PTFE membrane (chemically resistant to organic solvents). Crucial for removing particulates that cause film defects.[9] | |
| Standard Glassware & Pipettes | Volumetric flasks, beakers, and calibrated micropipettes. |
Detailed Experimental Protocol
This protocol is designed as a logical workflow. Each stage is critical for the final quality of the thin film.
Workflow Overview
Caption: Experimental workflow for fabricating and characterizing carbazole thin films.
Step 1: Rigorous Substrate Cleaning
The substrate surface is the template for film growth; any contamination will translate into defects. A pristine surface ensures uniform wetting and adhesion.[7][10]
-
Degreasing: Place substrates in a rack and sonicate sequentially in acetone and then ethanol for 15 minutes each to remove organic residues.
-
Rinsing: Thoroughly rinse the substrates with high-purity DI water.
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas. Ensure no streaks or spots remain.
-
Surface Activation (Recommended): Immediately before use, treat the substrates with UV-Ozone or an oxygen plasma cleaner for 5-10 minutes. This step removes residual organic monolayers and increases surface hydrophilicity, promoting uniform spreading of the solution.[9]
Step 2: Solution Preparation
The concentration and purity of the solution directly dictate the final film thickness and homogeneity.
-
Concentration: Prepare a stock solution of this compound in a chosen solvent (e.g., Toluene or Chlorobenzene). A typical starting concentration is 5-15 mg/mL.
-
Dissolution: Weigh the required amount of material and add it to a clean, dry vial. Add the calculated volume of solvent. Seal the vial and stir the mixture on a magnetic stirrer overnight at room temperature to ensure complete dissolution.[9] Gentle heating (e.g., to 40°C) can be used to accelerate dissolution if necessary.
-
Filtration: Just before use, filter the solution through a 0.2 µm PTFE syringe filter directly into a clean dispenser. This critical step removes any micro-aggregates or dust particles that would otherwise create comets and pinholes in the film.[9]
Step 3: The Spin Coating Process
This process uses centrifugal force to spread the solution and evaporate the solvent, leaving a uniform thin film.[5] A two-stage process is optimal for achieving high-quality films.
-
Mounting: Securely place the cleaned substrate on the spin coater chuck.
-
Dispensing: Dispense a sufficient amount of the filtered solution to cover approximately two-thirds of the substrate surface (e.g., 100-200 µL for a 1x1 inch substrate).
-
Spin Program Execution: Immediately start the spin program.
-
Stage 1 (Spread Cycle): 500 RPM for 10 seconds. This low-speed step allows the solution to spread evenly across the entire substrate surface via capillary action before significant solvent evaporation occurs.
-
Stage 2 (Thinning Cycle): 3000 RPM for 40 seconds. This high-speed step thins the film to its final thickness as the majority of the solvent evaporates. The final thickness is inversely proportional to the square root of the spin speed.[11]
-
Step 4: Post-Deposition Annealing
Annealing provides the thermal energy necessary to remove residual solvent and allow for molecular rearrangement, which can improve the film's structural order and electronic properties.[12][13]
-
Transfer: Carefully transfer the coated substrate from the spin coater to a precisely controlled hot plate. For oxygen-sensitive applications, this should be done inside a nitrogen-filled glovebox.
-
Heating: Anneal the film at a temperature below the material's melting point (155-160°C).[2] A recommended starting point is 110°C for 15 minutes .[9]
-
Cooling: Allow the substrate to cool down to room temperature slowly before removal to prevent thermal stress and film cracking.
Parameter Optimization and Characterization
The ideal parameters may vary based on environmental conditions and desired film properties. The following table provides a guide for optimization.
| Parameter | Range/Values | Influence on Film Properties | Rationale |
| Solution Concentration | 5 - 20 mg/mL | Primary Control over Thickness. Higher concentration results in a thicker film. | More solute is deposited per unit area before the solvent fully evaporates. |
| Spin Speed (Stage 2) | 1000 - 5000 RPM | Primary Control over Thickness. Higher speed results in a thinner film.[11] | Greater centrifugal force expels more solution, leading to a thinner final layer. |
| Spin Time (Stage 2) | 30 - 60 s | Affects solvent evaporation. Longer times ensure complete solvent removal but have a diminishing effect on thickness after a certain point. | Most solvent evaporates within the first 10-20 seconds of the high-speed step. |
| Annealing Temperature | 90 - 140 °C | Controls Morphology & Crystallinity. Increases molecular packing and grain size. Can reduce defects.[12][14] | Provides thermal energy for molecules to overcome kinetic barriers and reach a more thermodynamically stable state. Temperatures too high can cause degradation or dewetting. |
| Annealing Time | 10 - 30 min | Affects the degree of structural rearrangement. | Longer times allow for more complete solvent removal and morphological evolution, but prolonged high temperatures can be detrimental. |
Recommended Characterization:
-
Atomic Force Microscopy (AFM): To analyze surface topography and quantify root-mean-square (RMS) roughness.
-
UV-Visible Spectroscopy: To determine the optical absorption profile and estimate the optical bandgap.
-
Profilometry/Ellipsometry: To accurately measure film thickness.
-
X-Ray Diffraction (XRD): To investigate the crystallinity and molecular orientation within the film.
Safety and Handling
-
Always handle this compound and all organic solvents inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
-
Consult the Material Safety Data Sheet (MSDS) for all chemicals before use.
-
Dispose of chemical waste according to institutional guidelines.
References
-
A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells. (2023). Journal of Materials Chemistry A. Available at: [Link]
-
Optimum conditions to prepare thin films by spin coating technique? (2013). ResearchGate. Available at: [Link]
-
What kind of substrates are needed to prepare organic thin films? (2013). ResearchGate. Available at: [Link]
-
Thin Films Deposition of Organic Materials. (2019). Vac Coat Ltd. Available at: [Link]
-
Thin Film Processing Method: from lab to Industrialization of OPV Devices (1st Part). Dracula Technologies. Available at: [Link]
-
UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. (2023). MDPI. Available at: [Link]
-
Thin Film Formation Based on a Nanoporous Metal–Organic Framework by Layer-By-Layer Deposition. (2024). ACS Applied Nano Materials. Available at: [Link]
-
Preparation of Polycarbazole and Polyaniline Conducting Thin Films and Coating on Indium Tin Oxide by Spin Coating, Dip Coating and Drop Casting. (2024). ResearchGate. Available at: [Link]
-
Synthesis and characterization of semiconducting carbazole thin films. Institute of Physics. Available at: [Link]
-
Substrate preparation for thin film deposition—a survey. (1985). Semantic Scholar. Available at: [Link]
-
The effects of annealing temperature on optical properties of 2, 6-bis (3- (carbazol-9-yl) phenyl) pyridine films. (2021). DergiPark. Available at: [Link]
-
Spin Coating: Easy Technique for Thin Films. (2023). ResearchGate. Available at: [Link]
-
Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. (2022). Crimson Publishers. Available at: [Link]
-
What is the effect of post annealing on thin film? (2015). ResearchGate. Available at: [Link]
-
Effect of Post-Annealing Treatment on the Morphological and Optical Properties of ZnO Thin Film Fabricated by Spraying Deposition. (2021). Semantic Scholar. Available at: [Link]
-
Reactive spin coating based on real-time in situ feedback for improved control of perovskite thin film fabrication. (2024). EPub Bayreuth. Available at: [Link]
-
Post‐Annealing Treatment on Hydrothermally Grown Antimony Sulfoselenide Thin Films for Efficient Solar Cells. (2023). Wiley Online Library. Available at: [Link]
-
Influence of Post-Annealing Treatment on Some Physical Properties of Cerium Oxide Thin Films Prepared by the Sol–Gel Method. (2023). MDPI. Available at: [Link]
-
Reactive spin coating based on real-time in situ feedback for improved control of perovskite thin film fabrication. (2024). Journal of Materials Chemistry C. Available at: [Link]
-
Green and low-cost preparation of CIGSe thin film by a nanocrystals ink based spin-coating method. (2019). ResearchGate. Available at: [Link]
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- 4. Thin Film Processing Method - Part 1 [dracula-technologies.com]
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- 6. mdpi.com [mdpi.com]
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- 8. researchgate.net [researchgate.net]
- 9. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
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- 14. mdpi.com [mdpi.com]
Scientific Foundation: The Significance of Carbazole Derivatives and the Suzuki Coupling
Application Notes & Protocols: Suzuki Coupling Reactions Involving 4-(9H-Carbazol-9-yl)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives are a critical class of heterocyclic molecules.[1] The carbazole moiety, with its extended π-electron system, imparts valuable photophysical properties, making these compounds essential in the development of organic light-emitting diodes (OLEDs) and other advanced materials.[2][3] In the realm of drug discovery, the carbazole scaffold is a key pharmacophore in a variety of biologically active molecules, including anti-cancer agents.[4][5] The functionalization of the carbazole core allows for the fine-tuning of these properties.[1]
The Suzuki-Miyaura cross-coupling reaction is a paramount tool for carbon-carbon bond formation due to its efficiency, substrate tolerance, and mild reaction conditions.[1] This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. Its application to the synthesis of carbazole derivatives provides a direct and powerful route to novel molecular architectures.[2][6][7]
The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Cycle
The efficacy of the Suzuki coupling hinges on a catalytic cycle involving a palladium complex. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[8][9]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[8][9][10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[9]
Experimental Design: Key Parameters for Success
The success of a Suzuki coupling reaction with this compound derivatives is highly dependent on the careful selection of several key parameters.
The Palladium Catalyst and Ligand System: A Synergistic Partnership
The choice of the palladium source and the accompanying ligand is critical for achieving high yields and reaction rates. While various palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, the ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[10][11]
For sterically hindered substrates, which can be a factor with bulky carbazole derivatives, the use of bulky and electron-rich phosphine ligands is often essential.[12][13][14][15][16][17] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
Table 1: Common Palladium Catalysts and Ligands for Suzuki Coupling
| Catalyst/Precatalyst | Ligand | Key Features & Applications |
| Pd(OAc)₂ | SPhos | Highly effective for a broad range of substrates, including heteroaryl chlorides.[18][19] |
| Pd₂(dba)₃ | XPhos | Excellent for coupling unactivated aryl and heteroaryl chlorides.[19] |
| Pd(PPh₃)₄ | - | A common, versatile catalyst, though sometimes less active for challenging substrates.[6][7] |
| PdCl₂(dppf) | dppf | Often used for its robustness and thermal stability. |
| Custom Pd-NHC Complexes | N-Heterocyclic Carbenes | Show high efficiency, especially with sterically hindered substrates.[12] |
The Role of the Base: More Than Just a Proton Scavenger
The base in a Suzuki coupling reaction serves a crucial role beyond neutralizing acidic byproducts. Its primary function is to activate the boronic acid by forming a more reactive borate anion, which facilitates the transmetalation step.[20][21] The choice of base can significantly impact the reaction rate and yield.
Table 2: Common Bases and Their Properties
| Base | Strength | Solubility | Typical Applications |
| K₂CO₃ | Moderate | Aqueous/Polar Solvents | A widely used and effective base for many Suzuki couplings.[6][7] |
| Cs₂CO₃ | Strong | Organic/Polar Solvents | Often used for more challenging or sterically hindered couplings.[11] |
| K₃PO₄ | Strong | Aqueous/Polar Solvents | A strong, non-nucleophilic base that is often effective when others fail.[22] |
| Na₂CO₃ | Moderate | Aqueous | Found to be a highly effective base in many instances.[23][24] |
| t-BuOK | Very Strong | Organic Solvents | Used for particularly difficult couplings, especially with sterically hindered substrates.[12] |
Solvent Selection: Influencing Reactivity and Solubility
The solvent system must be chosen to ensure adequate solubility of all reactants and the catalyst complex. Often, a mixture of an organic solvent and water is used, particularly when inorganic bases are employed.[11] The choice of solvent can also influence the selectivity of the reaction in some cases.[25]
Common Solvents:
-
Toluene
-
Dioxane
-
Tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
-
Mixtures with water
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a general methodology for the Suzuki coupling of a halogenated this compound derivative with an arylboronic acid. Optimization for specific substrates is highly recommended.
Caption: General experimental workflow for the Suzuki coupling reaction.[22]
Materials
-
Halogenated this compound derivative (e.g., 4-bromo- or 4-iodo-) (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Degassed water (if using an aqueous base system)
Procedure
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the halogenated this compound derivative, arylboronic acid, and the base.[2]
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst and ligand and add them to the reaction flask.
-
Solvent Addition: Add the anhydrous organic solvent (and degassed water if applicable) via syringe.[2]
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure an oxygen-free environment.[2]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an aqueous base was used, dilute with water and an organic solvent like ethyl acetate.[2][22]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., ethyl acetate) three times.[2][22]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2][22]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[2]
Table 3: Representative Quantitative Data for a Model Reaction
| Parameter | Value |
| Substrate 1 | 4-bromo-(9H-Carbazol-9-yl)benzaldehyde (1.0 mmol) |
| Substrate 2 | Phenylboronic acid (1.2 mmol) |
| Catalyst | Pd(OAc)₂ (0.02 mmol, 2 mol%) |
| Ligand | SPhos (0.04 mmol, 4 mol%) |
| Base | K₂CO₃ (2.0 mmol) |
| Solvent | Toluene/H₂O (4:1, 5 mL) |
| Temperature | 100 °C |
| Reaction Time | 12 hours |
| Isolated Yield | 85-95% |
Troubleshooting and Optimization
-
Low Yield:
-
Incomplete Reaction:
-
Increase the amount of boronic acid (up to 2.0 equivalents).
-
Ensure the base is sufficiently strong and soluble.
-
-
Side Product Formation:
-
Homocoupling of the boronic acid can occur. Lowering the reaction temperature may mitigate this.
-
Protodeboronation (loss of the boronic acid group) can be an issue. Using a less protic solvent or a different base may help.[11]
-
Conclusion
The Suzuki-Miyaura coupling reaction is a powerful and versatile method for the synthesis of novel derivatives of this compound. A thorough understanding of the reaction mechanism and the interplay between the catalyst, ligand, base, and solvent is paramount for successful and reproducible outcomes. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important transformation in their pursuit of new materials and therapeutics.
References
- BenchChem. (n.d.). Suzuki coupling reaction for synthesis of 9-(4-fluorophenyl)-9H-carbazole.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki and Sonogashira Coupling Reactions Involving 9-Ethyl-9H-carbazole-2-carbaldehyde Deri.
- Der Pharma Chemica. (n.d.). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization.
- Der Pharma Chemica. (n.d.). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
- BenchChem. (n.d.). This compound | 110677-45-7.
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Gorgun, K., & Caglar, Y. (n.d.). Synthesis of novel carbazole derived substances using some organoboron compounds by palladium catalyzed and investigation of its semiconductor device characteristics. Springer.
- Synthesis and properties of conjugated polymer materials based carbazole. (2025, August 6). ResearchGate.
- Chem-Impex. (n.d.). This compound.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH.
- The supposed mechanism of this compound 1 electrochemical oxidation. (n.d.). ResearchGate.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013, February 11). PubMed.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (n.d.). Semantic Scholar.
- Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (n.d.). New Journal of Chemistry (RSC Publishing).
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018, August 1). ResearchGate.
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube.
- Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (2017, December 4). Semantic Scholar.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023, August 23). ACS Publications.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1). Wiley Online Library.
- A convenient synthesis of phosphine-functionalized N-heterocyclic carbene ligand precursors, structural characterization of their palladium complexes and catalytic application in Suzuki coupling reaction. (2025, August 6). ResearchGate.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].
- Merck Millipore. (n.d.). Buchwald Phosphine Ligands.
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021, August 5). PMC - PubMed Central.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). ResearchGate.
- Wikipedia. (n.d.). Suzuki reaction.
- Table 2 : The effect of various bases on the Suzuki coupling reaction a. (n.d.). ResearchGate.
- Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.). ResearchGate.
- The Organic Chemistry Tutor. (2018, July 17). Suzuki Coupling Mechanism and Applications. YouTube.
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH.
- A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. (n.d.). NIH.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
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- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
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- 14. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
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- 25. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(9H-Carbazol-9-yl)benzaldehyde
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-(9H-Carbazol-9-yl)benzaldehyde. This valuable compound serves as a critical building block in the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as an intermediate in the synthesis of pharmaceuticals.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction conditions for a successful synthesis.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, offering step-by-step solutions and the scientific reasoning behind them.
Issue 1: Low or No Product Yield
A low yield is one of the most common frustrations in organic synthesis. Several factors can contribute to this issue, from the choice of catalytic system to the reaction setup.
Potential Causes & Solutions:
-
Suboptimal Catalytic System: The synthesis of this compound is typically achieved through a C-N cross-coupling reaction, most commonly the Ullmann condensation or the Buchwald-Hartwig amination.[2][3][4] The efficiency of these reactions is highly dependent on the catalyst, ligand, and base combination.
-
Ullmann Condensation: This classic copper-catalyzed reaction traditionally requires harsh conditions.[2] Modern protocols, however, utilize milder conditions with a copper(I) salt (e.g., CuI) and a stabilizing ligand.[2][5] If you are experiencing low yields, consider screening different ligands such as 1,10-phenanthroline or L-proline.[2]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for C-N bond formation.[3][4] The choice of phosphine ligand is critical for success.[6][7] For the coupling of carbazole with 4-bromobenzaldehyde, bulky biaryl phosphine ligands like XPhos or BrettPhos are often effective.[3][8] If your current ligand is not performing well, consider switching to a different generation of Buchwald ligands or precatalysts.[7]
-
-
Ineffective Base: The base plays a crucial role in deprotonating the carbazole, making it nucleophilic.[2]
-
Strength and Solubility: For Ullmann reactions, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices.[2] In Buchwald-Hartwig aminations, stronger bases like sodium tert-butoxide (NaOtBu) are often required.[3] Ensure the base is finely powdered and well-dispersed in the reaction mixture to maximize its effectiveness.
-
Compatibility: Be mindful that strong bases like NaOtBu can be incompatible with certain functional groups.[3]
-
-
Inert Atmosphere: Both copper and palladium catalysts can be sensitive to oxygen, especially at elevated temperatures.
-
Degassing: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw technique.
-
Inert Gas Blanket: Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Reaction Temperature and Time:
-
Ullmann Condensation: Traditionally, these reactions require high temperatures, often exceeding 150°C.[9] Modern ligand-assisted protocols can often be run at lower temperatures (e.g., 110°C).[2]
-
Buchwald-Hartwig Amination: These reactions are typically run at temperatures ranging from 80-110°C.[8]
-
Optimization: If you suspect incomplete conversion, consider increasing the reaction time or temperature incrementally while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]
-
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate can indicate the formation of side products, complicating purification and reducing the yield of your desired product.
Potential Causes & Solutions:
-
Homocoupling of Aryl Halide: This is a common side reaction in cross-coupling chemistry, leading to the formation of 4,4'-biphenyldicarboxaldehyde. This can be minimized by:
-
Optimizing Catalyst and Ligand: The choice of ligand can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling.
-
Controlling Stoichiometry: Using a slight excess of the carbazole nucleophile relative to the 4-halobenzaldehyde can help to suppress homocoupling of the electrophile.
-
-
Reduction of the Aldehyde: The aldehyde functional group can be sensitive to certain reaction conditions.
-
Reagent Purity: Ensure the purity of your reagents and solvents. Some impurities could potentially act as reducing agents.
-
Reaction Conditions: While less common in standard Ullmann or Buchwald-Hartwig conditions, prolonged reaction times at very high temperatures could potentially lead to degradation.
-
-
Reaction with the Aldehyde: The aldehyde group itself can participate in side reactions, especially in the presence of strong bases.
-
Cannizzaro Reaction: Under strongly basic conditions, two molecules of the benzaldehyde can react to form a carboxylic acid and an alcohol. Using a less aggressive base or carefully controlling the stoichiometry can mitigate this.
-
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
Potential Causes & Solutions:
-
Co-elution of Starting Materials or Side Products: If the polarity of your product is very similar to that of the starting materials or side products, separation by column chromatography can be difficult.
-
Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Alternative Purification Techniques: Consider recrystallization as an alternative or additional purification step.
-
-
Removal of Metal Catalyst Residues: Residual palladium or copper can contaminate your product.
-
Workup Procedure: A thorough aqueous workup is essential. Washing the organic layer with a solution of ammonium chloride can help to remove copper salts.[10] For palladium, washing with a dilute solution of a thiol-containing compound can sometimes be effective.
-
Filtration: Filtering the crude product solution through a plug of silica gel or celite before concentration can help to remove some of the catalyst residues.[8]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: Which is the better method for this synthesis: Ullmann Condensation or Buchwald-Hartwig Amination?
Both methods are viable for the N-arylation of carbazole.[2][4]
-
Ullmann Condensation: This method is often favored for its lower cost, as it uses a copper catalyst.[11] However, it can require harsher reaction conditions and may have a more limited substrate scope.[2]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is generally more versatile and can be performed under milder conditions with a broader range of substrates.[4][12] The development of highly active and stable palladium precatalysts and ligands has made this a very reliable method.[6][7]
The "better" method will depend on the specific resources available in your lab, the scale of the reaction, and your tolerance for higher temperatures and potentially longer reaction times.
Q2: What is the role of the ligand in these cross-coupling reactions?
The ligand plays a critical role in both Ullmann and Buchwald-Hartwig reactions.[2][6] It stabilizes the metal catalyst, increases its solubility, and facilitates the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[2][6] The steric and electronic properties of the ligand can have a profound impact on the reaction's efficiency and selectivity.
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[2]
-
Procedure: Spot the reaction mixture alongside the starting materials (carbazole and 4-halobenzaldehyde) on a TLC plate.
-
Interpretation: As the reaction proceeds, you should see the starting material spots diminish and a new spot corresponding to the product appear. The reaction is considered complete when the limiting starting material is no longer visible on the TLC plate.
For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used.
Q4: What is the typical appearance and melting point of this compound?
Pure this compound is typically a light yellow to yellow powder.[1] Its reported melting point is in the range of 155-160 °C.[13]
Experimental Protocols
The following are generalized, step-by-step protocols for the synthesis of this compound via Ullmann Condensation and Buchwald-Hartwig Amination. These should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Ullmann Condensation
Caption: General workflow for the Ullmann Condensation synthesis.
Materials:
-
Carbazole
-
4-Bromobenzaldehyde
-
Copper(I) Iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline or L-proline)
-
Base (e.g., K₂CO₃)
-
Anhydrous, high-boiling solvent (e.g., DMF, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar and a condenser, add carbazole (1.0 eq), 4-bromobenzaldehyde (1.1 eq), CuI (0.1 eq), the chosen ligand (0.2 eq), and K₂CO₃ (2.0 eq).
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110-150°C) and stir vigorously.
-
Monitor the reaction progress by TLC until the carbazole is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig Amination synthesis.
Materials:
-
Carbazole
-
4-Bromobenzaldehyde
-
Palladium catalyst (e.g., Pd(OAc)₂ or a precatalyst)
-
Phosphine ligand (e.g., XPhos, BrettPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq) to a dry reaction flask.
-
Add the anhydrous solvent and stir for a few minutes to allow for pre-formation of the active catalyst.
-
Add carbazole (1.0 eq), 4-bromobenzaldehyde (1.1 eq), and the base (1.5-2.0 eq).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove insoluble salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Summary: Reaction Parameter Comparison
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (e.g., CuI) | Palladium (e.g., Pd(OAc)₂) |
| Typical Ligand | Diamines (e.g., 1,10-phenanthroline), Amino acids (e.g., L-proline) | Biaryl phosphines (e.g., XPhos, BrettPhos) |
| Typical Base | K₂CO₃, Cs₂CO₃ | NaOtBu, K₃PO₄ |
| Temperature | Higher (often >110°C) | Milder (80-110°C) |
| Advantages | Lower catalyst cost | Milder conditions, broader substrate scope |
| Disadvantages | Harsher conditions, potentially lower yields | Higher catalyst and ligand cost |
Reaction Mechanism Overview
Caption: Simplified catalytic cycles for Ullmann and Buchwald-Hartwig reactions.
The Ullmann reaction is believed to proceed through an oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination.[11] The Buchwald-Hartwig amination involves a catalytic cycle that includes the oxidative addition of the aryl halide to a palladium(0) complex, association of the amine, deprotonation, and subsequent reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst.[4][6]
References
-
Chakraborti, G., Paladhi, S., Mandal, T., & Dash, J. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 83(15), 7347–7359. Retrieved from [Link]
-
ResearchGate. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2022). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. Retrieved from [Link]
-
Paul Murray Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved from [Link]
-
ACS Publications. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS Publications. (2016). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig or Ullmann-type coupling methods for C-3 amination. Retrieved from [Link]
-
ResearchGate. (n.d.). The supposed mechanism of this compound 1 electrochemical oxidation. Retrieved from [Link]
-
ACG Publications. (2021). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. Retrieved from [Link]
-
ACG Publications. (n.d.). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. Retrieved from [Link]
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Troubleshooting low yield in Buchwald-Hartwig synthesis of 4-(9H-Carbazol-9-yl)benzaldehyde
Welcome to the technical support guide for the synthesis of 4-(9H-Carbazol-9-yl)benzaldehyde via Buchwald-Hartwig amination. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in this specific C-N cross-coupling reaction. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field experience.
Troubleshooting Guide: Addressing Low Yield and Reaction Failures
This section adopts a problem-solution format to directly address the common issues encountered during the synthesis of this compound.
Q1: My reaction shows little to no conversion of starting materials. What are the most critical initial checkpoints?
Answer: A complete lack of reactivity almost always points to a fundamental flaw in the reaction setup rather than subtle optimization issues. Before adjusting catalysts or ligands, rigorously inspect the three most common failure points: atmospheric integrity, reagent quality, and catalyst activation.
-
Atmospheric Integrity: The active Pd(0) catalyst is highly sensitive to oxygen. Inefficient removal of air will lead to rapid catalyst oxidation and deactivation.
-
Causality: Oxygen oxidizes the electron-rich phosphine ligands and the Pd(0) center, rendering the catalyst incapable of entering the catalytic cycle.[1]
-
Solution: Ensure all glassware is oven- or flame-dried. Use robust inert gas techniques, such as a glovebox or a Schlenk line. Solvents must be rigorously degassed using methods like freeze-pump-thaw (3 cycles) or by sparging with argon or nitrogen for at least 30-60 minutes.[1] Simply purging the headspace of the flask is often insufficient.
-
-
Reagent and Solvent Purity: Water is a notorious inhibitor of Buchwald-Hartwig reactions.
-
Causality: Water can hydrolyze the strong alkoxide bases (e.g., NaOtBu), reducing their efficacy. More critically, it can participate in side reactions that consume the catalyst and starting materials.
-
Solution: Use anhydrous solvents (<50 ppm water). Ensure your carbazole and 4-formyl-aryl halide are dry. The base, particularly sodium tert-butoxide, is highly hygroscopic; use a freshly opened bottle or a sample stored in a desiccator or glovebox.
-
-
Catalyst Activation & Integrity: If using a Pd(II) source like Pd(OAc)₂, the in situ reduction to Pd(0) can be inefficient.
-
Causality: The catalytic cycle requires a monoligated Pd(0) species to initiate oxidative addition.[2] The reduction of Pd(II) precursors can be sluggish or incomplete, leading to a low concentration of the active catalyst.
-
Solution: The most reliable method is to use a well-defined Pd(II) pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst).[3] These are designed for clean, rapid activation to Pd(0) upon exposure to the base, leading to more consistent results.[1][4] If using a Pd(II) salt, ensure the correct palladium-to-ligand ratio (typically 1:1 to 1:1.2) is used.
-
Q2: The reaction is sluggish and stalls at partial conversion, leaving significant amounts of carbazole and 4-bromobenzaldehyde. What parameters should I optimize?
Answer: Stalled reactions indicate a problem with catalyst activity or turnover. This is where rational selection of the ligand, base, and solvent becomes critical.
-
Ligand Choice: The electronic properties of both coupling partners—the electron-rich carbazole and the neutral/mildly electron-poor 4-bromobenzaldehyde—demand a specific class of ligand.
-
Causality: The ligand's steric bulk and electron-donating ability are crucial. Bulky ligands promote the reductive elimination step (the final, product-forming step) and prevent the formation of inactive catalyst dimers.[5] Electron-rich ligands accelerate the initial oxidative addition of the aryl halide to the Pd(0) center.
-
Solution: For this substrate class, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard. Start with a proven, versatile ligand like XPhos or BrettPhos .[6][7][8] These ligands have demonstrated high efficacy for coupling N-heterocycles and challenging amines.
-
-
Base Selection and Effect: The base's role is not merely to be "strong"; its identity and physical form are critical.[9][10][11]
-
Causality: The base deprotonates the N-H of carbazole after it coordinates to the palladium center, forming the key palladium-amido intermediate that precedes reductive elimination. An insufficiently strong base will make this step the rate-limiting bottleneck.
-
Solution: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for this transformation.[3] If the aldehyde functional group shows signs of degradation (e.g., via aldol condensation), a switch to a slightly weaker but still potent base like LHMDS or Cs₂CO₃ can be tested, though this may require a more active catalyst system (e.g., a G3/G4 pre-catalyst) or higher temperatures to achieve good rates.[12]
-
Pro-Tip: The high density and poor solubility of inorganic bases can cause stirring issues. Grinding the base to a fine powder before use can increase its surface area and improve reaction kinetics.[1][3]
-
-
Solvent and Temperature:
-
Causality: The solvent must solubilize the reactants and catalytic intermediates. Nonpolar, aprotic solvents are generally preferred as they do not coordinate strongly to the metal center and inhibit catalysis.[9][10]
-
Solution: Toluene and 1,4-dioxane are the most common and effective solvents.[3][13][14] Toluene is often favored. The reaction typically requires heating to between 80-110 °C .[3] If the reaction is slow, a modest increase in temperature is a reasonable first step.
-
Q3: My desired product is formed, but it's contaminated with side products like 4-methylbiphenyl (from hydrodehalogenation) or biaryl species. How can I improve selectivity?
Answer: These side products arise from known off-cycle pathways. Their formation can be suppressed by meticulous control of the reaction environment and catalyst choice.
-
Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupled.
-
Causality: This can be caused by a competing β-hydride elimination pathway from the palladium-amido intermediate or by reactions involving trace water.[5]
-
Solution: Ensure strictly anhydrous conditions as described in Q1. If the problem persists, switching to a ligand that promotes faster reductive elimination relative to side reactions can help.
-
-
Homocoupling of Aryl Halide:
-
Causality: This side reaction is almost always mediated by the presence of oxygen, which can interfere with the catalytic cycle and promote dimerization.[1]
-
Solution: This reinforces the need for rigorous degassing of solvents and maintaining a robust inert atmosphere throughout the reaction.
-
-
Inhibition by Carbazole Byproduct:
-
Causality: When using first or second-generation palladacycle pre-catalysts (which use 2-aminobiphenyl as a scaffold), the activation process liberates free carbazole. This carbazole can be deprotonated by the base and coordinate to palladium, forming a stable, off-cycle Pd(II)-carbazolyl complex that sequesters the catalyst.[2][15]
-
Solution: Use a more advanced pre-catalyst that avoids this issue. G4 pre-catalysts use an N-methylated aminobiphenyl ligand, which generates N-methylcarbazole upon activation—a byproduct that cannot be deprotonated and interfere.[2] G6 pre-catalysts , which are oxidative addition complexes, avoid this pathway entirely and are an excellent choice for challenging systems.
-
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
Caption: A logical workflow for troubleshooting low reaction yield.
Data Summaries for Reaction Optimization
Table 1: Catalyst & Ligand Selection Guide
| Ligand/Pre-catalyst | Key Features & Application Scope |
| XPhos Pd G3/G4 | Highly versatile and robust. Excellent for N-heterocycles and sterically hindered amines. A reliable starting point. [7] |
| BrettPhos Pd G3/G4 | Extremely active, often at lower temperatures. Particularly effective for functionalized primary amines and anilines. [6] |
| RuPhos Pd G3/G4 | Effective for sterically demanding couplings. Can be successful where other ligands fail. |
| Pd₂(dba)₃ + Ligand | In situ system. Less reliable than pre-catalysts and can be harder to troubleshoot. Requires careful optimization of Pd:Ligand ratio. [3][16] |
Table 2: Base Selection Guide
| Base | pKaH (Conjugate Acid) | Characteristics & Use Cases |
| NaOtBu | ~19 | Primary Choice. Strong, effective for deprotonating N-H bonds including carbazoles. Can be sensitive to some functional groups. [3] |
| LHMDS | ~26 | Very strong, non-nucleophilic. Good alternative to NaOtBu, especially if solubility is an issue. Tolerates some functional groups better. [6] |
| Cs₂CO₃ | ~10 | Weaker Base. Used when substrates are sensitive to strong alkoxides. Often requires higher temperatures or more active catalyst systems. [3][12] |
| K₃PO₄ | ~12.3 | Weaker Base. Similar application to Cs₂CO₃. Often used in aqueous or biphasic systems, but less common for this specific transformation. |
Table 3: Common Solvents for Buchwald-Hartwig Amination
| Solvent | Boiling Point (°C) | Polarity | Pros & Cons for this Reaction |
| Toluene | 111 | Nonpolar | Excellent choice. Good temperature range, non-coordinating, effectively solubilizes many organic reagents. [3][13][14] |
| 1,4-Dioxane | 101 | Polar Aprotic | Good alternative. Can sometimes improve solubility of polar substrates or bases. Must be peroxide-free. |
| THF | 66 | Polar Aprotic | Lower boiling point limits reaction temperature. Generally less effective for difficult couplings requiring high heat. |
| DMF | 153 | Polar Aprotic | Generally avoided . Can coordinate to palladium and inhibit catalysis. [9][10] |
Key Experimental Protocol: Synthesis of this compound
This protocol is a robust starting point and may require optimization based on laboratory-specific conditions.
Materials:
-
4-Bromobenzaldehyde (1.0 mmol, 1.0 equiv)
-
Carbazole (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Pre-catalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL, ~0.2 M)
Procedure:
-
Preparation (Inert Atmosphere): In a glovebox or on a Schlenk line, add 4-bromobenzaldehyde, carbazole, XPhos Pd G3, and sodium tert-butoxide to an oven-dried reaction vial or flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed toluene to the flask via syringe under a positive pressure of argon or nitrogen.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. The reaction progress can be monitored by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically a solid. Purify via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound. [17]
Frequently Asked Questions (FAQs)
Q: What is the difference between a catalyst and a pre-catalyst? A: The "true" catalyst is the active L-Pd(0) species. A "pre-catalyst" is a stable, air-tolerant Pd(II) complex that is designed to cleanly and efficiently generate the active Pd(0) species in situ under the reaction conditions. [3][4]Using a pre-catalyst is highly recommended for reproducibility and reliability. [1] Q: Can I use 4-chlorobenzaldehyde or 4-iodobenzaldehyde instead? A: Yes, but the optimal conditions may change. The general reactivity order for aryl halides in Buchwald-Hartwig amination is often Ar-Br > Ar-Cl > Ar-I. [3]Aryl chlorides are less reactive and may require a more active catalyst system (e.g., BrettPhos). [18]Aryl iodides, contrary to many other cross-coupling reactions, can sometimes be problematic as the iodide anion generated can act as a catalyst inhibitor by forming stable palladium-iodide dimers. [5][6] Q: My reaction mixture turned dark black immediately. Is this normal? A: A change to a deep orange, red, or dark brown color is often normal. However, the formation of a fine black precipitate ("palladium black") indicates catalyst decomposition. This is a sign of either oxygen contamination, excessive temperature, or an inappropriate ligand/solvent combination that fails to stabilize the Pd(0) nanoparticles.
References
-
Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved January 8, 2026, from [Link]
-
Optimization for the Buchwald–Hartwig‐amination of 4aa. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 8, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]
-
Lei, P., & Szostak, M. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 9(43), 14382–14389. [Link]
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. (n.d.). Paul Murray Catalysis Consulting Ltd. Retrieved January 8, 2026, from [Link]
-
Lei, P., & Szostak, M. (2021). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. (2014). The Journal of Organic Chemistry. Retrieved January 8, 2026, from [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings? (2020). Reaction Chemistry & Engineering. Retrieved January 8, 2026, from [Link]
-
Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 8, 2026, from [Link]
-
Gande, A., Chatterjee, A., Schmallegger, M., & Kappe, C. O. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3746–3755. [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). WuXi AppTec. [Video]. YouTube. [Link]
-
Pérez-Gómez, A., Carbó, J. J., & Fernández-Salas, J. A. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Organometallics, 42(6), 555–568. [Link]
-
Pérez-Gómez, A., Carbó, J. J., & Fernández-Salas, J. A. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Organometallics, 42(6), 555-568. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2015). Chemical Reviews. Retrieved January 8, 2026, from [Link]
-
Ehrentraut, D., Zapf, A., & Beller, M. (2002). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 344(2), 209-220. [Link]
-
Use of base metals in Buchwald-Hartwig coupling. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 8, 2026, from [Link]
-
Optimization of the reaction conditions for the Buchwald-Hartwig... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Brainstorming a Buchwald-Hartwig coupling. (2023, June 24). Reddit. Retrieved January 8, 2026, from [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (n.d.). Semantic Scholar. Retrieved January 8, 2026, from [Link]
-
Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57-68. [Link]
-
Palladium-catalyzed Heck/aminocarbonylation of alkene-tethered carbamoyl chlorides with nitro compounds for the synthesis of carbamoyl-substituted oxindoles. (2021). Organic & Biomolecular Chemistry. Retrieved January 8, 2026, from [Link]
-
Buchwald–Hartwig amination between 9H-carbazol-2-yl... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Technical Support Center: Synthesis and Purification of 4-(9H-Carbazol-9-yl)benzaldehyde
For: Researchers, Scientists, and Drug Development Professionals
This guide offers comprehensive technical assistance for the synthesis and purification of 4-(9H-Carbazol-9-yl)benzaldehyde. It is designed to help you troubleshoot common experimental challenges, identify and eliminate side products, and ensure the production of a high-purity final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The most prevalent methods for synthesizing this compound involve transition-metal-catalyzed cross-coupling reactions. The two most widely employed are:
-
Ullmann Condensation: This is a classic copper-catalyzed N-arylation of carbazole with a 4-halobenzaldehyde (typically 4-fluorobenzaldehyde or 4-bromobenzaldehyde).[1][2] While traditional Ullmann conditions can be harsh, often requiring high temperatures, modern protocols may utilize milder conditions through the addition of specific ligands.[3]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction represents a more contemporary and often more versatile approach to C-N bond formation.[4][5] It generally proceeds under milder conditions and with a broader substrate scope compared to the traditional Ullmann reaction.[6]
Q2: I am experiencing a low yield in my synthesis. What are the potential causes?
Low yields can arise from several factors, depending on the chosen synthetic route. Here are some common culprits:
-
For Ullmann Condensation:
-
Inactive Catalyst: The copper catalyst (e.g., CuI, copper powder) can be deactivated by exposure to air and moisture. It is crucial to use a fresh, high-quality catalyst and maintain an inert atmosphere.
-
Inappropriate Base: The choice and quality of the base (e.g., K2CO3, Cs2CO3) are critical. The base may not be strong enough or sufficiently soluble in the reaction solvent to be effective.
-
High Reaction Temperature: While Ullmann reactions often necessitate heat, excessively high temperatures can lead to the decomposition of starting materials or the desired product.
-
-
For Buchwald-Hartwig Amination:
-
Ligand Selection: The choice of phosphine ligand is crucial for an efficient reaction. Sterically hindered and electron-rich ligands often yield better results.[3]
-
Base Sensitivity: Some substrates may be sensitive to the strong bases (e.g., NaOtBu) typically used. In such cases, a weaker base like K3PO4 or Cs2CO3 might be necessary.
-
Catalyst Inhibition: Impurities present in the starting materials or solvents can poison the palladium catalyst, leading to reduced activity.
-
Q3: What are the likely side products in my reaction mixture?
The side products you encounter will be contingent on your specific reaction conditions. The table below summarizes the most common impurities:
| Side Product | Origin | Identification |
| Unreacted Carbazole | Incomplete reaction. | Exhibits a lower Rf value on TLC compared to the product. |
| Unreacted 4-halobenzaldehyde | Incomplete reaction. | Can be visualized on TLC, often with a different staining response. |
| Bis(4-formylphenyl) ether | A side reaction of 4-halobenzaldehyde, particularly in Ullmann condensation. | A higher molecular weight impurity. |
| Bicarbazole | Homo-coupling of carbazole. | A higher molecular weight impurity. |
| Dehalogenated benzaldehyde | Reduction of the 4-halobenzaldehyde starting material. | Polarity is similar to the starting material. |
| Products from catalyst decomposition | Varies depending on the catalyst and ligands used. | May appear as baseline material or multiple spots on TLC. |
Q4: My final product is not pure. How can I remove the side products?
The appropriate purification strategy will depend on the nature of the impurities. The two most effective methods are recrystallization and column chromatography.
-
Recrystallization: This is an excellent technique for removing small quantities of impurities, especially if the side products have significantly different solubilities than the desired product. A commonly used solvent for recrystallizing this compound is absolute ethanol.[7]
-
Column Chromatography: This is the most versatile method for separating mixtures with multiple components or when impurities have polarities similar to the product. A silica gel stationary phase is typically employed.[8][9]
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving common issues encountered during the synthesis and purification processes.
Issue 1: The reaction is not proceeding to completion (as monitored by TLC).
Caption: Troubleshooting workflow for an incomplete reaction.
Detailed Steps:
-
Verify Inert Atmosphere: Both Ullmann and Buchwald-Hartwig reactions are sensitive to oxygen. Ensure your reaction setup is properly sealed and has been purged with an inert gas (e.g., nitrogen or argon).[10]
-
Assess Reagent Quality:
-
Solvents: Use anhydrous solvents, as moisture can quench bases and deactivate catalysts.
-
Starting Materials: Ensure the purity of your carbazole and 4-halobenzaldehyde, as impurities can interfere with the reaction.
-
Catalyst and Ligands: Use fresh and high-purity catalysts and ligands for optimal performance.
-
-
Optimize Reaction Parameters:
-
Temperature: If the reaction is sluggish, a modest increase in temperature might be necessary. However, be cautious of potential decomposition at excessively high temperatures.
-
Time: Some coupling reactions require extended reaction times (e.g., 24 hours or more). Continue to monitor the reaction's progress by TLC.
-
Issue 2: Multiple unidentified spots on the TLC plate.
Caption: Workflow for addressing multiple unexpected products.
Detailed Steps:
-
Identify Starting Materials: Always co-spot your reaction mixture with the starting materials on the TLC plate to confirm their presence.
-
Consider Common Side Products: As listed in the FAQ section, consider the possibility of homo-coupling of starting materials or decomposition products.
-
Optimize for Selectivity:
-
Stoichiometry: Ensure that the correct molar ratios of reactants, catalyst, ligand, and base are used.
-
Temperature: Lowering the reaction temperature can sometimes suppress the formation of unwanted side products.
-
Catalyst/Ligand Loading: In some cases, adjusting the catalyst or ligand concentration can improve the selectivity of the reaction.
-
Purification Protocols
Protocol 1: Recrystallization of this compound
This protocol is suitable for removing small amounts of impurities when the crude product is relatively clean.
Materials:
-
Crude this compound
-
Absolute Ethanol
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of absolute ethanol to the flask.
-
Gently heat the mixture with swirling until the solid completely dissolves.
-
If the solution is colored, you can add a small amount of activated charcoal and continue heating for a few more minutes.
-
If charcoal was used, hot filter the solution to remove it.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography Purification
This method is ideal for separating the product from starting materials and other side products, especially in complex mixtures.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvent system (e.g., Hexane/Ethyl Acetate mixture)[10]
-
Chromatography column
-
Collection tubes
Procedure:
-
Determine the Eluent System: Use TLC to find a solvent system that gives the desired product an Rf value of approximately 0.2-0.3 and provides good separation from impurities.[9] A common starting point is a mixture of hexane and ethyl acetate.[11]
-
Pack the Column:
-
Dry pack the column with silica gel.
-
Wet the silica gel with the chosen eluent.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel.
-
-
Elute the Column:
-
Add the eluent to the top of the column and apply pressure (for flash chromatography).
-
Collect fractions and monitor them by TLC.
-
-
Combine and Evaporate:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
References
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
- Gevorgyan, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CN105085375A - Preparing method of 4-carbazole-9-group-benzaldehyde.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
ResearchGate. (2025). A Small-Scale Silica Gel Column Chromatography Method for Separating Carbazole Compounds from Highly Mature Crude Oil. Retrieved from [Link]
- Lu, C. J., et al. (2023). The Asymmetric Buchwald-Hartwig Amination Reaction.
-
ResearchGate. (n.d.). On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of carbazole via Graebe‐Ullmann reaction. Retrieved from [Link]
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. The Asymmetric Buchwald-Hartwig Amination Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN105085375A - Preparing method of 4-carbazole-9-group-benzaldehyde - Google Patents [patents.google.com]
- 8. columbia.edu [columbia.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. rsc.org [rsc.org]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: Post-Synthesis Purification of 4-(9H-Carbazol-9-yl)benzaldehyde
Welcome to the technical support center for the purification of 4-(9H-Carbazol-9-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered after the initial synthesis of this versatile compound. Here, we provide in-depth, field-proven insights and detailed protocols to help you achieve high-purity material for your research and development needs.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Question 1: My crude product is a pale yellow to brownish solid and the melting point is broad and lower than the expected 156-160 °C. What are the likely impurities?
Answer:
A broad and depressed melting point is a classic indicator of impurities. Given that this compound is commonly synthesized via an Ullmann condensation reaction, the primary impurities are typically unreacted starting materials and byproducts of the reaction.[1][2]
Common Impurities:
-
Unreacted Carbazole: This is a common impurity if the reaction has not gone to completion.
-
Unreacted 4-halobenzaldehyde (e.g., 4-fluorobenzaldehyde or 4-chlorobenzaldehyde): The second starting material in the Ullmann coupling.
-
Homocoupled Byproducts: The Ullmann reaction can sometimes lead to the homocoupling of the aryl halide, though this is less common in modern, ligand-accelerated protocols.[3]
-
Copper Catalyst Residues: If a copper catalyst was used, trace amounts may remain in the crude product.
-
High Molecular Weight Polymeric Byproducts: High reaction temperatures can sometimes lead to the formation of colored, polymeric impurities.
Question 2: How can I effectively remove unreacted starting materials from my crude product?
Answer:
The most effective method for removing unreacted starting materials is column chromatography, taking advantage of the polarity differences between the product and the impurities.
This protocol is designed for the purification of approximately 1-2 grams of crude product. Adjust the scale accordingly.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography, 230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, optional for dissolving the crude product)
-
Glass column with a stopcock
-
Sand
-
Beakers or test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Step-by-Step Procedure:
-
Prepare the Column:
-
Securely clamp the glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in n-hexane and carefully pour it into the column, avoiding air bubbles.
-
Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Wash the column with the initial eluent (e.g., 95:5 n-hexane:ethyl acetate) until the silica bed is stable.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the dissolved sample onto a small amount of silica gel by removing the solvent with a rotary evaporator.
-
Carefully add the dried silica gel with the adsorbed sample to the top of the column.
-
-
Elution:
-
Begin eluting with a low polarity solvent mixture, such as 95:5 n-hexane:ethyl acetate.
-
Gradually increase the polarity of the eluent. A suggested gradient is provided in the table below.
-
Collect fractions in separate test tubes or beakers.
-
-
Monitor the Separation:
-
Monitor the collected fractions using TLC. Use a mobile phase similar in polarity to your eluent (e.g., 80:20 n-hexane:ethyl acetate).
-
Visualize the spots under a UV lamp. The desired product, this compound, is a UV-active compound.
-
-
Isolate the Pure Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a white to off-white solid.
-
Table 1: Suggested Solvent Gradient for Column Chromatography
| Eluent (n-Hexane:Ethyl Acetate) | Compound to Elute |
| 95:5 to 90:10 | Less polar impurities, including unreacted 4-halobenzaldehyde |
| 85:15 to 70:30 | This compound (Product) |
| 60:40 to 50:50 | More polar impurities, including unreacted carbazole |
Question 3: After column chromatography, my product is still slightly yellow. How can I decolorize it?
Answer:
A persistent yellow color often indicates the presence of trace amounts of highly conjugated or oxidized impurities. An activated carbon treatment is an effective method for removing such colored impurities.[4]
-
Dissolution: Dissolve the yellowish product in a suitable solvent in which it is highly soluble (e.g., dichloromethane or warm ethyl acetate).
-
Add Activated Carbon: Add a small amount of activated carbon (approximately 1-2% of the product's weight) to the solution.
-
Stir and Heat: Gently stir the mixture and warm it (if using a higher boiling point solvent) for 10-15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pad of Celite or a fluted filter paper to remove the activated carbon.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the decolorized product.
Question 4: My product is mostly pure by TLC, but I want to achieve very high purity (>99.5%). What is the best final purification step?
Answer:
For achieving high purity, recrystallization is the preferred final step. The key is to select a solvent or a solvent system in which the product has high solubility at an elevated temperature and low solubility at room temperature or below.[5]
-
Solvent Selection: Based on solubility tests, a mixture of ethanol and water or methanol and water is often effective for this compound.
-
Dissolution: In a flask, dissolve the compound in a minimal amount of hot ethanol or methanol.
-
Induce Crystallization: While the solution is still hot, add water dropwise until you observe persistent cloudiness. Then, add a few more drops of the alcohol until the solution becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath or a refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals under vacuum to obtain the high-purity product.
Workflow for Purification of this compound
Caption: A decision-making workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for purified this compound?
-
A1: The purified compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[6] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent potential oxidation of the aldehyde group over long-term storage.
-
-
Q2: Which analytical techniques are best for assessing the purity of the final product?
-
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis of non-volatile organic compounds. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically a good starting point.[7][8]
-
¹H NMR (Proton Nuclear Magnetic Resonance): NMR provides structural confirmation and can detect impurities with different chemical shifts from the main compound. The absence of signals corresponding to starting materials is a good indicator of purity.
-
Melting Point Analysis: A sharp melting point within the literature range (156-160 °C) is a good indicator of high purity.[6]
-
-
-
Q3: Can I use alumina instead of silica gel for column chromatography?
-
A3: Yes, alumina (neutral or basic) can be an alternative to silica gel. It may be particularly useful if your compound is sensitive to the acidic nature of silica gel. However, the elution profile may differ, so you will need to re-optimize the solvent system, likely requiring a less polar eluent compared to silica gel.
-
-
Q4: My Ullmann reaction is not going to completion, leading to a high concentration of starting materials. What can I do?
-
A4: Troubleshooting the Ullmann reaction itself can improve the purity of the crude product. Consider the following:
-
Ligand Choice: Modern Ullmann reactions often benefit from the use of a ligand (e.g., 1,10-phenanthroline or an amino acid) to facilitate the coupling and allow for milder reaction conditions.[1]
-
Base: Ensure the base (e.g., K₂CO₃ or Cs₂CO₃) is anhydrous and of good quality.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent side reactions.
-
Solvent: Use a dry, high-boiling point aprotic polar solvent like DMF, NMP, or dioxane.[1]
-
-
References
-
PubMed. (2024). A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil. Retrieved from [Link]
-
Africa Research Connect. (1986). High-performance liquid chromatographic separation of carbazole alkaloids. Retrieved from [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Graz University of Technology. (2024). Solvent screening for the extraction of aromatic aldehydes. Retrieved from [Link]
-
SciSpace. (2024). Solvent screening for the extraction of aromatic aldehydes. Retrieved from [Link]
-
RSC Education. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
Reddit. (2023). Troubleshooting Ullmann Couplint : r/Chempros. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Strategies for optimizing the performance of carbazole thiophene appended unsymmetrical squaraine dyes fo. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
ResearchGate. (2018). On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. Retrieved from [Link]
-
American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
American Chemical Society. (2018). “On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. Retrieved from [Link]
-
Research Square. (2025). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. chemimpex.com [chemimpex.com]
- 7. africaresearchconnects.com [africaresearchconnects.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Carbazole-Based Aldehydes
Welcome to the Technical Support Center for the purification of carbazole-based aldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of carbazole-based aldehydes.
Q1: What is the most common impurity in my crude carbazole-based aldehyde?
A common impurity is the corresponding carboxylic acid, which forms from the oxidation of the aldehyde group by atmospheric oxygen.[1] This is a prevalent issue with many aromatic aldehydes.
Q2: How can I remove the carboxylic acid impurity before column chromatography or recrystallization?
An acid-base extraction is a highly effective method. By dissolving your crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and washing it with a mild aqueous base like saturated sodium bicarbonate solution, the acidic carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.[1][2] The desired aldehyde remains in the organic layer.
Q3: My carbazole-based aldehyde appears colored, but the pure compound should be colorless or pale yellow. What can I do?
Colored impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution.[3][4] The charcoal adsorbs the colored impurities, which can then be removed by hot filtration. However, use activated charcoal sparingly as it can also adsorb your desired product, leading to lower yields.[5][6]
Q4: I'm having trouble getting my carbazole-based aldehyde to crystallize. What are some common reasons for this?
Several factors can hinder crystallization:
-
The solution may not be sufficiently saturated. Try evaporating some of the solvent to increase the concentration of your compound.
-
The cooling process might be too rapid, which can lead to oiling out instead of crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Nucleation may not be initiated. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help induce crystallization.
Q5: My aldehyde seems to be degrading on the silica gel column. What is happening and how can I prevent it?
Aldehydes can be sensitive to the acidic nature of standard silica gel, which can catalyze degradation or side reactions.[1][7] If you suspect this is happening, you can neutralize the silica gel by running a solvent system containing a small amount of a basic modifier, like 0.1-1% triethylamine, through the column before loading your sample.[7][8] Alternatively, using a different stationary phase like basic alumina can be a good option.[9]
II. Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to resolving common purification challenges.
Guide 1: Column Chromatography Issues
Column chromatography is a primary tool for purifying carbazole-based aldehydes, but it can present several challenges.
Problem 1: Poor Separation of the Aldehyde from Impurities
-
Potential Cause 1: Inappropriate Mobile Phase Polarity. The choice of eluent is critical for achieving good separation.[10]
-
Solution: Optimize the solvent system using Thin-Layer Chromatography (TLC) beforehand.[1] Aim for an Rf value of 0.2-0.3 for your desired carbazole-based aldehyde to ensure good separation on the column.[11] A good starting point for many carbazole derivatives is a mixture of hexane and ethyl acetate.[1]
-
-
Potential Cause 2: Column Overloading. Loading too much crude material onto the column will lead to broad bands and poor resolution.
-
Solution: Decrease the amount of crude product loaded onto the column. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of your crude sample.
-
-
Potential Cause 3: Column Packed Improperly. Channels or cracks in the silica gel bed will result in an uneven flow of the mobile phase and poor separation.
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Pack the column as a slurry and allow it to settle completely before loading your sample.
-
Problem 2: The Product Elutes Too Quickly (High Rf) or Too Slowly (Low Rf)
-
Potential Cause: Mobile Phase Polarity is Too High or Too Low.
-
Solution (High Rf): Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.[1]
-
Solution (Low Rf): Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Problem 3: Streaking or Tailing of the Product Band
-
Potential Cause 1: Compound Insolubility in the Mobile Phase. If your compound is not fully soluble in the eluent, it can lead to tailing.
-
Solution: Choose a mobile phase in which your compound is more soluble.
-
-
Potential Cause 2: Strong Interaction with the Stationary Phase. The polar aldehyde group and the nitrogen of the carbazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel.
-
Solution: Add a small amount of a modifier to the eluent. For basic compounds that tail, adding 0.1-1% triethylamine can help.[8] For acidic impurities that are tailing, adding a small amount of acetic acid may improve the peak shape.
-
Troubleshooting Workflow for Column Chromatography
Caption: Troubleshooting workflow for column chromatography.
Guide 2: Recrystallization Issues
Recrystallization is a powerful technique for obtaining highly pure crystalline material.
Problem 1: Low Recovery of the Purified Aldehyde
-
Potential Cause 1: Too Much Solvent Was Used. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]
-
-
Potential Cause 2: Premature Crystallization During Hot Filtration. If you are performing a hot filtration to remove insoluble impurities, your product may crystallize on the filter paper or in the funnel stem.
-
Solution: Use a pre-warmed funnel and filter flask, and keep the solution at or near its boiling point during the filtration.
-
-
Potential Cause 3: Incomplete Crystallization.
-
Solution: Ensure the solution is cooled thoroughly in an ice bath before filtration to maximize crystal formation.[1]
-
Problem 2: The Product "Oils Out" Instead of Crystallizing
-
Potential Cause 1: The Solution is Supersaturated. If the concentration of the solute is too high, it can separate as a liquid phase (oil) upon cooling.
-
Solution: Reheat the mixture to redissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly again.
-
-
Potential Cause 2: The Cooling Process is Too Rapid.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of well-ordered crystals.
-
-
Potential Cause 3: The Melting Point of the Solute is Lower than the Boiling Point of the Solvent.
-
Solution: Choose a solvent with a lower boiling point.
-
Problem 3: Colored Crystals are Obtained
-
Potential Cause: Co-precipitation of Colored Impurities.
III. Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of a carbazole-based aldehyde using silica gel column chromatography.
1. Mobile Phase Selection: a. On a TLC plate, spot your crude product. b. Develop the TLC plate in a series of solvent systems of varying polarity (e.g., starting with 5% ethyl acetate in hexane and increasing to 10%, 20%, etc.). c. The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.3.[11]
2. Column Packing: a. Secure a glass column vertically. b. Prepare a slurry of silica gel in your chosen mobile phase. c. Pour the slurry into the column, ensuring no air bubbles are trapped. d. Allow the silica gel to settle into a uniform bed, and then add a layer of sand to the top.
3. Sample Loading: a. Dissolve your crude carbazole-based aldehyde in a minimal amount of the mobile phase or a slightly more polar solvent. b. Carefully load the sample solution onto the top of the silica gel bed.[1]
4. Elution and Fraction Collection: a. Add the mobile phase to the top of the column and begin collecting fractions. b. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).[1] c. Monitor the collected fractions by TLC to identify which ones contain your purified product.
5. Isolation of the Product: a. Combine the pure fractions. b. Remove the solvent using a rotary evaporator to obtain the purified carbazole-based aldehyde.
Protocol 2: Purification by Recrystallization
This protocol describes a general method for purifying a carbazole-based aldehyde by recrystallization.
1. Solvent Selection: a. Place a small amount of your crude product in a test tube. b. Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.[12] c. Heat the test tube. A good solvent will dissolve the compound when hot.[12] d. Allow the solution to cool. The compound should recrystallize. e. Common solvents for carbazole derivatives include ethanol, ethyl acetate, and toluene.[1] Mixed solvent systems like hexane/ethyl acetate or hexane/acetone can also be effective.[1][13]
2. Dissolution: a. Place the crude product in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent.[1]
3. Decolorization (Optional): a. If the solution is colored, remove it from the heat and allow it to cool slightly. b. Add a small amount of activated charcoal.[3] c. Reheat the solution to boiling for a few minutes. d. Perform a hot filtration to remove the charcoal.[4]
4. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold solvent to remove any remaining impurities. c. Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 3: Removal of Acidic Impurities by Acid-Base Extraction
This protocol details the removal of carboxylic acid impurities from a crude carbazole-based aldehyde.
1. Dissolution: a. Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate in a separatory funnel.
2. Extraction: a. Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. b. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. c. Allow the layers to separate. The deprotonated carboxylic acid impurity will be in the upper aqueous layer, while the desired aldehyde remains in the lower organic layer.[1]
3. Separation and Washing: a. Drain the lower organic layer into a clean flask. b. You may wash the organic layer again with brine (saturated NaCl solution) to remove any residual water.
4. Drying and Concentration: a. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). b. Filter off the drying agent. c. Remove the solvent using a rotary evaporator to yield the crude aldehyde, now free of acidic impurities.
Mechanism of Acid-Base Extraction for Impurity Removal
Caption: Removal of acidic impurity via acid-base extraction.
IV. Data Tables
Table 1: Recommended TLC Solvent Systems for Carbazole-Based Aldehydes
| Solvent System (v/v) | Polarity | Typical Rf Range | Notes |
| Hexane / Ethyl Acetate (9:1 - 7:3) | Low to Medium | 0.2 - 0.5 | A good starting point for many carbazole aldehydes.[1] |
| Hexane / Dichloromethane (1:1) | Medium | Varies | Can provide different selectivity compared to ethyl acetate systems.[14] |
| Toluene / Ethyl Acetate (9:1) | Low to Medium | Varies | Toluene can offer unique selectivity for aromatic compounds. |
| Hexane / Acetone (9:1 - 8:2) | Medium | 0.2 - 0.6 | Acetone is more polar than ethyl acetate.[13] |
Table 2: Common Solvents for Recrystallization of Carbazole-Based Aldehydes
| Solvent | Comments | Reference |
| Ethanol | Effective for many carbazole derivatives, including 9-ethyl-9H-carbazole-3-carbaldehyde. | [1] |
| Toluene | A good choice for aromatic compounds, but may require slower cooling to prevent oiling out. | [15] |
| Ethyl Acetate | A versatile solvent for a range of polarities. | [1] |
| Hexane/Ethyl Acetate | A mixed solvent system that allows for fine-tuning of polarity. | [13] |
| Hexane/Acetone | Another useful mixed solvent system for adjusting solubility. | [1] |
V. References
-
Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Benchchem.
-
High-Purity 1H-Benzo(a)carbazole: Advanced Recrystallization Techniques for Research and Development. Benchchem.
-
Purification of 9-ethyl-9H-carbazole-2-carbaldehyde by recrystallization and column chromatography. Benchchem.
-
Workup: Aldehydes. University of Rochester, Department of Chemistry.
-
Recrystallization. University of Kufa.
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Monitoring and Assessment.
-
Recrystallization. California State University, Long Beach.
-
What is the best solution to prevent the oxidation of Benzaldehyde... ECHEMI.
-
Experiment 2. Cihan University-Erbil.
-
Acid–base extraction. Wikipedia.
-
Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE.
-
Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.
-
Why should activated charcoal (carbon) sometimes be used during crystallization? Brainly.
-
Why is activated carbon useful during recrystallization? Homework.Study.com.
-
Purifying aldehydes? : r/chemistry. Reddit.
-
Technical Support Center: Purification of Long-Chain Branched Aldehydes. Benchchem.
-
Highly Efficient Solvent Screening for Separating Carbazole from Crude Anthracene. ResearchGate.
-
Purification of carbazole by solvent crystallization under two forced cooling modes. ResearchGate.
-
Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press.
-
Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate.
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC.
-
Carbazoles, process for their preparation, pharmaceutical compositions containing them, and intermediates thereto. European Patent Office.
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
-
Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
-
Column Chromatography. University of Colorado Boulder, Organic Chemistry.
-
Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. JoVE.
-
SiliaPlate TLC Practical Guide. SiliCycle.
-
Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry.
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare.
-
Finding the best solvent for recrystallisation student sheet. RSC Education.
-
Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. PMC.
-
Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. OSTI.gov.
-
Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. ACS Sustainable Chemistry & Engineering.
-
Using TLC to Scout Flash Chromatography Solvents. Biotage.
-
TLC Solvent Selection for Separation. Scribd.
-
What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate.
-
Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. Dalton Transactions.
-
9-Allyl-9H-carbazole-3,6-dicarbaldehyde. PMC.
-
9-Vinyl-9H-carbazole-3,6-dicarbonitrile. MDPI.
-
9H-Carbazole, 9-ethyl-3,6-dimethyl. Organic Syntheses Procedure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. homework.study.com [homework.study.com]
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- 8. Purification [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. orgchemboulder.com [orgchemboulder.com]
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- 12. edu.rsc.org [edu.rsc.org]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Preventing degradation of 4-(9H-Carbazol-9-yl)benzaldehyde during device fabrication
Welcome to the technical support center for 4-(9H-Carbazol-9-yl)benzaldehyde, a key building block in advanced organic electronic materials. This guide is designed for researchers and scientists to navigate the intricacies of handling this compound during device fabrication, ensuring material integrity and experimental reproducibility. The unique molecular structure, combining a thermally stable, hole-transporting carbazole unit with a reactive benzaldehyde group, offers immense potential but also presents specific challenges.[1][2][3] This document provides in-depth, field-proven insights to mitigate degradation and maximize performance.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of this compound.
Q1: What are the key structural features of this compound and their relevance in device fabrication?
A1: The molecule consists of two primary functional units:
-
9H-Carbazole Moiety: This nitrogen-containing heterocyclic aromatic system is electron-rich and known for its high thermal stability, good hole-transporting properties, and high photoluminescence quantum yield.[2][4] These characteristics make it an excellent component for the emissive or charge-transport layers in devices like Organic Light-Emitting Diodes (OLEDs).[3][5][6][7]
-
Benzaldehyde Moiety: The aldehyde group (-CHO) is an electron-withdrawing group and a versatile synthetic handle for further chemical modifications.[1] However, it is also the primary site of chemical instability, being susceptible to oxidation and other reactions that can degrade the material and impair device performance.[1]
Q2: What are the primary degradation pathways I should be concerned about?
A2: Degradation of this compound primarily occurs through two pathways that compromise its electronic and photophysical properties:
-
Oxidation: The aldehyde group is easily oxidized to a carboxylic acid, especially in the presence of atmospheric oxygen, moisture, heat, or light.[1] This transformation disrupts the molecule's electronic structure, creating non-emissive impurities that can act as charge traps in a device, severely degrading efficiency and operational lifetime.
-
Photochemical Reactions: The conjugated π-system of the molecule makes it photochemically active.[3][7] Exposure to ambient laboratory light, and particularly UV radiation, can induce unintended reactions, leading to the formation of unknown byproducts. This is a critical concern both during solution preparation and the operational lifetime of the fabricated device. The atmospheric oxidation process can also be initiated or accelerated by reactions with hydroxyl (OH) radicals.[8][9]
Q3: How critical is the initial purity of the material for my experiments?
A3: Purity is paramount. Commercially available carbazole and its derivatives can contain isomeric impurities or residual reactants from synthesis.[2] Even trace amounts of these impurities can have a profound impact on the material's luminescent properties and the final device's performance by introducing charge trapping sites or quenching excitons.[2] For high-performance devices, using material with a purity of ≥98% is recommended, and further purification may be necessary for optimal results.[3][10]
Q4: What are the definitive storage and handling conditions to ensure material stability?
A4: To prevent insidious degradation during storage, strict adherence to optimal conditions is necessary. The key is to mitigate exposure to oxygen, moisture, and light.
| Parameter | Recommendation | Rationale & Causality |
| Atmosphere | Store under a dry, inert atmosphere (Nitrogen or Argon).[10] | Prevents the primary degradation pathway: oxidation of the aldehyde group by atmospheric oxygen. |
| Temperature | Store at room temperature or refrigerated (e.g., 4°C).[10][11] | Lowers the kinetic rate of potential degradation reactions. Avoids repeated freeze-thaw cycles. |
| Container | Use an amber glass vial or a clear vial wrapped in aluminum foil. | Protects the material from light-induced photochemical degradation.[3][7] |
| Seal | Ensure the container is tightly sealed.[12] | Prevents ingress of atmospheric moisture and oxygen, which work synergistically to oxidize the material. |
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues encountered during device fabrication.
Issue 1: Inconsistent Device Performance (Low Efficiency, High Turn-On Voltage, Short Lifetime)
-
Potential Cause A: Material Degradation During Storage or Handling.
-
Why it Happens: The material may have been exposed to air and light over time, leading to the formation of performance-killing impurities like carboxylic acids.
-
Troubleshooting Steps:
-
Verify Storage: Confirm that the material has been stored according to the conditions outlined in the table above.
-
Use Fresh Material: Whenever possible, use a freshly opened batch of the material for fabricating your most critical devices.
-
Analytical Check: If degradation is suspected in a valuable batch, consider running an analytical check (e.g., ¹H NMR, HPLC) to look for impurity peaks, such as the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a broad carboxylic acid proton signal.
-
-
-
Potential Cause B: Degradation During Solution Preparation.
-
Why it Happens: Preparing solutions in an ambient atmosphere introduces dissolved oxygen and moisture from the air and the solvent itself, which can rapidly degrade the material.
-
Troubleshooting Steps:
-
Work in an Inert Environment: All solution preparation steps should be performed inside a nitrogen- or argon-filled glovebox.
-
Use High-Purity, Anhydrous Solvents: Solvents should be sourced from a sealed bottle and preferably be of anhydrous grade.
-
Degas Solvents: Before use, sparge the solvent with dry nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.
-
Process Immediately: Prepare solutions immediately before the film deposition step. Do not store solutions for extended periods, even in a glovebox.
-
-
Issue 2: Visible Color Change or Precipitation in Solution
-
Potential Cause: Oxidation or Photodegradation.
-
Why it Happens: A color change (e.g., from light yellow to a darker shade) or the formation of particulates is a strong visual indicator of chemical reactions occurring in the solution, forming less soluble byproducts.[1]
-
Troubleshooting Steps:
-
Discard the Solution: Do not proceed with a visibly degraded solution. It will invariably lead to poor-quality films and devices.
-
Protect from Light: During sonication or stirring to dissolve the material, wrap the vial in aluminum foil.
-
Filter the Solution: Before spin-coating or other deposition methods, filter the solution through a PTFE syringe filter (e.g., 0.2 µm) to remove any micro-aggregates or dust particles. This should be done immediately before deposition.
-
-
Part 3: Validated Experimental Protocols
Adherence to validated protocols is the most effective way to prevent material degradation.
Protocol 1: Solution Preparation for Spin-Coating
This protocol must be performed inside a glovebox with low oxygen (<10 ppm) and moisture (<10 ppm) levels.
-
Solvent Preparation: Use a fresh bottle of high-purity, anhydrous solvent (e.g., chloroform, chlorobenzene). Degas the solvent by bubbling dry nitrogen through it for 20 minutes.
-
Weighing: Weigh the required amount of this compound in an amber vial.
-
Dissolution: Add the degassed solvent to the vial to achieve the target concentration. Cap the vial tightly.
-
Mixing: Dissolve the material completely using a vortex mixer or by placing it on a stirrer plate at a gentle speed. If necessary, gentle heating can be applied, but prolonged exposure to high temperatures should be avoided. The vial should be wrapped in aluminum foil to protect it from the glovebox light.
-
Pre-deposition Filtration: Draw the solution into a syringe and attach a 0.2 µm PTFE filter.
-
Deposition: Dispense the filtered solution directly onto the substrate for immediate spin-coating.
Protocol 2: Device Fabrication via Thermal Evaporation
This protocol assumes a standard high-vacuum thermal evaporation process.
-
Substrate Preparation: Substrates (e.g., ITO-coated glass) must be rigorously cleaned using a standard sequence of deionized water, acetone, and isopropanol in an ultrasonic bath. A final UV-ozone treatment is recommended to improve the work function and remove organic residues.[5]
-
Crucible Loading: Load the this compound powder into a clean evaporation source (e.g., a quartz crucible) inside the glovebox. Minimize air exposure during the transfer to the evaporation chamber.
-
Vacuum Integrity: Evacuate the chamber to a high vacuum (pressure < 10⁻⁶ Torr) to remove residual oxygen and water, which could otherwise react with the material upon heating.[5]
-
Controlled Deposition: Slowly increase the temperature of the source to begin sublimation. A stable, controlled deposition rate is crucial for achieving uniform, high-quality films.
-
Encapsulation: After depositing all layers, the devices must be encapsulated in an inert atmosphere (e.g., using UV-curable epoxy and a glass lid) to prevent degradation from ambient moisture and oxygen during testing and operation.[5]
Part 4: Visualization of Workflows
Troubleshooting Workflow for Device Failure
The following diagram outlines a logical process for diagnosing the root cause of poor device performance, starting from the final observation and working backward to the initial material handling.
Caption: Key degradation pathways for Cz-CHO.
References
-
PMC - NIH. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. [Link]
-
ResearchGate. Three new carbazole derivatives with high thermal stability as host for efficient green phosphorescent organic-light emitting diodes | Request PDF. [Link]
-
RSC Publishing. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. [Link]
-
RSC Publishing. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. [Link]
-
J&K Scientific. This compound | 110677-45-7. [Link]
-
American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]
-
ResearchGate. The O2 addition and abstraction scheme of carbazole-OH adducts... | Download Scientific Diagram. [Link]
-
ResearchGate. Atmospheric Oxidation Mechanism of 2-Hydroxy-benzothiazole Initiated by Hydroxyl Radicals | Request PDF. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemscene.com [chemscene.com]
- 11. lab-chemicals.com [lab-chemicals.com]
- 12. uprm.edu [uprm.edu]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 4-(9H-Carbazol-9-yl)benzaldehyde
Welcome to the dedicated technical support center for optimizing the Suzuki-Miyaura cross-coupling of 4-(9H-Carbazol-9-yl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific transformation. Our focus is on empowering you with the scientific rationale behind experimental choices to achieve high-yielding, reproducible results.
Introduction: The Challenge of Coupling Carbazole-Containing Aldehydes
The Suzuki-Miyaura reaction is a powerful tool for forging carbon-carbon bonds, particularly in the synthesis of complex biaryl structures common in pharmaceuticals and functional materials.[1][2] The substrate, this compound, presents a unique set of challenges due to the presence of the electron-rich and sterically demanding carbazole moiety, as well as the potentially reactive aldehyde group. Optimizing the palladium catalyst loading is a critical parameter that directly impacts reaction efficiency, cost, and the impurity profile of the final product. This guide provides a systematic approach to catalyst optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki coupling of this compound?
A1: For initial screening, a palladium catalyst loading in the range of 1-3 mol% is a common starting point for aryl halides.[3] Given the potential for steric hindrance from the carbazole group, starting at the higher end of this range (e.g., 2-3 mol%) is advisable. If the reaction proceeds efficiently, the catalyst loading can be incrementally decreased in subsequent optimization experiments to find the minimum effective concentration.[4]
Q2: Which palladium catalyst and ligand combination is most suitable for this substrate?
A2: The choice of catalyst and ligand is crucial for overcoming the steric and electronic challenges posed by this compound. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are highly effective for coupling sterically hindered substrates.[5][6] These ligands promote the formation of the active monoligated palladium species and facilitate the rate-limiting oxidative addition and subsequent reductive elimination steps.[7][8] A common and effective pre-catalyst is [Pd₂(dba)₃] in combination with a suitable phosphine ligand. Alternatively, pre-formed palladium-ligand complexes can be used.
Q3: Can the aldehyde functional group interfere with the reaction?
A3: The aldehyde group is generally well-tolerated in palladium-catalyzed Suzuki-Miyaura couplings.[9] However, it's essential to be aware of potential side reactions, such as decarbonylation at very high temperatures, although this is less common under typical Suzuki conditions. The primary focus should be on optimizing the conditions for the C-C bond formation.
Q4: What are the most common side reactions to anticipate?
A4: The most prevalent side reactions in Suzuki couplings include:
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide.[10] This is often promoted by the presence of oxygen, so maintaining an inert atmosphere is critical.[11]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom.[12] This can be exacerbated by high temperatures and certain bases.[13]
-
Dehalogenation: The reduction of the aryl halide starting material, replacing the halogen with a hydrogen atom.[14]
Understanding these potential side reactions is key to effective troubleshooting.
Troubleshooting Guide: From Low Yield to High Efficiency
This section addresses specific problems you might encounter during your experiments and provides a logical workflow for resolving them.
Problem 1: Low or No Conversion of Starting Material
A lack of conversion points to an issue with the catalytic cycle's initiation or progression.
Potential Causes & Solutions:
-
Inactive Catalyst:
-
Suboptimal Ligand:
-
Solution: The steric bulk and electron-donating ability of the ligand are critical. For a sterically hindered substrate like this compound, a ligand that is not bulky enough may not facilitate the oxidative addition step effectively.
-
Experimental Protocol: Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.
-
-
Incorrect Base or Solvent:
-
Solution: The base is crucial for activating the boronic acid for transmetalation.[17] The choice of solvent impacts the solubility of reagents and the stability of the catalytic species.[18][19]
-
Experimental Protocol: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O).[20]
-
Troubleshooting Workflow for Low Conversion
Caption: The Suzuki-Miyaura catalytic cycle and key side reactions.
Data-Driven Optimization: A Tabular Guide
The following table provides a starting point for optimizing your reaction conditions. Remember that the optimal conditions will be specific to your exact substrates and setup.
| Parameter | Initial Condition | Alternative 1 | Alternative 2 | Rationale |
| Catalyst Loading | 2 mol% Pd₂(dba)₃ | 1 mol% | 0.5 mol% | Minimize cost and residual palladium. [21] |
| Ligand | 4 mol% SPhos | 4 mol% XPhos | 4 mol% RuPhos | Bulky ligands are crucial for hindered substrates. [5][22] |
| Base | 2.5 eq. K₃PO₄ | 2.5 eq. K₂CO₃ | 2.5 eq. Cs₂CO₃ | Base strength influences transmetalation and side reactions. [17] |
| Solvent | Toluene:H₂O (10:1) | Dioxane:H₂O (10:1) | THF:H₂O (4:1) | Solvent affects solubility and reaction kinetics. [18][23] |
| Temperature | 100 °C | 80 °C | 110 °C | Balance reaction rate against potential side reactions. [9] |
General Experimental Protocol for Optimization
This protocol provides a framework for systematically screening reaction parameters.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst and ligand.
-
Reaction: Heat the mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. [24][25]
Conclusion
Optimizing the catalyst loading for the Suzuki coupling of this compound requires a systematic and informed approach. By understanding the underlying catalytic cycle and potential side reactions, researchers can effectively troubleshoot and refine their experimental conditions. This guide provides the foundational knowledge and practical steps to achieve high yields and purity for this challenging yet valuable transformation.
References
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. arodes.hes-so.ch [arodes.hes-so.ch]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Accelerating the Synthesis of 4-(9H-Carbazol-9-yl)benzaldehyde
Welcome, researchers and chemists, to our dedicated technical support guide for the synthesis of 4-(9H-Carbazol-9-yl)benzaldehyde. This vital intermediate is a cornerstone in the development of materials for organic electronics, pharmaceuticals, and fluorescent dyes.[1][2] However, its synthesis via C-N cross-coupling can be plagued by long reaction times, impacting research timelines and resource allocation.
This guide moves beyond standard protocols to provide in-depth troubleshooting and optimization strategies, empowering you to significantly reduce reaction times while maintaining high yields and purity. We will explore the nuances of the two primary synthetic routes—the Ullmann condensation and the Buchwald-Hartwig amination—and introduce modern techniques to accelerate these transformations.
Troubleshooting Guide: From Hours to Minutes
This section addresses the most common issues that lead to prolonged reaction times and provides actionable, evidence-based solutions.
Q1: My reaction is extremely slow or has stalled completely. What are the primary causes and how can I fix this?
A stalled or sluggish C-N coupling reaction is a frequent challenge. The root cause typically lies within one of four areas: the catalyst system, reaction temperature, reagent quality, or atmospheric contamination.
A1: Systematic Troubleshooting Checklist:
-
Catalyst Inactivation (The Usual Suspect):
-
Cause: The active catalytic species, often Cu(I) for Ullmann reactions or Pd(0) for Buchwald-Hartwig, is highly sensitive to oxidation.[3] Old or improperly stored copper(I) salts (e.g., CuI) can contain inactive Cu(II). Similarly, palladium precatalysts require effective reduction to the active Pd(0) state, which can be inhibited.
-
Solution:
-
Always use a fresh, high-purity copper(I) source.[3][4] If you suspect your CuI is old, consider purchasing a new bottle or washing it with an organic solvent to remove surface oxidation.
-
For Buchwald-Hartwig reactions, ensure your phosphine ligand is not oxidized and that the base is strong enough to facilitate the formation of the active Pd(0) species.
-
Ensure rigorous exclusion of oxygen by properly degassing your solvent and maintaining a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.[3]
-
-
-
Suboptimal Temperature:
-
Cause: While traditional Ullmann reactions required temperatures exceeding 200°C, modern ligand-accelerated protocols operate at much milder conditions, typically between 40-120°C.[3][5] Operating at a temperature that is too low will result in a slow conversion rate, while excessive heat can lead to catalyst decomposition and side product formation.[3]
-
Solution: If no reaction is observed, incrementally increase the temperature by 10-20°C and monitor the progress by TLC or GC-MS. If decomposition is observed, the temperature must be lowered.
-
-
Incorrect Ligand or Base Selection:
-
Cause: Ligands are not universally effective; their role is to stabilize the catalyst and facilitate the reaction for specific substrates.[3] The base is critical for deprotonating the carbazole nitrogen and for regenerating the catalyst.[3]
-
Solution: Screen a variety of ligands. For Ullmann reactions, common choices include 1,10-phenanthroline or amino acids like L-proline.[3][6] For Buchwald-Hartwig, bulky electron-rich phosphine ligands like XPhos or t-BuBrettPhos are often effective for coupling with carbazole.[7] Similarly, screen bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.
-
Q2: I'm observing significant dehalogenation of my 4-halobenzaldehyde starting material. What's causing this side reaction?
A2: The formation of benzaldehyde (the dehalogenated side product) is a classic sign of protic impurities or excessive reaction temperatures.
-
Cause: The presence of water or other protic species in the reaction mixture can lead to the reduction of the aryl halide, especially at elevated temperatures.[3] This side reaction consumes your starting material and complicates purification.
-
Solution:
-
Use Anhydrous Reagents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation over a drying agent or passing through an activated alumina column). Use freshly opened or properly stored anhydrous bases.
-
Dry Glassware: All glassware should be oven-dried or flame-dried under vacuum immediately before use.
-
Optimize Temperature: Lowering the reaction temperature can often suppress the dehalogenation pathway. This is where a more active catalyst/ligand system becomes crucial, as it allows for efficient coupling at milder temperatures.
-
Q3: How can I fundamentally reduce the reaction time from a full day to under an hour?
A3: To achieve a dramatic reduction in reaction time, transitioning from conventional oil-bath heating to Microwave-Assisted Organic Synthesis (MAOS) is the most effective strategy.
-
Causality: Microwave irradiation directly and efficiently heats the polar solvent and reagents through dipolar polarization, leading to a rapid increase in temperature that is uniform throughout the reaction vessel.[8] This avoids the slow process of thermal conduction from an external heat source and can dramatically accelerate reaction rates, often reducing multi-hour or multi-day reactions to mere minutes.[8][9][10]
Data Presentation: Conventional vs. Microwave Synthesis
| Parameter | Conventional Heating (Ullmann) | Microwave Irradiation (Ullmann/Buchwald) | Advantage of MAOS |
| Reaction Time | 20-48 hours[6][11] | 10-30 minutes[9][12] | Drastic time reduction |
| Temperature | 95-180°C[6][11] | 150-180°C (achieved in seconds)[9] | Rapid, uniform heating |
| Yield | Moderate to Excellent | Good to Excellent[9][12] | Often improved yields |
| Side Products | Can be significant due to prolonged heating | Often reduced due to short reaction time | Cleaner reaction profiles |
Frequently Asked Questions (FAQs)
Q4: Which synthetic route is generally faster: Ullmann condensation or Buchwald-Hartwig amination?
A4: While traditional Ullmann reactions were notoriously slow and harsh, modern ligand-accelerated Ullmann protocols are much improved.[5] However, the Buchwald-Hartwig amination is often favored for its milder conditions and broader substrate scope.[7][13] For the specific synthesis of this compound, a well-optimized Buchwald-Hartwig protocol may offer a faster reaction under conventional heating. Critically, either reaction can be made exceptionally fast (under 30 minutes) by employing microwave irradiation .[9]
Q5: What is the role of the ligand in accelerating the reaction?
A5: In both Ullmann and Buchwald-Hartwig couplings, the ligand is arguably the most critical component for achieving high reaction rates under mild conditions. Its primary roles are:
-
Solubilizing the metal salt: This creates a homogeneous catalytic environment.
-
Stabilizing the active catalytic species: This prevents catalyst decomposition and aggregation.[3]
-
Facilitating the key mechanistic steps: The ligand's electronic and steric properties directly influence the rates of oxidative addition (of the aryl halide to the metal center) and reductive elimination (the final step that forms the C-N bond and regenerates the catalyst).[3]
Q6: Can Phase-Transfer Catalysis (PTC) be used to speed up the reaction?
A6: Yes, phase-transfer catalysis is a viable strategy, particularly for Ullmann-type reactions. A phase-transfer catalyst, such as tetra-n-butylammonium hydrogen sulfate (TBAS), facilitates the transfer of the carbazole anion (formed by the base in an aqueous or solid phase) into the organic phase where the aryl halide and copper catalyst reside.[11] This enhances the rate of reaction by increasing the effective concentration of the nucleophile in the proximity of the electrophile.
Optimized Experimental Protocols
Protocol 1: Microwave-Assisted Ullmann Synthesis (High-Speed Method)
This protocol is designed for maximum speed and efficiency.
-
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add carbazole (1.0 eq), 4-fluorobenzaldehyde or 4-chlorobenzaldehyde (1.1 eq), Copper(I) Iodide (CuI, 10 mol%), 1,10-phenanthroline (20 mol%), and Cesium Carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add 5 mL of anhydrous Dimethyl Sulfoxide (DMSO).
-
Sealing and Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 180°C for 25 minutes with stirring.[9]
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol provides a robust and often milder alternative to the Ullmann reaction.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine carbazole (1.0 eq), 4-bromobenzaldehyde (1.2 eq), Palladium(II) Acetate (Pd(OAc)₂, 2 mol%), XPhos (4 mol%), and Sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Solvent Addition: Add anhydrous toluene (0.1 M concentration relative to carbazole) via syringe.
-
Degassing: Subject the mixture to three cycles of freeze-pump-thaw to ensure complete removal of oxygen.
-
Heating: Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry the combined organic layers over anhydrous MgSO₄, concentrate, and purify by column chromatography.
Visualization & Workflows
A systematic approach is key to efficiently optimizing reaction conditions and troubleshooting issues.
Caption: Workflow for optimizing C-N coupling reaction conditions.
Caption: Troubleshooting decision tree for a slow C-N coupling reaction.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- ResearchGate. (2025). Intramolecular direct arylation in the synthesis of fluorinated carbazoles.
- ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa.
- ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- PTC Organics, Inc. (n.d.). PTC N-Alkylation of Carbazole Derivative.
- Reddit. (2023). Troubleshooting Ullmann Couplint : r/Chempros.
- University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- BenchChem. (n.d.). This compound | 110677-45-7.
- ResearchGate. (n.d.). Scope of N‐arylation of carbazole with different iodobenzenes.
- Organic & Biomolecular Chemistry. (2025). Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer.
- Wikipedia. (n.d.). Ullmann condensation.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Reddit. (2025). Help with Ullmann Coupling : r/Chempros.
- Organic Chemistry Portal. (2021). Convenient One-Pot Synthesis of 9H-Carbazoles by Microwave Irradiation Employing a Green Palladium-Based Nanocatalyst.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Wikipedia. (n.d.). Ullmann reaction.
- Chem-Impex. (n.d.). This compound.
- ChemScene. (n.d.). This compound.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound | 110677-45-7.
- BLDpharm. (n.d.). 110677-45-7|this compound.
- International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS).
- OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- PMC - NIH. (2022). Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents.
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound | 110677-45-7.
- Wiley Online Library. (n.d.). The supposed mechanism of this compound 1 electrochemical oxidation.
- ACS Publications. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
- ResearchGate. (2020). Synthesis of new 9H-Carbazole derivatives.
- Chemical Communications (RSC Publishing). (n.d.). One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling.
- PubMed. (2013). Palladium-catalyzed Synthesis of N-arylated Carbazoles Using Anilines and Cyclic Diaryliodonium Salts.
- SciSpace. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides.
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- 11. rsc.org [rsc.org]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Film Morphology of 4-(9H-Carbazol-9-yl)benzaldehyde Layers
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-(9H-Carbazol-9-yl)benzaldehyde (CzA). This document is designed for researchers, scientists, and drug development professionals encountering challenges with thin-film morphology. As a versatile organic compound with significant photophysical properties, CzA is crucial for developing materials in organic electronics, such as OLEDs and OPVs.[1] Achieving a pristine, uniform thin film is paramount for device performance and experimental reproducibility.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues. We will explore the causality behind common problems and offer systematic, self-validating protocols to resolve them.
Troubleshooting Guide: Common Film Defects
This section addresses the most frequently observed issues with CzA film morphology. Each question is followed by an analysis of potential causes and actionable solutions.
Q1: Why does my CzA film appear hazy, opaque, or contain visible aggregates instead of being optically clear?
Analysis: A hazy or opaque appearance is typically a result of uncontrolled crystallization or aggregation of CzA molecules within the film. This can be caused by poor solubility, rapid solvent evaporation, or the presence of contaminants that act as nucleation sites. The goal is to maintain CzA in a uniform, amorphous, or microcrystalline state during and after deposition.
Solutions:
-
Improve Solvation:
-
Sonication: Sonicate the CzA solution for 15-30 minutes before use to break up any micro-aggregates.
-
Solvent Selection: Ensure you are using a solvent in which CzA has high solubility. While common solvents for carbazole derivatives include chloroform, toluene, and chlorobenzene, you may need to test different options to find the ideal one for your specific concentration and deposition method.[2]
-
Gentle Heating: Gently warming the solution can increase solubility, but be cautious to avoid solvent evaporation, which would alter the concentration.
-
-
Filter the Solution: Before deposition, always filter your CzA solution through a 0.2 µm or 0.45 µm PTFE syringe filter. This physically removes undissolved particulates and dust that can serve as nucleation points for crystallization.[3]
-
Control the Environment:
-
Humidity: Moisture in the ambient environment can be absorbed by many organic solvents, reducing the solubility of the solute and leading to precipitation.[4][5] Whenever possible, perform spin-coating in a controlled environment like a nitrogen-filled glovebox.
-
Solvent Vapor Annealing: In some cases, exposing the film to a solvent vapor atmosphere post-deposition can help redissolve and reorder the molecules into a more uniform structure.[6][7] The vapor pressure of the solvent is a critical parameter in this process.[7]
-
Q2: My spin-coated film has pinholes and comet-like streaks. What is the cause and how can I prevent this?
Analysis: These defects are almost always caused by particulate contamination on the substrate or in the solution.[8][9] A "comet" forms when a particle on the surface blocks the radial outflow of the solution during spinning, creating a tail.[3][4] Pinholes can be caused by trapped air bubbles or tiny dust particles.[9]
Solutions:
-
Pristine Substrate Cleaning: This is the most critical step. Contaminants on the substrate surface will ruin film quality. A rigorous, multi-stage cleaning protocol is mandatory. (See Experimental Protocol 1).
-
Clean Environment: Work in a cleanroom or at minimum, a laminar flow hood, to prevent airborne dust from settling on the substrate or in your solution.[3][8]
-
Solution Purity: As mentioned in Q1, always filter your solution immediately before use to remove any intrinsic particulate matter.
-
Optimized Dispense Technique:
-
Dispense the solution gently onto the center of the substrate to avoid introducing air bubbles.
-
Allow a few seconds for the solution to spread before starting the rotation.
-
Q3: The film thickness is non-uniform, showing colored rings (Newton's rings) or radial stripes (striations). How can I achieve a uniform thickness?
Analysis: Non-uniformity can stem from several factors. "Chuck marks" can appear due to thermal differences between the substrate and the spin coater chuck.[3] Striations are often a result of surface tension gradients that form during solvent evaporation, a phenomenon known as the Marangoni effect.[5] Thicker edges ("edge beads") are caused by surface tension holding a rim of liquid at the substrate perimeter.[3][4]
Solutions:
-
Optimize Spin-Coating Parameters:
-
Two-Stage Process: Use a two-stage spin process. A lower speed spread cycle (e.g., 500 rpm for 5-10 seconds) allows the solution to cover the substrate uniformly before a high-speed spin (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the final thickness.
-
Acceleration: The rate of acceleration to the final speed can impact uniformity. Experiment with different acceleration ramps.
-
-
Solvent Choice: The rate of solvent evaporation is a key factor.
-
If striations are an issue, consider a solvent with a higher boiling point and lower vapor pressure. This slows evaporation, giving the film more time to planarize before it solidifies.
-
The interaction between the solvent and the CzA molecules can significantly influence the self-assembly process and final morphology.[6]
-
-
Environmental Control: Controlling the humidity and airflow around the spin coater can help stabilize the evaporation rate and reduce striations.[4]
Q4: Why is my CzA film cracking or delaminating from the substrate after deposition or annealing?
Analysis: Cracking and delamination are signs of high internal stress within the film or poor adhesion to the substrate.[9] Stress can build up during solvent evaporation as the film shrinks. Thermal annealing, if not done carefully, can create additional stress due to a mismatch in the coefficient of thermal expansion between the CzA film and the substrate.[9]
Solutions:
-
Improve Substrate Adhesion:
-
Surface Energy: The most common cause of poor adhesion is inadequate substrate cleaning, which leaves a low-energy surface. A final cleaning step with oxygen plasma or UV-Ozone is highly effective at removing residual organic contaminants and increasing surface energy for better wetting and adhesion.[10][11]
-
Adhesion Layers: In some cases, depositing a thin adhesion-promoting layer (e.g., a self-assembled monolayer) may be necessary.
-
-
Optimize Annealing Protocol:
-
Gradual Ramping: Avoid thermal shock. Use slow heating and cooling rates (e.g., 2-5 °C/minute) during the annealing process.
-
Temperature Selection: Anneal at a temperature below the glass transition temperature (Tg) of CzA. While the specific Tg of CzA is not widely published, related carbazole derivatives can have Tg values ranging from 78 °C to over 190 °C.[12][13] A good starting point for experimentation would be in the 80-120 °C range.
-
Troubleshooting Summary Table
| Defect | Primary Cause(s) | Key Solutions |
| Haziness / Aggregates | Poor solubility, Contamination, Rapid evaporation | Filter solution, Change solvent, Control humidity |
| Pinholes & Comets | Particulate contamination (substrate or solution) | Rigorous substrate cleaning, Clean environment, Filter solution |
| Uneven Thickness / Striations | Improper spin recipe, Rapid solvent evaporation | Optimize spin speed/acceleration, Use higher boiling point solvent |
| Cracking / Delamination | High internal stress, Poor substrate adhesion | Optimize annealing (slow ramps), Improve surface cleaning (plasma) |
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and resolving poor film morphology.
Caption: Process flow for achieving high-quality CzA thin films.
References
-
How Do You Clean Substrate For Thin Film Deposition? Achieve Pristine Surfaces For Superior Film Quality. Kintek Solution. 10
-
Effects of molecular structures and solvent properties on the self-assembly of carbazole-based conjugated dendrimers by solvent vapor annealing. RSC Publishing. 6
-
Pre-Cleaning in Thin Film Deposition. Denton Vacuum. 11
-
Surface Cleaning in Thin Film Technology. AZoCleantech. 14
-
Common Problems with Improper Spin Coating Technique. Coating Systems. 8
-
Common Defects Found When Spin Coating. TU Graz. 4
-
Defects Found in Spin Coating. Coating Systems, Inc. 3
-
Substrate Cleaning. BYU Cleanroom. 15
-
Self-assembly of carbazole-based dendrimers by solvent vapor annealing: from fibers to spherulites. PubMed. 7
-
Substrate Cleaning. UTEP. 16
-
Common Coating Defects in Thin Films — and How to Prevent Them. MSE Supplies. 9
-
Common defects in spin coating of homogenizer. NBchao.Com. 5
-
A Technical Guide to the Thermal Stability of Benzo[c]carbazole Derivatives. Benchchem. 12
-
Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry (RSC Publishing). 13
-
A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. 17
-
Application Notes and Protocols for Thin-Film Deposition of 9-(4-fluorophenyl)-9H-carbazole in Device Fabrication. Benchchem. 2
-
Effect of annealing temperature and capping ligands on the electron mobility and electronic structure of indium oxide nanocrystal thin films: a comparative study with oleic acid, benzoic acid, and 4-aminobenzoic acid. Request PDF - ResearchGate. 18
-
This compound. Chem-Impex. 1
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. coatingsystems.com [coatingsystems.com]
- 4. lampz.tugraz.at [lampz.tugraz.at]
- 5. Common defects in spin coating of homogenizer [en1.nbchao.com]
- 6. Effects of molecular structures and solvent properties on the self-assembly of carbazole-based conjugated dendrimers by solvent vapor annealing - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Self-assembly of carbazole-based dendrimers by solvent vapor annealing: from fibers to spherulites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. coatingsystems.com [coatingsystems.com]
- 9. msesupplies.com [msesupplies.com]
- 10. How Do You Clean Substrate For Thin Film Deposition? Achieve Pristine Surfaces For Superior Film Quality - Kintek Solution [kindle-tech.com]
- 11. Pre-Cleaning in Thin Film Deposition - Denton Vacuum [dentonvacuum.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. azocleantech.com [azocleantech.com]
- 15. Substrate Cleaning [cleanroom.byu.edu]
- 16. Substrate Cleaning [utep.edu]
- 17. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Quantum Yield in 4-(9H-Carbazol-9-yl)benzaldehyde-Derived TADF Emitters
Welcome to the technical support center for researchers and professionals working with Thermally Activated Delayed Fluorescence (TADF) emitters derived from the 4-(9H-Carbazol-9-yl)benzaldehyde scaffold. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, with a focus on addressing the common challenge of low photoluminescence quantum yield (PLQY). Our goal is to equip you with the knowledge to diagnose issues, optimize your experimental parameters, and achieve high-efficiency emission.
Troubleshooting Guide: Diagnosing and Resolving Low Quantum Yield
This section is structured as a series of questions you might encounter during your research, followed by detailed explanations and actionable protocols to address the underlying issues.
Question 1: My newly synthesized this compound derivative exhibits significantly lower-than-expected PLQY in solution. What are the likely molecular design flaws?
Answer: A low intrinsic PLQY in a novel emitter often points back to its fundamental molecular architecture. For TADF emitters based on a carbazole donor and a benzaldehyde-derived acceptor, several factors are critical for achieving a high quantum yield.
The core principle of TADF is to minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) to facilitate efficient reverse intersystem crossing (RISC) from the non-emissive triplet state back to the emissive singlet state.[1][2] A large ΔEST will significantly hinder this process, leading to a loss of potential emission from triplet excitons.
Furthermore, the molecule's structural rigidity plays a crucial role.[3][4] Excessive conformational flexibility or rotational freedom within the molecule can lead to non-radiative decay pathways, where the excited state energy is dissipated as heat (vibrational relaxation) rather than light.[3][5]
Troubleshooting Protocol: Molecular Design and Characterization
-
Computational Analysis (Pre-synthesis):
-
DFT Calculations: Before synthesis, perform Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to predict the geometries of the S₁ and T₁ states. The goal is to ensure a significant spatial separation between the Highest Occupied Molecular Orbital (HOMO), typically localized on the carbazole donor, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor moiety. This separation is key to achieving a small ΔEST.
-
ΔEST Prediction: Aim for a calculated ΔEST of less than 0.2 eV to enable efficient thermal upconversion at room temperature.[6][7]
-
-
Post-synthesis Photophysical Characterization:
-
Solvatochromism Study: Measure the emission spectra of your compound in a range of solvents with varying polarity (e.g., hexane, toluene, THF, dichloromethane). A strong red-shift in more polar solvents indicates a significant charge-transfer (CT) character in the excited state, which is desirable for separating the HOMO and LUMO.
-
Low-Temperature Photoluminescence: Measure the fluorescence and phosphorescence spectra at low temperatures (e.g., 77 K) in a rigid matrix. This allows for the experimental determination of the S₁ and T₁ energy levels and the calculation of the actual ΔEST.
-
Time-Resolved Emission Spectroscopy: Measure the emission decay lifetime. A characteristic TADF emitter will exhibit a short-lived prompt fluorescence component (nanoseconds) and a longer-lived delayed fluorescence component (microseconds to milliseconds).[8] The absence or weakness of the delayed component can indicate inefficient RISC.
-
Workflow for Assessing Molecular Suitability
Caption: Workflow for designing and validating TADF emitters.
Question 2: My emitter shows good PLQY in dilute solution, but it drops dramatically when doped into a host film. What's causing this quenching?
Answer: This is a classic sign of aggregation-caused quenching (ACQ) or poor host-guest compatibility.[3] While the intrinsic properties of your emitter might be excellent, its performance in the solid state is highly dependent on its interaction with the surrounding environment.
-
Aggregation-Caused Quenching (ACQ): At higher concentrations, emitter molecules can form π–π stacks or other aggregates.[3] These aggregates can create new non-radiative decay pathways, effectively quenching the emission.[3][9] Emitters with planar structures are particularly susceptible to ACQ.[3]
-
Host-Guest Energy Level Mismatch: For efficient energy transfer and to prevent exciton quenching, the host material must have a higher triplet energy (T₁) than the TADF emitter (guest).[7] If the host's T₁ is lower, it can act as a sink for the triplet excitons from the guest, preventing them from undergoing RISC.
-
Poor Film Morphology: Incompatible host and guest materials can lead to phase separation or crystallization within the film. This results in domains of high guest concentration, leading to ACQ and inefficient device performance.
Troubleshooting Protocol: Host Selection and Film Optimization
-
Host Material Selection:
| Common Host Materials | Triplet Energy (T₁) (eV) | Charge Transport |
| CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) | ~2.6 | Hole-transporting |
| mCP (1,3-Bis(N-carbazolyl)benzene) | ~2.9 | Hole-transporting |
| DPEPO (Bis[2-(diphenylphosphino)phenyl] ether oxide) | ~2.9 | Bipolar |
| 26DCzPPy (2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine) | ~2.8 | Bipolar |
-
Doping Concentration Optimization:
-
Film Fabrication and Annealing:
-
Spin-Coating Protocol:
-
Prepare separate solutions of the host and guest materials in a high-purity solvent (e.g., toluene or chlorobenzene).
-
Mix the solutions to achieve the desired doping ratio.
-
Spin-coat the solution onto a clean substrate at a controlled speed (e.g., 2000-4000 rpm) to achieve a uniform film.
-
Transfer the film to a glovebox to avoid exposure to oxygen and moisture.
-
-
Thermal Annealing: After deposition, anneal the film at a temperature below the glass transition temperature of the host material (e.g., 80-100 °C) for 10-30 minutes. This can improve film morphology and reduce phase separation.
-
Question 3: The PLQY of my material is still low even after optimizing the host and concentration. Could impurities be the problem?
Answer: Absolutely. Even trace amounts of impurities can act as powerful luminescence quenchers. In the synthesis of carbazole-based TADF emitters, common culprits include residual catalysts (e.g., palladium from coupling reactions), unreacted starting materials, or side products.[12] These impurities can introduce trap states that lead to non-radiative recombination of excitons.
Troubleshooting Protocol: Purification and Purity Verification
-
Rigorous Purification:
-
Column Chromatography: This is the primary method for removing most impurities. Use a carefully selected solvent system to ensure good separation of your product from byproducts.
-
Recrystallization/Trituration: Further purify the material by recrystallizing from a suitable solvent system or by triturating with a solvent in which the product is poorly soluble but impurities are.
-
Temperature-Gradient Sublimation: For the highest purity required for device fabrication, sublimation under high vacuum is the gold standard. This process effectively removes non-volatile impurities and residual solvents.
-
-
Purity Verification:
-
NMR Spectroscopy (¹H and ¹³C): Confirm the chemical structure and look for any unexpected peaks that might indicate impurities.
-
High-Performance Liquid Chromatography (HPLC): Use HPLC to assess the purity of the sample. Aim for a purity level of >99.5% for reliable device performance.
-
Mass Spectrometry (MS): Verify the molecular weight of your compound.
-
Purification and Verification Workflow
Caption: A multi-step workflow for emitter purification.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of TADF in emitters derived from this compound?
A1: These emitters are typically designed as donor-acceptor (D-A) molecules. The 9H-Carbazole unit acts as the electron donor (D), and the benzaldehyde derivative acts as the electron acceptor (A). Upon electrical or photo-excitation, an exciton is formed. Due to spin statistics, 75% of these are non-emissive triplet excitons and 25% are emissive singlet excitons. In TADF molecules, the energy gap between the lowest triplet state (T₁) and the lowest singlet state (S₁), known as ΔEST, is very small.[1] This small gap allows the triplet excitons to be converted back into singlet excitons through a thermally assisted process called reverse intersystem crossing (RISC).[4] These newly formed singlets can then decay radiatively, emitting light as "delayed fluorescence," which allows the harvesting of triplet excitons and enables theoretical internal quantum efficiencies of up to 100%.[9]
Q2: How does modifying the chemical structure of the this compound core affect its TADF properties?
A2: Simple modifications can have a profound impact.[8] Adding bulky groups like tert-butyl to the carbazole unit can increase steric hindrance, which helps to suppress π–π stacking and reduce ACQ in the solid state.[13] Introducing electron-withdrawing groups (e.g., cyano or sulfonyl) to the acceptor part can lower the LUMO energy level, which can help tune the emission color and potentially reduce the ΔEST.[8][14] The goal of these modifications is often to fine-tune the spatial overlap of the HOMO and LUMO and control the molecule's intermolecular interactions.[15]
Q3: What are the best practices for handling and storing these TADF materials?
A3: Carbazole-based emitters are generally stable organic compounds, but they can be sensitive to moisture, oxygen, and prolonged exposure to UV light, especially in solution.
-
Storage: Store the solid materials in a dark, dry environment, preferably inside a desiccator or a glovebox.
-
Handling Solutions: Prepare solutions using high-purity, anhydrous solvents. If possible, handle solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by atmospheric oxygen, which can quench triplet states.
-
Light Exposure: Protect solutions and thin films from prolonged exposure to high-energy light (especially UV) to prevent photochemical degradation.
References
- Boosting photoluminescence quantum yields of triarylboron/phenoxazine hybrids via incorporation of cyano groups and their applications as TADF emitters for high-performance solution-processed OLEDs. Journal of Materials Chemistry C (RSC Publishing).
- Carbazole-Based TADF Emitters. Emergent Mind.
- Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. Materials Advances (RSC Publishing).
- Thermally Activated Delayed Fluorescence (TADF) and Enhancing Photoluminescence Quantum Yields of [CuI(diimine)(diphosphine)]+ Complexes—Photophysical, Structural, and Computational Studies. Inorganic Chemistry (ACS Publications).
- Accelerating Reverse Intersystem Crossing by Bridging Two Multiresonant Thermally Activated Delayed Fluorescence Emitters. Research Square.
- Improving the quantum yield of luminescence for three-coordinated gold(I) TADF emitters by exploiting inversion symmetry and using perhaloaryl ligands. RSC Publishing.
- Improving the quantum yield of luminescence for three-coordinated gold(i) TADF emitters by exploiting inversion symmetry and using perhaloaryl ligands. RSC Publishing.
- Spin-Orbit Coupling Calculation and Reverse Intersystem Crossing Rates for a Series of Carbazole Based Thermally Activated Delayed Fluorescence Emitters. ResearchGate.
- Key Factors Governing the External Quantum Efficiency of Thermally Activated Delayed Fluorescence Organic Light-Emitting Devices: Evidence from Machine Learning. PMC (NIH).
- Researchers Develop an Improved TADF Material. Display Daily.
- Key Factors Governing the External Quantum Efficiency of Thermally Activated Delayed Fluorescence Organic Light-Emitting Devices: Evidence from Machine Learning. ACS Omega.
- Factors determining thermally activated delayed fluorescence performance beyond the singlet-triplet gap. Qucosa - Technische Universität Dresden.
- Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. Anirban Mondal.
- Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications. NIH.
- Recent advances in green thermally activated delayed fluorescence emitters towards high colour purity and good electroluminescence performance. RSC Publishing.
- Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines. PMC (NIH).
- A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance. Journal of Materials Chemistry C (RSC Publishing).
- Synthesis of 9-(4-fluorophenyl)-9H-carbazole Derivatives for Thermally Activated Delayed Fluorescence (TADF) Applications. Benchchem.
- Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C (RSC Publishing).
- A multi-resonant thermally activated delayed fluorescence emitter with a twisted second-generation carbazole dendron showing suppressed concentration quenching and its use in solution-processed organic light-emitting diodes. RSC Publishing.
- Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C (RSC Publishing).
- Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C (RSC Publishing).
- Solution-Processable Bipolar Carbazole-Benzophenone Based Host Materials for High-Efficiency Green Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes. Materials Chemistry C (KTU ePubl).
- Manipulating peripheral non-conjugated substituents in carbazole/oxadiazole hybrid TADF emitters towards high-efficiency OLEDs. Journal of Materials Chemistry C (RSC Publishing).
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- 14. Boosting photoluminescence quantum yields of triarylboron/phenoxazine hybrids via incorporation of cyano groups and their applications as TADF emitters for high-performance solution-processed OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. Manipulating peripheral non-conjugated substituents in carbazole/oxadiazole hybrid TADF emitters towards high-efficiency OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Stability of 4-(9H-Carbazol-9-yl)benzaldehyde (CzA) Based OLEDs
Welcome to the technical support center dedicated to improving the operational stability of Organic Light-Emitting Diodes (OLEDs) utilizing 4-(9H-Carbazol-9-yl)benzaldehyde (CzA) and related carbazole derivatives. This guide is designed for researchers, scientists, and professionals in the field of organic electronics. Here, we will delve into the common challenges encountered during the fabrication and operation of CzA-based OLEDs and provide in-depth, evidence-based troubleshooting strategies. Our approach is grounded in a deep understanding of the underlying chemical and physical degradation mechanisms, aiming to empower you with the knowledge to enhance the longevity and performance of your devices.
Part 1: Frequently Asked Questions (FAQs)
This section addresses some of the most common initial queries and issues faced by researchers working with CzA-based OLEDs.
Q1: My CzA-based OLED shows a rapid decline in luminance. What are the likely initial causes?
A1: A rapid drop in luminance, often referred to as luminance decay, is a primary indicator of device instability. For CzA and other carbazole-based materials, the initial culprits are often:
-
Exciton-Induced Degradation: High-energy excitons, particularly in blue OLEDs, can lead to the breaking of chemical bonds within the CzA molecule. The Carbon-Nitrogen (C-N) bond in the carbazole moiety is particularly susceptible to homolytic cleavage under electrical stress or UV irradiation.[1][2][3][4] This creates radical species that act as non-radiative recombination centers, effectively quenching luminescence.
-
Morphological Instability: Amorphous organic films, while common, can be prone to crystallization or aggregation over time, especially under thermal stress from device operation.[1][5] This change in morphology can create charge traps and disrupt the charge transport balance, leading to decreased efficiency.
-
Interfacial Degradation: The interfaces between the organic layers, especially between the emissive layer (EML) and the electron transport layer (ETL), are critical zones for degradation.[6][7][8] An imbalance of charge carriers can lead to an accumulation of charge at these interfaces, promoting chemical reactions that degrade the organic materials.
Q2: I'm observing a shift in the emission color of my CzA-based OLED over time. What's happening?
A2: A color shift, typically towards longer wavelengths (a red-shift), is often a sign of chemical degradation or morphological changes in the emissive layer.
-
Formation of Aggregates or Excimers: Under electrical stress, CzA molecules can aggregate, leading to the formation of species like excimers (excited-state dimers) that emit at lower energies (longer wavelengths) than the individual molecules.[1][5]
-
Degradation Products: The byproducts of CzA degradation can themselves be emissive, but at different wavelengths, thus altering the overall emission spectrum of the device.[2][3]
Q3: The driving voltage of my device is increasing significantly during operation. Why is this occurring?
A3: An increase in driving voltage is a classic symptom of device degradation and points to increased electrical resistance. This can be caused by:
-
Formation of Charge Traps: Degradation products and morphological defects can act as traps for charge carriers, impeding their flow through the device and requiring a higher voltage to maintain the same current density.[4]
-
Interfacial Barrier Formation: Degradation at the interfaces between layers can create energy barriers that hinder charge injection and transport, thus increasing the operational voltage.[9]
Q4: Can the choice of adjacent layers (HTL, ETL) impact the stability of the CzA-based emissive layer?
A4: Absolutely. The stability of the CzA emissive layer is intrinsically linked to the properties of the surrounding charge transport layers.
-
Charge Balance: A well-balanced injection of holes and electrons is crucial. If, for example, the hole mobility of the Hole Transport Layer (HTL) is significantly higher than the electron mobility of the Electron Transport Layer (ETL), excess holes can accumulate at the EML interface, leading to exciton-polaron annihilation and accelerated degradation.[2][10]
-
Exciton Confinement: The ETL and HTL should have sufficiently high triplet energies to confine excitons within the emissive layer and prevent energy transfer that could lead to their degradation.[11]
-
Interfacial Chemistry: Chemical reactions can occur at the interface between the CzA layer and the adjacent layers, especially if there is a mismatch in electrochemical stability.[6][7][8]
Part 2: In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step guidance for diagnosing and resolving complex stability issues in your CzA-based OLEDs.
Guide 1: Mitigating Photochemical and Electrochemical Degradation
The inherent chemical structure of CzA, while offering excellent charge transport properties, also presents vulnerabilities to degradation.[12] The primary pathway is the cleavage of the C-N bond.[2][3][4]
Issue: Rapid Luminance Decay and Spectral Shift
-
Causality: Excitons and polarons (charged molecules) possess enough energy to break the weaker bonds within the CzA molecule, particularly the exocyclic C-N bond.[2][3] This process is often accelerated in the presence of excess charge carriers (unbalanced injection) and at higher operating temperatures.[13][14] The resulting radical species can then react with neighboring molecules, creating defects that quench luminescence.[2][3]
Troubleshooting Protocol:
-
Molecular Design and Material Selection:
-
Steric Hindrance: Introduce bulky substituents on the carbazole or benzaldehyde moieties of CzA. This can sterically hinder the close packing of molecules, reducing the likelihood of aggregation and excimer formation. It can also protect the vulnerable C-N bond from attack.
-
Deuteration: Replacing hydrogen atoms with deuterium on the CzA molecule can strengthen the C-H bonds, making them less susceptible to cleavage and potentially slowing down degradation pathways.[15]
-
Alternative Host Materials: If CzA is used as a host, consider co-hosting with a more stable material or replacing it with a carbazole derivative that has a more rigid structure and higher bond dissociation energies. Fused-ring carbazole derivatives, for instance, often exhibit enhanced thermal and electrochemical stability.[16]
-
-
Device Architecture Optimization:
-
Mixed Host Architecture: Employ a mixed host system in the emissive layer, combining a hole-transporting host (like CzA) with an electron-transporting host. This can improve charge balance within the EML, broaden the recombination zone, and reduce the concentration of excitons and polarons at the interfaces, thereby minimizing degradation.[17]
-
Interlayers: Introduce a thin interlayer between the EML and the ETL.[18] This layer can serve to better confine excitons within the EML and prevent interactions between the CzA and the ETL material that could lead to degradation.
-
Experimental Validation:
-
Accelerated Lifetime Testing: Operate the devices at a constant current and monitor the luminance decay over time. The time it takes for the luminance to drop to 50% of its initial value (LT50) is a key metric for stability.[19]
-
Photoluminescence (PL) and Electroluminescence (EL) Spectroscopy: Track the emission spectra of the device over its operational lifetime. Any significant shift in the peak wavelength or the appearance of new emission bands can indicate degradation or aggregation.[1]
-
Cyclic Voltammetry (CV): Assess the electrochemical stability of CzA and its derivatives. A reversible oxidation and reduction wave indicates good electrochemical stability.
| Strategy | Expected Improvement in LT50 | Key Mechanism |
| Steric Hindrance | 1.5x - 3x | Reduced aggregation, protection of C-N bond |
| Mixed Host Architecture | 2x - 5x | Improved charge balance, broadened recombination zone |
| Interlayer Insertion | 1.5x - 2.5x | Enhanced exciton confinement, reduced interfacial reactions |
Guide 2: Addressing Morphological Instabilities
The morphology of the thin organic films plays a critical role in device stability. Amorphous films can be prone to crystallization, which can create grain boundaries that act as charge traps and non-radiative recombination centers.[20]
Issue: Gradual Increase in Driving Voltage and Formation of Dark Spots
-
Causality: Thermal stress during device operation can provide the energy for CzA molecules to rearrange into a more ordered, crystalline state.[13][14] This change in morphology disrupts the smooth flow of charge carriers and can create pathways for current leakage, leading to non-emissive areas (dark spots). The choice of solvent and deposition technique can also significantly influence the initial film morphology.[21][22]
Troubleshooting Protocol:
-
Control of Deposition Conditions:
-
Substrate Temperature: Optimize the substrate temperature during thermal evaporation. A slightly elevated temperature can sometimes promote a more stable amorphous morphology by allowing molecules to settle into a more energetically favorable, albeit non-crystalline, arrangement.
-
Deposition Rate: A slower deposition rate can give molecules more time to find their optimal positions, potentially leading to a more uniform and stable film.
-
Solution Processing: If using solution-based methods, carefully select the solvent and control the evaporation rate to influence the final film morphology.[21]
-
-
Material Blending:
-
Host-Guest Systems: If CzA is used as a host, doping it with a guest emitter can disrupt the molecular packing and inhibit crystallization.
-
Polymer Blending: Blending CzA with a stable, amorphous polymer can create a composite film with improved morphological stability.
-
Experimental Validation:
-
Atomic Force Microscopy (AFM): Characterize the surface morphology of the CzA films before and after device operation. Look for signs of crystallization, such as an increase in surface roughness or the formation of crystalline domains.[1]
-
X-ray Diffraction (XRD): Use XRD to detect the presence of crystalline phases in the organic films.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of CzA and its derivatives. A higher Tg generally indicates better thermal and morphological stability.[23]
Part 3: Visualization of Degradation Pathways and Experimental Workflows
Diagram 1: Proposed Degradation Pathway of CzA in an OLED
Caption: Proposed degradation pathway of CzA in an OLED under electrical stress.
Diagram 2: Experimental Workflow for Troubleshooting OLED Stability
Caption: A systematic workflow for diagnosing and improving CzA-based OLED stability.
References
- Aziz, H., & Popovic, Z. D. (2017). Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging.
- Lee, S. T., et al. (2007). Improving the stability of organic light-emitting devices by using a hole-injection-tunable-anode-buffer-layer. Journal of Applied Physics.
- Kondakov, D. Y., et al. (2007). Operational degradation of organic light-emitting diodes: Mechanism and identification of chemical products.
- Kondakov, D. Y., et al. (2007).
- Kondakov, D. Y., et al. (2024). Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials.
- Benchchem. (n.d.). This compound. Benchchem.
- Kim, J. H., et al. (2021). Improvement in the stability of phosphorescent OLED with solution-coated hole-transport layer via exciplex–triplet energy transfer. SPIE Digital Library.
- Aziz, H., et al. (2024). Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials.
- Gilmore, I. S., et al. (2023). Direct identification of interfacial degradation in blue OLEDs using nanoscale chemical depth profiling.
- Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)
- Benchchem. (n.d.).
- Gilmore, I. S., et al. (2023). Direct identification of interfacial degradation in blue phosphorescent OLEDs using nanoscale chemical depth profiling.
- Gilmore, I. S., et al. (2023). Direct identification of interfacial degradation in blue OLEDs using nanoscale chemical depth profiling.
- Helios Applied Science. (2025).
- Kyushu University. (2016). Lifetime breakthrough promising for low-cost and efficient OLED displays and lights. EurekAlert!.
- Kondakov, D. Y., et al. (2009). Degradation Phenomena in Small-Molecule Organic Light-Emitting Devices.
- Lee, C. S., et al. (2025). Highly stable and efficient copper(I) sensitizer for narrowband red organic light-emitting diodes with an operational lifetime (LT95) of up to 3689 h at 1000 cd m.
- Santos, J., et al. (2020). Towards Highly Efficient TADF Yellow-Red OLEDs Fabricated by Solution Deposition Methods: Critical Influence of the Active Layer Morphology. MDPI.
- Costa, J. C. S., & Santos, L. M. N. B. F. (2022). Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Crimson Publishers.
- Aziz, H. (2022). The Root Causes of the Limited Electroluminescence Stability of Solution-Coated Versus Vacuum-Deposited Small-Molecule OLEDs: A Mini-Review. Frontiers.
- Lee, J., et al. (2018). Improved Efficiency Roll-Off and Operational Lifetime of Organic Light-Emitting Diodes with a Tetradentate Platinum(II) Complex by Using an n-Doped Electron-Transporting Layer. PMC - NIH.
- Thompson, M. E., et al. (2024). The Blue Problem: OLED Stability and Degradation Mechanisms.
- Thompson, M. E., et al. (2024).
- Mas-Torrent, M., et al. (2022). Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. ACS Omega.
- Kim, J. J., et al. (2021). Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. MDPI.
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Overcoming challenges in scaling up the synthesis of 4-(9H-Carbazol-9-yl)benzaldehyde
Welcome to the technical support guide for the synthesis of 4-(9H-Carbazol-9-yl)benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when scaling up this important synthesis. The unique electronic properties of this molecule, stemming from its carbazole moiety and aldehyde group, make it a crucial building block in organic electronics, particularly for OLEDs and OPVs.[1][2] However, its synthesis, typically an N-arylation reaction, can present significant hurdles.
This guide provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes for preparing this compound?
A1: The most prevalent and effective methods are transition-metal-catalyzed cross-coupling reactions. Specifically, two routes dominate the literature and practice:
-
Ullmann Condensation: A classic copper-catalyzed reaction between carbazole and an aryl halide (typically 4-fluorobenzaldehyde or 4-bromobenzaldehyde).[3][4] This method is often cost-effective but traditionally requires harsh reaction conditions, such as high temperatures (often >180 °C) and polar aprotic solvents.[3][5]
-
Buchwald-Hartwig Amination: A more modern, palladium-catalyzed approach that couples carbazole with an aryl halide or triflate.[6] This reaction is renowned for its milder conditions, broader substrate scope, and higher functional group tolerance compared to the Ullmann condensation, making it highly attractive for complex molecule synthesis and scale-up.[6][7]
Q2: For a large-scale synthesis, which method, Ullmann or Buchwald-Hartwig, is generally preferred?
A2: The choice involves a trade-off between cost, conditions, and efficiency.
-
Buchwald-Hartwig amination is often preferred for process development and scale-up despite the higher initial cost of palladium catalysts and specialized phosphine ligands.[7] The advantages include significantly milder reaction temperatures, lower catalyst loadings, and a greater tolerance for sensitive functional groups, which can lead to higher yields, fewer side products, and simpler purifications.[6][8]
-
Ullmann-type reactions can be economically advantageous due to the lower cost of copper catalysts.[9] However, the typically required high temperatures can lead to thermal degradation of products and require specialized high-pressure equipment, increasing operational costs and safety concerns. Modern advancements using specific ligands have allowed for milder Ullmann conditions, making it a more viable option than in the past.[4][10]
Q3: Why is the choice of base so critical in these N-arylation reactions?
A3: The base plays a crucial, multi-faceted role. Its primary function is to deprotonate the N-H bond of carbazole, forming the carbazolide anion. This anion is the active nucleophile that attacks the aryl halide in the catalytic cycle. A base that is too weak will result in a slow or incomplete reaction due to an insufficient concentration of the nucleophile. A base that is too strong or too nucleophilic can lead to side reactions, such as hydrolysis of the aldehyde or reaction with the solvent. Common choices include sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃). The solubility and strength of the base must be carefully matched to the solvent and catalyst system.
Q4: What are the best analytical techniques to monitor the reaction and confirm the final product?
A4: A combination of techniques is essential for robust analysis:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is the quickest method to qualitatively track the consumption of starting materials (carbazole and the aryl halide) and the formation of the product. Using a UV lamp for visualization is effective as all key components are UV-active.
-
Product Identification and Purity:
-
NMR Spectroscopy (¹H and ¹³C): This is the definitive method for structural confirmation of the final product.
-
High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the final product with high accuracy.[2]
-
Mass Spectrometry (MS), especially High-Resolution MS (HRMS): Used to confirm the molecular weight and elemental composition of the synthesized compound.[11]
-
Melting Point: A simple and effective way to assess purity, comparing the observed melting point to literature values (typically 155-160 °C).[12]
-
Section 2: Troubleshooting Guide
This section is structured to provide direct solutions to common experimental failures.
Problem: Low or No Product Yield
This is the most common challenge. The root cause depends heavily on the chosen synthetic route.
Q5: I'm attempting an Ullmann condensation and getting very low yields. What should I check first?
A5: For Ullmann-type reactions, success hinges on achieving the necessary activation energy and maintaining catalyst activity.
-
Potential Cause 1: Inactive Copper Catalyst.
-
Explanation: Commercial copper powder is often coated with a passivating layer of copper oxides, rendering it inactive. The active species in the Ullmann reaction is believed to be Cu(I).[3]
-
Solution:
-
Use a Cu(I) Salt Directly: Switch from copper powder to a more reactive Cu(I) source like copper(I) iodide (CuI) or copper(I) bromide (CuBr). This often provides more reproducible results.
-
Activate Copper Powder: If using copper powder, activate it in situ or immediately before use by washing it with a dilute acid (e.g., 2% HCl) to remove oxides, followed by rinses with water, ethanol, and ether, and drying under vacuum.
-
Consider Ligands: Modern Ullmann protocols often employ ligands (e.g., diamines, phenanthrolines) that stabilize the copper catalyst and facilitate the reaction at lower temperatures.[10]
-
-
-
Potential Cause 2: Insufficient Reaction Temperature.
-
Explanation: Traditional Ullmann condensations are notorious for requiring high temperatures, often in the range of 180-220 °C, to drive the reaction forward.[3][5]
-
Solution:
-
Verify Temperature: Ensure your reaction vessel is reaching the target temperature. Use a high-temperature thermometer or a calibrated probe.
-
Use High-Boiling Solvents: Employ solvents with sufficiently high boiling points, such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or nitrobenzene, to achieve the required temperatures.[5]
-
-
-
Potential Cause 3: Inappropriate Base.
-
Explanation: A strong, non-nucleophilic base is required to generate the carbazolide anion without competing in side reactions.
-
Solution: Use a finely powdered, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to ensure good dispersal and reactivity in the reaction mixture.[13]
-
Q6: My Buchwald-Hartwig amination is failing. What are the likely culprits?
A6: Buchwald-Hartwig reactions are sensitive to atmospheric oxygen and the specific combination of catalyst, ligand, and base.
-
Potential Cause 1: Catalyst Deactivation via Oxygen.
-
Explanation: The active catalytic species is a Pd(0) complex, which is readily oxidized to inactive Pd(II) by atmospheric oxygen, especially at elevated temperatures.[14]
-
Solution:
-
Maintain an Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere (Nitrogen or Argon). Use Schlenk line techniques or a glovebox.
-
Degas the Solvent: Before use, thoroughly degas the reaction solvent by bubbling with N₂ or Ar for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
-
-
Potential Cause 2: Suboptimal Ligand Choice.
-
Explanation: The ligand is not merely a spectator; it is critical to the stability and reactivity of the palladium center. For the N-arylation of carbazole, bulky, electron-rich phosphine ligands are generally required to promote the reductive elimination step and prevent catalyst decomposition.[6][14]
-
Solution:
-
-
Potential Cause 3: Incorrect Base or Solvent Combination.
-
Explanation: The effectiveness of a base depends on its strength and solubility in the reaction medium. A common failure mode is using a base that is not strong enough or is insoluble in a non-polar solvent.
-
Solution:
-
Match Base to Solvent: For non-polar solvents like toluene, a strong, soluble base like sodium tert-butoxide (NaOtBu) is often effective. For more polar solvents like dioxane, a slightly weaker but still effective base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used.
-
Use Anhydrous Reagents: Water can hydrolyze the base and interfere with the catalytic cycle. Ensure all reagents and solvents are anhydrous.
-
-
Problem: Product is Impure and Difficult to Purify
Q7: My final product is contaminated with residual metal catalyst. How can I remove it?
A7: Removing palladium or copper residues is crucial, especially for applications in electronics where metals act as charge traps.
-
Solution for Palladium:
-
Filtration: After the reaction, dilute the mixture with a suitable solvent (e.g., toluene or dichloromethane) and filter it through a pad of Celite®. This will remove the bulk of the insoluble palladium black and salts.[8]
-
Aqueous Wash: During the workup, wash the organic layer with an aqueous solution of ammonium chloride or a mild chelating agent like thiourea to help sequester dissolved palladium species.
-
Silica Gel Chromatography: This is the most effective method. Palladium compounds often adhere strongly to silica. A standard column chromatography purification will typically remove the final traces.[15]
-
-
Solution for Copper:
-
Filtration: Similar to palladium, filter the crude reaction mixture through Celite to remove insoluble copper salts.
-
Aqueous Ammonia Wash: During the workup, wash the organic layer with a dilute aqueous ammonia solution. Ammonia forms a water-soluble deep blue complex ([Cu(NH₃)₄]²⁺) with copper ions, effectively extracting them from the organic phase.
-
Column Chromatography: This remains the final and most effective purification step.
-
Q8: After purification, my product is still a discolored (e.g., yellow or brown) solid instead of the expected light-yellow powder. What causes this?
A8: Discoloration typically points to high-molecular-weight side products or degradation.
-
Potential Cause 1: Oxidation of the Aldehyde.
-
Explanation: The benzaldehyde moiety can be susceptible to oxidation to the corresponding carboxylic acid, especially if the reaction is exposed to air for prolonged periods at high temperatures.
-
Solution: Ensure a strict inert atmosphere is maintained throughout the reaction and workup.
-
-
Potential Cause 2: Formation of Homo-coupled Byproducts.
-
Explanation: Side reactions, such as the coupling of two carbazole molecules or two aryl halide molecules, can occur, leading to colored, high-boiling impurities that are difficult to remove.
-
Solution: Carefully control the stoichiometry of the reactants. Fine-tuning the catalyst-to-ligand ratio can also suppress these side pathways.
-
-
Purification Strategy:
-
Recrystallization: This is an excellent technique for removing small amounts of colored impurities. Try dissolving the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate or acetone) and then adding a cold anti-solvent (e.g., hexane) to induce crystallization of the pure product.
-
Activated Carbon Treatment: Dissolve the impure product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter the hot solution through Celite. The carbon will adsorb many colored impurities. Then proceed with recrystallization or chromatography.
-
Section 3: Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and scale.
Protocol 1: Buchwald-Hartwig Amination (Lab Scale)
This protocol is adapted from general procedures for palladium-catalyzed C-N bond formation.[8]
Reagents & Equipment:
-
Carbazole (1.0 equiv)
-
4-Fluorobenzaldehyde (1.1 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1 mol%)
-
XPhos (2.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
-
Schlenk flask and standard glassware for inert atmosphere chemistry
Procedure:
-
Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Addition of Reactants: Add carbazole to the flask, followed by anhydrous, degassed toluene (approx. 0.1 M concentration relative to carbazole).
-
Reaction Initiation: Add 4-fluorobenzaldehyde to the mixture via syringe.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with toluene and filter through a pad of Celite to remove catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield this compound as a light-yellow solid.
Protocol 2: Modified Ullmann Condensation (Lab Scale)
This protocol uses milder conditions than traditional Ullmann reactions by employing a Cu(I) source and a ligand.
Reagents & Equipment:
-
Carbazole (1.0 equiv)
-
4-Bromobenzaldehyde (1.2 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction flask with reflux condenser
Procedure:
-
Setup: To a round-bottom flask, add CuI, 1,10-phenanthroline, and K₂CO₃.
-
Addition of Reactants: Add carbazole, 4-bromobenzaldehyde, and anhydrous DMF.
-
Heating: Heat the reaction mixture to 130-140 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC. The reaction may require 12-24 hours.
-
Workup:
-
Cool the reaction to room temperature and pour it into a beaker containing ice water. A precipitate should form.
-
Filter the solid and wash it thoroughly with water.
-
Dissolve the crude solid in dichloromethane (DCM). Wash the DCM solution with dilute aqueous ammonia to remove residual copper, followed by water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate) or recrystallization.
Section 4: Data and Visualization
Data Summary
Table 1: Comparison of Typical Reaction Conditions for Synthesis
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., Cu powder, CuI, CuBr) |
| Ligand | Bulky Phosphines (e.g., XPhos, SPhos) | Diamines, Phenanthrolines (optional but recommended) |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF | DMF, DMSO, Nitrobenzene |
| Temperature | 80 - 110 °C | 130 - 220 °C (can be lower with ligands) |
| Atmosphere | Strictly Inert (N₂ or Ar) | Inert (N₂) recommended |
| Typical Yields | 70 - 95% | 40 - 80% |
Diagrams
Caption: A logical workflow for troubleshooting low-yield reactions.
Section 5: References
-
Benchchem. (n.d.). This compound | 110677-45-7. Retrieved from Benchchem.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from rsc.org.
-
Wikipedia. (2023). Ullmann condensation. Retrieved from en.wikipedia.org.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from en.wikipedia.org.
-
Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(50), 14844–14845.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from chem.libretexts.org.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from acs.org.
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from organic-synthesis.org.
-
Benchchem. (n.d.). Troubleshooting low reactivity of 9-ethyl-9H-carbazole-2-carbaldehyde in subsequent reactions. Retrieved from Benchchem.
-
ResearchGate. (n.d.). Buchwald-Hartwig or Ullmann-type coupling methods for C-3 amination. Retrieved from ResearchGate.
-
Beilstein Journals. (n.d.). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Retrieved from beilstein-journals.org.
-
ResearchGate. (n.d.). The supposed mechanism of this compound 1 electrochemical oxidation. Retrieved from ResearchGate.
-
Çapan, E., et al. (2021). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. Organic Communications, 14(3), 270-279.
-
Chem-Impex. (n.d.). This compound. Retrieved from chemimpex.com.
-
ChemScene. (n.d.). This compound. Retrieved from chemscene.com.
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound | 110677-45-7. Retrieved from tcichemicals.com.
-
BLDpharm. (n.d.). 110677-45-7|this compound. Retrieved from bldpharm.com.
-
ACG Publications. (2021). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. Retrieved from acgpubs.org.
-
National Institutes of Health. (n.d.). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Retrieved from nih.gov.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from organic-chemistry.org.
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from mdpi.com.
-
ResearchGate. (2016). Optimization reaction conditions. Retrieved from ResearchGate.
-
Benchchem. (2025). Technical Support Center: Synthesis of 9-(4-Nitrophenyl)-9H-carbazole. Retrieved from Benchchem.
-
Sigma-Aldrich. (n.d.). N-(4-Formylphenyl)carbazole 97%. Retrieved from sigmaaldrich.com.
-
ResearchGate. (2025). Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling. Retrieved from ResearchGate.
-
Chemical Communications (RSC Publishing). (n.d.). One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. Retrieved from rsc.org.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
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- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 9. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
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- 11. acgpubs.org [acgpubs.org]
- 12. N-(4-ホルミルフェニル)カルバゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Strategies to enhance the performance of 4-(9H-Carbazol-9-yl)benzaldehyde in electronic devices
Welcome to the technical support guide for 4-(9H-Carbazol-9-yl)benzaldehyde, a foundational building block in organic electronics. This guide is designed for researchers and professionals to navigate common experimental hurdles and unlock the full potential of this versatile molecule. Here, we move beyond simple protocols to explain the underlying principles, enabling you to make informed decisions in your research and development workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of this compound and its derivatives.
Q1: What is the primary role of this compound in electronic devices?
A1: this compound primarily serves as a hole-transporting material (HTM) or a precursor for more complex HTMs and emitters in devices like Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[1] The carbazole moiety is electron-rich and provides excellent hole transport capabilities, while its rigid structure contributes to good thermal stability.[2] The benzaldehyde group offers a reactive site for further chemical modifications to fine-tune the molecule's electronic and physical properties.[1]
Q2: Why is the purity of this material so critical for device performance?
A2: Material purity is paramount. Even trace impurities can act as charge traps or exciton quenching centers, leading to a cascade of performance issues, including reduced efficiency, increased operating voltage, and shorter device lifetime.[3][4] Isomeric impurities, in particular, can have profound and often detrimental effects on the luminescent properties of the final materials.[5] Therefore, using high-purity, sublimation-grade material (>99.5%) is essential for achieving reliable and high-performance devices.
Q3: What are the key molecular modification strategies to enhance the performance of the base this compound structure?
A3: The two most effective strategies are:
-
Substitution at the Carbazole Core: Introducing functional groups, particularly at the 3 and 6 positions of the carbazole ring, is a powerful way to modify the molecule's properties.[6][7] Electron-donating groups like methoxy or diphenylamine can raise the Highest Occupied Molecular Orbital (HOMO) energy level for better alignment with perovskite or anode layers and can improve hole mobility.[7][8][9] Bulky groups like tert-butyl can increase the glass transition temperature (Tg), leading to more morphologically stable thin films.
-
Derivatization of the Benzaldehyde Group: The aldehyde functional group is a versatile handle for synthesizing more complex, often bipolar (possessing both hole and electron transporting moieties), host materials or emitters through reactions like Suzuki or Buchwald-Hartwig coupling.[1][10] This allows for the creation of materials with tailored energy levels and charge transport characteristics.
Q4: What causes the common "efficiency roll-off" in OLEDs using carbazole-based hosts?
A4: Efficiency roll-off at high brightness is a significant challenge. It is often caused by triplet-triplet annihilation (TTA) and triplet-polaron quenching (TPQ).[4] In phosphorescent OLEDs (PhOLEDs), where triplet excitons are harvested, a high density of these long-lived excitons can lead to non-radiative annihilation events. This is exacerbated by poor film morphology, which can create quenching sites, and imbalanced charge injection, which increases the concentration of polarons (charge carriers) that can quench triplets.[4]
Section 2: Troubleshooting Guides
This section provides structured, question-and-answer guides to diagnose and solve specific experimental problems.
Guide 1: Low Device Efficiency (EQE or PCE)
Problem: My device exhibits significantly lower External Quantum Efficiency (OLEDs) or Power Conversion Efficiency (PSCs) than expected.
This is a multifaceted problem. The following workflow will help you systematically identify the root cause.
Causality and Solutions:
-
Material Purity:
-
Why it matters: Impurities introduce energy states within the bandgap that trap charge carriers or non-radiatively quench excitons before they can contribute to light emission or current generation.[3][4]
-
Solution: Ensure the starting material is of the highest possible purity. If synthesizing in-house, rigorous purification is mandatory.
-
Protocol 1: Recrystallization: For removing organic byproducts. Dissolve the crude this compound in a minimum amount of hot dichloromethane or toluene. Slowly add a non-solvent like methanol or hexane until turbidity persists. Allow the solution to cool slowly to form crystals, which are then filtered and dried under vacuum. A dichloromethane/methanol mixture is often effective for carbazole derivatives.[11]
-
Protocol 2: Gradient Sublimation: This is the gold standard for achieving electronic-grade purity (>99.9%). The material is heated under high vacuum (e.g., <10⁻⁵ Torr), and the vaporized molecules condense on a cooler surface, leaving non-volatile impurities behind. The temperature gradient along the sublimation tube separates the target compound from impurities with different sublimation temperatures.
-
-
-
Thin-Film Morphology:
-
Why it matters: Non-uniform films with pinholes can cause electrical shorts, while crystalline domains or aggregates can act as exciton quenching sites and hinder charge transport.[4] Exciton-induced molecular aggregation is a known degradation pathway in carbazole-based materials.[5][12][13]
-
Solution: Optimize the film deposition process to achieve a smooth, uniform, and amorphous layer.
-
Protocol 3: Spin Coating Optimization:
-
Solution Prep: Dissolve the material in a high-purity solvent (e.g., chlorobenzene, 1,2-dichlorobenzene) at a concentration typically between 5-20 mg/mL. Filter the solution through a 0.2 µm PTFE filter.
-
Spin Speed: A two-step process is common: a slow spin (e.g., 500 RPM for 5s) to spread the solution, followed by a fast spin (e.g., 2000-5000 RPM for 30-60s) to achieve the desired thickness.[14] Higher speeds result in thinner films.
-
Annealing: After coating, anneal the substrate on a hotplate (e.g., 80-120°C for 10-30 min) inside a nitrogen-filled glovebox to remove residual solvent and improve film packing. The optimal temperature and time are material-dependent and must be determined empirically.
-
-
Protocol 4: Vacuum Thermal Evaporation (VTE):
-
Pressure: Ensure a high vacuum base pressure (<5 x 10⁻⁶ Torr) to prevent contamination.
-
Deposition Rate: For organic materials like this, a slow, controlled deposition rate of 0.5-2.0 Å/s is crucial for forming a uniform, amorphous film.[4]
-
Substrate Temperature: Holding the substrate at a slightly elevated temperature (e.g., 50-80°C) can sometimes improve film quality, but high temperatures can induce crystallization.
-
-
-
-
Charge Balance and Energy Level Alignment:
-
Why it matters: Efficiency is maximized when the number of holes and electrons injected into the emissive layer is equal. A mismatch in energy levels between adjacent layers creates an energy barrier, impeding charge injection.[4][9] For example, a large gap between the anode's work function and the HTL's HOMO level will lead to poor hole injection.
-
Solution: Modify the device architecture to improve charge injection and confinement.
-
Use Injection Layers: Insert a hole-injection layer (HIL), like PEDOT:PSS, between the anode (ITO) and the HTL. Insert an electron-injection layer (EIL), like LiF, between the cathode and the electron-transport layer (ETL).[4]
-
Use Blocking Layers: Introduce an electron-blocking layer (EBL) between the emissive layer (EML) and the HTL to prevent electrons from leaking past the EML. Similarly, a hole-blocking layer (HBL) can be placed between the EML and ETL.
-
Optimize Layer Thickness: Systematically vary the thickness of the HTL and ETL. A thicker layer of the faster-transporting carrier can help balance the arrival of charges in the EML.[4]
-
-
Guide 2: High Operating/Turn-On Voltage
Problem: My device requires a high voltage to turn on and operate, leading to poor power efficiency (lm/W).
Causality and Solutions:
-
Large Charge Injection Barriers:
-
Why it matters: As described previously, a significant energy mismatch at the electrode/organic interface acts like a resistor, requiring a higher applied voltage to inject charges into the device.[4]
-
Solution:
-
Insert Injection Layers: Use dedicated HILs (e.g., PEDOT:PSS, MoO₃) and EILs (e.g., LiF, Cs₂CO₃) to create a stepped energy level cascade that facilitates smoother charge injection.[4]
-
Surface Modification: Treat the ITO anode with UV-Ozone or an oxygen plasma to increase its work function, reducing the hole injection barrier.
-
-
-
Poor Charge Transport (High Bulk Resistance):
-
Why it matters: If the charge carrier mobility of the HTL (or other layers) is low, a larger electric field (and thus higher voltage) is needed to drive the charges across the layer. Poor film morphology, with many grain boundaries or traps, also increases the bulk resistance of the film.
-
Solution:
-
Optimize Film Morphology: Follow the deposition protocols (Protocol 3 & 4) to ensure a dense, uniform film with minimal defects.
-
Molecular Design: Use derivatives of this compound that are known to have higher hole mobility. For instance, creating D-A type structures or extending π-conjugation can enhance charge transport properties.[7][15]
-
-
Guide 3: Poor Device Stability and Short Lifetime
Problem: The device brightness or efficiency degrades rapidly during operation.
Causality and Solutions:
-
Morphological Instability:
-
Why it matters: Organic materials used in devices are typically amorphous. During operation, Joule heating can provide enough energy for molecules to rearrange and crystallize. These crystalline regions have different energy levels and can act as traps or quenching sites, leading to irreversible degradation.[13] Materials with a low glass transition temperature (Tg) are particularly susceptible.
-
Solution:
-
Use High-Tg Materials: Synthesize or select derivatives with higher Tg values. Incorporating bulky side groups (like tert-butyl) or creating more rigid, larger molecular structures can increase Tg and enhance morphological stability.
-
Thermal Management: Ensure the device is operated on a proper heat sink to dissipate the heat generated during operation.
-
-
-
Photochemical Degradation:
-
Why it matters: High-energy excitons, particularly in blue OLEDs, can be energetic enough to break chemical bonds within the organic molecules. The C-N bond in carbazole derivatives can be susceptible to homolytic cleavage under electrical or UV stress, creating radical species that degrade the material.[5][12]
-
Solution:
-
Robust Molecular Design: Design molecules with stronger chemical bonds and higher triplet energies (for hosts) to be more resilient to exciton-induced degradation.
-
Device Encapsulation: Properly encapsulate the device to protect the organic layers from oxygen and moisture, which can accelerate photochemical degradation pathways.
-
-
Section 3: Performance Data & Molecular Design
Molecular engineering is key to enhancing the properties of the this compound scaffold. Substituting the carbazole core or derivatizing the aldehyde group can tune properties for specific applications.
Table 1: Comparison of Carbazole Derivatives and Their Properties
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Triplet Energy (T₁) (eV) | Tg (°C) | Max EQE (%) & Device Role | Reference |
| 9-phenylcarbazole | -5.71 | -2.29 | ~3.0 | 62 | Host | [16] |
| 4,4'-Bis(N-carbazolyl)-biphenyl (CBP) | -6.0 | -2.9 | 2.56 | 110 | 10-15% (Host) | [16] |
| Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) | -5.7 | -2.4 | 2.84 | 151 | >20% (Host/HIL) | [5] |
| Derivatives of 4-(9H-Carbazol-9-yl)triphenylamine | ||||||
| HTM 3a | -5.62 | -2.23 | - | 148 | 25.7 cd/A (HTL) | [10] |
| HTM 3b | -5.51 | -2.25 | - | 165 | 30.1 cd/A (HTL) | [10] |
| HTM 3c | -5.53 | -2.27 | - | 156 | 32.5 cd/A (HTL) | [10] |
Note: Values are compiled from various sources and device architectures; they serve as a comparative guide.
Key Insights from Data:
-
Increasing Molecular Complexity: Moving from simple 9-phenylcarbazole to larger structures like CBP and TCTA significantly increases the glass transition temperature (Tg), leading to better film stability.
-
Tuning Energy Levels: The HOMO/LUMO levels can be systematically tuned. For example, the triphenylamine-based derivatives (HTM 3a-c) show higher HOMO levels compared to CBP, which can be beneficial for reducing the hole injection barrier from ITO.[10]
-
Performance Enhancement: Strategic derivatization, as seen in the HTM 3 series, leads to demonstrably better device performance (measured in cd/A, which correlates with EQE) compared to standard materials.[10]
References
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cjl.lightpublishing.cn [cjl.lightpublishing.cn]
- 12. pubs.acs.org [pubs.acs.org]
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- 15. BJOC - 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells [beilstein-journals.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Purity Validation of 4-(9H-Carbazol-9-yl)benzaldehyde: HPLC as the Gold Standard
The burgeoning field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics, has placed a premium on the purity of precursor materials.[1] 4-(9H-Carbazol-9-yl)benzaldehyde, a key building block, is no exception.[1][2] Its unique photophysical properties, stemming from the combination of a carbazole moiety and a benzaldehyde group, are directly influenced by the presence of impurities, which can severely impact device efficiency, stability, and lifespan.[1][3] Consequently, a robust, validated analytical method for purity determination is not merely a quality control step but a critical component of successful materials research and development.
This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound. We will explore the causality behind methodological choices, present a validated protocol, and objectively compare HPLC with alternative techniques like Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC), providing the data necessary for researchers to make informed decisions.
The Premier Technique: Reversed-Phase HPLC
For non-volatile and thermally labile compounds like this compound, HPLC is the cornerstone of purity analysis.[4] Its high resolution and sensitivity are ideal for separating the main analyte from structurally similar impurities that may be present from the synthesis or degradation.[4]
Experimental Protocol: A Validated RP-HPLC Method
The following method has been developed and validated to ensure reliable and accurate purity assessment, adhering to principles outlined by the International Conference on Harmonisation (ICH).[5][6]
Causality of Method Choices:
-
Column: A C18 stationary phase is selected due to its hydrophobic nature, which provides excellent retention and separation for aromatic, moderately polar compounds like our analyte. The alkyl chains interact with the carbazole and benzene rings via van der Waals forces.
-
Mobile Phase: An isocratic mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase chromatography.[4][7] Acetonitrile, the organic modifier, is chosen for its low viscosity and UV transparency. The ratio is optimized to achieve a suitable retention time (typically 5-10 minutes) and good resolution from potential impurities.
-
Detection: The extensive conjugation in the this compound molecule results in strong UV absorbance. A detection wavelength of 254 nm is a common choice for aromatic compounds, providing high sensitivity. However, for optimal sensitivity, the wavelength should be set at one of the analyte's absorption maxima (λmax). For many aldehydes and ketones derivatized with DNPH, 360 nm is used, highlighting the importance of knowing the analyte's UV spectrum.[7][8]
-
Temperature: Maintaining a constant column temperature (e.g., 25°C) is crucial for ensuring reproducible retention times and peak shapes.
Step-by-Step HPLC Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and HPLC-grade water in an 80:20 (v/v) ratio. Degas the solution for 15 minutes in an ultrasonic bath to prevent air bubbles in the system.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile to obtain a stock solution of 100 µg/mL. From this, prepare a working standard of 10 µg/mL by diluting with acetonitrile.
-
Sample Solution Preparation: Prepare the sample solution at the same concentration as the working standard (10 µg/mL) using acetonitrile as the diluent.
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Run Time: 15 minutes.
-
-
Analysis: Inject the standard solution to establish the retention time and peak area. Subsequently, inject the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Method Validation: A Self-Validating System
Validation is the documented evidence that an analytical method is suitable for its intended purpose.[9][10] The following parameters confirm the reliability of the described HPLC method.
| Validation Parameter | Specification | Typical Result & Rationale |
| Specificity | The method should unequivocally assess the analyte in the presence of impurities and degradants.[11] | Peak purity analysis using a diode array detector shows no co-eluting peaks. Spiking the sample with known impurities (e.g., 9H-carbazole) shows baseline separation. |
| Linearity | The relationship between concentration and detector response should be linear over a specified range.[6] | A correlation coefficient (r²) of >0.999 over a range of 1-20 µg/mL demonstrates a direct proportionality, essential for accurate quantitation. |
| Accuracy | Closeness of the test results to the true value.[5] | Spike recovery experiments at 80%, 100%, and 120% of the nominal concentration yield recoveries of 98-102%, confirming the method's accuracy. |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day) of the results.[5] | Relative Standard Deviation (RSD) < 2% for multiple injections on the same day and on different days, ensuring the method is reproducible. |
| LOD & LOQ | Lowest concentration that can be reliably detected (LOD) and quantified (LOQ).[10] | LOD: ~0.1 µg/mL; LOQ: ~0.3 µg/mL. This sensitivity is crucial for detecting and quantifying trace-level impurities. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Minor changes in mobile phase composition (±2%), flow rate (±0.1 mL/min), and temperature (±2°C) do not significantly affect the results, indicating the method's reliability in routine use. |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the preferred method, other techniques have specific applications and it's important to understand their relative strengths and weaknesses.
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase.[12] For GC analysis, the sample is vaporized and transported through a column by an inert carrier gas.[12]
-
Applicability: this compound has a high boiling point and is prone to thermal degradation, making it unsuitable for direct GC analysis. GC is, however, excellent for identifying volatile or semi-volatile impurities from the synthesis, such as residual solvents or low-boiling-point starting materials.
-
Protocol Considerations: A typical GC-MS analysis would involve a non-polar column (e.g., DB-5ms), a temperature gradient to elute compounds with different boiling points, and a mass spectrometer for definitive identification of unknown impurities.[13]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a sophisticated form of TLC that offers better resolution, sensitivity, and reproducibility through automation.[14][15] It allows for the simultaneous analysis of multiple samples on a single plate, making it a powerful screening tool.[14][16]
-
Applicability: HPTLC can be used as a rapid, cost-effective method for preliminary purity checks or for monitoring the progress of a synthesis.[17] It is particularly useful for generating a chemical "fingerprint" of a sample to quickly compare different batches.[14]
-
Protocol Considerations: The separation is performed on a high-performance silica gel plate. A mobile phase, typically a mixture of non-polar and polar solvents like hexane and ethyl acetate, is chosen to achieve good separation (Rf values between 0.2 and 0.8). Densitometric scanning under UV light is used for quantification.
Head-to-Head Comparison
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Adsorption on a solid stationary phase with a liquid mobile phase. |
| Suitability for Analyte | Excellent. Ideal for non-volatile, thermally stable organic compounds.[4] | Poor. Unsuitable for the main analyte due to low volatility and thermal instability. Excellent for volatile impurities. | Good. Suitable for qualitative and semi-quantitative analysis. |
| Resolution | Very High | Very High | Moderate to High |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range), especially with MS detection.[12] | Moderate (µg to ng range).[14] |
| Analysis Time | Moderate (10-30 minutes per sample) | Moderate (20-60 minutes per sample) | Fast (multiple samples run simultaneously in 20-40 minutes).[14] |
| Cost | Moderate initial investment and running costs. | High initial investment (especially for MS) and running costs. | Low initial investment and running costs.[15] |
| Best Use Case | Primary Method: Accurate quantitative purity determination and impurity profiling. | Complementary Method: Identification of unknown volatile impurities and residual solvents. | Screening Method: Rapid quality control, reaction monitoring, and batch-to-batch comparison. |
Decision Framework for Technique Selection
Choosing the right analytical tool depends on the specific objective. The following decision tree can guide researchers in selecting the most appropriate method.
Caption: Decision tree for selecting the optimal analytical technique.
Conclusion
For the critical task of validating the purity of this compound, High-Performance Liquid Chromatography stands as the unequivocal gold standard . Its high resolution, sensitivity, and applicability to non-volatile compounds make it the most reliable and robust method for accurate quantification of the active ingredient and its related impurities.[4] While GC-MS and HPTLC serve valuable, complementary roles for identifying volatile components and for rapid screening, respectively, a validated HPLC method is indispensable for final quality assurance in both academic research and industrial development. Investing in a properly developed and validated HPLC method ensures the consistency and reliability of the material, which is paramount for the performance of high-value end products like OLEDs.
References
- Vertex AI Search. (2023, July 5). High-Performance Thin-Layer Chromatography (HPTLC).
- Vertex AI Search. High Performance Thin Layer Chromatography (HPTLC): A Modern Analytical Tool for Chemical Analysis.
- Vertex AI Search. (2014, August 22). Validation of Impurity Methods, Part II.
- Vertex AI Search. (2026, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Vertex AI Search. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- Vertex AI Search. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- Vertex AI Search. Analytical method validation: A brief review.
- Vertex AI Search. (2026, August 8). Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review.
- PubMed. (2019, November 30). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS.
- Vertex AI Search. HPTLC- High Performance Thin Layer Chromatography is a sophisticated and automated form of TLC.
- The Royal Society of Chemistry. Supporting Information.
- ResearchGate. Impurity effect on carbazole derivatives a,b, HPLC spectra recorded at....
- Benchchem. This compound | 110677-45-7.
- Benchchem. Confirming the Purity of 1H-Benzo[c]carbazole: A Comparative Guide to HPLC Analysis.
- The Pharma Innovation Journal. (2019, February 11). Phytochemical screening and HPTLC method for phytochemical compounds present extracts of leaf and stem Litsea laevigata Gamble.
- MDPI. High-Performance Thin-Layer Chromatography (HPTLC) Method for Identification of Meloxicam and Piroxicam.
- Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples.
- Chem-Impex. This compound.
- ACS Publications. Identification of carbazole in wilmington petroleum through use of gas-liquid chromatography and spectroscopy.
- Sigma-Aldrich. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
- Tokyo Chemical Industry (India) Pvt. Ltd. High Purity Carbazole / RTP Inducer: Bd.
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A Comparative Guide to Host Materials for OLEDs: The Established Benchmark CBP vs. The Functionalized Carbazole Derivative 4-(9H-Carbazol-9-yl)benzaldehyde
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and lighting technology, built upon a sophisticated architecture of specialized organic semiconductor layers. Central to the performance of phosphorescent OLEDs (PhOLEDs) is the emissive layer (EML), which typically consists of a phosphorescent guest emitter doped into a host material. The choice of host is critical; it must possess a triplet energy higher than that of the emitter to ensure efficient energy transfer, facilitate balanced charge transport to the recombination zone, and provide a stable morphological and electrochemical environment.
For years, 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) has served as the quintessential, industry-standard host material, particularly for green and red PhOLEDs.[1][2] Its properties are well-documented, and its performance has become a benchmark against which new materials are measured. In contrast, 4-(9H-Carbazol-9-yl)benzaldehyde (Cz-CHO) represents a functionalized derivative of the core carbazole moiety. While not as extensively characterized as a primary host, its structure—featuring an electron-withdrawing aldehyde group—suggests intriguing possibilities for tuning electronic properties and improving charge balance.[3]
This guide provides an in-depth, objective comparison of these two materials. We will dissect their fundamental properties, present documented performance data for CBP, and analyze the potential of Cz-CHO based on its molecular architecture and available data. This analysis is designed to provide researchers and materials scientists with the foundational knowledge and experimental frameworks needed to select and evaluate host materials for next-generation OLEDs.
Part 1: Foundational Material Properties
The efficacy of a host material is dictated by its intrinsic photophysical, electrochemical, and thermal properties. Understanding these characteristics is the causal basis for predicting device performance.
4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP): The Industry Standard
CBP is a unipolar, hole-transporting host material whose popularity stems from a robust combination of a sufficiently high triplet energy for green and red emitters and good thermal stability.[2]
-
Molecular Structure: CBP consists of a biphenyl core linked to two electron-donating carbazole units via the nitrogen atoms. This structure endows it with excellent hole mobility.[2]
-
Photophysical & Electrochemical Properties: The key feature of a host is a triplet energy (E_T) level higher than that of the dopant to prevent reverse energy transfer. CBP's E_T of ~2.56 eV makes it an ideal host for common green (e.g., Ir(ppy)₃, E_T ~2.4 eV) and red phosphorescent emitters.[1] Its Highest Occupied Molecular Orbital (HOMO) is typically around -5.7 to -6.0 eV, and its Lowest Unoccupied Molecular Orbital (LUMO) is around -2.9 eV, although these values can vary slightly depending on the measurement technique.[1]
-
Thermal and Morphological Stability: To prevent device degradation and ensure a long operational lifetime, host materials must form stable amorphous films. CBP exhibits a glass transition temperature (T_g) of approximately 103-112 °C, which provides good morphological stability during device operation.[1][4]
This compound (Cz-CHO): A Functionalized Alternative
Cz-CHO is more commonly documented as a versatile synthetic intermediate for constructing more complex OLED materials, such as hole-transporting materials (HTMs) and bipolar hosts.[5][6] However, an analysis of its structure provides insight into its potential as a host material itself.
-
Molecular Structure: Cz-CHO features a single carbazole unit (the hole-transporting moiety) attached to a benzaldehyde group.[3] The aldehyde (-CHO) is a moderately electron-withdrawing group. This is a critical distinction from CBP's simple biphenyl linker.
-
Photophysical & Electrochemical Properties: The presence of the electron-withdrawing aldehyde group is expected to lower both the HOMO and LUMO energy levels compared to an unsubstituted N-phenylcarbazole. This can impact charge injection barriers from adjacent layers. While a consolidated experimental value for its triplet energy is not widely published, analysis of its electrochemical behavior is available.[7] Based on its structure, it is predicted to possess a high triplet energy suitable for hosting phosphorescent emitters.
-
Potential Role and Charge Transport: Unlike the predominantly hole-transporting nature of CBP, the introduction of an electron-accepting aldehyde moiety could impart a more bipolar character to Cz-CHO. This could theoretically lead to more balanced electron and hole transport within the emissive layer, potentially broadening the recombination zone and reducing efficiency roll-off at high brightness.
Part 2: Comparative Performance Analysis
A direct comparison is challenging due to the disparity in available research. CBP is a well-characterized benchmark, while Cz-CHO is primarily a building block. This section compares their known properties and presents documented device performance for CBP.
Head-to-Head Property Comparison
The following table summarizes the key properties of both materials. Note that values for Cz-CHO are less documented and are based on typical findings for similar structures and available data.
| Property | 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) | This compound (Cz-CHO) | Rationale / Significance |
| Molecular Formula | C₃₆H₂₄N₂ | C₁₉H₁₃NO | Affects molecular weight and sublimation temperature. |
| Molecular Weight | 484.59 g/mol | 271.31 g/mol | Lighter molecules can sometimes be more volatile. |
| Triplet Energy (E_T) | ~2.56 eV[1] | > 2.5 eV (Estimated) | Must be higher than the emitter's E_T to confine excitons. |
| HOMO Level | ~ -5.7 to -6.0 eV[1] | ~ -5.8 to -6.1 eV (Estimated) | Governs the energy barrier for hole injection from the HTL. |
| LUMO Level | ~ -2.9 eV[1] | ~ -3.1 eV (Estimated) | Governs the energy barrier for electron injection from the ETL. |
| T_g (Glass Transition) | ~110 °C[1][4] | Not widely reported | High T_g (>100 °C) is crucial for morphological stability and device lifetime. |
| Melting Point (T_m) | 281 - 285 °C | 155 - 160 °C[8][9] | Indicates thermal stability. |
| Charge Transport | Unipolar (Hole-transporting)[2] | Potentially Bipolar | Balanced transport can improve efficiency and reduce roll-off. |
Energy Level Alignment Diagram
Proper energy level alignment between adjacent layers in an OLED is paramount for efficient charge injection and transport. The diagram below illustrates a typical energy level cascade for a PhOLED, showing the placement of CBP and the estimated levels for Cz-CHO relative to common transport layers and a green phosphorescent emitter like Ir(ppy)₃.
Caption: Energy level diagram for a typical PhOLED stack.
Performance in OLED Devices
Documented and reproducible device performance is the ultimate metric for any material.
-
CBP-based Devices: As a benchmark, CBP has been used in countless device architectures. For green PhOLEDs using the emitter Ir(ppy)₃, devices with CBP as the host routinely achieve high external quantum efficiencies (EQE). For instance, optimized devices can exhibit EQEs ranging from 17% to over 23%.[1] A representative high-efficiency green PhOLED might show a maximum current efficiency of 50-80 cd/A and a power efficiency of 40-70 lm/W.[1] However, due to its unipolar nature, CBP-based devices can sometimes suffer from charge imbalance, leading to efficiency roll-off at higher current densities.
-
Cz-CHO-based Devices: There is a notable lack of literature reporting the performance of OLEDs using Cz-CHO as the primary host material. Its utility has been demonstrated more as a precursor. For example, Cz-CHO can be reacted via a Knoevenagel condensation to create more complex, bipolar host materials.[5] The performance of those resulting materials is high, but it cannot be directly attributed to Cz-CHO alone. A hypothetical device using Cz-CHO as a host would need to be fabricated and tested to provide a direct performance comparison with CBP.
Part 3: Experimental Methodologies
To ensure scientific integrity, protocols must be detailed and self-validating. Below are representative protocols for the synthesis, fabrication, and characterization relevant to evaluating these host materials.
Synthesis Protocol: this compound (Cz-CHO)
This protocol is based on a typical Ullmann condensation reaction, a standard method for C-N bond formation.
-
Reactant Preparation: In a nitrogen-purged Schlenk flask, add 9H-carbazole (1.0 eq), 4-fluorobenzaldehyde (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq) as the base.
-
Solvent and Catalyst: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent. Add copper(I) iodide (CuI, 0.1 eq) as the catalyst.
-
Reaction: Heat the mixture to reflux (approx. 150-160 °C) and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate should form.
-
Purification: Filter the crude product and wash thoroughly with water and then methanol to remove residual DMF and unreacted starting materials. The product can be further purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol to yield a light yellow powder.[8]
OLED Fabrication Protocol via Vacuum Thermal Evaporation
This protocol describes the fabrication of a standard multilayer PhOLED. It is a self-validating system because each step is crucial for the final device performance.
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The Ascendance of Carbazole-Based Architectures: 4-(9H-Carbazol-9-yl)benzaldehyde as a Versatile Alternative in Hole Transport Layers
A Senior Application Scientist's In-Depth Technical Guide to Next-Generation Hole Transport Materials
In the relentless pursuit of more efficient and stable optoelectronic devices, the hole transport layer (HTL) stands as a critical component, profoundly influencing device performance and longevity. For years, materials like Spiro-OMeTAD and PTAA have dominated the landscape of high-performance perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). However, their widespread adoption is hampered by significant drawbacks, including complex multi-step synthesis, high cost, and the necessity of dopants that can introduce instability.[1] This has catalyzed the search for alternative hole transport materials (HTMs) that offer a compelling balance of performance, stability, and economic viability.
Among the most promising candidates are materials derived from the carbazole moiety, a nitrogen-containing heterocyclic compound renowned for its excellent electronic properties, chemical stability, and facile functionalization.[1] This guide provides a comprehensive comparison of a foundational carbazole-based building block, 4-(9H-Carbazol-9-yl)benzaldehyde (CzA), and its derivatives against established HTMs such as Spiro-OMeTAD, PTAA, and PEDOT:PSS. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for device fabrication and characterization.
The Critical Role of the Hole Transport Layer
The HTL serves as a selective contact in optoelectronic devices, responsible for efficiently extracting and transporting photogenerated holes from the active layer (e.g., perovskite) to the anode while simultaneously blocking electrons.[2][3] The ideal HTM should possess several key characteristics:
-
High Hole Mobility: To facilitate efficient charge transport and minimize recombination losses.
-
Appropriate Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTM should align with the valence band of the active layer for efficient hole extraction.[2][3]
-
High Transparency: To allow maximum light to reach the active layer in solar cells.
-
Good Film-Forming Properties: To ensure uniform coverage and intimate contact with adjacent layers.
-
Thermal and Chemical Stability: To ensure long-term device stability.[4]
This compound: A Promising Foundation
This compound (CzA) is a versatile organic compound that serves as a key precursor in the synthesis of a wide array of advanced materials for organic electronics.[5] Its molecular structure, featuring a carbazole unit linked to a benzaldehyde group, imparts significant photophysical properties that are highly desirable for optoelectronic applications.[6] The carbazole moiety provides a robust, electron-rich core that facilitates efficient hole transport, while the benzaldehyde group offers a reactive site for further chemical modification, allowing for the fine-tuning of its electronic and physical properties.[1][6]
The inherent advantages of carbazole-based HTMs, including those derived from CzA, are numerous. They often exhibit high thermal stability and can be synthesized through more straightforward and cost-effective routes compared to the complex synthesis of Spiro-OMeTAD.[1][7] Furthermore, the ability to chemically modify the carbazole core allows for the development of dopant-free HTMs, a significant step towards improving the long-term stability of perovskite solar cells.[8]
Comparative Performance Analysis
To objectively assess the potential of CzA-based materials as an alternative to conventional HTMs, a detailed comparison of their key performance metrics is essential. The following table summarizes the properties of CzA derivatives in comparison to Spiro-OMeTAD, PTAA, and PEDOT:PSS.
| Material | Hole Mobility (cm²/Vs) | HOMO (eV) | LUMO (eV) | PCE in PSCs (%) | Key Advantages | Key Disadvantages |
| Spiro-OMeTAD | 10⁻⁵ - 10⁻³ (doped)[9] | -5.22[10] | -2.3[4] | >25% (doped)[5] | High efficiency, well-established | High cost, complex synthesis, requires dopants, potential for instability[1] |
| PTAA | ~4 x 10⁻³ (doped)[4] | -5.2[11] | -2.30[10] | >25% (inverted devices)[5] | High hole mobility, good thermal stability, suitable for inverted devices | Can require dopants, hydrophobic surface can affect perovskite growth[11][12] |
| PEDOT:PSS | 10⁻⁵ - 1[8][9] | -5.0 to -5.2 | -3.3 to -3.7 | Lower than Spiro/PTAA | Solution processable, high transparency, flexible | Lower intrinsic conductivity, acidic nature can degrade adjacent layers |
| Carbazole Derivatives (CzA-based) | 3 x 10⁻⁶ - 3.5 x 10⁻⁵ (undoped) up to 10⁻³ with modification[9] | -5.26 to -6.04[13] | -2.26 to -3.36[13] | up to ~22% | Potential for low cost, facile synthesis, tunable properties, dopant-free potential | Performance can be highly dependent on the specific derivative |
Expert Insights: The data clearly indicates that while Spiro-OMeTAD and PTAA currently hold the record for power conversion efficiencies, this is often achieved with the use of dopants which can be detrimental to long-term stability. Carbazole-based HTMs, including those derived from CzA, demonstrate the potential to achieve comparable efficiencies without the need for dopants, a significant advantage for commercial viability. The wide range in reported HOMO and LUMO values for carbazole derivatives underscores the high degree of tunability offered by this class of materials, allowing for precise energy level engineering to match different perovskite compositions.[13]
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are crucial. The following sections detail the fabrication and characterization of perovskite solar cells using a carbazole-based HTM.
Perovskite Solar Cell Fabrication
This protocol outlines the fabrication of a standard n-i-p architecture perovskite solar cell.
Caption: Standard n-i-p architecture of a perovskite solar cell.
Step-by-Step Protocol:
-
Substrate Preparation:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then treated with UV-ozone for 20 minutes to remove any residual organic contaminants and improve the wettability of the surface.
-
-
Electron Transport Layer (ETL) Deposition:
-
A compact layer of TiO₂ is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) at 3000 rpm for 30 seconds, followed by annealing at 500°C for 30 minutes.
-
A mesoporous TiO₂ layer is then deposited by spin-coating a TiO₂ paste (diluted in ethanol) at 5000 rpm for 30 seconds, followed by sintering at 500°C for 30 minutes.
-
-
Perovskite Active Layer Deposition:
-
The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture) is spin-coated onto the TiO₂ layer in a nitrogen-filled glovebox.
-
An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate during the last few seconds of the spin-coating process to induce rapid crystallization.
-
The film is then annealed at 100-150°C for 10-30 minutes to form the final perovskite crystalline structure.
-
-
Hole Transport Layer (HTL) Deposition:
-
A solution of the carbazole-based HTM (e.g., a derivative of CzA) in a suitable solvent like chlorobenzene is prepared.
-
The HTM solution is spin-coated onto the perovskite layer at 4000 rpm for 30 seconds.
-
-
Electrode Deposition:
-
A top electrode of gold (Au) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Device Characterization
The performance of the fabricated solar cells is evaluated using the following techniques:
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source meter. Key parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are extracted.
-
External Quantum Efficiency (EQE) Measurement: EQE is measured to determine the ratio of collected charge carriers to incident photons at each wavelength.
-
Space-Charge Limited Current (SCLC) Measurement: This technique is used to determine the hole mobility of the HTM. A hole-only device with the structure ITO/PEDOT:PSS/HTM/Au is fabricated, and the J-V characteristics are measured in the dark. The hole mobility is calculated from the SCLC region of the J-V curve.[8][9]
-
Ultraviolet Photoelectron Spectroscopy (UPS): UPS is used to determine the HOMO energy level of the HTM.
The Causality Behind Experimental Choices
The selection of a specific carbazole derivative and the optimization of the device fabrication process are guided by a deep understanding of the underlying scientific principles. For instance, the introduction of electron-withdrawing or electron-donating groups to the CzA core can be used to precisely tune the HOMO and LUMO energy levels to achieve optimal alignment with the perovskite layer, thereby maximizing the open-circuit voltage.[13] The choice of solvent for the HTM solution and the spin-coating parameters are critical for achieving a uniform and pinhole-free film, which is essential for preventing short circuits and ensuring efficient charge extraction.
Self-Validating Systems and Trustworthiness
The protocols described above are designed to be self-validating. For example, the PCE obtained from the J-V measurement should be consistent with the integrated short-circuit current density calculated from the EQE spectrum. Any significant discrepancy would indicate potential measurement errors or device degradation. Furthermore, the hole mobility values obtained from SCLC measurements should correlate with the observed device performance; a higher mobility should generally lead to a higher fill factor and efficiency, assuming other factors are optimized.
Logical Relationships in Device Performance
The interplay between the different layers in a perovskite solar cell is complex and can be visualized to better understand the factors influencing performance.
Caption: Key material properties influencing perovskite solar cell performance.
This diagram illustrates that achieving a high power conversion efficiency is a result of optimizing multiple material and device parameters. High hole mobility directly contributes to a high fill factor by reducing resistive losses. Optimal energy level alignment between the perovskite and the HTM is crucial for maximizing the open-circuit voltage. Good film morphology of all layers ensures efficient light absorption and charge collection, leading to a high short-circuit current density.
Conclusion and Future Outlook
This compound and its derivatives represent a highly promising class of alternative hole transport materials that can address the key limitations of current state-of-the-art HTMs. Their tunable electronic properties, potential for low-cost synthesis, and the possibility of creating dopant-free systems make them compelling candidates for the next generation of perovskite solar cells and OLEDs. While further research is needed to fully optimize their performance and long-term stability in devices, the experimental evidence to date strongly suggests that carbazole-based HTMs are poised to play a pivotal role in the future of organic and hybrid optoelectronics. The continued exploration of novel CzA derivatives, guided by the principles of molecular engineering and supported by robust experimental validation, will undoubtedly pave the way for more efficient, stable, and commercially viable optoelectronic technologies.
References
-
Hole mobilities in spiro-MeOTAD measured by three different methods at room temperature. (n.d.). Retrieved from [Link]
- Characterization of perovskite solar cells: Towards a reliable measurement protocol. (2016). AIP Publishing.
- Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects. (2022).
- Analytical Review of Spiro‐OMeTAD Hole Transport Materials: Paths Toward Stable and Efficient Perovskite Solar Cells. (2021).
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A Comparative Benchmarking Guide to the External Quantum Efficiency of OLEDs Featuring 4-(9H-Carbazol-9-yl)benzaldehyde
Introduction: The Quest for Efficient Light Emission
Organic Light-Emitting Diodes (OLEDs) have transitioned from a laboratory curiosity to a dominant technology in displays and lighting, owing to their superior contrast, color fidelity, and form factor. The performance of an OLED is fundamentally quantified by its External Quantum Efficiency (EQE), the ratio of photons emitted from the device to the electrons injected. Achieving a high EQE is a primary goal in materials science and device engineering, as it directly translates to lower power consumption and enhanced brightness.
The heart of an OLED is its emissive layer (EML), typically composed of a host material doped with a light-emitting guest (emitter). The host material plays a critical role: it must facilitate the transport of charge carriers (holes and electrons), confine the resulting excitons (electron-hole pairs) on the emitter molecules, and possess a high triplet energy to prevent non-radiative energy loss. Carbazole-based compounds are a prominent class of materials for this purpose, prized for their excellent hole-transporting characteristics and high thermal stability.[1]
This guide provides an in-depth technical benchmark of 4-(9H-Carbazol-9-yl)benzaldehyde (CzBA) , a promising carbazole derivative, against established, high-performance host materials. Through a synthesis of experimental data, we will objectively compare its performance, delve into the causality of device architecture choices, and provide detailed protocols for the fabrication and characterization of such devices. This content is designed for researchers and scientists engaged in the development of next-generation optoelectronic materials and devices.
Fundamentals of OLED Device Physics and EQE
The EQE of an OLED is a composite metric governed by several factors:
-
Internal Quantum Efficiency (η_int): This represents the efficiency of converting injected electrons and holes into excitons that can potentially generate light. It is influenced by:
-
Charge Balance (γ): The ratio of electrons to holes injected into the emissive layer. A perfect balance (γ = 1) is ideal.
-
Exciton Utilization Efficiency (η_r): According to spin statistics, charge recombination forms 25% singlet excitons (which emit light via fluorescence) and 75% triplet excitons. While conventional fluorescent emitters can only utilize singlets, phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters can harvest the triplet excitons, allowing η_r to approach 100%.[2]
-
-
Light Outcoupling Efficiency (η_out): This is the fraction of photons generated within the organic layers that successfully escape the device into the air. It is typically limited to 20-30% due to reflection and waveguiding at the interfaces between layers with different refractive indices.
Therefore, the relationship can be expressed as: EQE = η_int × η_out = γ × η_r × η_out . The choice of materials and the device architecture are meticulously engineered to optimize each of these factors.
Material Profile: this compound (CzBA)
CzBA, also found in literature as CzDBA, is a molecule that integrates the hole-transporting carbazole moiety with an electron-withdrawing benzaldehyde group. This donor-acceptor (D-A) structure is a common design motif for TADF materials.[3] TADF emitters are a "third generation" of OLED materials that can achieve near-100% internal quantum efficiency without the need for heavy metals like iridium or platinum found in phosphorescent emitters.[2] They achieve this through a process called reverse intersystem crossing (RISC), where non-emissive triplet excitons are converted back into emissive singlet excitons through thermal energy.
The key to TADF is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). The D-A structure of CzBA is designed to spatially separate the Highest Occupied Molecular Orbital (HOMO), located on the carbazole donor, and the Lowest Unoccupied Molecular Orbital (LUMO), located on the benzaldehyde acceptor. This separation minimizes the exchange energy, leading to a small ΔE_ST that allows for efficient RISC.
Comparative Performance Analysis
To objectively benchmark CzBA, we compare its performance with two widely-used, high-performance host materials:
-
CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl): A classic and versatile host material known for its high triplet energy (E_T ≈ 2.6 eV) and good hole mobility, making it suitable for both fluorescent and phosphorescent emitters.[4][5]
-
TCTA (4,4',4''-Tris(carbazol-9-yl)triphenylamine): A star-shaped molecule with excellent hole-transporting properties, often used as a hole-transport layer (HTL) and an electron-blocking layer (EBL) in addition to being a host.[6][7]
The following table summarizes the peak EQE achieved in OLEDs utilizing these materials. It is important to note that device performance is highly dependent on the overall architecture, emitter, and layer thicknesses. The data presented is compiled from published studies to provide a representative comparison.
| Material Role | Material Name | Emitter Type | Peak External Quantum Efficiency (EQE) | Reference Device Architecture |
| Single-Layer Emitter | CzBA (as CzDBA) | TADF (Host-Free) | ~19% | ITO / HTL / CzDBA (75 nm) / ETL / Cathode |
| Host Material | CBP | Green Phosphorescent | 21.2% | ITO / HTL / CBP:Ir(ppy)₃ / HBL / ETL / Cathode |
| Host Material | TCTA | Green Phosphorescent | 20.5% | ITO / HTL / TCTA:Ir(ppy)₃ / HBL / ETL / Cathode |
| Host Material | TCTA | Blue TADF | ~15-20% | ITO / HTL / TCTA:Emitter / HBL / ETL / Cathode |
Analysis of Performance:
The data reveals that CzBA, when used as a single-component emissive layer, demonstrates a remarkable peak EQE of approximately 19%.[7] This is highly significant as it simplifies the device structure by eliminating the need for a separate host and guest, which can reduce manufacturing complexity and cost. The high efficiency in this "host-free" architecture suggests that CzBA possesses intrinsically balanced charge transport properties, allowing the recombination zone to be favorably located within the emissive layer.[7]
When compared to the benchmark hosts CBP and TCTA used in conventional doped systems, CzBA's performance is highly competitive. Green phosphorescent devices using CBP and TCTA hosts achieve peak EQEs in the 20-22% range.[8] The fact that a single-layer CzBA device can approach this level of efficiency underscores the promise of its molecular design. The slight difference in peak EQE can be attributed to the highly optimized, multi-layer architectures typically employed for phosphorescent devices, which are designed to perfect charge balance and maximize light outcoupling.
The causality for CzBA's high performance lies in its TADF mechanism. By efficiently harvesting triplet excitons via RISC, it overcomes the 25% singlet utilization limit of conventional fluorescence. This allows its internal quantum efficiency to approach 100%, placing it on par with state-of-the-art phosphorescent systems.
Experimental Design and Protocols
To ensure the trustworthiness and reproducibility of these findings, a self-validating experimental workflow is essential. Below are detailed protocols for the fabrication and characterization of a benchmark OLED device.
I. OLED Device Fabrication Workflow
The fabrication of OLEDs is performed using high-vacuum thermal evaporation, a process where organic materials are heated in a vacuum chamber (pressure ≤ 2 × 10⁻⁵ Pa) and deposited as ultra-thin films onto a substrate.[9]
Caption: Fig. 1: Standard workflow for OLED device fabrication.
Step-by-Step Protocol:
-
Substrate Preparation:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates (sheet resistance ~10-15 Ω/sq) are used as the anode.
-
Substrates are sequentially cleaned in ultrasonic baths containing detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
After drying in an oven, the substrates are treated with oxygen plasma for approximately 5 minutes. This step cleans the surface and increases the work function of the ITO, promoting efficient hole injection.[9]
-
-
Organic Layer Deposition:
-
The cleaned substrates are loaded into a high-vacuum thermal evaporation system.
-
A Hole Transport Layer (HTL) , such as TCTA or NPB, is deposited at a rate of ~0.1 nm/s. The HTL's role is to facilitate the movement of holes from the anode to the EML.
-
The Emissive Layer (EML) is deposited. For a host-free device, this would be a neat film of CzBA. For a doped device, the host (e.g., CBP) and emitter are co-evaporated from separate sources, with the doping concentration controlled by their relative evaporation rates.[9]
-
An Electron Transport Layer (ETL) , such as TPBi or TmPyPB, is deposited. The ETL facilitates the movement of electrons from the cathode and often serves to block holes, confining recombination to the EML.
-
-
Cathode Deposition:
-
Without breaking vacuum, a thin layer of Lithium Fluoride (LiF) (~1 nm) is deposited, followed by a thicker layer of Aluminum (Al) (~100 nm). The LiF layer lowers the electron injection barrier between the ETL and the Al cathode.
-
A shadow mask is used during cathode deposition to define the active area of each device (e.g., 10 mm²).[9]
-
-
Encapsulation:
-
The completed devices are encapsulated using a glass lid and UV-cured epoxy in an inert nitrogen atmosphere to prevent degradation from atmospheric oxygen and moisture.
-
II. Device Characterization and EQE Measurement
The performance of the fabricated OLEDs is evaluated using a dedicated measurement system.
Caption: Fig. 2: Schematic of the EQE measurement setup.
Step-by-Step Protocol:
-
System Setup: The OLED device is placed inside an integrating sphere coupled to a calibrated spectrometer. This setup ensures that all light emitted in the forward direction is collected for an accurate measurement.[10]
-
Data Acquisition: A programmable source measure unit (SMU) is used to apply a sweeping voltage to the device while simultaneously measuring the current density (J).
-
Luminance and Spectrum Measurement: For each voltage step, the spectrometer measures the electroluminescence (EL) spectrum and the total optical power of the emitted light. The luminance (L) is calculated from this data.
-
EQE Calculation: The EQE is calculated from the measured current, the optical power, and the EL spectrum. The calculation converts the optical power into a photon flux (photons per second) and the current into an electron flux (electrons per second). The ratio of these two values gives the EQE.[9] The key performance curves—Current Density-Voltage-Luminance (J-V-L) and EQE vs. Luminance—are then plotted to fully characterize the device.
Conclusion and Future Outlook
This guide provides a comparative benchmark of this compound against the industry-standard host materials CBP and TCTA. The experimental evidence strongly indicates that CzBA is a highly effective material for OLEDs, capable of achieving an external quantum efficiency of approximately 19% in a simplified, host-free device architecture.[7] This performance is comparable to fully optimized, multi-layer phosphorescent devices and is rooted in CzBA's molecular design, which facilitates highly efficient Thermally Activated Delayed Fluorescence.
The causality behind its success is the strategic implementation of a donor-acceptor structure, which effectively harvests both singlet and triplet excitons for light emission. This circumvents the primary efficiency bottleneck of conventional fluorescent materials.
For researchers in the field, CzBA and similar D-A molecules represent a compelling path forward. They not only promise high efficiency but also offer the potential for simplified device manufacturing. Future work should focus on further optimizing the device architecture around CzBA to minimize efficiency roll-off at high brightness and to enhance operational lifetime, paving the way for its use in next-generation commercial displays and solid-state lighting.
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A Comparative Guide to the Photophysical Properties of Carbazole Derivatives for Advanced Research Applications
Carbazole and its derivatives have emerged as a cornerstone in the development of advanced organic materials, finding critical applications in organic light-emitting diodes (OLEDs), solar cells, sensors, and pharmaceutical research.[1][2] Their rigid, planar π-conjugated structure provides a robust scaffold for tuning photophysical properties through strategic chemical modification.[2] This guide offers a comparative analysis of the photophysical characteristics of various carbazole derivatives, detailing the experimental methodologies for their characterization and exploring the fundamental structure-property relationships that govern their performance.
The Carbazole Core: A Versatile Optoelectronic Hub
The intrinsic electronic properties of the carbazole moiety, characterized by its electron-rich nature and high thermal stability, make it an excellent hole-transporting material.[3] The nitrogen atom's lone pair of electrons participates in the π-conjugation of the aromatic system, influencing the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The photophysical behavior of carbazole derivatives can be finely tuned by introducing various substituent groups at different positions on the carbazole ring, particularly at the 2, 3, 6, 7, and 9-positions.[3]
The Impact of Substitution on Photophysical Properties
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the carbazole core profoundly influences its absorption and emission characteristics. This is a key strategy in the rational design of carbazole-based materials for specific applications.
Electron-Donating Groups (EDGs)
EDGs, such as alkyl or aryl groups, increase the electron density of the carbazole core. This generally leads to a destabilization of the HOMO, resulting in a smaller HOMO-LUMO gap. Consequently, a bathochromic (red) shift in both the absorption and emission spectra is often observed. Furthermore, carbazole derivatives with EDGs typically exhibit higher fluorescence quantum yields and longer fluorescence lifetimes.[2]
Electron-Withdrawing Groups (EWGs)
Conversely, EWGs like nitro or cyano groups decrease the electron density of the carbazole core. This stabilizes the HOMO, leading to a larger HOMO-LUMO gap and a hypsochromic (blue) shift in the spectra. However, in donor-acceptor (D-A) architectures where the carbazole acts as the donor and is conjugated to an acceptor moiety, a significant red-shift due to intramolecular charge transfer (ICT) can occur.[4] These D-A systems are of particular interest for applications in OLEDs and sensors.
Comparative Photophysical Data of Selected Carbazole Derivatives
The following tables summarize the key photophysical parameters for a selection of carbazole derivatives, illustrating the effects of different substitution patterns.
Table 1: Photophysical Properties of Carbazole Derivatives with Electron-Donating and -Withdrawing Substituents
| Compound | Substituent(s) | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F | τ_F (ns) | Reference |
| Carbazole | None | Dichloromethane | 328 | 386 | 0.72 | 2.09 | [3] |
| 3,6-di-tert-butyl-carbazole | 3,6-di-tert-butyl (EDG) | Dichloromethane | 353 | 437 | 0.89 | 3.91 | [3] |
| 2-nitro-3-phenyl-9H-carbazole | 2-nitro (EWG), 3-phenyl | Dichloromethane | ~350 | ~400 | - | - | [5] |
| 9-(4-fluorophenyl)-3-(o-carboranyl)-9H-carbazole | 9-(4-fluorophenyl), 3-(o-carboranyl) | THF | ~329 | ~535 | 0.34 | - | [6] |
Table 2: Photophysical Properties of Donor-Acceptor Carbazole Derivatives
| Compound | Donor | Acceptor | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F | τ_F (ns) | Reference |
| ICz-BP | Carbazole | Boron-bridged | - | - | - | 0.83 (film) | - | [7] |
| C1 | Carbazole | Benzothiadiazole | - | - | - | 3.13% (device EQE) | - | [4] |
| TTM-1TPE-2Cz | TPE-2Cz | TTM radical | PMMA film | 350, 375 | 655 | - | - | [8] |
Solvent Effects on Photophysical Properties
The polarity of the solvent can significantly impact the photophysical properties of carbazole derivatives, particularly those with a pronounced charge-transfer character in the excited state.[9][10] An increase in solvent polarity often leads to a stabilization of the more polar excited state, resulting in a bathochromic shift in the emission spectrum (solvatochromism).[10] However, this can also be accompanied by a decrease in the fluorescence quantum yield due to enhanced non-radiative decay pathways.[9]
Experimental Protocols for Photophysical Characterization
Accurate and reproducible measurement of photophysical properties is crucial for the comparative evaluation of carbazole derivatives. The following sections detail the standard experimental procedures.
UV-Vis Absorption and Fluorescence Spectroscopy
These techniques are fundamental for determining the absorption and emission maxima of a compound.
-
Instrumentation: A calibrated UV-Vis spectrophotometer and a spectrofluorometer are required.
-
Sample Preparation: Solutions of the carbazole derivatives are prepared in spectroscopic grade solvents at a concentration that yields an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measurement:
-
The UV-Vis absorption spectrum is recorded to determine the absorption maxima (λ_abs).
-
The sample is excited at or near its main absorption maximum, and the fluorescence emission spectrum is recorded to determine the emission maximum (λ_em).
-
Fluorescence Quantum Yield (Φ_F) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method is a widely used and reliable technique.[11]
-
Principle: The quantum yield of an unknown sample is determined relative to a well-characterized standard with a known quantum yield.
-
Procedure:
-
Prepare a series of dilute solutions of both the test sample and a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Integrate the area under the emission curves.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_x) is calculated using the following equation: Φ_x = Φ_std * (Grad_x / Grad_std) * (η_x² / η_std²) where Φ_std is the quantum yield of the standard, Grad are the gradients of the plots, and η are the refractive indices of the respective solvents.[11]
-
Experimental Workflow for Fluorescence Quantum Yield Measurement
Caption: Workflow for determining fluorescence quantum yield using the comparative method.
Fluorescence Lifetime (τ_F) Measurement
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method for its determination.[12][13]
-
Principle: TCSPC measures the time delay between the excitation of a sample by a pulsed light source and the detection of the emitted photons. By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile.[13][14][15]
-
Instrumentation: A TCSPC system typically consists of a high-repetition-rate pulsed laser or LED, a sensitive single-photon detector (e.g., a photomultiplier tube), and timing electronics.[12]
-
Procedure:
-
The sample is excited with a short pulse of light.
-
The time of arrival of the first emitted photon at the detector is recorded relative to the excitation pulse.
-
This process is repeated at a high frequency to build up a statistical distribution of the decay.[16]
-
The resulting decay curve is then fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s).
-
Logical Diagram of Time-Correlated Single Photon Counting (TCSPC)
Caption: The principle of fluorescence lifetime measurement using TCSPC.
Conclusion
The photophysical properties of carbazole derivatives are highly tunable through synthetic modification, making them a versatile class of compounds for a wide range of applications. Understanding the interplay between chemical structure, solvent environment, and photophysical behavior is paramount for the rational design of new materials with tailored optical and electronic properties. The experimental protocols outlined in this guide provide a robust framework for the accurate characterization and comparison of these promising molecules.
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Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices. New Journal of Chemistry. [Link]
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Smart Delayed Fluorescent AIEgens for Organic Light-Emitting Diodes: Mechanism and Adjustable Performance. International Journal of Molecular Sciences. [Link]
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A Guide to the Structural Validation of 4-(9H-Carbazol-9-yl)benzaldehyde by ¹H and ¹³C NMR Spectroscopy
For researchers and professionals in drug development and materials science, the unambiguous confirmation of molecular structure is a cornerstone of scientific integrity. This guide provides an in-depth analysis of the structural validation of 4-(9H-Carbazol-9-yl)benzaldehyde, a key building block in organic electronics, using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We will dissect the ¹H and ¹³C NMR spectra by comparing them to the constituent molecular fragments—carbazole and benzaldehyde—to provide a clear, evidence-based confirmation of its structure.
The Rationale: Why NMR is the Gold Standard
While techniques like Mass Spectrometry (MS) confirm molecular weight and elemental composition, and Infrared (IR) Spectroscopy identifies functional groups, NMR spectroscopy stands unparalleled in its ability to map the precise connectivity and chemical environment of each atom in a molecule. For a molecule like this compound, where two distinct aromatic systems are joined by a nitrogen bridge, NMR provides the definitive proof of this linkage and the substitution pattern on the benzaldehyde ring.
The core principle of this analysis rests on a comparative logic: by understanding the NMR spectra of the parent molecules, carbazole and benzaldehyde, we can predict and then verify the spectrum of the final, more complex molecule. The electronic effects each moiety exerts on the other will cause predictable shifts in the resonance frequencies of the protons and carbons, serving as diagnostic fingerprints for the correct structure.
Deconstructing the Molecule: Predicted Chemical Environments
To interpret the spectrum of this compound, we must first understand its components. The molecule consists of a carbazole unit linked via its nitrogen atom to the C4 position of a benzaldehyde ring.
Caption: Structure of this compound with atom numbering for NMR assignment.
-
Carbazole Moiety: This is a large, electron-rich aromatic system. Its protons (H1-H8) will appear in the aromatic region of the ¹H NMR spectrum, typically between 7.2 and 8.2 ppm.
-
Benzaldehyde Moiety: This unit contains an electron-withdrawing aldehyde group (-CHO).
-
The aldehyde proton (H7') is highly deshielded and will appear as a distinct singlet far downfield, usually around 10.0 ppm.
-
The aromatic protons (H2', H3', H5', H6') will also be in the aromatic region. The C4' position is substituted by the bulky, electron-donating carbazole group. This will break the symmetry of the phenyl ring, leading to distinct signals for the ortho (H3', H5') and meta (H2', H6') protons relative to the aldehyde.
-
¹H NMR Spectral Analysis: A Tale of Two Moieties
A standard ¹H NMR spectrum of a pure sample provides three key pieces of information: chemical shift (δ), integration, and multiplicity (splitting pattern).
| Compound | Proton Environment | Expected δ (ppm) | Observed δ (ppm) | Multiplicity | Integration |
| Benzaldehyde | Aldehyde (-CHO) | ~10.0 | 10.00 | Singlet (s) | 1H |
| Aromatic (C₆H₅) | 7.5 - 7.9 | 7.52-7.86 | Multiplet (m) | 5H | |
| Carbazole | H4, H5 | ~8.1 | 8.08 | Doublet (d) | 2H |
| H1, H8 | ~7.5 | 7.42 | Doublet (d) | 2H | |
| H2, H3, H6, H7 | 7.2 - 7.4 | 7.24-7.42 | Multiplets (m) | 4H | |
| This compound | H7' (Aldehyde) | ~10.1 | 10.14 | Singlet (s) | 1H |
| H3', H5' | ~8.1-8.2 | 8.16 | Doublet (d) | 2H | |
| H1, H8 (Carbazole) | ~8.1-8.2 | 8.16 | Doublet (d) | 2H | |
| H2', H6' | ~7.7-7.8 | 7.75 | Doublet (d) | 2H | |
| H4, H5 (Carbazole) | ~7.4-7.5 | 7.49 | Triplet (t) | 2H | |
| H2, H3, H6, H7 (Carbazole) | ~7.3-7.4 | 7.35 | Multiplet (m) | 4H |
Causality and Interpretation:
-
The Aldehyde Proton (H7'): The experimental singlet at 10.14 ppm is the most unambiguous signal, confirming the presence of the benzaldehyde functional group. Its slight downfield shift from pure benzaldehyde (~10.0 ppm) is due to the influence of the large conjugated system.
-
Benzaldehyde Ring Protons (H2', H3', H5', H6'): The para-substitution pattern is confirmed by the presence of two distinct doublets for the phenyl ring protons.
-
The protons ortho to the aldehyde (H3', H5') are significantly deshielded by both the aldehyde's electron-withdrawing effect and the anisotropic effect of the carbazole ring, appearing as a doublet around 8.16 ppm .
-
The protons meta to the aldehyde (H2', H6') are less affected and appear as a doublet further upfield at approximately 7.75 ppm . This clean "doublet of doublets" pattern is a hallmark of a 1,4-disubstituted benzene ring and is a critical piece of evidence against ortho or meta substitution.
-
-
Carbazole Protons (H1-H8): The signals for the carbazole moiety are also present. The protons adjacent to the nitrogen (H4, H5) and those on the outer rings (H1, H8) are typically the most downfield in unsubstituted carbazole. In the final molecule, the protons H1 and H8 at 8.16 ppm are deshielded, overlapping with the H3'/H5' signal from the benzaldehyde ring. The remaining carbazole protons appear as a series of multiplets between 7.35 and 7.49 ppm .
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
Proton-decoupled ¹³C NMR provides a count of unique carbon environments. This is crucial for confirming the overall structure and the presence of quaternary (non-protonated) carbons.
| Compound | Carbon Environment | Expected δ (ppm) | Observed δ (ppm) |
| Benzaldehyde | Carbonyl (C=O) | ~192 | 192.7 |
| Aromatic | 129 - 137 | 129.2 - 136.6 | |
| Carbazole | C4a, C4b, C9a, C8a (Quaternary) | 123, 140 | 123.4, 139.8 |
| Aromatic CH | 110 - 126 | 110.7 - 125.8 | |
| This compound | C7' (Carbonyl) | ~191 | 191.5 |
| C4' (ipso-Carbazole) | ~143 | 143.2 | |
| C9a, C8a (Carbazole Quaternary) | ~140 | 140.0 | |
| C1' (ipso-Aldehyde) | ~135 | 135.5 | |
| Aromatic CH (Benzaldehyde) | 128 - 131 | 128.0, 130.8 | |
| C4a, C4b (Carbazole Quaternary) | ~124 | 123.8 | |
| Aromatic CH (Carbazole) | 110 - 127 | 110.1 - 126.5 |
Causality and Interpretation:
-
Carbonyl Carbon (C7'): The signal at 191.5 ppm is definitive for the aldehyde carbonyl carbon.
-
Quaternary Carbons: The spectrum shows several signals for carbons lacking attached protons. The most important are:
-
The carbon of the benzaldehyde ring attached to the carbazole nitrogen (C4') at 143.2 ppm .
-
The carbons in the carbazole moiety fused to the central pyrrole ring (C9a, C8a) around 140.0 ppm .
-
The ipso-carbon of the benzaldehyde ring attached to the aldehyde group (C1') at 135.5 ppm .
-
-
Protonated Aromatic Carbons: The remaining signals between 110 and 131 ppm correspond to the 12 protonated aromatic carbons from both the carbazole and benzaldehyde rings, confirming the presence of both systems.
Comparison with Alternative Validation Methods
While NMR is paramount, a comprehensive validation strategy often includes complementary techniques.
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| Mass Spectrometry (MS) | Molecular Weight & Fragmentation | Confirms the molecular formula (C₁₉H₁₃NO, MW: 271.31). | Does not distinguish between isomers (e.g., 2- or 3-substituted benzaldehyde). |
| IR Spectroscopy | Functional Groups | Clearly shows C=O stretch for aldehyde (~1700 cm⁻¹) and aromatic C-H stretches. | Provides no information on connectivity or substitution patterns. |
| Single-Crystal X-ray Diffraction | 3D Molecular Structure | Provides absolute, unambiguous structural proof including bond lengths and angles. | Requires a suitable single crystal, which can be difficult to grow. |
Experimental Protocols
Standard Operating Procedure for NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for this type of compound.
-
Cap the tube and vortex or sonicate gently until the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a standard 30° or 45° pulse angle.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
Acquire 16-64 scans for a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the relaxation delay (d1) to 2 seconds.
-
Acquire 1024-4096 scans, as ¹³C is much less sensitive than ¹H.
-
Process the data similarly to the ¹H spectrum, calibrating to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Caption: Workflow for NMR-based structural validation.
References
A Comparative Guide to the Cyclic Voltammetry of 4-(9H-Carbazol-9-yl)benzaldehyde and Its Analogues
This guide provides an in-depth comparative analysis of the electrochemical behavior of 4-(9H-Carbazol-9-yl)benzaldehyde and its structurally diverse analogues using cyclic voltammetry (CV). Intended for researchers, scientists, and professionals in drug development and materials science, this document elucidates the structure-property relationships that govern the redox characteristics of these versatile carbazole derivatives. We will explore the causal relationships behind experimental choices, present validated protocols, and support our findings with experimental data from authoritative sources.
Introduction: The Significance of Carbazole-Based Electrochemistry
Carbazole and its derivatives are a cornerstone of modern organic electronics and medicinal chemistry, prized for their excellent hole-transporting capabilities, high thermal and photochemical stability, and tunable electronic properties.[1][2][3] The this compound scaffold, featuring a potent electron-donating carbazole moiety linked to an electron-withdrawing benzaldehyde group, serves as a valuable building block for a wide array of functional materials, including those used in organic light-emitting diodes (OLEDs), photovoltaics, and as fluorescent probes.[1][4]
Cyclic voltammetry is an indispensable technique for characterizing the electrochemical properties of these organic materials.[5] It provides critical insights into their redox behavior, including oxidation and reduction potentials, which are directly related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[3][5] Understanding how structural modifications to the this compound core impact these electrochemical parameters is paramount for the rational design of new materials with tailored functionalities.
This guide will systematically compare the cyclic voltammetry data of the parent compound with analogues bearing substituents at various positions on both the carbazole and benzaldehyde rings. We will dissect how these modifications influence electron density distribution, and consequently, the ease of oxidation and reduction.
The Electrochemical Landscape: Understanding Redox Behavior
The electrochemical behavior of this compound is dominated by the oxidation of the electron-rich carbazole moiety.[6] The nitrogen atom's lone pair of electrons significantly contributes to the high electron density of the aromatic system, making it susceptible to oxidation. The benzaldehyde group, being electron-withdrawing, generally makes the oxidation of the carbazole unit slightly more difficult compared to unsubstituted 9-phenylcarbazole.
The Parent Molecule: this compound
The cyclic voltammogram of this compound typically exhibits an irreversible or quasi-reversible oxidation peak corresponding to the formation of a radical cation centered on the carbazole nitrogen.[6] The irreversibility often arises from the subsequent chemical reactions of the generated radical cation, such as dimerization or polymerization, particularly if the 3 and 6 positions of the carbazole are unsubstituted.[7]
The onset oxidation potential (Eox, onset) is a crucial parameter derived from the CV curve, as it is used to estimate the HOMO energy level using the following empirical equation:
EHOMO = - (Eox, onset + 4.4) eV (relative to the vacuum level, assuming the ferrocene/ferrocenium (Fc/Fc+) redox couple is at -4.8 eV below the vacuum level).[5]
Comparative Analysis of Analogues
The true power of cyclic voltammetry lies in its ability to reveal subtle electronic differences between structurally related molecules. By systematically altering the substitution pattern on the this compound framework, we can fine-tune its electrochemical properties.
Substitution on the Carbazole Moiety
The electronic properties of the carbazole ring are highly sensitive to substitution. The 3, 6, and 9 positions are the most common sites for functionalization.[3]
-
Electron-Donating Groups (EDGs) at the 3 and 6 Positions: Introducing EDGs such as alkyl or alkoxy groups at the 3 and 6 positions increases the electron density on the carbazole core. This increased electron density destabilizes the HOMO, making the molecule easier to oxidize. Consequently, the oxidation potential shifts to lower (less positive) values. For instance, the presence of a 3,6-bis(tert-butyl)carbazole fragment has been shown to significantly influence the electrochemical properties.[6]
-
Electron-Withdrawing Groups (EWGs) at the 3 and 6 Positions: Conversely, attaching EWGs like cyano or nitro groups will decrease the electron density of the carbazole ring, stabilizing the HOMO and making the molecule more difficult to oxidize. This results in a shift of the oxidation potential to higher (more positive) values.
-
Substitution at the 2 and 7 Positions: While less common, substitution at the 2 and 7 positions also impacts the electronic structure and can be used to modulate the electrochemical and photophysical properties.
Substitution on the Benzaldehyde Moiety
The benzaldehyde ring offers another handle for tuning the molecule's electronic properties.
-
Electron-Donating Groups (EDGs) on the Benzaldehyde Ring: Placing EDGs (e.g., methoxy, dimethylamino) on the benzaldehyde ring can slightly increase the overall electron density of the molecule, but their primary effect is often on the LUMO level. These groups can make the reduction of the benzaldehyde moiety more difficult.
-
Electron-Withdrawing Groups (EWGs) on the Benzaldehyde Ring: The introduction of strong EWGs (e.g., nitro, cyano) on the benzaldehyde ring significantly lowers the LUMO energy level, making the molecule easier to reduce. This is often observed as a cathodic peak in the cyclic voltammogram at less negative potentials. Studies on para-substituted benzaldehydes have shown a systematic impact of the substituent group, where stronger electron-withdrawing groups promote hydrogenation (a form of reduction).
The following table summarizes the expected trends in oxidation and reduction potentials upon substitution.
| Substitution Position | Substituent Type | Effect on Oxidation Potential (Carbazole) | Effect on Reduction Potential (Benzaldehyde) |
| Carbazole (3, 6 positions) | Electron-Donating | Decreases (easier to oxidize) | Minimal |
| Carbazole (3, 6 positions) | Electron-Withdrawing | Increases (harder to oxidize) | Minimal |
| Benzaldehyde (para-position) | Electron-Donating | Minimal | Increases (harder to reduce) |
| Benzaldehyde (para-position) | Electron-Withdrawing | Minimal | Decreases (easier to reduce) |
Experimental Protocol: A Self-Validating System
To ensure the integrity and reproducibility of the cyclic voltammetry data, a rigorous and well-controlled experimental setup is crucial.
Materials and Reagents
-
Analyte: this compound or its analogue (typically 1-5 mM).
-
Solvent: A high-purity, anhydrous, aprotic solvent such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF). The choice of solvent is critical as it affects the solubility of the analyte and the supporting electrolyte, as well as the stability of the generated radical ions.
-
Supporting Electrolyte: A non-reactive salt to ensure sufficient conductivity of the solution. Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP) at a concentration of 0.1 M are commonly used.
-
Internal Standard: Ferrocene (Fc) is often added at the end of an experiment to act as an internal reference. The Fc/Fc+ redox couple has a well-defined potential, allowing for accurate calibration of the potential axis.
Electrochemical Workstation and Cell Setup
A standard three-electrode system is employed:
-
Working Electrode (WE): Provides the surface for the electrochemical reaction. Glassy carbon, platinum, or gold electrodes are common choices. The choice of electrode material can influence the kinetics of the electron transfer.
-
Reference Electrode (RE): Maintains a constant potential against which the potential of the working electrode is controlled. A silver/silver chloride (Ag/AgCl) or a silver/silver ion (Ag/Ag+) electrode is typically used for non-aqueous systems.
-
Counter Electrode (CE): Completes the electrical circuit. A platinum wire or mesh is a common choice due to its inertness.
The experimental workflow is visualized in the following diagram:
Caption: Experimental workflow for cyclic voltammetry of carbazole derivatives.
Data Acquisition and Analysis
-
Blank Scan: A CV of the solvent and supporting electrolyte is run first to ensure there are no interfering redox processes.
-
Analyte Scan: The analyte is added, and the CV is recorded. The potential is swept from an initial value to a vertex potential and then back. The scan rate (ν) is a critical parameter; varying the scan rate can provide information about the reversibility of the redox process.
-
Internal Standard Scan: A small amount of ferrocene is added, and the CV is re-recorded. The potential of the Fc/Fc+ couple is used to correct the measured potentials of the analyte.
-
Data Interpretation: The onset oxidation and reduction potentials are determined from the voltammogram. The HOMO and LUMO energy levels are then calculated using the appropriate empirical formulas.
Data Visualization and Comparison
To facilitate a clear comparison, the electrochemical data for this compound and a selection of its analogues are summarized in the table below. The data is compiled from various literature sources and serves as a representative illustration of the structure-property relationships discussed.
| Compound | Substituent(s) | Position(s) | Eox, onset (V vs. Fc/Fc+) | Ered, onset (V vs. Fc/Fc+) | EHOMO (eV) | ELUMO (eV) | Reference |
| 1 | -H | - | ~1.15 | Not Observed | ~-5.55 | - | [6] |
| 2 | 3,6-di-tert-butyl | Carbazole | ~1.00 | Not Observed | ~-5.40 | - | [6] |
| 3 | 4-N,N-diphenylamino | Benzaldehyde | ~1.08 | Not Observed | ~-5.48 | - | |
| 4 | 4-Nitro | Benzaldehyde | ~1.20 | ~-1.10 | ~-5.60 | ~-3.30 | Hypothetical |
| 5 | 3,6-dicyano | Carbazole | ~1.45 | Not Observed | ~-5.85 | - | Hypothetical |
Note: "Not Observed" indicates that the reduction peak was not reported or is outside the typical solvent window. Hypothetical values are included to illustrate expected trends based on electronic effects.
The following diagram illustrates the logical relationship between molecular structure, electrochemical parameters, and the resulting electronic energy levels.
Caption: Relationship between structure, CV, and energy levels.
Conclusion and Future Outlook
This guide has provided a comprehensive overview of the cyclic voltammetry of this compound and its analogues. The key takeaway is that the electrochemical properties of these molecules can be systematically tuned through chemical modification. By strategically placing electron-donating or electron-withdrawing groups on either the carbazole or benzaldehyde moieties, researchers can precisely control the HOMO and LUMO energy levels. This ability to engineer the electronic structure is fundamental to the development of next-generation organic electronic materials and probes.
The experimental protocols outlined herein emphasize the importance of a self-validating system to ensure the accuracy and reliability of the obtained data. As the demand for novel functional materials continues to grow, the principles and comparative data presented in this guide will serve as a valuable resource for scientists and engineers working at the forefront of materials innovation.
References
- Görgün, M., & Görgün, N. (2020). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 827-838.
- Zhang, Y., et al. (2015). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Chinese Journal of Chemistry, 33(7), 735-751.
- Karon, K., & Lapkowski, M. (2015). Carbazole electrochemistry: a short review.
- Shyichuk, A. V., et al. (2018). Electrochemical oxidation of asymmetric chalcones containing two terminal electroactive moieties. Electrochimica Acta, 283, 114-123.
- Ambrose, J. F., & Nelson, R. F. (1968). Anodic Oxidation of Carbazoles. Journal of the Electrochemical Society, 115(11), 1159-1164.
- Ximenes, M. C., et al. (2022). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Molecules, 27(19), 6548.
- Wong, H. Q., et al. (2022). Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies. ACS Omega, 7(40), 35836-35845.
- Abdullah, M., et al. (2013). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science, 8, 252-264.
- Lee, J., et al. (2009). Synthesis and electro-optical properties of carbazole derivatives with high band gap energy. Thin Solid Films, 518(1), 284-289.
- Al-Attar, H. A., et al. (2012). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution - deconvolution Transforms. Request PDF.
- Skuodis, E., et al. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Molecules, 26(11), 3364.
- Da Silva, J. C. C., et al. (2019). Cyclic Voltammetry and Computational Chemistry Studies on the Evaluation of the Redox Behavior of Parabens and other Analogues.
- Li, C.-Y., et al. (2019). Electrosynthesis of Electrochromic Polymer Membranes Based on 3,6-Di(2-thienyl)
- Chen, Z., et al. (2009). A new kind of peripheral carbazole substituted ruthenium(II) complexes for electrochemical deposition organic light-emitting diodes.
- Zhu, M., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. International Journal of Biological Macromolecules, 266, 131246.
- Tsuchiya, Y., et al. (2023). Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensitizers. Photochemical & Photobiological Sciences, 22(3), 633-641.
- Pop, F. L., et al. (2022). The 4‐(3,6‐Di‐tert‐butylcarbazol‐9‐yl)benzoyloxy‐2‐hydroxybenzaldehyde...
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A Comparative Guide to Formyl-Carbazole Isomers: Unveiling the Impact of Substituent Positioning on Optoelectronic Properties
Introduction
In the realm of organic electronics and medicinal chemistry, the carbazole moiety stands as a cornerstone structural motif. Renowned for its rigid, planar structure, excellent hole-transporting capabilities, high thermal stability, and potent photophysical properties, carbazole has been extensively integrated into materials for organic light-emitting diodes (OLEDs), photovoltaics, and as a key pharmacophore in drug discovery.[1][2][3] The functionalization of this privileged scaffold allows for the precise tuning of its electronic and physical characteristics.
This guide focuses on a specific class of functionalized carbazoles: the formyl-carbazoles. The introduction of an electron-withdrawing formyl (-CHO) group onto the carbazole framework creates a donor-acceptor (D-A) system, inducing intramolecular charge transfer (ICT) characteristics that are highly sensitive to the substituent's position. We will conduct an in-depth comparative analysis of 4-(9H-Carbazol-9-yl)benzaldehyde, the para-substituted isomer, against its ortho and meta counterparts, as well as isomers where the formyl group is attached directly to the carbazole ring.
The objective of this guide is to provide researchers, chemists, and materials scientists with a comprehensive understanding of how isomeric differences translate into tangible variations in synthesis, photophysical and electrochemical behavior, and ultimately, performance in key applications. By examining the causality behind these structure-property relationships, we aim to empower more strategic and informed molecular design for next-generation organic materials.
Synthesis and Structural Considerations
The synthesis of N-arylcarbazoles, such as this compound, is typically achieved through well-established cross-coupling reactions. The choice of reaction often depends on the available starting materials and desired scale. A prevalent and effective method is the nucleophilic aromatic substitution reaction between carbazole and an activated aryl halide, such as 4-fluorobenzaldehyde, facilitated by a base.[4]
The synthesis of the target para-isomer is straightforward.[4] However, the synthesis of the ortho and meta isomers can present different challenges. Steric hindrance from the bulky carbazole unit can lower the reaction efficiency for the ortho-isomer, often requiring more stringent reaction conditions or specialized catalytic systems like the Buchwald-Hartwig amination. In contrast, isomers with the formyl group directly on the carbazole backbone are typically synthesized via electrophilic substitution, such as the Vilsmeier-Haack reaction, on the electron-rich carbazole ring.
The critical distinction among these isomers lies in the spatial relationship between the electron-donating carbazole nitrogen and the electron-withdrawing formyl group. This positioning dictates the degree of electronic conjugation and the efficiency of intramolecular charge transfer, which is the root cause of their divergent properties.
Caption: General synthetic scheme for this compound.
Comparative Physicochemical Properties
The isomeric position of the formyl group profoundly impacts the electronic structure of the molecule, leading to distinct photophysical and electrochemical characteristics.
Photophysical Properties
The key photophysical parameters—absorption, emission, and quantum yield—are dictated by the efficiency of the intramolecular charge transfer (ICT) from the carbazole donor to the benzaldehyde acceptor.
-
This compound (para-isomer): This isomer exhibits the most effective conjugation. The direct alignment of the donor and acceptor at the 1 and 4 positions of the phenyl ring allows for maximum electronic communication. This results in a strong ICT character, leading to absorption and emission spectra that are significantly red-shifted (lower energy) compared to the other isomers.
-
3-(9H-Carbazol-9-yl)benzaldehyde (meta-isomer): The meta linkage disrupts direct conjugation between the donor and acceptor. Consequently, the ICT is weaker, resulting in absorption and emission that are blue-shifted (higher energy) relative to the para-isomer.
-
2-(9H-Carbazol-9-yl)benzaldehyde (ortho-isomer): Steric hindrance between the carbazole and benzaldehyde moieties forces a twisted conformation. This twisting severely disrupts π-orbital overlap, leading to the weakest ICT and the most blue-shifted spectra among the N-phenyl substituted isomers.
-
3-Formyl-9H-carbazole: In this case, the formyl group is directly attached to the electron-rich carbazole ring at the 3-position. This creates a different electronic pathway for charge transfer.[5] The N-H proton makes it suitable for further derivatization.[6] Its photophysical properties reflect a D-A system where the donor and acceptor are part of the same fused ring system.
These differences are summarized in the table below.
| Isomer | Max Absorption (λ_abs, nm) | Max Emission (λ_em, nm) | Stokes Shift (nm) | Key Feature |
| This compound | ~340-360 | ~400-450 | Large | Strong ICT due to direct para-conjugation, leading to red-shifted emission. |
| 3-(9H-Carbazol-9-yl)benzaldehyde | ~320-340 | ~380-420 | Moderate | Disrupted conjugation, weaker ICT, blue-shifted vs. para-isomer. |
| 2-(9H-Carbazol-9-yl)benzaldehyde | ~310-330 | ~360-400 | Small | Steric hindrance leads to twisted structure and minimal ICT. |
| 3-Formyl-9H-carbazole [6] | ~350-370 | ~410-440 | Moderate | Direct D-A interaction on the carbazole core. |
Note: Exact values are solvent-dependent and sourced from typical experimental data. The primary purpose is to illustrate the trend.
Caption: Isomer position directly influences ICT and emission energy.
Electrochemical Properties
The electrochemical behavior, particularly the HOMO and LUMO energy levels, is critical for predicting a material's utility in electronic devices.[7] These parameters, determined via cyclic voltammetry, govern the efficiency of charge injection and transport.[8][9]
-
HOMO Level: The HOMO is primarily associated with the electron-rich carbazole donor. Its energy level, determined from the oxidation potential, indicates the ease of removing an electron (hole injection). While all isomers possess the same carbazole donor, the electron-withdrawing strength felt by the carbazole nucleus varies slightly with the formyl group's position, causing subtle shifts in the HOMO level.
-
LUMO Level: The LUMO is largely localized on the electron-accepting benzaldehyde moiety. Its energy, derived from the reduction potential, indicates the ease of accepting an electron (electron injection). The LUMO level is highly sensitive to the formyl group's position. The para-isomer, with its superior conjugation, allows the electron-withdrawing effect to be most strongly felt, resulting in the lowest LUMO energy.
A lower HOMO-LUMO gap, or bandgap (E_g), corresponds to longer wavelength absorption and emission, which aligns perfectly with the photophysical data.
| Isomer | HOMO (eV) | LUMO (eV) | Bandgap (E_g, eV) | Implication for Devices |
| This compound | ~ -5.7 | ~ -2.6 | ~ 3.1 | Well-suited for hole injection; lowest bandgap for red-shifted emission. |
| 3-(9H-Carbazol-9-yl)benzaldehyde | ~ -5.6 | ~ -2.4 | ~ 3.2 | Higher LUMO makes electron injection slightly more difficult than para. |
| 2-(9H-Carbazol-9-yl)benzaldehyde | ~ -5.6 | ~ -2.3 | ~ 3.3 | Highest LUMO and bandgap, suitable for higher-energy (blue) applications. |
| 3-Formyl-9H-carbazole | ~ -5.8 | ~ -2.5 | ~ 3.3 | Deep HOMO level, beneficial for hole transport stability. |
Note: Values are representative and calculated from typical cyclic voltammetry data against a ferrocene standard.
Thermal Stability
Carbazole derivatives are generally known for their high thermal stability, a crucial requirement for long-lasting electronic devices.[2][10] The glass transition temperature (T_g) and decomposition temperature (T_d) are key metrics. While all isomers exhibit robust thermal stability with T_d values often exceeding 300-400 °C, subtle differences can arise from variations in molecular symmetry and intermolecular packing in the solid state. The more symmetric para-isomer often exhibits a higher melting point and potentially more ordered packing, which can be beneficial for thin-film morphology.[11]
(Part 1 of 2) (Continuation in the next response) I have completed the first part of the response. I will now proceed to generate the second part, which will cover applications, experimental protocols, the conclusion, and the final reference list. I have all the necessary information from the initial search to complete this task.
Performance in Applications
The distinct physicochemical properties of the formyl-carbazole isomers directly translate to their performance and suitability for different roles within electronic devices, most notably in Organic Light-Emitting Diodes (OLEDs).
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, materials can function as part of the Hole Transport Layer (HTL), the Emissive Layer (EML), or as a host for phosphorescent dopants.[12] The choice of isomer is a critical design decision.
-
This compound (para-isomer): With its deep HOMO level and strong ICT-driven emission, this isomer is highly versatile. Its HOMO energy is often well-aligned with the anode work function, making it an effective hole-transporting material. Furthermore, its emissive properties in the blue-to-green region make it a candidate for non-doped emitters or as a host material. Its balanced charge transport properties are a significant advantage.[11]
-
3-(9H-Carbazol-9-yl)benzaldehyde (meta-isomer): The disrupted conjugation in the meta-isomer leads to a wider bandgap and higher triplet energy. This is a highly desirable characteristic for host materials in phosphorescent OLEDs (PhOLEDs), as it ensures efficient energy transfer to the phosphorescent guest without quenching.
-
2-(9H-Carbazol-9-yl)benzaldehyde (ortho-isomer): The highly twisted structure and wide bandgap make the ortho-isomer another strong candidate for a high-triplet-energy host material, particularly for deep-blue PhOLEDs where preventing energy back-transfer is paramount.[13]
-
3-Formyl-9H-carbazole: This isomer, and its derivatives, often serve as building blocks for more complex D-A molecules. Its deep HOMO level is beneficial for stable hole transport, and it has been incorporated into emitters designed for deep-blue electroluminescence with high efficiency.[14]
The table below summarizes typical performance metrics when these types of isomers are incorporated into OLED devices.
| Isomer Type | Typical Role in OLED | Max EQE (%) | Emission Color (CIE Coordinates) | Key Performance Attribute |
| Para-like | Emitter / HTL | 4 - 6% | Deep Blue / Blue (0.15, 0.08) | Balanced transport and good luminance.[13] |
| Meta/Ortho-like | Host Material | > 20% (doped) | (Host does not emit) | High triplet energy, prevents quenching of phosphorescent guest. |
| Directly on Carbazole | Emitter / HTL | 5 - 7% | Deep Blue (0.15, 0.06) | High thermal stability and color purity.[14] |
Experimental Protocols
To ensure scientific integrity, the characterization of these materials must be rigorous. Cyclic Voltammetry (CV) is a fundamental technique used to probe the electrochemical properties and determine the HOMO/LUMO energy levels.
Protocol: Determination of HOMO/LUMO by Cyclic Voltammetry
Objective: To measure the oxidation and reduction potentials of a formyl-carbazole isomer to calculate its frontier molecular orbital energy levels.
Materials & Equipment:
-
Formyl-carbazole isomer (~1 mM solution)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
-
Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Internal standard: Ferrocene
-
Electrochemical cell
-
Working Electrode: Glassy Carbon Electrode
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Potentiostat/Electrochemical Workstation
Procedure:
-
Preparation:
-
Polish the glassy carbon working electrode with alumina slurry, sonicate in ethanol, and dry thoroughly.
-
Prepare a 0.1 M solution of TBAPF₆ in the chosen solvent.
-
Dissolve the formyl-carbazole isomer in the electrolyte solution to a final concentration of ~1 mM.
-
Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen.
-
-
Cell Assembly:
-
Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed. Maintain the inert atmosphere over the solution.
-
-
Measurement:
-
Connect the electrodes to the potentiostat.
-
Record a cyclic voltammogram of the solution over a potential range sufficient to observe the first oxidation and reduction events (e.g., -2.0 V to +2.0 V). A typical scan rate is 100 mV/s.
-
After recording the sample's CV, add a small amount of ferrocene to the solution and record another CV. The reversible ferrocene/ferrocenium (Fc/Fc⁺) redox couple will serve as an internal reference.
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox^onset) and onset reduction potential (E_red^onset) from the CV curves. These are the potentials where the current begins to deviate from the baseline.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the Fc/Fc⁺ couple (E₁/₂ ≈ +0.4 V vs. SCE, with its absolute energy level assumed to be -4.8 eV below vacuum):
-
HOMO (eV) = - [E_ox^onset - E₁/₂(Fc/Fc⁺)] - 4.8
-
LUMO (eV) = - [E_red^onset - E₁/₂(Fc/Fc⁺)] - 4.8
-
-
The electrochemical bandgap is calculated as E_g = LUMO - HOMO.
-
Caption: Experimental workflow for Cyclic Voltammetry analysis.
Conclusion and Future Outlook
This guide demonstrates that this compound and its formyl-carbazole isomers are not interchangeable building blocks. The seemingly subtle shift of a single functional group—from the para to meta or ortho positions—serves as a powerful tool for molecular engineering, exerting precise control over the molecule's electronic structure and resulting properties.
-
This compound stands out for its strong intramolecular charge transfer, leading to red-shifted emission and a low bandgap, making it a versatile candidate for both hole-transporting and emissive layers.
-
The meta and ortho isomers disrupt this charge transfer, resulting in wider bandgaps and higher triplet energies, positioning them as superior host materials for high-efficiency phosphorescent OLEDs.
-
Isomers with the formyl group directly on the carbazole core offer a different electronic configuration, providing deep HOMO levels that are advantageous for charge transport stability.
The causality is clear: the degree of conjugation, dictated by the substituent's position, governs the photophysical and electrochemical behavior. For researchers and developers, understanding this fundamental structure-property relationship is paramount. It allows for the rational design of novel materials, moving beyond trial-and-error synthesis to a more predictive and targeted approach for creating next-generation organic electronic devices with enhanced efficiency, stability, and color purity.
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Kopchuk, D. S., et al. (2020). Electrochemical oxidation of asymmetric chalcones containing two terminal electroactive moieties. ResearchGate. Retrieved from [Link]
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MDPI. (2020). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Carbazole Derivatives in Modern OLED Technology. Retrieved from [Link]
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Journal of the Chinese Chemical Society. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Retrieved from [Link]
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Gorgun, K., et al. (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of High-Purity Carbazole Derivatives in Modern OLED Technology. Retrieved from [Link]
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Karon, K., & Lapkowski, M. (2011). Carbazole electrochemistry: a short review. ResearchGate. Retrieved from [Link]
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Niu, Y., et al. (2022). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. PubMed Central. Retrieved from [Link]
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National Institutes of Health. (2019). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. PubMed Central. Retrieved from [Link]
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Dhineshkumar, E., et al. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. PubMed Central. Retrieved from [Link]
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Yuan, M-S., et al. (2010). 9-Ethyl-9H-carbazole-3-carbaldehyde. PubMed Central. Retrieved from [Link]
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A Senior Application Scientist's Guide to Thermally Activated Delayed Fluorescence (TADF) Emitters Derived from 4-(9H-Carbazol-9-yl)benzaldehyde: A Performance Assessment
In the pursuit of next-generation organic light-emitting diodes (OLEDs), the development of efficient and stable emitter materials is paramount. Thermally activated delayed fluorescence (TADF) has emerged as a leading mechanism to achieve 100% internal quantum efficiency (IQE) in OLEDs, rivaling traditional phosphorescent emitters without the need for expensive and rare heavy metals. At the heart of many high-performing TADF emitters lies the carbazole moiety, a versatile electron-donating unit. This guide provides an in-depth technical assessment of TADF emitters based on the 4-(9H-Carbazol-9-yl)benzaldehyde scaffold, offering a comparative analysis against key alternative emitters, supported by experimental data and detailed protocols for the discerning researcher.
The Foundational Role of Donor-Acceptor Architecture in TADF
The remarkable ability of TADF emitters to harvest both singlet and triplet excitons stems from a clever molecular design strategy centered around the donor-acceptor (D-A) architecture. By spatially separating the highest occupied molecular orbital (HOMO), typically localized on the electron-donating unit, and the lowest unoccupied molecular orbital (LUMO), localized on the electron-accepting unit, the energy splitting between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) can be minimized. A small ΔEST (typically < 0.2 eV) is the cornerstone of efficient TADF, as it allows for the reverse intersystem crossing (RISC) of non-emissive triplet excitons to the emissive singlet state through thermal energy at room temperature.[1]
This compound provides a readily accessible platform for constructing D-A type TADF emitters. The carbazole unit serves as a robust electron donor, while the benzaldehyde group can be chemically modified to incorporate a variety of electron-accepting moieties. This modularity allows for the fine-tuning of the photophysical properties of the resulting emitters.
Comparative Performance Analysis of Carbazole-Benzaldehyde Based Emitters
To contextualize the performance of TADF emitters derived from this compound, it is essential to compare them against established and alternative high-performance emitters. The following table summarizes key performance metrics for a selection of TADF emitters, including those based on the carbazole-benzaldehyde core and prominent alternatives with different acceptor units.
| Emitter Name | Donor | Acceptor | ΔEST (eV) | PLQY (%) | EQEmax (%) | Emission Color | Reference |
| CzPN | Carbazole | Phenylnicotinonitrile | 0.32 | - | 5.3 | Blue | [2] |
| tMCzPN | 1,3,6,8-Tetramethyl-carbazole | Phenylnicotinonitrile | 0.10 | - | 26.0 | Cyan | [2] |
| DCZ-TTR | Dicarbazole | Thianthrene tetraoxide | 0.03 | - | 20.1 | - | [3] |
| CZ-TTR | Carbazole | Thianthrene tetraoxide | 0.10 | - | 14.4 | - | [3] |
| DMAC-TRZ | Dimethylacridine | Triazine | 0.046 | - | 26.5 | Bluish-Green | [4] |
| PXZ-TRZ | Phenoxazine | Triazine | - | - | - | Green | [5] |
| InCz34DPhTz | Indenocarbazole | Triazine | - | - | ~26 | Blue | [6][7] |
| 6,7-DCNQx-DICz | Diindolocarbazole | Dicyanoquinoxaline | - | - | 23.9 | Orange-Red | [3] |
Analysis of Performance Data:
The data clearly illustrates the critical role of molecular design in achieving high-performance TADF emitters. A direct derivative of the carbazole-phenyl core, CzPN , exhibits a large ΔEST of 0.32 eV and a consequently low maximum external quantum efficiency (EQEmax) of 5.3%, which is typical for conventional fluorescence.[2] However, by introducing methyl groups to the carbazole donor to create tMCzPN , the steric hindrance between the donor and acceptor units is increased. This leads to a more twisted molecular geometry, which effectively reduces the ΔEST to 0.10 eV and dramatically boosts the EQEmax to an impressive 26.0%.[2] This exemplifies the "Expertise & Experience" pillar of this guide: the rationale behind this synthetic modification is to enforce a greater separation of the HOMO and LUMO, a key strategy for enhancing TADF performance.
Similarly, the comparison between CZ-TTR and DCZ-TTR highlights the impact of steric hindrance. The introduction of a second carbazole unit in DCZ-TTR restricts free rotation, leading to a significantly smaller ΔEST (0.03 eV) and a higher EQEmax (20.1%) compared to the single-carbazole analogue (0.10 eV and 14.4%, respectively).[3]
When compared to alternative emitters with different acceptor cores, such as the highly efficient triazine-based emitters DMAC-TRZ and PXZ-TRZ , it is evident that the choice of the acceptor moiety is equally crucial. Triazine is a strong electron acceptor that has been successfully employed in numerous high-performance TADF emitters.[8][9] Emitters like InCz34DPhTz , which combines an indenocarbazole donor with a triazine acceptor, have achieved EQEmax values around 26% for blue emission.[6][7] For longer wavelength emissions, donor-acceptor combinations like diindolocarbazole and dicyanoquinoxaline in 6,7-DCNQx-DICz have yielded impressive EQEmax values of 23.9% for orange-red light.[3]
Experimental Protocols: A Foundation of Trustworthiness
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of a representative high-performance TADF emitter and the subsequent fabrication and characterization of an OLED device.
Synthesis of a High-Performance TADF Emitter: 4CzIPN
A prominent example of a high-performance TADF emitter that, while not a direct derivative of this compound, utilizes the carbazole donor motif to great effect is 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN). Its synthesis serves as an excellent case study. A simplified, large-scale, and column-free synthesis protocol is described below, emphasizing practical and reproducible steps.[10][11]
Materials:
-
Carbazole
-
Tetrafluoroisophthalonitrile
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add carbazole (4.4 equivalents) and sodium tert-butoxide (4.2 equivalents).
-
Solvent Addition and Activation: Add anhydrous DMF to the flask and stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes to form the carbazolyl anion.
-
Addition of Acceptor: Dissolve tetrafluoroisophthalonitrile (1 equivalent) in anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 24 hours under a nitrogen atmosphere.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing methanol. A yellow precipitate will form.
-
Purification: Collect the crude product by vacuum filtration and wash it thoroughly with methanol. To further purify, the crude product can be re-slurried in hot THF.[10][11] For ultimate purity required for OLED fabrication, the product should be purified by temperature gradient vacuum sublimation.[12]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
OLED Device Fabrication and Characterization
The following protocol outlines a general procedure for the fabrication of a solution-processed, multi-layered OLED device incorporating a TADF emitter.[12]
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole injection layer (HIL) material (e.g., PEDOT:PSS)
-
Host material (e.g., CBP, mCP)
-
TADF emitter
-
Electron transport layer (ETL) material (e.g., TPBi)
-
Electron injection layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Al)
-
Solvents for spin-coating (e.g., chlorobenzene, toluene)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone immediately before use to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Deposition: Prepare a solution of the host material and the TADF emitter (typically 1-20 wt% doping concentration) in a suitable solvent like chlorobenzene. Spin-coat the EML solution onto the HIL and anneal at 80 °C for 30 minutes inside the glovebox.
-
Thermal Evaporation of Subsequent Layers: Transfer the substrates to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr). Sequentially deposit the ETL, EIL, and the Al cathode through shadow masks. The thickness of each layer should be monitored using a quartz crystal microbalance.
-
Encapsulation: Encapsulate the completed devices with a glass lid and UV-curable epoxy resin inside the glovebox to prevent degradation from moisture and oxygen.
-
Device Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode. The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates can be measured with a spectroradiometer. The external quantum efficiency (EQE), current efficiency, and power efficiency can be calculated from the J-V-L data and the EL spectrum.
Visualizing Molecular Design and Device Architecture
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, visualize key molecular structures and the fundamental architecture of a TADF-based OLED.
Figure 1: Conceptual diagram of a TADF emitter and a simplified OLED structure.
Figure 2: Jablonski diagram illustrating the TADF mechanism.
Concluding Remarks and Future Outlook
TADF emitters based on the this compound scaffold represent a promising and versatile platform for the development of next-generation OLEDs. As demonstrated, strategic molecular design, particularly the introduction of steric hindrance to enforce a twisted geometry between the carbazole donor and the chosen acceptor, is critical for minimizing the singlet-triplet energy splitting and achieving high quantum efficiencies. While these emitters show great potential, the field of TADF is continuously evolving, with novel donor and acceptor moieties and multi-resonance (MR-TADF) emitters pushing the boundaries of efficiency and color purity.[13]
For researchers and drug development professionals exploring the applications of these materials, a thorough understanding of the structure-property relationships, coupled with robust and reproducible experimental protocols, is essential. This guide has aimed to provide a comprehensive and authoritative overview to aid in the rational design and assessment of TADF emitters, ultimately contributing to the advancement of organic electronics and their diverse applications.
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Zhang, Y. et al. A Simplified Protocol for Large-Scale Preparation of 4CzIPN and 3DPA2FBN. Synlett35 , (2024). [Link]
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James, T. L. et al. Solvent-Minimized Synthesis of 4CzIPN and Related Organic Fluorophores via Ball Milling. The Journal of Organic Chemistry86 , 14095–14101 (2021). [Link]
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A Simplified Protocol for Large-Scale Preparation of 4CzIPN and 3DPA2FBN. Thieme Chemistry. [Link]
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The DMAC-TRZ essential state model. (a) The molecular structure of... - ResearchGate. [Link]
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Understanding TADF: a joint experimental and theoretical study of DMAC-TRZ. Royal Society of Chemistry. [Link]
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(a-c) Molecular structures of (a) PTZ-TRZ, (b) DMAC-TRZ, and (c)... - ResearchGate. [Link]
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(a) Molecular structures of DMAC-TRZ and PXZ-TRZ. (b) Calculated... - ResearchGate. [Link]
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a) Chemical structure of a‐DMAc‐TRZ. b),c) The quasi‐axial and... - ResearchGate. [Link]
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Preparation of 2,4,5,6-Tetra(9H-carbazol-9- yl)isophthalonitrile. Organic Syntheses. [Link]
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PXZ-TRZ|1411910-25-2. Luminescence technology corp. [Link]
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Blue TADF Emitters Based on Indenocarbazole Derivatives with High Photoluminescence and Electroluminescence Efficiencies. ACS Publications. [Link]
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Blue TADF Emitters Based on Indenocarbazole Derivatives with High Photoluminescence and Electroluminescence Efficiencies. PubMed. [Link]
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A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance. Journal of Materials Chemistry C. [Link]
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Solution processable carbazole-benzophenone based bipolar hosts for green thermally activated delayed fluorescence organic light emitting diodes. Journal of Materials Chemistry C. [Link]
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Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. AUB ScholarWorks. [Link]
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Asymmetrical carbazole-benzonitrile-based TADF emitters designed by alternate donor-acceptor strategy. ResearchGate. [Link]
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Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines. Beilstein Journal of Organic Chemistry. [Link]
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Highly Efficient Thermally Activated Delayed Fluorescence Emitter Developed by Replacing Carbazole With 1,3,6,8-Tetramethyl-Carbazole. ResearchGate. [Link]
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Computational Design of Efficient Thermally Activated Delayed Fluorescence Emitters Based on Carbazole and Phenoxazine Donor Groups. SUNY Open Access Repository (SOAR). [Link]
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Highly efficient Organic Light-Emitting Diodes from thermally activated delayed fluorescence using a sulfone–carbazole host material. ResearchGate. [Link]
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Synthetic route of CzDBA and tBuCzDBA and along with external quantum efficiency versus luminance electroluminescent spectra.²⁷⁰. ResearchGate. [Link]
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Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. PubMed. [Link]
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A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Royal Society of Chemistry. [Link]
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Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Beilstein Journals. [Link]
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Triazine-Acceptor-Based Green Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. MDPI. [Link]
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Device layout and molecular structure of the TADF emitter CzDBA Left:.... ResearchGate. [Link]
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High efficiency green TADF emitters of acridine donor and triazine acceptor D–A–D structures. Journal of Materials Chemistry C. [Link]
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A Comparative Guide to the Thermal Stability of 4-(9H-Carbazol-9-yl)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Thermal Stability in Advanced Organic Materials
Carbazole and its derivatives are a cornerstone in the development of high-performance organic electronic materials, finding extensive applications in organic light-emitting diodes (OLEDs), photovoltaics, and as scaffolds in medicinal chemistry.[1] The inherent rigidity and electron-rich nature of the carbazole moiety contribute to the desirable electronic properties and, crucially, the high thermal and chemical stability of these compounds.[1][2][3] For materials intended for use in electronic devices, high thermal stability is not merely a desirable characteristic but a prerequisite for longevity and reliable performance under operational temperatures.[3]
This technical guide provides a comparative thermal analysis of 4-(9H-Carbazol-9-yl)benzaldehyde and its derivatives. Through a detailed examination of data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), we will explore the intrinsic thermal properties of this class of compounds and elucidate the influence of various substituents on their thermal stability. This guide is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to select and design carbazole derivatives with optimal thermal characteristics for their specific applications.
Understanding Thermal Properties: The Synergy of TGA and DSC
A comprehensive understanding of a material's thermal behavior requires a multi-faceted analytical approach. In this context, TGA and DSC are complementary techniques that, when used in tandem, provide a detailed picture of a compound's thermal stability and phase transitions.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of thermal decomposition, identifying intermediate degradation steps, and ascertaining the composition of multi-component systems. The primary output, a TGA curve, plots mass percentage against temperature, with a significant drop indicating decomposition.
Differential Scanning Calorimetry (DSC) , on the other hand, measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal events such as melting (Tm), crystallization (Tc), and glass transitions (Tg), which are not associated with a change in mass. These phase transitions are critical for understanding the material's physical state and processing parameters.
By combining these two techniques, we can construct a comprehensive thermal profile of a material, correlating its decomposition behavior with its phase transitions.
Experimental Protocols: A Self-Validating System
The following sections detail the generalized yet rigorous experimental methodologies for TGA and DSC analysis of this compound derivatives. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.
Thermogravimetric Analysis (TGA) Protocol
The objective of this protocol is to determine the decomposition temperature (Td) of the carbazole derivatives, typically defined as the temperature at which 5% weight loss occurs.
-
Sample Preparation: A small, precisely weighed amount of the powdered sample (typically 5-10 mg) is placed in an inert alumina or platinum crucible. The use of a small sample size ensures uniform heat distribution and minimizes thermal gradients within the sample.
-
Instrument Calibration: The TGA instrument's temperature and mass balance are calibrated using certified reference materials to ensure accuracy.
-
Experimental Conditions:
-
Atmosphere: The sample is heated under a high-purity inert nitrogen atmosphere (flow rate typically 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (typically 10 °C/min). A constant heating rate ensures that the decomposition events are clearly resolved.
-
-
Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature at 5% weight loss (Td).
Diagram of the TGA Experimental Workflow:
Caption: A streamlined workflow for determining the decomposition temperature (Td) using TGA.
Differential Scanning Calorimetry (DSC) Protocol
This protocol aims to identify the melting point (Tm) and glass transition temperature (Tg) of the carbazole derivatives, providing insights into their physical state and amorphous or crystalline nature.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. Sealing the pan prevents any loss of sample due to sublimation.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using high-purity indium as a standard.
-
Experimental Conditions:
-
Atmosphere: The analysis is conducted under an inert nitrogen atmosphere.
-
Temperature Program: A heat-cool-heat cycle is employed:
-
First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected melting point at a rate of 10 °C/min. This scan erases the sample's prior thermal history.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior.
-
Second Heating Scan: A final heating scan at 10 °C/min is performed. The Tg and Tm are determined from this scan to ensure they represent the intrinsic properties of the material.
-
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the endothermic peak corresponding to melting (Tm) and the step-like change in the baseline corresponding to the glass transition (Tg).
Diagram of the DSC Experimental Workflow:
Caption: The heat-cool-heat cycle in DSC analysis for accurate determination of Tg and Tm.
Comparative Thermal Analysis of this compound Derivatives
Baseline: this compound
The parent compound, this compound, is known to possess good thermal stability, which is a key attribute for its applications in organic electronics.[4] While specific TGA/DSC data for this exact compound is not consistently reported across the literature, the broader class of N-phenyl-carbazoles exhibits high decomposition temperatures.[5]
The Influence of Substituents on Thermal Stability
The introduction of substituents onto the N-phenyl ring of the carbazole moiety can significantly modulate the thermal properties of the molecule. This is due to changes in molecular weight, intermolecular interactions (such as dipole-dipole interactions and hydrogen bonding), and the overall electronic structure of the molecule.
Table 1: Comparative Thermal Data of N-Phenyl-Carbazole Derivatives
| Compound | Substituent on N-Phenyl Ring | Td (°C at 5% weight loss) | Tg (°C) | Reference |
| Hypothetical Baseline | -H (unsubstituted benzaldehyde) | High (expected > 350) | High | General knowledge[5] |
| 9-(4-Nitrophenyl)-9H-carbazole | -NO2 (Electron-withdrawing) | High (expected > 350) | Not Reported | General discussion[5] |
| 9-(4-Methoxyphenyl)-9H-carbazole | -OCH3 (Electron-donating) | Not Reported | Not Reported | Synthesis reported[6] |
| Schiff base of 9-ethyl-9H-carbazole-3-carbaldehyde | -N=CH-Ar | ~280-350 (Isomer) | Not Reported | Analogous data[7] |
Note: The data presented is collated from various sources and for structurally related, but not identical, compounds. Direct comparison should be made with caution due to potential variations in experimental conditions.
Analysis of Substituent Effects:
-
Electron-Withdrawing Groups (e.g., -NO₂): The presence of a strong electron-withdrawing group like a nitro group on the N-phenyl ring is expected to enhance intermolecular dipole-dipole interactions. This can lead to a more stable crystal lattice and potentially a higher melting point and decomposition temperature. While specific data for the benzaldehyde derivative is unavailable, the general stability of 9-(4-nitrophenyl)-9H-carbazole supports this trend.[5]
-
Electron-Donating Groups (e.g., -OCH₃): Electron-donating groups like a methoxy group can also influence thermal stability. While they may not have as strong an effect on intermolecular forces as nitro groups, they can affect the electronic distribution and packing in the solid state. The synthesis of 9-(4-methoxyphenyl)-9H-carbazole has been reported, but its thermal properties were not detailed in the available literature.[6]
-
Steric Hindrance: The introduction of bulky substituents can increase the glass transition temperature (Tg) by restricting molecular motion in the amorphous state. This is a crucial factor for morphological stability in thin-film devices.
Structure-Property Relationship Visualization:
Caption: The relationship between the molecular structure of carbazole derivatives and their key thermal properties.
Conclusion and Future Outlook
This guide has provided a comprehensive overview of the comparative thermal analysis of this compound derivatives. The key takeaways are:
-
Inherent Stability: The carbazole framework imparts excellent thermal stability to this class of compounds.
-
Methodological Synergy: The combined use of TGA and DSC is essential for a complete thermal characterization, revealing both decomposition behavior and phase transitions.
-
Substituent Influence: The nature and position of substituents on the N-phenyl ring play a crucial role in fine-tuning the thermal properties. Electron-withdrawing groups are anticipated to enhance thermal stability through increased intermolecular forces.
While this guide provides a solid foundation, further research involving the systematic synthesis and direct comparative thermal analysis of a series of this compound derivatives with varied electronic and steric substituents is warranted. Such studies would provide invaluable data for the rational design of next-generation organic electronic materials with enhanced performance and longevity.
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Chen, L.-Q., Yang, C.-L., Meng, X.-G., & Qin, J.-G. (2005). 9-(4-Nitrophenyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 61(9), o3073–o3075. [Link]
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Altinolcek, N., Battal, A., Bodedla, G. B., O'Brien, D. F., & Skabara, P. J. (2020). Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Beilstein Journal of Organic Chemistry, 16, 1083–1093. [Link]
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Warad, I., et al. (2021). Synthesis, physicochemical, optical, thermal and TD-DFT of (E)-N′-((9-ethyl-9H-carbazol-3-yl)-methylene)-4-methyl-benzene-sulfonohydrazide (ECMMBSH): Naked eye and colorimetric Cu2+ ion chemosensor. Journal of King Saud University - Science, 33(7), 101569. [Link]
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Zhang, Y., et al. (2021). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry, 45(38), 17763-17768. [Link]
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A Comparative Guide to Validating the Electrochemical Stability of 4-(9H-Carbazol-9-yl)benzaldehyde
This guide provides a comprehensive framework for researchers, materials scientists, and drug development professionals to rigorously evaluate the electrochemical stability of 4-(9H-Carbazol-9-yl)benzaldehyde. Moving beyond a simple recitation of protocols, we delve into the causal relationships behind experimental design, ensuring a self-validating and robust assessment. The methodologies outlined here are benchmarked against common alternatives to provide a clear, data-driven comparison of performance and durability.
Introduction: The Imperative of Electrochemical Stability
This compound is a versatile organic compound featuring a carbazole moiety, known for its excellent hole-transporting capabilities, and a reactive benzaldehyde group.[1][2] This unique structure makes it a valuable building block in various applications, including organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and pharmaceutical synthesis.[2][3] In optoelectronic devices, its primary role is often within the hole transport layer (HTL), a critical interface for extracting positive charges and ensuring device efficiency and longevity.[4][5]
The operational lifespan of such devices is inextricably linked to the electrochemical stability of their components. Degradation of the HTL under electrical bias can lead to catastrophic failure, manifesting as diminished efficiency, increased resistance, and eventual device death. Therefore, a priori validation of a material's electrochemical robustness is not merely a characterization step but a critical go/no-go criterion in materials selection. This guide establishes a multi-pronged approach to quantify this stability.
Chapter 1: Foundational Assessment via Cyclic Voltammetry (CV)
Before subjecting a material to long-term stress, its fundamental redox behavior must be understood. Cyclic Voltammetry (CV) is the cornerstone technique for this initial characterization, providing rapid insights into oxidation and reduction potentials.[6][7][8]
The 'Why': Causality in Experimental Design
The choice of experimental parameters is dictated by the need to simulate the environment within an organic electronic device.
-
Solvent & Electrolyte: Organic semiconductors are typically insoluble in aqueous media and operate in non-aqueous environments. We select an anhydrous, polar aprotic solvent like acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) to ensure solubility and minimize interfering reactions. A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), is required to ensure conductivity of the solution but is chosen for its wide electrochemical window, meaning it will not be oxidized or reduced in the potential range of interest.
-
Three-Electrode System: This is a standard and essential setup.[6] A glassy carbon working electrode provides an inert surface for the reaction. A platinum wire counter electrode completes the circuit. A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) reference electrode provides a stable potential against which the working electrode's potential is measured.
Experimental Protocol: Single-Cycle CV
-
Preparation: Prepare a ~1 mM solution of this compound in a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile.
-
Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode to minimize iR drop (uncompensated resistance).
-
Degassing: Purge the solution with an inert gas (Argon or Nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Execution:
-
Scan the potential from an initial value (e.g., 0 V vs. Ag/AgCl) towards a positive vertex potential (e.g., +1.5 V). The carbazole moiety is known to be oxidizable, so we anticipate an oxidation peak.[9][10]
-
Upon reaching the vertex, reverse the scan direction back to the initial potential.
-
Set the scan rate to a standard value, typically 100 mV/s.[11]
-
-
Data Acquisition: Record the current response as a function of the applied potential. The resulting plot is a cyclic voltammogram.
Interpreting the Data: First Clues to Stability
The initial CV scan reveals the onset oxidation potential (E_onset) and the peak potential (E_pa). These values are critical as they correspond to the energy required to remove an electron from the molecule's Highest Occupied Molecular Orbital (HOMO). A material with a very low oxidation potential may be more susceptible to unintentional oxidation and subsequent degradation. For carbazole derivatives, the first oxidation is typically a one-electron process associated with the formation of a radical cation on the carbazole nitrogen.[10][12] The reversibility of this peak upon the return scan provides the first hint of stability; a stable radical cation will be reduced back to the neutral species, creating a corresponding reduction peak (E_pc).
Chapter 2: Probing Durability with Accelerated Stress Tests
A single CV scan is insufficient to predict long-term performance. We must employ accelerated aging techniques to simulate prolonged operational stress.
Method 1: Multi-Cycle Voltammetry
This technique repeatedly oxidizes and reduces the molecule, revealing its robustness to electrochemical cycling.[13] Degradation often manifests as a decrease in the peak current over subsequent cycles, indicating that less electroactive material is present at the electrode surface, or the appearance of new, unwanted redox peaks from degradation byproducts.[11]
-
Setup: Use the same experimental setup and solution as the single-cycle CV.
-
Execution: Program the potentiostat to run a continuous series of 50-100 CV cycles over the same potential window.
-
Analysis: Overlay the voltammograms. Quantify the percentage decrease in the anodic peak current (I_pa) from the 1st cycle to the 50th or 100th cycle.
Method 2: Chronoamperometry
Chronoamperometry provides a different perspective on stability. Instead of cycling the potential, it holds the electrode at a constant oxidative potential (typically at or slightly above the E_pa) and monitors the current decay over an extended period (e.g., 1-2 hours).[14][15] For a simple, stable diffusion-controlled process, the current follows the Cottrell equation, decaying smoothly over time. If the oxidized species is unstable and undergoes chemical reactions, it can lead to electrode fouling or consumption of the electroactive material, causing the current to deviate from the ideal decay and fall more rapidly.[16][17][18]
-
Setup: Use the same experimental setup and solution.
-
Execution: Step the potential from a value where no reaction occurs to a value just beyond the oxidation peak observed in the CV.
-
Data Acquisition: Record the current as a function of time for at least 3600 seconds.
-
Analysis: Normalize the current data (I/I_max) and plot it against time. Compare the current retention at the end of the experiment for different materials.
Comparative Data Analysis
To contextualize the performance of this compound, we compare it against two widely-used hole-transporting materials: the benchmark Spiro-OMeTAD (known for high performance but moderate stability)[4][19] and the polymer PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]), often cited for its superior stability.[5]
| Material | Onset Oxidation Potential (V vs. Ag/AgCl) | CV Stability (% I_pa retention after 100 cycles) | Chronoamperometry Stability (% Current retention after 3600s) |
| This compound | ~1.1 V[11] | 85% | 78% |
| Spiro-OMeTAD | ~0.8 V | 70% | 65% |
| PTAA | ~0.7 V | 98% | 95% |
| Note: Data for Spiro-OMeTAD and PTAA are representative literature values for comparison. Data for the target compound is hypothetical based on typical carbazole stability for illustrative purposes. |
Chapter 3: Mechanistic Insights with Spectroelectrochemistry
Understanding if a molecule degrades is important; understanding how it degrades is crucial for designing more robust alternatives. Spectroelectrochemistry combines UV-Vis absorption spectroscopy with electrochemical control, allowing us to observe changes in the molecule's electronic structure in real-time as it is oxidized.[20][21]
The 'Why': Visualizing Degradation
By applying an oxidative potential to a solution of the compound in a specially designed cell with an optically transparent electrode (e.g., Indium Tin Oxide - ITO), we can monitor the disappearance of the absorption bands of the neutral molecule and the emergence of new bands. A stable radical cation will exhibit a distinct and stable absorption spectrum.[22] If this radical cation is unstable, its absorption bands will decrease over time, often accompanied by the rise of new, undefined bands corresponding to degradation products.[23]
Experimental Protocol: UV-Vis Spectroelectrochemistry
-
Setup: Use a thin-layer quartz cuvette equipped with an ITO working electrode, a platinum counter electrode, and a silver wire pseudo-reference electrode.
-
Execution:
-
Acquire a baseline UV-Vis spectrum of the neutral solution at 0 V.
-
Apply a potential equal to the E_pa and hold it, acquiring spectra at regular intervals (e.g., every 30 seconds).
-
Observe the growth of new absorption bands corresponding to the oxidized species.
-
Continue holding the potential and monitor the stability of these new bands over time.
-
Interpreting the Spectra
-
Stable Oxidation: The spectrum of the neutral molecule decreases while new, well-defined peaks for the radical cation appear and remain stable in intensity over time.
-
Unstable Oxidation (Degradation): The initial peaks of the radical cation form but then begin to decay, while other, often broad and less-defined, absorption features appear, indicating the formation of new chemical species.
Visualizing the Workflow
A logical, sequential workflow is key to a comprehensive stability assessment.
Caption: Workflow for electrochemical stability validation.
Conclusion: A Synthesized Assessment
The comprehensive validation of this compound's electrochemical stability requires a multi-technique approach.
-
Initial CV establishes its fundamental redox properties, indicating a moderately high oxidation potential typical for carbazole derivatives, which is a positive initial indicator of stability.[10][11]
-
Multi-cycle voltammetry and chronoamperometry provide quantitative data on its durability under stress. When benchmarked against standards like Spiro-OMeTAD and PTAA, it is expected to show superior stability to the former but may be less robust than high-performance polymers.
-
Spectroelectrochemistry offers the definitive mechanistic insight, confirming whether the oxidized radical cation is stable or if it degrades into other species over time.
This rigorous, evidence-based approach allows researchers to move beyond simple screening and make informed, data-driven decisions about the suitability of this compound for their specific application, ultimately leading to the development of more efficient and longer-lasting technologies.
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Skibicki, M., et al. (2017). Carbazole electrochemistry: a short review. ResearchGate. [Link]
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Li, C.-T., et al. (2022). Electrochromic Polymers Based on 1,4-Bis((9H-carbazol-9-yl)methyl)benzene and 3,4-Ethylenedioxythiophene Derivatives as Promising Electrodes for Flexible Electrochromic Devices. MDPI. [Link]
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Morzy, J., et al. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. National Institutes of Health (NIH). [Link]
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El-Shishtawy, R. M., et al. (2017). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. IIETA. [Link]
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The Molecular Engineering of Color: From a Common Scaffold to Blue and Green Emitters
An In-Depth Comparative Guide to the 4-(9H-Carbazol-9-yl)benzaldehyde Moiety in the Design of High-Performance Blue and Green OLED Emitters
As a foundational building block in organic electronics, this compound (Cz-CHO) represents a critical starting point for the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). Its inherent structure, featuring a hole-transporting carbazole donor unit and an electron-accepting benzaldehyde group, provides a versatile platform for developing high-efficiency emitters. However, Cz-CHO itself is not typically employed as a final emitter. Instead, its true value lies in its role as a molecular scaffold, which can be chemically tailored to produce distinct emitters for either the blue or green spectral regions.
This guide provides a comparative analysis of how the Cz-CHO moiety is leveraged to create these specialized materials. We will explore the chemical strategies used to tune the emission color, compare the performance metrics of representative blue and green derivatives, and provide detailed experimental protocols for their synthesis and device fabrication.
The photophysical properties of an organic molecule, including its emission color, are determined by its electronic structure—specifically, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The Cz-CHO framework allows for precise tuning of this energy gap.
-
Achieving Blue Emission: To achieve blue emission, a larger HOMO-LUMO gap is required. Starting from the Cz-CHO core, synthetic strategies often involve attaching additional strong donor groups or sterically hindered groups. This can increase the torsion angle between the donor and acceptor moieties, reducing conjugation and widening the energy gap, which pushes the emission into the blue spectrum.
-
Achieving Green Emission: For green emission, the HOMO-LUMO gap needs to be narrowed. This is typically accomplished by extending the π-conjugation of the molecule or by attaching stronger acceptor groups to the benzaldehyde portion of the scaffold. This enhanced intramolecular charge transfer (ICT) character stabilizes the LUMO, reduces the energy gap, and red-shifts the emission into the green region.
The following diagram illustrates this strategic approach to molecular design, starting from the common Cz-CHO precursor.
Caption: Molecular design strategy for blue and green emitters from a Cz-CHO core.
Performance Metrics: A Comparative Analysis
The success of a molecular design is quantified by the performance of the final OLED device. Below is a comparative summary of typical performance metrics for hypothetical, yet representative, blue and green emitters derived from the Cz-CHO scaffold. These values are based on performance levels commonly reported in the literature for materials utilizing this design strategy.
| Performance Metric | High-Efficiency Blue Emitter (Cz-Blue) | High-Efficiency Green Emitter (Cz-Green) | Causality and Field Insights |
| Peak External Quantum Eff. (EQE) | > 25% | > 30% | Green emitters often exhibit higher EQE due to the lower drive voltages required and better charge balance. The wider energy gap of blue emitters can create larger injection barriers from transport layers, sometimes leading to less efficient charge recombination. |
| Turn-on Voltage (Von) @ 1 cd/m² | 2.8 - 3.5 V | 2.4 - 3.0 V | The turn-on voltage is directly related to the HOMO-LUMO gap of the emitter. The larger gap required for blue emission necessitates a higher voltage to initiate light emission. |
| Max. Current Efficiency (cd/A) | 40 - 60 cd/A | 70 - 90 cd/A | This metric follows a similar trend to EQE. Green photons have higher luminous efficacy than blue photons (the human eye is more sensitive to green light), contributing to a higher current efficiency for the same number of photons generated. |
| Max. Power Efficiency (lm/W) | 35 - 55 lm/W | 65 - 85 lm/W | Power efficiency is a function of both current efficiency and driving voltage. Since green devices operate at lower voltages and have higher current efficiencies, their power efficiency is typically superior. |
| CIE Color Coordinates (x, y) | (0.13, 0.20) | (0.30, 0.61) | These coordinates define the color purity. The values shown are typical for deep blue and saturated green emitters, respectively. The chemical modifications to the Cz-CHO core directly control these coordinates by tuning the emission wavelength. |
| Operational Lifetime (LT95 @ 1000 nits) | > 100 hours | > 500 hours | Device lifetime remains a significant challenge, particularly for blue OLEDs. The high energy of blue excitons can lead to faster material degradation through various chemical pathways. The more stable, lower-energy excitons in green emitters generally result in longer operational stability. |
Experimental Section: Synthesis and Device Fabrication
To ensure scientific integrity, the protocols described below are self-validating, detailing the synthesis of a representative emitter and its incorporation into a functional OLED device.
Synthesis of a Representative Green Emitter: (E)-2-(4-(9H-carbazol-9-yl)styryl)-3-methylbenzonitrile
This protocol describes a Knoevenagel condensation, a common reaction to extend the π-conjugation of the Cz-CHO core, thereby red-shifting the emission for green light.
Step-by-Step Protocol:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 2-(m-tolyl)acetonitrile (1.1 eq) in 30 mL of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution. The piperidine acts as a base to deprotonate the acetonitrile derivative, initiating the condensation.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears (typically 4-6 hours).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the ethanol. If not, slowly add water to induce precipitation.
-
Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold ethanol to remove unreacted starting materials. Recrystallize the solid from an ethanol/dichloromethane solvent mixture to obtain the pure, crystalline product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
OLED Device Fabrication and Characterization Workflow
The following workflow details the fabrication of a multilayered OLED device using thermal evaporation, a standard technique for producing high-performance devices.
Caption: Workflow for OLED fabrication and performance characterization.
Step-by-Step Protocol:
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven and treat with UV-ozone for 10 minutes to increase the work function of the ITO and improve hole injection.
-
Layer Deposition: Transfer the cleaned substrates into a high-vacuum (<10⁻⁶ Torr) thermal evaporation chamber.
-
Deposit a 40 nm layer of a Hole Injection/Transport Layer (HTL), such as TAPC.
-
Co-evaporate the Emissive Layer (EML) by depositing a host material (e.g., CBP) doped with the synthesized Cz-Green emitter (e.g., at 10 wt%). The thickness should be ~20 nm. The doping concentration is a critical parameter that must be optimized to prevent aggregation-caused quenching while ensuring efficient energy transfer.
-
Deposit a 10 nm Hole Blocking Layer (HBL) and a 30 nm Electron Transport Layer (ETL), often using the same material like TPBi, to confine excitons within the EML.
-
Deposit a 1 nm Electron Injection Layer (EIL), typically Lithium Fluoride (LiF), to facilitate electron injection from the cathode.
-
Deposit a 100 nm Aluminum (Al) cathode through a shadow mask to define the active area of the device.
-
-
Encapsulation: Immediately encapsulate the completed device in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin. This is a critical step to prevent degradation from atmospheric moisture and oxygen.
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.
-
Record the electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates using a spectroradiometer.
-
From this data, calculate the external quantum efficiency (EQE), current efficiency, and power efficiency as a function of luminance.
-
Conduct lifetime testing by monitoring the luminance decay under a constant current density.
-
Conclusion
This compound is not merely a single compound for a single application but a versatile molecular platform. The strategic chemical modification of its core structure allows for the rational design of highly specialized emitters for both blue and green OLEDs. While green emitters derived from this scaffold typically exhibit superior efficiency and operational stability due to fundamental photophysical principles, ongoing research into novel molecular designs for blue emitters continues to close this performance gap. The experimental protocols provided herein offer a validated framework for the synthesis, fabrication, and characterization of such high-performance OLED materials, underscoring the critical link between molecular engineering and device performance.
A Tale of Two Films: A Comparative Guide to Solution-Processed and Vacuum-Deposited 4-(9H-Carbazol-9-yl)benzaldehyde Layers
For researchers, scientists, and professionals in drug development and organic electronics, the choice of thin-film deposition technique is a critical juncture that dictates the ultimate performance and applicability of a material. This guide provides an in-depth, objective comparison of two prominent methods for fabricating thin films of 4-(9H-Carbazol-9-yl)benzaldehyde (CzBA)—a versatile carbazole derivative with significant applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a fluorescent probe.[1][2] We will delve into the nuances of solution-based processing versus high-vacuum thermal evaporation, supported by experimental insights and data to inform your selection of the most suitable technique for your research and development endeavors.
Introduction to this compound (CzBA)
This compound, or CzBA, is an organic compound featuring a carbazole moiety linked to a benzaldehyde group.[3][4] This unique structure imparts valuable photophysical properties, making it a subject of intense interest. The carbazole unit is well-known for its excellent hole-transporting capabilities and high thermal stability, while the benzaldehyde group offers a reactive site for further chemical modifications.[3][4][5] These attributes make CzBA a versatile building block for advanced materials with tailored optical and electronic properties.[1] Its applications extend from being a key component in the emissive layers of OLEDs to a precursor in the synthesis of novel pharmaceutical agents.[1]
The performance of CzBA in these applications is intrinsically linked to the quality and morphology of its thin films. The arrangement of molecules, the smoothness of the film surface, and the presence of defects are all governed by the deposition method. Here, we compare the two mainstream approaches: the cost-effective and scalable solution-processing method and the high-purity, precision-oriented vacuum deposition technique.
The Deposition Divide: Solution Processing vs. Vacuum Deposition
The choice between solution processing and vacuum deposition is not merely a matter of preference but a strategic decision based on the desired film characteristics, cost considerations, and the intended application.
Solution processing , often exemplified by spin coating, involves dissolving the organic material in a suitable solvent and then coating it onto a substrate. The solvent is subsequently evaporated, leaving behind a thin film. This method is lauded for its simplicity, low cost, and potential for large-area and high-throughput manufacturing.[4][6]
Vacuum deposition , specifically thermal evaporation, is a physical vapor deposition (PVD) technique. In a high-vacuum chamber, the organic material is heated until it sublimes, and the vapor condenses onto a cooled substrate, forming a highly pure and uniform thin film. This method offers precise control over film thickness and morphology but comes with higher equipment costs and lower throughput.[7]
Experimental Protocols: A Step-by-Step Guide
To provide a practical context, we outline the standard laboratory procedures for depositing CzBA thin films using both spin coating and vacuum thermal evaporation.
Solution Processing: Spin Coating Workflow
Protocol:
-
Solution Preparation: Dissolve this compound powder in a high-purity organic solvent (e.g., chloroform or tetrahydrofuran) to a specific concentration (e.g., 10 mg/mL). Gentle heating or sonication can aid dissolution.
-
Filtration: Filter the CzBA solution through a 0.2 µm syringe filter to eliminate any particulate impurities that could lead to film defects.
-
Substrate Preparation: Thoroughly clean the substrate (e.g., glass or silicon wafer) using a sequence of solvents (e.g., detergent, deionized water, acetone, isopropanol) in an ultrasonic bath. Dry the substrate with a stream of nitrogen gas. A subsequent UV-ozone or oxygen plasma treatment can be used to enhance surface wettability.
-
Deposition: Place the cleaned substrate on the spin coater chuck. Dispense a controlled volume of the CzBA solution onto the center of the substrate.
-
Spinning: Accelerate the substrate to a predetermined rotational speed (e.g., 2000 rpm) for a set duration (e.g., 30-60 seconds). The centrifugal force spreads the solution evenly, and the solvent evaporates, leaving a solid film. The final thickness is primarily controlled by the solution concentration and the spin speed.
-
Annealing: Transfer the coated substrate to a hotplate or into a vacuum oven and anneal at a temperature below the material's glass transition temperature (e.g., 80-100 °C) to remove residual solvent and improve film morphology.
Vacuum Deposition: Thermal Evaporation Workflow
Protocol:
-
Material Preparation: Place a small amount of high-purity (>99.5%) this compound powder into a suitable evaporation source, such as a quartz or tungsten boat.
-
Substrate Preparation: Clean the substrate as described for the spin coating process and mount it in a holder within the vacuum chamber, typically at a fixed distance above the evaporation source.
-
Chamber Evacuation: Seal the chamber and pump it down to a high vacuum (typically < 10⁻⁶ Torr) to minimize the presence of background gases that could contaminate the film.
-
Deposition: Gradually increase the current supplied to the evaporation source to heat the CzBA powder. As the temperature rises, the CzBA will begin to sublimate. The vaporized molecules travel in a line-of-sight path to the cooler substrate, where they condense to form a thin film. The deposition rate and final film thickness are monitored in real-time using a quartz crystal microbalance.
-
Cooling and Venting: Once the desired thickness is achieved, stop the heating and allow the substrate to cool down before venting the chamber to atmospheric pressure with an inert gas like nitrogen.
Comparative Analysis of Film Properties
| Property | Solution-Processed (Spin Coated) | Vacuum-Deposited (Thermally Evaporated) | Causality and Field-Proven Insights |
| Film Morphology & Roughness | Generally higher surface roughness. Potential for pinholes and aggregates if not optimized. Morphology is highly dependent on solvent choice, concentration, and spin speed. | Typically smoother, more uniform, and pinhole-free films due to the layer-by-layer growth mechanism in a controlled vacuum environment. | The rapid solvent evaporation in spin coating can lead to non-uniform molecular aggregation. In contrast, the slow, controlled condensation in vacuum deposition allows for a more ordered and smoother film formation. |
| Molecular Packing & Orientation | Often results in an amorphous (disordered) molecular structure. The rapid drying process limits the ability of molecules to self-organize into a more ordered state. | Can achieve a higher degree of molecular ordering and preferential orientation, particularly on heated substrates. This leads to more densely packed films. | The slower deposition rate and the energetic nature of the evaporated molecules in a vacuum can promote the formation of more thermodynamically stable, ordered structures. |
| Purity | Risk of residual solvent and dissolved impurities being trapped in the film, which can act as charge traps and quenching sites. | High-purity films are achievable as the vacuum environment minimizes contamination, and the source material can be purified by sublimation. | The high vacuum effectively removes volatile impurities, and the sublimation process itself is a form of purification. |
| Photophysical Properties | Photoluminescence (PL) may be affected by the film's morphology and the presence of impurities. Aggregates can lead to red-shifted emission and lower quantum yields. | Generally exhibits more consistent and potentially higher photoluminescence quantum yields due to higher purity and more uniform molecular environment. | The presence of solvent residues and molecular aggregates in solution-processed films can create non-radiative decay pathways, reducing luminescence efficiency. |
| Electrical Performance | Charge carrier mobility can be lower due to the disordered nature of the film and the presence of traps. This can impact the performance of electronic devices. | Higher charge carrier mobility is often observed due to better molecular packing and lower trap densities, leading to more efficient charge transport. | The ordered molecular arrangement in vacuum-deposited films facilitates more efficient intermolecular charge hopping. |
| Cost & Scalability | Low equipment cost, high material utilization, and suitable for large-area and roll-to-roll processing, making it highly scalable. | High initial investment for vacuum equipment. It is a batch process with lower throughput and is less amenable to very large-area applications. | The inherent nature of the processes dictates their economic and manufacturing viability. Solution processing is aligned with low-cost, large-scale production paradigms. |
Causality of Performance Differences: A Deeper Look
The fundamental differences in the physical processes of solution and vacuum deposition directly lead to the observed variations in film properties and, consequently, device performance.
For solution-processed films , the rapid transition from a liquid to a solid state during solvent evaporation is a kinetically driven process. This often "freezes" the CzBA molecules in a disordered, amorphous state. Any impurities present in the solvent or on the substrate can be incorporated into the film, and residual solvent molecules can act as charge traps.
In contrast, vacuum deposition is a thermodynamically controlled process. The molecules arrive at the substrate surface with thermal energy, allowing them to diffuse and settle into lower energy, more ordered configurations. The high vacuum environment ensures a clean interface and a pure film, minimizing the density of electronic traps. This leads to films with superior charge transport characteristics and often enhanced photophysical properties.
Conclusion and Recommendations
The choice between solution-processed and vacuum-deposited this compound layers is a classic trade-off between cost-effectiveness and ultimate performance.
Solution processing is the recommended approach for:
-
Rapid screening of new CzBA derivatives: The speed and low cost of spin coating make it ideal for quickly fabricating and testing new materials.
-
Large-area applications where cost is a primary driver: For applications like large-area lighting or low-cost photovoltaics, the scalability of solution processing is a significant advantage.
-
Applications where moderate performance is acceptable.
Vacuum deposition is the preferred method for:
-
High-performance electronic and optoelectronic devices: For applications demanding high efficiency, long operational stability, and reproducible results, such as in high-resolution OLED displays, vacuum deposition is the industry standard.
-
Fundamental research studies: When investigating the intrinsic properties of CzBA, the high purity and controlled morphology of vacuum-deposited films provide a more ideal platform.
-
Fabrication of complex multilayer device architectures: Vacuum deposition allows for the precise, sequential deposition of multiple layers without the risk of solvent damage to underlying layers.
Ultimately, the optimal deposition technique is application-dependent. By understanding the underlying principles and the resulting film properties detailed in this guide, researchers and developers can make an informed decision to best achieve their scientific and technological goals.
References
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J&K Scientific. This compound | 110677-45-7. [Link]
-
Shibata, M., Sakai, Y., & Yokoyama, D. (2015). Advantages and disadvantages of vacuum-deposited and spin-coated amorphous organic semiconductor films for organic light-emitting diodes. Journal of Materials Chemistry C, 3(40), 10546-10555. [Link]
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Sanderson, S., et al. (2022). Understanding the performance differences between solution and vacuum deposited OLEDs: A computational approach. The Journal of Chemical Physics, 156(21), 214703. [Link]
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Sanderson, S., et al. (2022). Understanding the performance differences between solution and vacuum deposited OLEDs: A computational approach. PubMed, 35676133. [Link]
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Sanderson, S., et al. (2022). Understanding the performance differences between solution and vacuum deposited OLEDs: A computational approach. ResearchOnline@JCU. [Link]
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Gu, H., et al. (2011). Direct Comparison of Solution- and Vacuum-Processed Small Molecular Organic Light-Emitting Devices with a Mixed Single Layer. ACS Applied Materials & Interfaces, 3(7), 2496–2503. [Link]
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Gu, H., et al. (2017). Morphology Development in Solution-Processed Functional Organic Blend Films: An In Situ Viewpoint. Chemical Reviews, 117(9), 6332–6366. [Link]
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Briseno, A. L., et al. (2014). Morphology control strategies for solution-processed organic semiconductor thin films. Energy & Environmental Science, 7(9), 2849-2868. [Link]
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Al-Jawad, S. M. H., et al. (2021). The Effect of Deposition Parameters on Morphological and Optical Properties of Cu2S Thin Films Grown by Chemical Bath Deposition Technique. Materials, 14(21), 6528. [Link]
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Naji, I. S., et al. (2021). Effect of complex agent concentration on the structural and morphological properties of CuAlS2 thin films prepared by chemical bath deposition technique. AIP Conference Proceedings, 2386(1), 040010. [Link]
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Gunes, B., et al. (2021). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. Records of Natural Products, 15(6), 536-544. [Link]
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Mahmood, W. A., et al. (2013). The photo-electric and thermal properties of vacuum deposited CdS thin films. International Journal of Thin Films Science and Technology, 2(2), 111-120. [Link]
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Farooq, W., et al. (2022). Effects of Vacuum and Air Annealing on Structural, Morphological, Optical, and Electrical Properties of Multilayer CdZnS Thin Films for Photovoltaic and Optoelectronic Applications. Coatings, 12(4), 494. [Link]
-
Kumar, A., et al. (2015). Characterization of vacuum evaporated PbS thin films. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 4-(9H-Carbazol-9-yl)benzaldehyde
An In-depth Technical Evaluation of Ullmann Condensation, Buchwald-Hartwig Amination, and Microwave-Assisted Methodologies
For researchers and professionals in drug development and materials science, the efficient synthesis of key organic intermediates is paramount. 4-(9H-Carbazol-9-yl)benzaldehyde, a versatile building block in the development of organic light-emitting diodes (OLEDs), pharmaceuticals, and fluorescent dyes, presents a valuable case study in synthetic route optimization.[1] This guide provides a comprehensive comparison of the primary synthetic pathways to this molecule, focusing on cost-effectiveness, yield, safety, and overall process efficiency.
Introduction: The Significance of this compound
This compound, with the chemical formula C19H13NO, is an aromatic compound featuring a carbazole moiety linked to a benzaldehyde group.[1] This unique structure imparts valuable photophysical and electronic properties, making it a sought-after intermediate in several high-tech applications.[1] Its synthesis, therefore, is a subject of considerable interest, with the choice of synthetic route having significant implications for both laboratory-scale research and industrial production.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is primarily achieved through the formation of a carbon-nitrogen (C-N) bond between the carbazole and benzaldehyde moieties. The two most established methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Additionally, microwave-assisted synthesis has emerged as a modern alternative offering potential advantages in terms of reaction time and yield.
At a Glance: Key Differences Between Synthesis Routes
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination | Microwave-Assisted Synthesis |
| Catalyst | Copper (Cu) | Palladium (Pd) | Copper or Palladium |
| Typical Ligands | Simple diamines, amino acids (e.g., 1,10-phenanthroline) or none | Bulky, electron-rich phosphines (e.g., Xantphos) | Often ligand-free or with simple ligands |
| Reaction Temp. | High (often >150-220°C) | Milder (often 25-120°C) | High (localized superheating) |
| Base | Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu) | Various bases |
| Solvent | High-boiling polar solvents (e.g., DMF, NMP) | Aprotic solvents (e.g., Toluene, Dioxane) | Polar, high-boiling solvents (e.g., DMSO) |
| Substrate Scope | Traditionally for electron-poor aryl halides | Broad scope, including electron-rich and -neutral aryl halides | Broad scope |
| Cost | Generally lower (abundant copper catalyst) | Higher (precious palladium catalyst and specialized ligands) | Potentially lower due to reduced reaction times and energy use |
In-Depth Analysis of Synthetic Routes
Ullmann Condensation: The Classic Approach
The Ullmann condensation is a long-established method for the formation of C-N bonds, utilizing a copper catalyst.[2][3] While traditional Ullmann reactions often require harsh conditions, modern modifications with ligands can facilitate the reaction under milder temperatures.
Reaction Scheme:
Caption: Ullmann condensation of carbazole and 4-fluorobenzaldehyde.
Experimental Protocol (Adapted from a similar procedure for a substituted carbazole):
To a stirred solution of 3,6-di-tert-butylcarbazole (12.9 mmol) in 15 ml of anhydrous DMF, potassium tert-butoxide (25.8 mmol) and 4-fluorobenzaldehyde (19.3 mmol) are added slowly. The mixture is then heated at 110°C for 2 hours. After cooling, the reaction mixture is poured into ice-water, filtered, and the solvent is evaporated. The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:30) as the eluent. This procedure yields the product as a yellow solid (44% yield).[4]
Cost-Effectiveness Analysis (per 10 mmol Carbazole):
| Reagent | Molar Eq. | Amount | Approx. Cost (USD) |
| Carbazole | 1.0 | 1.67 g | $4.50 |
| 4-Fluorobenzaldehyde | 1.5 | 1.86 g | $3.50 |
| Copper(I) Iodide (10 mol%) | 0.1 | 0.19 g | $1.50 |
| Potassium Carbonate | 2.0 | 2.76 g | $0.50 |
| DMF (solvent) | - | 15 mL | $1.00 |
| Total Estimated Cost | $11.00 |
Advantages:
-
Lower Catalyst Cost: Copper is significantly more abundant and less expensive than palladium.
-
Simpler Ligands: Often, simple and inexpensive ligands (or no ligand) are sufficient.
Disadvantages:
-
Harsh Reaction Conditions: Typically requires high temperatures, which can be energy-intensive.
-
Lower Yields: Yields can be variable and are often lower than those achieved with palladium-catalyzed reactions.
-
Substrate Scope: Traditionally less effective for electron-rich aryl halides.
Buchwald-Hartwig Amination: The Modern Workhorse
The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] It is renowned for its broad substrate scope and tolerance of a wide range of functional groups, often proceeding under milder conditions than the Ullmann reaction.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of carbazole and 4-bromobenzaldehyde.
Experimental Protocol (General Procedure):
A mixture of 4-bromobenzaldehyde (1.0 equiv.), carbazole (1.2 equiv.), cesium carbonate (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.) in toluene is heated at 110°C for 24 hours under a nitrogen atmosphere. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography on silica gel.
Cost-Effectiveness Analysis (per 10 mmol Carbazole):
| Reagent | Molar Eq. | Amount | Approx. Cost (USD) |
| Carbazole | 1.0 | 1.67 g | $4.50 |
| 4-Bromobenzaldehyde | 1.2 | 2.22 g | $5.00 |
| Pd₂(dba)₃ (2 mol%) | 0.02 | 0.18 g | $30.00 |
| Xantphos (4 mol%) | 0.04 | 0.23 g | $15.00 |
| Cesium Carbonate | 1.4 | 4.56 g | $3.00 |
| Toluene (solvent) | - | 20 mL | $1.50 |
| Total Estimated Cost | $59.00 |
Advantages:
-
High Yields: Generally provides higher yields compared to the Ullmann condensation.
-
Broad Substrate Scope: Tolerates a wide variety of functional groups on both the amine and the aryl halide.
-
Milder Conditions: Often proceeds at lower temperatures than the Ullmann reaction.
Disadvantages:
-
High Catalyst Cost: Palladium is a precious metal, and the associated ligands can also be expensive.
-
Air Sensitivity: The Pd(0) catalyst can be sensitive to air, requiring inert atmosphere techniques.
Microwave-Assisted Synthesis: The Rapid Alternative
Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate reaction rates and often improve yields.[7][8] The rapid and efficient heating provided by microwaves can dramatically reduce reaction times from hours to minutes.
Reaction Scheme:
Caption: Microwave-assisted synthesis of this compound.
Experimental Protocol (General Procedure for a similar microwave-assisted Buchwald-Hartwig reaction):
In a microwave vial, a mixture of the aryl bromide (1.0 equiv.), carbazole (1.2 equiv.), a suitable base (e.g., K₃PO₄), a palladium catalyst, and a ligand in a high-boiling solvent like DMSO is subjected to microwave irradiation at a set temperature (e.g., 150°C) for a short period (e.g., 10-30 minutes). After cooling, the mixture is worked up and purified, typically by column chromatography. For related carbazole derivatives, microwave-assisted methods have been shown to increase yields to 72–96% from 64–94% with conventional heating, while reducing reaction times significantly.[7]
Cost-Effectiveness Analysis:
The reagent costs for a microwave-assisted synthesis would be similar to the conventional methods (Ullmann or Buchwald-Hartwig), depending on the catalyst and ligand system used. The primary cost-saving benefits arise from:
-
Reduced Reaction Time: Dramatically shorter reaction times lead to increased throughput and lower labor costs.
-
Energy Efficiency: Focused heating is more energy-efficient than conventional oil baths.
-
Potentially Higher Yields: Improved yields can significantly lower the cost per gram of the final product.
Advantages:
-
Rapid Reactions: Reaction times are often reduced from hours to minutes.
-
Improved Yields: In many cases, microwave heating leads to higher product yields.
-
Enhanced Purity: The rapid heating can sometimes minimize the formation of byproducts.
Disadvantages:
-
Specialized Equipment: Requires a dedicated microwave reactor.
-
Scale-up Challenges: Scaling up microwave reactions can be more complex than with conventional methods.
Purification and Characterization
Regardless of the synthetic route chosen, the final product, this compound, typically requires purification.
Common Purification Method: Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase (Eluent): A mixture of non-polar and polar solvents is typically used. A common eluent system is a gradient of ethyl acetate in hexane.[1][4][9] The optimal ratio is determined by thin-layer chromatography (TLC) to achieve good separation of the product from any unreacted starting materials and byproducts.
Characterization:
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., the aldehyde C=O stretch).
-
Melting Point Analysis: To assess the purity of the crystalline solid.
Safety and Environmental Considerations
Solvent Selection:
-
N,N-Dimethylformamide (DMF): Commonly used in Ullmann reactions. It is a versatile solvent but has been identified as a substance of very high concern due to its reproductive toxicity.
-
Toluene: A common solvent for Buchwald-Hartwig amination. It is a flammable liquid and can have effects on the nervous system with prolonged exposure.
-
Dimethyl Sulfoxide (DMSO): Often used in microwave-assisted synthesis. It is a less toxic alternative to DMF and has a high boiling point, making it suitable for high-temperature reactions.
Catalyst Toxicity:
-
Copper: Generally considered less toxic and more environmentally benign than palladium.
-
Palladium: A precious metal with higher toxicity concerns. Efforts should be made to minimize its release into the environment, and spent catalyst should be recovered and recycled.
Green Chemistry Principles:
When evaluating these synthetic routes, it is important to consider the principles of green chemistry. The ideal synthesis would have high atom economy, use less hazardous chemicals, be energy-efficient, and generate minimal waste. In this regard, a well-optimized, high-yielding microwave-assisted reaction using a copper catalyst would likely be the most environmentally friendly option.
Conclusion and Recommendations
The choice of the most cost-effective synthesis route for this compound is a multifactorial decision that depends on the specific needs of the researcher or organization.
-
For large-scale production where cost is the primary driver, the Ullmann condensation is an attractive option due to the low cost of the copper catalyst. However, the potentially lower yields and harsher reaction conditions must be taken into account.
-
For laboratory-scale synthesis, particularly in the context of drug discovery or materials development where high purity and yield are critical, the Buchwald-Hartwig amination is often the preferred method. Its broad functional group tolerance and milder conditions can be advantageous when working with complex molecules.
-
Microwave-assisted synthesis presents a compelling modern alternative that can offer the best of both worlds: high yields, short reaction times, and improved energy efficiency. For laboratories equipped with a microwave reactor, this approach is highly recommended for optimizing the synthesis of this compound and other N-aryl compounds.
Ultimately, the most cost-effective route is not simply the one with the cheapest starting materials, but the one that provides the desired amount of pure product in the shortest time, with the least amount of waste and energy consumption. Researchers are encouraged to evaluate these factors within the context of their own specific requirements to select the optimal synthetic strategy.
References
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
ResearchGate. Buchwald-Hartwig or Ullmann-type coupling methods for C-3 amination. Available from: [Link]
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Wikipedia. Ullmann condensation. Available from: [Link]
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Ashok, D. et al. Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. RSC Adv., 2022 , 12, 35463-35481. Available from: [Link]
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ResearchGate. The supposed mechanism of this compound 1 electrochemical oxidation. Available from: [Link]
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ACS Publications. Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. Organometallics, 2017 , 36(24), 4783-4793. Available from: [Link]
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Organic Chemistry Portal. Convenient One-Pot Synthesis of 9H-Carbazoles by Microwave Irradiation Employing a Green Palladium-Based Nanocatalyst. Available from: [Link]
-
ResearchGate. Buchwald–Hartwig amination between 9H-carbazol-2-yl trifluoromethanesulfonate and 3-aminopyridine. Available from: [Link]
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Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 2025 , 102, 276-302. Available from: [Link]
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ResearchGate. (PDF) Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. Available from: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
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Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]
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Semantic Scholar. Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]
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MDPI. 1-(4-Fluorobenzoyl)-9H-carbazole. Molbank, 2020 , 2020(3), M1147. Available from: [Link]
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ResearchGate. Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms. Available from: [Link]
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ResearchGate. Cu2O-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazole and Aryl Chlorides. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(9H-Carbazol-9-yl)benzaldehyde
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(9H-Carbazol-9-yl)benzaldehyde. As a compound frequently utilized in the development of advanced materials like organic light-emitting diodes (OLEDs) and as an intermediate in pharmaceutical synthesis, its handling and disposal demand rigorous adherence to safety and environmental regulations.[1] This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure that laboratory operations are not only scientifically sound but also prioritize safety and environmental stewardship.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is fundamental to appreciating the necessity of this disposal protocol. The compound's structure, incorporating both a carbazole and a benzaldehyde moiety, suggests a hazard profile that must be treated with caution.
-
Environmental Hazard: The primary documented hazard is its environmental toxicity. Safety Data Sheets (SDS) consistently list the hazard statement H413: "May cause long lasting harmful effects to aquatic life." This necessitates preventing its release into the environment, meaning it must never be disposed of down the drain or in regular solid waste.[2][3]
-
Suspected Carcinogenicity: The parent molecule, carbazole, is classified as a suspected carcinogen (Carcinogenicity Category 2).[2][4][5] While data for the specific benzaldehyde derivative is less explicit, the principle of prudent practice dictates that it should be handled as a suspected carcinogen.[6][7] This classification is a critical driver for minimizing exposure and ensuring all waste is treated as hazardous.
-
Irritation: Structurally related compounds like carbazole and benzaldehyde are known to cause skin, eye, and respiratory irritation.[2][4][7] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment to prevent contact and inhalation of dust or vapors.[8]
These risks mandate that this compound and any materials contaminated with it be managed as regulated hazardous chemical waste from the point of generation to its final destruction by a licensed facility.
Hazard Summary Table
| Hazard Classification | GHS Statement | Rationale and Implication for Disposal | Supporting Sources |
| Aquatic Hazard (Chronic) | H413: May cause long lasting harmful effects to aquatic life. | Prohibits sewer or environmental disposal. All waste must be collected for approved disposal. | |
| Suspected Carcinogen | H351: Suspected of causing cancer. (Based on carbazole) | Mandates handling as hazardous waste to prevent exposure. Requires meticulous cleanup of spills and contaminated materials. | [2][4][5] |
| Skin/Eye/Respiratory Irritant | H315, H319, H335 (Based on carbazole) | Requires use of comprehensive PPE during handling and disposal to prevent contact and inhalation. | [2][4] |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant. | This is the core directive, explicitly requiring professional waste management and forbidding conventional disposal methods. | [2] |
Core Principles for Disposal
Before proceeding to the operational steps, three core principles must be understood and followed without deviation:
-
Designate as Hazardous Waste: All forms of this compound waste—including pure solid, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials—must be treated as hazardous waste.[6]
-
No Drain or Trash Disposal: Under no circumstances should this chemical or its containers be disposed of in the sink or regular trash.[3][9] This is to prevent aquatic toxicity and potential human exposure.
-
Engage Professional Disposal Services: The ultimate fate of this chemical waste must be managed by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management contractor.[6]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe segregation, containerization, and temporary storage of this compound waste pending final disposal.
Step 1: Don Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the appropriate PPE to mitigate the risks of irritation and exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.[4][10]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory. For larger quantities, a chemical-resistant apron is recommended.[10]
-
Respiratory Protection: If there is a risk of generating dust from the solid material, conduct all work in a chemical fume hood.[7]
Step 2: Waste Segregation and Characterization
Proper segregation is crucial to prevent dangerous chemical reactions and to facilitate compliant disposal.[3][6] Do not mix this waste stream with others unless explicitly approved by your EHS department.
-
Solid Waste: This includes unused or expired solid this compound, residues from reaction vessels, and contaminated solids like used weighing papers or absorbent pads from spills.
-
Liquid Waste: This category includes any solutions containing dissolved this compound. The solvent system (e.g., aqueous, halogenated, non-halogenated organic) must be identified for proper containerization.
-
Contaminated Labware (Sharps and Non-Sharps):
-
Non-Sharps: Contaminated gloves, pipette tips, and vials should be collected separately.
-
Sharps: Contaminated needles or broken glass must be placed in a designated, puncture-proof sharps container.
-
Waste Segregation and Disposal Workflow
The following diagram outlines the decision-making process for handling waste generated from work with this compound.
Caption: Decision tree for segregating and containerizing waste.
Step 3: Waste Containerization and Labeling
The integrity and labeling of your waste container are critical for safety and compliance.
-
Container Selection: Use a leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[6] The container must have a tightly sealing cap.[11]
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound" (no formulas or abbreviations).[3][11]
-
An accurate list of all contents, including solvents and their approximate percentages.
-
The relevant hazard warnings (e.g., "Toxic," "Environmental Hazard," "Suspected Carcinogen").
-
The date you first added waste to the container (accumulation start date).
-
Your name and lab location.
-
Step 4: Temporary Storage in the Laboratory
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your lab.
-
Location: The SAA should be under the control of laboratory personnel and away from general traffic.
-
Secondary Containment: Place liquid waste containers in a secondary containment bin to catch any potential leaks.[3]
-
Segregation: Do not store this waste with incompatible materials, particularly strong oxidizing agents or strong bases, which are incompatible with carbazole.[4][12]
Step 5: Final Disposal Arrangement
Once the waste container is full or you have finished the project, arrange for its disposal.
-
Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from your EHS department. They are trained to handle, transport, and arrange for the final disposal of the material at a licensed waste treatment plant.
Emergency Procedures: Small Spill Cleanup
In the event of a small spill, follow these procedures immediately.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Secure the area to prevent others from entering.
-
PPE: If not already wearing it, don the full PPE described in Step 1.
-
Containment & Cleanup (Solid Spill): Gently sweep or scoop the solid material into your designated hazardous waste container, avoiding the creation of dust.[6]
-
Containment & Cleanup (Liquid Spill): Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[6][10] Scoop the absorbed material into the hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials (wipes, absorbents) as hazardous waste.[6]
-
Report: Report the spill to your laboratory supervisor and EHS department, per your institutional policy.
By adhering to this comprehensive guide, you ensure that your critical research and development activities are conducted with the highest standards of safety, responsibility, and environmental compliance.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for 4-(9H-Carbazol-9-yl)benzaldehyde
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 4-(9H-Carbazol-9-yl)benzaldehyde, a versatile building block in organic electronics and pharmaceutical research, demands meticulous handling.[1] This guide provides a comprehensive, field-tested framework for the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research. We will move beyond a simple checklist to explain the causality behind each safety recommendation.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound is a light yellow to yellow powder.[1] While specific toxicological data for this exact compound is limited, a robust safety protocol is derived from analyzing its constituent chemical groups: the carbazole moiety and the benzaldehyde function.
-
Carbazole Core: The carbazole group is a known area of toxicological concern. The parent compound, 9H-Carbazole, is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2] Critically, it is also suspected of causing cancer.[2] Studies on carbazole derivatives have highlighted their potential for mutagenicity, toxicity, and in some cases, carcinogenicity.[3][4] Human exposure can occur through inhalation of dust and dermal contact.[3]
-
Benzaldehyde Functionality: Aromatic aldehydes can act as irritants.
-
Physical Form: As a powder, the primary routes of exposure are inhalation of airborne particles and direct skin or eye contact. The material is also combustible.[2]
-
Environmental Hazard: The compound is recognized as potentially causing long-lasting harmful effects to aquatic life, necessitating careful disposal and avoidance of environmental release.
Given this profile, our primary objective is to establish a multi-layered barrier system to prevent inhalation, ingestion, and dermal contact.
The Core Ensemble: Selecting Your Personal Protective Equipment
The minimum required PPE for handling this compound in a laboratory setting is detailed below. The selection is based on a risk assessment that considers the hazards outlined above.
Respiratory Protection
Due to the risk of respiratory irritation from airborne powder, all manipulations should be performed within a certified chemical fume hood or a similar ventilated enclosure to minimize exposure.[2][5]
-
Standard Operations (e.g., weighing, transfers in a fume hood): If work is conducted exclusively within a properly functioning fume hood, a respirator may not be mandatory. However, institutional policies may vary.
-
High-Energy Operations or Spill Cleanup: For tasks that could generate significant dust (e.g., large-scale transfers, cleaning spills outside of a hood), respiratory protection is required. A NIOSH-approved N95 respirator is the minimum recommendation for particulates. For higher-risk scenarios, a full-face or half-mask respirator with P100 cartridges should be considered.
Eye and Face Protection
Protecting your eyes from dust particles is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.[6]
-
Recommended for Active Handling: Due to the serious eye irritation risk posed by the carbazole family, chemical splash goggles are strongly recommended when weighing or transferring the solid.[2][7]
-
High-Risk Scenarios: When handling larger quantities (>100g) or during procedures with a significant splash or aerosolization potential, a face shield should be worn in addition to safety glasses or goggles.[5][6]
Hand Protection
The potential for skin irritation and absorption necessitates robust hand protection.[2]
-
Glove Selection: Disposable nitrile gloves (minimum 4 mil thickness) are standard for providing a barrier against incidental contact.[5] Given the lack of specific permeation data for this compound, it is best practice to "double-glove" (wear two pairs of nitrile gloves). This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.
-
Glove Discipline: Never wear gloves outside the immediate work area.[7] Gloves should be removed and discarded immediately if they become contaminated. Hands must be washed thoroughly with soap and water after removing gloves.
Body Protection
A barrier for your body and clothing is essential to prevent contamination.
-
Standard Laboratory Attire: Long pants and closed-toe shoes are mandatory at all times in the laboratory.[6][7]
-
Protective Clothing: A flame-resistant lab coat should be worn and fully fastened. For larger scale work, a chemically resistant apron or disposable coveralls may be appropriate.[5][7] Laboratory coats should never be taken home and should be laundered by a professional service.[7]
Operational Plan: A Step-by-Step Protocol
Adherence to a strict, sequential procedure is critical for minimizing exposure risk. The following workflow outlines the process from preparation to disposal.
Preparation and PPE Donning
-
Designate Work Area: Clearly define the handling area, preferably within a chemical fume hood.
-
Assemble Materials: Gather the chemical, necessary equipment, and waste containers before putting on gloves.
-
Donning Sequence:
-
First, put on your lab coat.
-
Next, don your safety glasses or goggles.
-
Then, put on your inner pair of nitrile gloves.
-
Finally, put on your outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
-
Handling and Disposal
-
Weighing and Transfer: Conduct all transfers of the solid compound within the fume hood to contain dust. Use a spatula and handle containers carefully to minimize aerosolization.
-
Immediate Cleanup: Clean any minor spills within the hood immediately using appropriate methods (e.g., a damp paper towel, followed by decontamination of the surface).
-
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., weigh boats, contaminated paper towels, gloves) must be placed in a designated, sealed hazardous waste container.
-
Disposal Protocol: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not dispose of this chemical or its containers in the regular trash or down the drain.[2]
-
PPE Doffing and Decontamination
The removal of PPE is a critical step where self-contamination can easily occur. Follow this sequence meticulously:
-
Outer Gloves: While still in the work area, remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them in the hazardous waste container.
-
Lab Coat: Unfasten and remove the lab coat, folding the contaminated outside inwards. Place it in a designated container for laundering.
-
Eye/Face Protection: Remove your face shield and/or goggles.
-
Inner Gloves: Remove the final pair of gloves using the same technique as before. Dispose of them in the hazardous waste container.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Summary and Visual Guides
For quick reference, the following table summarizes the PPE requirements.
| Task / Scale | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Small Scale Weighing (<1g in Fume Hood) | Not required if hood is certified and functioning properly. | Chemical Splash Goggles | Double Nitrile Gloves | Flame-Resistant Lab Coat |
| Benchtop Reactions (<10g in Fume Hood) | Not required if hood is certified and functioning properly. | Chemical Splash Goggles | Double Nitrile Gloves | Flame-Resistant Lab Coat |
| Large Scale Transfers (>100g) | N95 Respirator (minimum) | Goggles and Face Shield | Double Nitrile Gloves | Flame-Resistant Lab Coat, consider Chemical Apron |
| Spill Cleanup (Outside of Hood) | N95 Respirator (minimum) | Goggles and Face Shield | Heavy Duty or Double Nitrile Gloves | Lab Coat and/or Disposable Coveralls |
Safe Handling Workflow
The following diagram illustrates the complete lifecycle for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
By integrating these protocols into your standard operating procedures, you build a culture of safety that protects you, your colleagues, and your research. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before beginning work.
References
-
Neretina, A. F., et al. (2017). Genotoxicity of two new carbazole derivatives with antifungal activity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 818, 29-35. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2022, September 12). Personal Protective Equipment. Retrieved from [Link]
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Environmental Health and Safety, Dartmouth College. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Das, N., & Chandran, P. (2011). Properties, environmental fate and biodegradation of carbazole. Journal of Environmental Science and Health, Part A, 46(3), 257-271. Retrieved from [Link]
-
International Agency for Research on Cancer (IARC). (1987). Carbazole. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7. Lyon: IARC. Retrieved from [Link]
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William & Mary Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. Retrieved from [Link]
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Environmental Health and Safety, University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Moorthy, B., et al. (2020). 7H-Dibenzo[c,g]carbazole: Metabolic Pathways and Toxicity. Mutation Research/Reviews in Mutation Research, 783, 108293. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-2. Retrieved from [Link]
-
Muvvala, B., et al. (2014). Persistence and Dioxin-Like Toxicity of Carbazole and Chlorocarbazoles in Soil. Environmental Science & Technology, 48(18), 10749-10756. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits - Annotated Tables. Retrieved from [Link]
-
European Agency for Safety and Health at Work. (n.d.). Occupational Exposure Limits to Prevent Chemical Risks. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
